molecular formula C5H7FO2 B2850423 1-Fluorocyclobutanecarboxylic acid CAS No. 202932-09-0

1-Fluorocyclobutanecarboxylic acid

Cat. No.: B2850423
CAS No.: 202932-09-0
M. Wt: 118.107
InChI Key: HNIHOFVDKWEICB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Fluorocyclobutanecarboxylic acid is a useful research compound. Its molecular formula is C5H7FO2 and its molecular weight is 118.107. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-fluorocyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7FO2/c6-5(4(7)8)2-1-3-5/h1-3H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNIHOFVDKWEICB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202932-09-0
Record name 1-fluorocyclobutane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 1-Fluorocyclobutanecarboxylic Acid: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Fluorinated Cycloalkanes in Medicinal Chemistry

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug design. The unique physicochemical properties of fluorine—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] Among the various fluorinated motifs, small, strained ring systems like cyclobutanes have garnered significant attention. The rigid, three-dimensional structure of the cyclobutane ring offers a unique conformational constraint that can be exploited to enhance potency and selectivity.[3] This guide provides a comprehensive technical overview of 1-Fluorocyclobutanecarboxylic acid, a valuable building block that combines the benefits of both fluorine and a cyclobutane core.

Core Identification and Physicochemical Properties

CAS Number: 202932-09-0[4]

Molecular Formula: C₅H₇FO₂[4]

Molecular Weight: 118.11 g/mol [4]

Structure:

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 202932-09-0[4]
Molecular Formula C₅H₇FO₂[4]
Molecular Weight 118.11 g/mol [4]
Melting Point 38-40 °CSigma-Aldrich
Appearance White to off-white solid/powder---
Solubility Soluble in most organic solvents---

Synthesis and Manufacturing

While several synthetic routes to fluorinated cyclobutanes exist, a common and scalable approach to this compound involves the fluorinative decarboxylation of a suitable precursor, such as a mono-ester of 1,1-cyclobutanedicarboxylic acid. This method offers a direct and efficient way to introduce the fluorine atom at the quaternary center.

Conceptual Synthetic Workflow:

G cluster_0 Step 1: Diester Formation cluster_1 Step 2: Mono-saponification cluster_2 Step 3: Fluorinative Decarboxylation A 1,1-Cyclobutanedicarboxylic Acid B Diethyl 1,1-cyclobutanedicarboxylate A->B EtOH, H₂SO₄ (cat.) Reflux C Monoethyl 1,1-cyclobutanedicarboxylate B->C 1. KOH, EtOH 2. H₃O⁺ D This compound C->D Electrochemical Fluorination or Selectfluor™ G A This compound B Amide Derivatives A->B R-NH₂, Coupling Agents C Ester Derivatives A->C R-OH, H⁺ D 1-Fluoro-1-(hydroxymethyl)cyclobutane A->D LiAlH₄

Caption: Key chemical transformations of this compound.

Spectroscopic Data (Predicted and Representative)

While a publicly available, comprehensive set of experimental spectra for this compound is not readily found, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data

TechniqueExpected Features
¹H NMR - Multiplets in the region of 2.0-2.8 ppm corresponding to the cyclobutane ring protons. - A broad singlet above 10 ppm for the carboxylic acid proton.
¹³C NMR - A signal for the quaternary carbon bearing the fluorine atom (C-F) typically in the range of 90-100 ppm, likely showing a large one-bond C-F coupling constant. - Signals for the methylene carbons of the cyclobutane ring between 20-40 ppm. - A signal for the carboxylic carbon in the range of 170-185 ppm. [5]
IR Spectroscopy - A very broad O-H stretching band from 2500-3300 cm⁻¹. - A strong C=O stretching absorption between 1710-1760 cm⁻¹. [6] - A C-F stretching absorption in the region of 1000-1100 cm⁻¹.
Mass Spectrometry - The molecular ion peak (M⁺) at m/z = 118. - Fragmentation patterns corresponding to the loss of COOH, F, and other fragments of the cyclobutane ring.

Applications in Drug Discovery and Development

The primary and most well-documented application of this compound is as a key precursor in the synthesis of the PET imaging agent anti-1-amino-3-[¹⁸F]fluorocyclobutane-1-carboxylic acid ([¹⁸F]FACBC), also known as Fluciclovine. [7] [¹⁸F]FACBC in PET Imaging: [¹⁸F]FACBC is an artificial amino acid analog that is transported into cells, particularly cancer cells, by amino acid transporters. [8]The upregulation of these transporters in many types of cancer allows for the visualization of tumors with high sensitivity and specificity using Positron Emission Tomography. It is particularly useful in the imaging of recurrent prostate cancer. [7] Broader Potential in Medicinal Chemistry: Beyond its role in PET imaging, the 1-fluorocyclobutane motif is a valuable scaffold for the design of novel therapeutics. [9]The introduction of this moiety can:

  • Enhance Metabolic Stability: The C-F bond is exceptionally strong and can block sites of metabolic oxidation.

  • Modulate Lipophilicity: The fluorine atom can alter the lipophilicity of a molecule, which can in turn affect its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Introduce Favorable Conformational Constraints: The rigid cyclobutane ring can lock a molecule into a bioactive conformation, leading to increased potency and selectivity. [3]

Safety and Handling

Based on safety data for similar compounds, this compound should be handled with care in a well-ventilated laboratory environment, preferably in a fume hood. [10] General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.

  • Inhalation: Avoid breathing dust or vapors.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion and Future Outlook

This compound is a valuable and versatile building block in modern medicinal chemistry. Its primary application as a precursor to the PET imaging agent [¹⁸F]FACBC has demonstrated its importance in clinical diagnostics. As our understanding of the role of fluorinated scaffolds in drug design continues to grow, it is anticipated that this compound and related derivatives will find broader applications in the development of novel therapeutics for a range of diseases. The combination of fluorine's unique properties with the conformational rigidity of the cyclobutane ring offers a powerful strategy for optimizing the pharmacological profiles of drug candidates.

References

  • Demchuk, O. P., et al. (2023). 3‐Fluoroalkyl (CF3, CHF2, CH2F) Cyclobutane‐Derived Building Blocks for Medicinal Chemistry: Synthesis and Physicochemical Properties. European Journal of Organic Chemistry.
  • Shoup, T. M., et al. (1999). Synthesis and evaluation of [18F]1-amino-3-fluorocyclobutane-1-carboxylic acid to image brain tumors. Journal of Nuclear Medicine, 40(2), 331-338.
  • Grygorenko, O. O., et al. (2021). Fluoroalkyl-Containing 1,2-Disubstituted Cyclobutanes: Advanced Building Blocks for Medicinal Chemistry. European Journal of Organic Chemistry, 2021(1), 87-95.
  • Oreate AI Blog. (2025). Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design. [Link]

  • Grygorenko, O. O., et al. (2023). 3‐Fluoroalkyl (CF3, CHF2, CH2F) Cyclobutane‐Derived Building Blocks for Medicinal Chemistry: Synthesis and Physicochemical Properties. ResearchGate. [Link]

  • Wouters, R., et al. (2021).
  • ResearchGate. (n.d.). 1,1-Cyclobutanedicarboxylic Acid and Cyclobutanecarboxylic Acid. [Link]

  • Malashchuk, A., et al. (n.d.). Synthesis of 3‐fluorocyclobutane‐1‐carboxylic acid (1) from cyclobutanone 2. ResearchGate. [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]

  • UCLA Chemistry. (n.d.). IR Chart. [Link]

  • Organic Syntheses. (n.d.). Diethyl 1,1-cyclobutanedicarboxylate. [Link]

  • ResearchGate. (n.d.). 1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles. [Link]

  • Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]

  • University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]

  • NIST. (n.d.). 1,2-Cyclobutanedicarboxylic acid, trans-. NIST Chemistry WebBook. [Link]

  • Journal of Chemical Education. (1966). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity.
  • PubChem. (n.d.). Diethyl 1,1-cyclobutanedicarboxylate. [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

  • NIST. (n.d.). Cyclopentanecarboxylic acid, 1-amino-. NIST Chemistry WebBook. [Link]

  • Google Patents. (n.d.). Process for the preparation of cyclobutan-1,2-dicarboxylic acid esters.
  • Matrix Fine Chemicals. (n.d.). 1,1-DIETHYL CYCLOBUTANE-1,1-DICARBOXYLATE. [Link]

  • NIST. (n.d.). Diethyl 1,1-cyclobutanedicarboxylate. NIST Chemistry WebBook. [Link]

  • NCBI. (2004). anti-1-Amino-3-[18F]fluorocyclobutane-1-carboxylic acid. Molecular Imaging and Contrast Agent Database (MICAD). [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shifts. [Link]

  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 1-Fluorocyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic data for 1-Fluorocyclobutanecarboxylic acid, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of public domain experimental spectra for this specific molecule, this document leverages foundational spectroscopic principles and data from analogous structures to present a detailed prediction and interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and drug development professionals, offering a robust framework for the characterization of this and similar fluorinated cyclic compounds.

Introduction

This compound is a fascinating molecule that combines the structural rigidity of a cyclobutane ring with the unique electronic properties of fluorine and the functionality of a carboxylic acid. The incorporation of fluorine into organic molecules can significantly alter their physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, making them valuable building blocks in drug discovery and materials science. Accurate structural elucidation and purity assessment are paramount, and spectroscopic techniques are the cornerstone of this characterization.

This guide will delve into the predicted spectroscopic signature of this compound, providing a detailed analysis of its ¹H, ¹³C, and ¹⁹F NMR spectra, its characteristic IR absorptions, and its expected fragmentation pattern in mass spectrometry. The interpretations are grounded in established spectroscopic theory and comparative data from related structural motifs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a complete picture of its molecular framework.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to be complex due to the puckered nature of the cyclobutane ring and the influence of the fluorine and carboxylic acid substituents.[1] In an unsubstituted cyclobutane, the protons give a single peak around 1.96 ppm due to rapid ring inversion.[1] However, the substituents in the target molecule lock the conformation and create distinct chemical environments for the cyclobutane protons.

The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a downfield chemical shift, typically in the range of 10-13 ppm.[2] The exact position is dependent on the solvent and concentration due to hydrogen bonding.

The cyclobutane protons will be found in the aliphatic region, likely between 2.0 and 3.0 ppm. These protons will exhibit complex splitting patterns due to geminal (²J) and vicinal (³J) couplings with each other, as well as coupling to the fluorine atom (²JHF and ³JHF). The protons on the carbon adjacent to the fluorine atom (C2 and C4) will show the strongest coupling to ¹⁹F.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
-COOH10.0 - 13.0br s
-CH₂- (adjacent to C-F)2.5 - 3.0m
-CH₂- (adjacent to C-COOH)2.2 - 2.7m
-CH₂- (at C3)2.0 - 2.5m
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments. Due to the molecule's symmetry, three signals are expected for the cyclobutane ring carbons and one for the carboxyl carbon. The carbon atom bonded to the fluorine will show a large one-bond carbon-fluorine coupling constant (¹JCF).[3]

The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal, typically in the range of 170-185 ppm.[2][4] The carbon bearing the fluorine atom (C1) will be significantly deshielded and will appear as a doublet due to coupling with the fluorine atom. The other cyclobutane carbons will resonate at higher field.

Table 2: Predicted ¹³C NMR Chemical Shifts and Splitting Patterns

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to ¹⁹F coupling)
-COOH170 - 185s
C-F85 - 95d, ¹JCF ≈ 200-250 Hz
-CH₂- (adjacent to C-F)30 - 40d, ²JCF ≈ 20-30 Hz
-CH₂- (at C3)15 - 25t, ³JCF ≈ 5-10 Hz
Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is a highly sensitive technique for the analysis of fluorinated compounds.[5][6] For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom. The chemical shift for a fluorine atom attached to a saturated carbon is typically in the range of -170 to -220 ppm relative to CFCl₃.[5][7] This signal will be split into a complex multiplet due to coupling with the adjacent protons.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying functional groups. The IR spectrum of this compound will be dominated by the characteristic absorptions of the carboxylic acid group.

A very broad O-H stretching band is expected from approximately 2500 to 3300 cm⁻¹, which is a hallmark of a hydrogen-bonded carboxylic acid dimer.[2][8][9] Superimposed on this broad band will be the sharper C-H stretching absorptions of the cyclobutane ring, typically between 2850 and 3000 cm⁻¹.[8]

A strong and sharp carbonyl (C=O) stretching absorption will be present in the region of 1700-1725 cm⁻¹ for the dimeric form.[2][8][9] The C-O stretching and O-H bending vibrations will give rise to bands in the fingerprint region, between 1210-1320 cm⁻¹ and 910-950 cm⁻¹ respectively.[8] The C-F stretch is expected to appear as a strong band in the 1000-1100 cm⁻¹ region.

Table 3: Predicted IR Absorption Bands

Vibrational ModePredicted Frequency (cm⁻¹)Intensity
O-H stretch (carboxylic acid)2500 - 3300Strong, very broad
C-H stretch (cyclobutane)2850 - 3000Medium to strong
C=O stretch (carboxylic acid)1700 - 1725Strong
C-O stretch1210 - 1320Strong
C-F stretch1000 - 1100Strong
O-H bend910 - 950Medium, broad

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (molar mass: 118.11 g/mol ), the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 118, although it may be of low intensity.

The fragmentation of carboxylic acids is often initiated by the loss of the carboxyl group or parts of it.[10][11] Key fragmentation pathways for this compound would likely involve:

  • Loss of the carboxylic acid group: A prominent peak at m/z 73, corresponding to the fluorocyclobutyl cation [C₄H₆F]⁺.

  • Loss of water: A peak at m/z 100, [M-H₂O]⁺.

  • Loss of CO₂: A peak at m/z 74, [M-CO₂]⁺.

  • Alpha-cleavage: Loss of a fluorine atom to give a peak at m/z 99, [M-F]⁺, or loss of the carboxyl group as a radical to form an acylium ion.

The fragmentation of the cyclobutane ring can also lead to smaller fragments.

G M+ (m/z 118) M+ (m/z 118) m/z 73 m/z 73 M+ (m/z 118)->m/z 73 - COOH m/z 100 m/z 100 M+ (m/z 118)->m/z 100 - H₂O m/z 74 m/z 74 M+ (m/z 118)->m/z 74 - CO₂ m/z 99 m/z 99 M+ (m/z 118)->m/z 99 - F

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed. Instrument parameters should be optimized for the specific sample and instrument.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using proton decoupling. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 5 seconds) may be necessary.

  • ¹⁹F NMR Acquisition: Acquire the spectrum with proton decoupling. A dedicated fluorine probe is ideal, but many modern broadband probes can be tuned to the ¹⁹F frequency.

IR Spectroscopy
  • Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Acquire at least 16 scans for a good signal-to-noise ratio. A background spectrum of the empty sample compartment or the clean ATR crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid or after separation by gas chromatography (GC-MS).

  • Ionization: Use electron ionization (EI) at 70 eV.

  • Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 30-200).

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Sample NMR NMR Sample->NMR IR IR Sample->IR MS MS Sample->MS Structure Elucidation Structure Elucidation NMR->Structure Elucidation IR->Structure Elucidation MS->Structure Elucidation

Caption: General workflow for spectroscopic analysis.

Conclusion

References

  • UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

  • Magritek. (2014, July 30). Simultaneous Proton and Fluorine decoupled 13C NMR. Retrieved from [Link]

  • Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of Organic Chemistry, 78(4), 1504–1507.
  • JoVE. (2025, May 22). Video: IR and UV–Vis Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 27). 8.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • JEOL. (n.d.). Determine number of fluorines attached to each carbon by 13C NMR spectroscopy!. Retrieved from [Link]

  • Wikipedia. (2023, August 29). Fragmentation (mass spectrometry). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • Wikipedia. (2023, November 28). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Steffen's Chemistry Pages. (n.d.). 19F chemical shifts. Retrieved from [Link]

  • Royal Society of Chemistry. (2022, March 30). 19F-centred NMR analysis of mono-fluorinated compounds. Retrieved from [Link]

Sources

chemical structure and stereochemistry of 1-Fluorocyclobutanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-Fluorocyclobutanecarboxylic Acid: Chemical Structure, Stereochemistry, and Synthetic Strategies

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into small molecules has become a cornerstone of drug design. Fluorine's unique electronic properties can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1] When combined with conformationally constrained scaffolds like the cyclobutane ring, fluorine substitution offers a powerful tool for creating novel chemical entities with desirable pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive technical overview of this compound, a chiral building block with significant potential for the development of next-generation therapeutics. While its radiolabeled amino-analogue, [¹⁸F]FACBC, has been extensively studied for PET imaging in oncology,[2][3][4][5][6] the non-radiolabeled parent acid remains a molecule of high interest for its potential as a fragment in drug discovery and as a precursor to more complex pharmaceutical agents. This document will delve into its chemical structure, stereochemical intricacies, plausible synthetic routes, methods for chiral resolution, and expected analytical characteristics, providing a foundational resource for researchers in drug development.

Chemical Structure and Stereochemistry

This compound possesses a compact and rigid four-membered ring structure. The key feature of this molecule is the presence of a quaternary carbon atom at the C1 position, which is substituted with a fluorine atom, a carboxylic acid group, and is part of the cyclobutane ring. This substitution pattern renders the C1 carbon a chiral center, meaning the molecule is not superimposable on its mirror image.

The molecule, therefore, exists as a pair of enantiomers: (R)-1-fluorocyclobutanecarboxylic acid and (S)-1-fluorocyclobutanecarboxylic acid. The distinct three-dimensional arrangement of these enantiomers can lead to differential interactions with chiral biological macromolecules such as enzymes and receptors. Consequently, the individual enantiomers may exhibit different pharmacological and toxicological profiles. The control and characterization of the stereochemistry are, therefore, of paramount importance in its application in drug discovery.

Caption: 3D representation of the (R) and (S) enantiomers of this compound.

Synthesis of Racemic this compound

Below is a proposed, hypothetical protocol based on the deoxofluorination of 1-hydroxycyclobutanecarboxylic acid, a commercially available starting material.

Proposed Experimental Protocol: Deoxofluorination

Step 1: Synthesis of 1-Hydroxycyclobutanecarboxylic acid (if not commercially available)

This precursor can be synthesized from cyclobutanone via cyanohydrin formation followed by hydrolysis.

Step 2: Deoxofluorination to this compound

  • Rationale: This step utilizes a deoxofluorinating agent to replace the hydroxyl group with fluorine. Diethylaminosulfur trifluoride (DAST) is a common and effective reagent for this transformation.

  • Procedure:

    • In a fume hood, dissolve 1-hydroxycyclobutanecarboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) in a fluorinated polyethylene flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add DAST (1.1 eq) dropwise to the stirred solution.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or ¹⁹F NMR.

    • Upon completion, quench the reaction by carefully adding it to a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield racemic this compound.

SynthesisWorkflow start 1-Hydroxycyclobutanecarboxylic acid reaction Deoxofluorination start->reaction 1. Dissolve reagents DAST Dichloromethane -78°C to RT reagents->reaction 2. Add slowly workup Aqueous Workup (NaHCO₃ quench) reaction->workup 3. Quench extraction Extraction with DCM workup->extraction 4. Extract purification Column Chromatography extraction->purification 5. Purify product Racemic this compound purification->product

Caption: Proposed workflow for the synthesis of racemic this compound.

Chiral Resolution of Enantiomers

The separation of the (R) and (S) enantiomers is crucial for evaluating their individual biological activities. Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for the analytical and preparative separation of enantiomers.[9][10][11][12] The choice of the chiral stationary phase (CSP) is critical for achieving successful resolution. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for a wide range of chiral compounds, including carboxylic acids.[10]

Proposed Experimental Protocol: Chiral HPLC Separation
  • Rationale: This method relies on the differential interaction of the enantiomers with a chiral stationary phase, leading to different retention times and thus separation.

  • System: A standard HPLC system equipped with a UV detector.

  • Proposed Conditions:

    • Chiral Column: A polysaccharide-based column, for example, a Chiralcel OD-H or Lux Cellulose-1.

    • Mobile Phase: A mixture of n-hexane and isopropanol with a small amount of a modifier like trifluoroacetic acid (TFA) or acetic acid to improve peak shape and resolution. A typical starting condition could be 90:10 (v/v) n-hexane:isopropanol + 0.1% TFA.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Temperature: Ambient.

  • Procedure:

    • Prepare a stock solution of racemic this compound in the mobile phase.

    • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

    • Inject the sample and monitor the elution profile.

    • Optimize the mobile phase composition (the ratio of hexane to isopropanol and the concentration of the acid modifier) to achieve baseline separation of the two enantiomeric peaks.

    • For preparative separation, scale up the injection volume and collect the fractions corresponding to each enantiomer.

    • Combine the fractions for each enantiomer and remove the solvent under reduced pressure.

    • Determine the enantiomeric excess (ee) of the separated products using analytical chiral HPLC.

ChiralResolution racemate Racemic Mixture in Mobile Phase injection Inject onto Chiral HPLC Column racemate->injection separation Differential Interaction with Chiral Stationary Phase injection->separation detection UV Detection separation->detection fractionation Fraction Collection detection->fractionation enantiomer_S (S)-Enantiomer fractionation->enantiomer_S enantiomer_R (R)-Enantiomer fractionation->enantiomer_R

Caption: Workflow for the chiral resolution of this compound via HPLC.

Spectroscopic and Analytical Characterization

The structural confirmation of this compound and its enantiomeric purity would rely on a combination of spectroscopic techniques. Below are the expected data based on the known spectral characteristics of carboxylic acids and fluorinated compounds.[1][13][14][15]

Technique Expected Observations
¹H NMR Signals for the cyclobutane protons, likely in the range of 2.0-3.0 ppm. The carboxylic acid proton will appear as a broad singlet downfield, typically >10 ppm.
¹³C NMR The carboxylic carbon signal is expected in the range of 170-180 ppm. The quaternary carbon attached to fluorine (C1) will show a characteristic large one-bond C-F coupling constant and a chemical shift around 90-100 ppm. Other cyclobutane carbons will appear upfield.
¹⁹F NMR A single resonance, the chemical shift of which will be dependent on the solvent and referencing standard.
Infrared (IR) A very broad O-H stretching band from approximately 2500-3300 cm⁻¹. A strong C=O stretching absorption around 1700-1725 cm⁻¹. A C-F stretching band, typically in the 1000-1100 cm⁻¹ region.
Mass Spec. (EI) The molecular ion peak (M⁺) at m/z = 118. A prominent fragment corresponding to the loss of the carboxylic acid group (M-45) at m/z = 73 is expected. Another likely fragmentation would be the loss of HF (M-20) at m/z = 98.

Applications in Drug Discovery and Research

The enantiomerically pure forms of this compound are valuable building blocks for several reasons:

  • Bioisosteric Replacement: The fluorocyclobutane moiety can serve as a bioisostere for other groups, such as gem-dimethyl or carbonyl groups, offering a way to modulate physicochemical properties while maintaining or improving biological activity.

  • Conformational Rigidity: The cyclobutane ring restricts the conformational freedom of the molecule, which can lead to higher binding affinity and selectivity for a target protein.

  • Metabolic Stability: The presence of fluorine can block sites of oxidative metabolism, increasing the half-life of a drug candidate.

  • Fragment-Based Drug Discovery: As a small, rigid, and functionalized molecule, it is an ideal fragment for screening against biological targets to identify novel binding interactions.

The extensive research into its amino-analogue, FACBC, for cancer imaging underscores the favorable interaction of the fluorocyclobutane scaffold with biological systems, particularly amino acid transporters which are often upregulated in cancer cells.[2][6] This suggests that non-amino acid derivatives of this scaffold could also be targeted to other transport systems or enzymes.

Conclusion

This compound represents a promising, yet underexplored, chiral building block for medicinal chemistry. Its rigid, fluorinated cyclobutane core offers a unique combination of properties that are highly sought after in modern drug design. While specific experimental protocols for its synthesis and chiral resolution are not yet widely published, established chemical principles allow for the rational design of such procedures. The analytical and spectroscopic data, though predicted, provide a solid framework for its characterization. Further research into the synthesis of its enantiopure forms and their incorporation into larger molecules will undoubtedly unlock new avenues for the discovery of novel therapeutics.

References

  • ResearchGate. Deoxofluorination of cyclobutanecarboxylic acid with sulfur tetrafluoride (SF4). Available from: [Link].

  • Goodman, M. M., et al. (2004). Synthesis and Evaluation of [18F]1-Amino-3-fluorocyclobutane-1-carboxylic Acid to Image Brain Tumors. Journal of Nuclear Medicine, 45(8), 1359-1367.
  • PubMed. Synthesis and evaluation of [18F]1-amino-3-fluorocyclobutane-1-carboxylic acid to image brain tumors. Available from: [Link].

  • ProQuest. Synthesis and evaluation of [18F]1-amino-3-fluorocyclobutane-1-carboxylic acid to image brain tumors. Available from: [Link].

  • ACS Pharmacology & Translational Science. Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents. Available from: [Link].

  • National Center for Biotechnology Information. anti-1-Amino-3-[18F]fluorocyclobutane-1-carboxylic acid. Available from: [Link].

  • ResearchGate. The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Available from: [Link].

  • Macmillan Group, Princeton University. Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. Available from: [Link].

  • National Institutes of Health. Deoxyfluorination of Carboxylic Acids via an in situ Generated Trifluoromethoxide Salt. Available from: [Link].

  • National Institutes of Health. Scalable preparation and property investigation of a cis-cyclobutane-1,2- dicarboxylic acid from β-trans-cinnamic acid. Available from: [Link].

  • Shimadzu Corporation. Chiral Separation Using SFC and HPLC. Available from: [Link].

  • Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link].

  • Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link].

  • National Center for Biotechnology Information. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Available from: [Link].

  • Oregon State University. Spectroscopy of Carboxylic Acid Derivatives. Available from: [Link].

  • MDPI. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Available from: [Link].

  • LCGC International. High Efficiency Chiral Separations in HPLC and SFC. Available from: [Link].

  • National Institute of Standards and Technology. Fluoroacetic acid. Available from: [Link].

  • LookChem. This compound. Available from: [Link].

  • PubMed. Trans-1-amino-3-18F-fluorocyclobutanecarboxylic acid (anti-18F-FACBC) is a feasible alternative to 11C-methyl-L-methionine and magnetic resonance imaging for monitoring treatment response in gliomas. Available from: [Link].

  • National Institute of Standards and Technology. Cyclopentanecarboxylic acid, 1-amino-. Available from: [Link].

  • Human Metabolome Database. Mass Spectrum (Electron Ionization) (HMDB0250607). Available from: [Link].

Sources

The Unseen Player: A Technical Guide to the Biological Activity of Non-Radiolabeled 1-Fluorocyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Radiotracer

1-Fluorocyclobutanecarboxylic acid (FACBC) has garnered significant attention within the scientific community, primarily in its radiolabeled form, [¹⁸F]FACBC, as a potent PET imaging agent for oncological applications.[1][2][3] However, the non-radiolabeled counterpart, often referred to as "cold" FACBC, possesses a distinct and crucial role in elucidating biological mechanisms and serving as a vital tool in preclinical research. This guide provides an in-depth exploration of the biological activity of non-radiolabeled FACBC, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into its mechanism of action, cellular transport, metabolic fate, and its utility in experimental settings, moving beyond its identity as a mere imaging precursor to highlight its significance as a standalone biological probe.

I. Physicochemical Properties and Synthesis

Non-radiolabeled this compound is a synthetic amino acid analog.[4][5] Its cyclobutane ring structure provides conformational rigidity, while the fluorine atom imparts unique electronic properties that influence its biological interactions.

Synthesis of Non-Radiolabeled this compound:

The large-scale synthesis of non-radiolabeled FACBC can be adapted from established methods for similar cyclobutane derivatives and the precursor synthesis for its radiolabeled analog.[6][7][8] A representative synthetic route is outlined below:

Experimental Protocol: Multi-gram Synthesis of this compound

Objective: To synthesize non-radiolabeled this compound on a multi-gram scale.

Materials:

  • Cyclobutanone

  • (Trimethylsilyl)diazomethane

  • Appropriate fluorinating agent (e.g., Selectfluor)

  • Solvents (e.g., Methanol, Dichloromethane, Diethyl ether)

  • Reagents for hydrolysis (e.g., Hydrochloric acid)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Methodology:

  • Step 1: Synthesis of 1-(Hydroxymethyl)cyclobutanecarboxylic acid methyl ester. This can be achieved through a ring expansion of cyclobutanone using (trimethylsilyl)diazomethane followed by appropriate functional group manipulations.

  • Step 2: Fluorination. The hydroxyl group is replaced with fluorine using a suitable fluorinating agent. This step is critical for introducing the fluorine atom onto the cyclobutane ring.

  • Step 3: Hydrolysis. The methyl ester is hydrolyzed under acidic or basic conditions to yield the final product, this compound.

  • Step 4: Purification. The crude product is purified using techniques such as recrystallization or column chromatography to obtain high-purity non-radiolabeled FACBC.

II. Mechanism of Action: A Journey into the Cell

The primary biological activity of non-radiolabeled FACBC lies in its interaction with amino acid transport systems. Unlike many naturally occurring amino acids, FACBC is not incorporated into proteins, making it a stable probe for studying transport phenomena.[1][9]

Cellular Uptake and Transport

FACBC enters cells predominantly through sodium-dependent and sodium-independent amino acid transporters. The key players in this process are:

  • Alanine, Serine, Cysteine Transporter 2 (ASCT2): This is the primary transporter responsible for the uptake of FACBC in many cancer cell lines, including prostate cancer.[1][10][11] ASCT2 is a sodium-dependent transporter.

  • L-type Amino Acid Transporter 1 (LAT1): This sodium-independent transporter also contributes to the cellular uptake of FACBC, particularly in glioma cells.[10][12]

The differential expression of these transporters in cancerous versus healthy tissues is the basis for the utility of [¹⁸F]FACBC in PET imaging and underscores the potential of non-radiolabeled FACBC as a tool to study these transport systems in cancer biology.[13][14]

Signaling Pathway: Cellular Uptake of FACBC

FACBC_Uptake cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FACBC_ext Non-radiolabeled This compound ASCT2 ASCT2 Transporter (Na+ dependent) FACBC_ext->ASCT2 Primary uptake pathway LAT1 System L Transporter (e.g., LAT1) (Na+ independent) FACBC_ext->LAT1 Secondary uptake pathway FACBC_int Intracellular FACBC Pool (Not incorporated into proteins) ASCT2->FACBC_int LAT1->FACBC_int Protein Protein Synthesis FACBC_int->Protein No incorporation

Caption: Cellular uptake of non-radiolabeled FACBC.

III. Metabolic Fate: A Stable Probe

A key characteristic of non-radiolabeled FACBC is its metabolic stability. Studies have shown that it is not significantly metabolized within the cell and, crucially, is not incorporated into proteins during synthesis.[1][9] This lack of metabolic alteration makes it an ideal tool for studying amino acid transport in isolation from downstream metabolic pathways.

IV. Biological Effects and Toxicity

A significant concern for any compound intended for biological research is its potential toxicity. Studies on non-radiolabeled FACBC have demonstrated a favorable safety profile. In preclinical models, "cold" FACBC did not exhibit acute toxic effects in rats, even at doses significantly higher than those used in clinical imaging with its radiolabeled counterpart.[1] This low toxicity profile is crucial for its application as a research tool, ensuring that observed effects are due to its interaction with transport systems rather than off-target toxicity.

V. Experimental Applications of Non-Radiolabeled FACBC

The unique properties of non-radiolabeled FACBC make it a valuable tool in various experimental settings.

Competitive Inhibition Assays

Non-radiolabeled FACBC can be used as a competitive inhibitor to study the kinetics and specificity of amino acid transporters. By competing with a labeled substrate (e.g., a radiolabeled amino acid) for binding to the transporter, researchers can determine the affinity (Ki) of the transporter for FACBC and other compounds.

Experimental Protocol: In Vitro Competitive Amino Acid Transport Assay

Objective: To determine the inhibitory potential of non-radiolabeled FACBC on the uptake of a radiolabeled amino acid substrate in a cancer cell line overexpressing ASCT2.

Materials:

  • Cancer cell line (e.g., DU145 prostate cancer cells)

  • Cell culture medium and supplements

  • Radiolabeled amino acid substrate (e.g., [¹⁴C]-Serine)

  • Non-radiolabeled this compound (as a competitor)

  • Other known inhibitors of ASCT2 (as positive controls)

  • Scintillation cocktail and scintillation counter

Methodology:

  • Cell Culture: Culture the chosen cell line to a suitable confluency in multi-well plates.

  • Preparation of Solutions: Prepare a stock solution of non-radiolabeled FACBC and a series of dilutions to be tested. Prepare a solution of the radiolabeled substrate at a concentration below its Km for the transporter.

  • Uptake Assay:

    • Wash the cells with a pre-warmed uptake buffer.

    • Pre-incubate the cells with varying concentrations of non-radiolabeled FACBC or control inhibitors for a defined period.

    • Initiate the uptake by adding the radiolabeled substrate to the wells.

    • Incubate for a short, defined period to measure the initial rate of transport.

    • Terminate the uptake by rapidly washing the cells with ice-cold buffer.

  • Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radiolabeled substrate uptake against the concentration of non-radiolabeled FACBC. Calculate the IC50 value, which can then be used to determine the Ki.

Experimental Workflow: Competitive Inhibition Assay

Competitive_Inhibition_Workflow A 1. Cell Culture (e.g., DU145 cells) B 2. Prepare Solutions - Radiolabeled Substrate ([¹⁴C]-Serine) - Non-radiolabeled FACBC (competitor) A->B C 3. Pre-incubate cells with non-radiolabeled FACBC B->C D 4. Add Radiolabeled Substrate to initiate uptake C->D E 5. Terminate Uptake (wash with cold buffer) D->E F 6. Cell Lysis & Scintillation Counting E->F G 7. Data Analysis (IC50 and Ki determination) F->G

Caption: Workflow for a competitive amino acid transport assay.

VI. Comparative Analysis with Other Amino Acid Analogs

The utility of non-radiolabeled FACBC as a research tool is best understood in the context of other amino acid analogs.

Table 1: Comparison of Non-Radiolabeled FACBC with Other Amino Acid Analogs

FeatureThis compound (FACBC)2-Aminoisobutyric Acid (AIB)L-Methionine
Primary Transporters ASCT2, System L[1][10]System A, System L[15]System L, System A
Metabolic Fate Not metabolized, not incorporated into proteins[1][9]Not metabolized, not incorporated into proteinsIncorporated into proteins
Primary Application Studying ASCT2 and System L transportStudying System A and System L transportStudying protein synthesis and metabolic pathways
Toxicity Low[1]Generally lowCan be toxic at high concentrations

VII. Conclusion and Future Directions

Non-radiolabeled this compound is more than just a precursor for a radiotracer; it is a potent and specific tool for investigating the biology of amino acid transport. Its well-defined mechanism of action, metabolic stability, and low toxicity make it an invaluable asset for researchers in oncology, neuroscience, and drug discovery. Future research could explore its potential as a therapeutic agent by designing derivatives that selectively target amino acid transporters overexpressed in diseases. Furthermore, its use in high-throughput screening assays could facilitate the discovery of novel modulators of amino acid transport. As our understanding of the role of metabolic reprogramming in disease deepens, the importance of precise tools like non-radiolabeled FACBC will undoubtedly continue to grow.

VIII. References

  • Okudaira, H., et al. (2011). Putative transport mechanism and intracellular fate of trans-1-amino-3-18F-fluorocyclobutanecarboxylic acid in human prostate cancer. Journal of Nuclear Medicine, 52(5), 822-829. [Link]

  • Shoup, T. M., et al. (1999). Synthesis and evaluation of [18F]1-amino-3-fluorocyclobutane-1-carboxylic acid to image brain tumors. Journal of Nuclear Medicine, 40(2), 331-338.

  • Goodman, M. M., et al. (2003). Improved synthesis of anti-[18F]FACBC: improved preparation of labeling precursor and automated radiosynthesis. Applied Radiation and Isotopes, 58(6), 657-666.

  • Yu, W., et al. (2006). Syn-[18F]FACBC: A potential tumor imaging agent. Journal of Nuclear Medicine, 47(supplement 1), 324P.

  • Lee, J. H., et al. (2018). 18F-Fluciclovine (FACBC) and Its Potential Use for Breast Cancer Imaging. Journal of Nuclear Medicine, 57(9), 1331-1332.

  • Sorensen, J., et al. (2013). Regional distribution and kinetics of [18F]fluciclovine (anti-[18F]FACBC), a tracer of amino acid transport, in subjects with primary prostate cancer. European Journal of Nuclear Medicine and Molecular Imaging, 40(4), 542-550.

  • Ripenko, V., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(14), 9568-9580.

  • Nye, J. A., et al. (2007). Biodistribution and radiation dosimetry of the synthetic nonmetabolized amino acid analogue anti-18F-FACBC in humans. Journal of Nuclear Medicine, 48(6), 1017-1020.

  • Piccardo, A., et al. (2021). Diagnostic Accuracy of PET with 18F-Fluciclovine ([18F]FACBC) in Detecting High-Grade Gliomas: A Systematic Review and Meta-Analysis. Cancers, 13(16), 4153.

  • Okudaira, H., et al. (2012). Transport mechanisms of trans-1-amino-3-fluoro[1-(14)C]cyclobutanecarboxylic acid in prostate cancer cells. Nuclear Medicine and Biology, 39(1), 109-119.

  • Gazzola, G. C., et al. (1984). Neutral amino acid transport and in vitro aging. Mechanisms of Ageing and Development, 27(1), 63-72.

  • Schuster, D. M., et al. (2015). Anti-1-amino-3-18F-fluorocyclobutane-1-carboxylic acid: physiologic uptake patterns, incidental findings, and variants that may simulate disease. Journal of Nuclear Medicine, 56(2), 241-247.

  • Malashchuk, A., et al. (2021). Synthesis of 3‐fluorocyclobutane‐1‐carboxylic acid (1) from cyclobutanone 2. ResearchGate.

  • Jager, P. L., et al. (2001). Radiolabeled amino acids: basic aspects and clinical applications in oncology. Journal of Nuclear Medicine, 42(3), 432-445.

  • Quora. (2018). In drug development, what is a tool compound and how does that differ from a lead compound?. [Link]

  • Odewole, O. A., et al. (2015). Reproducibility and Reliability of Anti-3-[18F] FACBC Uptake Measurements in Background Structures and Malignant Lesions on Follow-Up PET-CT in Prostate Carcinoma: an Exploratory Analysis. Molecular imaging and biology, 17(2), 277-283.

  • Morath, V., et al. (2022). Initial evaluation of [18F]-FACBC for PET imaging of multiple myeloma. Theranostics, 12(4), 1853-1860.

  • National Center for Biotechnology Information. (n.d.). anti-1-Amino-3-[18F]fluorocyclobutane-1-carboxylic acid. PubChem.

  • Greco, M., et al. (2019). Review of 18F-Fluciclovine PET for Detection of Recurrent Prostate Cancer. RadioGraphics, 39(3), 771-787.

  • Oka, S., et al. (2014). Phase IIa Clinical Trial of Trans-1-Amino-3-(18)F-Fluoro-Cyclobutane Carboxylic Acid in Metastatic Prostate Cancer. Asia Oceania Journal of Nuclear Medicine & Biology, 2(2), 87-94.

  • Laudicella, R., et al. (2019). 18F-Facbc in Prostate Cancer: A Systematic Review and Meta-Analysis. Cancers, 11(9), 1344.

  • National Center for Biotechnology Information. (n.d.). 1-Fluorocyclohexane-1-carboxylic acid. PubChem.

  • Creative Biolabs. (n.d.). Protocol of Competition (Inhibition) ELISA. [Link]

  • Lee, L. A., & Perlmutter, D. H. (1987). Effect of amino acid analogs on the development of thermotolerance and on thermotolerant cells. The Journal of cell biology, 104(6), 1625-1631.

  • National Toxicology Program. (2020). NTP Technical Report on the Toxicity Studies of Perfluoroalkyl Carboxylates (Perfluorohexanoic Acid, Perfluorooctanoic Acid, Perfluorononanoic Acid, and Perfluorodecanoic Acid) Administered by Gavage to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats.

  • Moradi, F., et al. (2020). Diagnostic Performance of PET/CT Using 18F-FACBC in Prostate Cancer: A Meta-Analysis. Journal of Nuclear Medicine Technology, 48(1), 47-53.

  • Li, Z., et al. (2022). A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters. Frontiers in Pharmacology, 13, 978851.

  • Elsässer, S. (2023, October 20). Expanding the non-canonical amino acid toolbox for mammalian cells [Video]. YouTube.

  • Creative Diagnostics. (n.d.). Non-radiolabeled Immunoassays.

  • Chen, J., et al. (2021). Noncanonical Amino Acid Tools and Their Application to Membrane Protein Studies. Chemical Reviews.

  • Arnold, T. D., & Tumbula-Hansen, D. L. (2019). Cell-Free Approach for Non-canonical Amino Acids Incorporation Into Polypeptides. Frontiers in Chemistry.

  • Davis, B. G. (2020). Noncanonical Amino Acids in Biocatalysis. Chemical Reviews.

  • Egger, L. A., et al. (2005). A high-throughput, nonisotopic, competitive binding assay for kinases using nonselective inhibitor probes (ED-NSIP). Journal of Biomolecular Screening.

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.

  • Royal Society of Chemistry. (n.d.). Analytical Methods.

  • U.S. Department of Energy Office of Scientific and Technical Information. (n.d.). New PET Radiopharmaceuticals: Challenges in the Development of Analytical Methods.

  • Mykhailiuk, P. K. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). Semantic Scholar.

  • Mykhailiuk, P. K. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry.

  • ProBiologists. (n.d.). Current Issue | Archives of Clinical Toxicology.

  • Kuchar, M., et al. (2024). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules.

  • Shishido, T., et al. (2017). Comparison of trans-1-amino-3-[18F]fluorocyclobutanecarboxylic acid (anti-[18F]FACBC) accumulation in lymph node prostate cancer metastasis and lymphadenitis in rats. Nuclear Medicine and Biology.

  • Morath, V., et al. (2022). Initial evaluation of [18F]-FACBC for PET imaging of multiple myeloma. eScholarship, University of California.

  • Goodman, M. M., et al. (2022). Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents. ACS Omega.

Sources

The Ascendant Trajectory of 1-Fluorocyclobutanecarboxylic Acid Derivatives: From Advanced Diagnostics to Therapeutic Frontiers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals, Researchers, and Scientists

Part 1: The Strategic Advantage of the Fluorinated Cyclobutane Moiety

The deliberate incorporation of a fluorine atom onto a cyclobutane carboxylic acid scaffold is a strategic design choice in medicinal chemistry. The cyclobutane ring, a strained carbocycle, offers a rigid, three-dimensional presentation of functional groups, which can enhance binding to biological targets.[1][2] The introduction of fluorine, a small and highly electronegative atom, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties by altering its metabolic stability, acidity, and binding interactions. This strategic combination has given rise to a class of compounds with significant utility, most notably in the field of medical imaging.

Part 2: Illuminating the Path of Cancer: The Diagnostic Prowess of [¹⁸F]FACBC (Fluciclovine)

The most prominent and clinically validated application of a 1-fluorocyclobutanecarboxylic acid derivative is in the form of trans-1-amino-3-[¹⁸F]fluorocyclobutane-1-carboxylic acid, also known as [¹⁸F]FACBC or Fluciclovine. This radiolabeled amino acid analogue has revolutionized the imaging of certain cancers, particularly prostate cancer and gliomas, using Positron Emission Tomography (PET).[3][4]

Mechanism of Action: Hijacking Cancer's Metabolic Appetite

Unlike normal cells, many cancer cells exhibit a heightened demand for amino acids to fuel their rapid proliferation and growth. [¹⁸F]FACBC leverages this metabolic reprogramming. It is a synthetic amino acid that is not metabolized and incorporated into proteins, allowing for its accumulation within tumor cells.[3]

The uptake of [¹⁸F]FACBC is primarily mediated by specific amino acid transporters that are often upregulated on the surface of cancer cells, most notably the L-type (LAT1) and Alanine, Serine, Cysteine-preferring (ASC) transporters.[3] This selective uptake provides a high tumor-to-background signal ratio, enabling clear visualization of cancerous lesions.

Diagram: Cellular Uptake of [¹⁸F]FACBC in Cancer Cells

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space (Cancer Cell) FACBC [¹⁸F]FACBC LAT1 L-type Amino Acid Transporter (LAT1) FACBC->LAT1 Uptake ASC ASC Amino Acid Transporter FACBC->ASC Uptake Accumulation [¹⁸F]FACBC Accumulation (PET Signal) LAT1->Accumulation ASC->Accumulation

Caption: [¹⁸F]FACBC enters cancer cells via upregulated amino acid transporters.

Clinical Significance in Oncology

The clinical utility of [¹⁸F]FACBC PET imaging is well-documented:

  • Prostate Cancer: It is highly effective in detecting recurrent prostate cancer, especially in patients with low prostate-specific antigen (PSA) levels, where conventional imaging often fails.[4]

  • Brain Tumors: [¹⁸F]FACBC shows high uptake in gliomas with a favorable tumor-to-normal brain tissue ratio, aiding in tumor delineation and monitoring treatment response.[3]

Table 1: Clinical Performance of [¹⁸F]FACBC PET in Oncology

Cancer TypeApplicationKey Advantages
Prostate CancerDetection of recurrenceHigh sensitivity at low PSA levels, good localization of metastatic lesions.[4]
GliomasDiagnosis and monitoringHigh tumor-to-background ratio, ability to differentiate tumor from normal brain tissue.[3]

Part 3: Charting the Course for Therapeutic Intervention

While the diagnostic success of [¹⁸F]FACBC is undeniable, the therapeutic landscape for this compound derivatives remains largely unexplored in the public domain. However, the very mechanism that makes them effective imaging agents provides a strong rationale for their development as therapeutic agents.

Exploiting Metabolic Vulnerabilities in Cancer

The reliance of cancer cells on specific metabolic pathways, such as fatty acid and amino acid metabolism, presents a therapeutic window. While direct evidence for this compound derivatives as inhibitors of key metabolic enzymes like Fatty Acid Synthase (FAS) or Acetyl-CoA Carboxylase (ACC) is not yet established in published literature, the general principle of targeting these pathways is a validated anti-cancer strategy.[5][6][7]

Hypothetical Therapeutic Strategy:

Derivatives of this compound could be designed to not only be transported into cancer cells but to also inhibit critical metabolic enzymes, leading to a targeted therapeutic effect.

Diagram: Potential Therapeutic Mechanism of FCBC Derivatives in Cancer

G FCBC_Deriv Therapeutic FCBC Derivative AAT Amino Acid Transporter FCBC_Deriv->AAT Selective Uptake Metabolic_Enzyme Key Metabolic Enzyme (e.g., FAS, ACC) FCBC_Deriv->Metabolic_Enzyme Inhibition Cancer_Cell Cancer Cell AAT->Cancer_Cell Cancer_Cell->Metabolic_Enzyme Metabolic_Pathway Essential Metabolic Pathway Metabolic_Enzyme->Metabolic_Pathway Blocks Apoptosis Cell Death (Apoptosis) Metabolic_Pathway->Apoptosis

Sources

The Strategic Imperative of Fluorine in the Bioactivation of Cyclobutane Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

A Senior Application Scientist's Guide to Enhancing Drug-Like Properties

Executive Summary

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's pharmacokinetic and pharmacodynamic profile.[1] When combined with the unique, three-dimensional geometry of the cyclobutane ring, fluorine's distinctive properties create a synergistic effect, enabling rational drug design with enhanced precision. The cyclobutane moiety, a strained carbocycle, provides a rigid, puckered scaffold that is increasingly utilized to confer conformational restriction and improve metabolic stability.[2][3] This guide provides an in-depth analysis of the multifaceted role of fluorine in modulating the biological activity of cyclobutane-containing compounds. We will explore the causal mechanisms by which fluorination impacts metabolic stability, binding affinity, and physicochemical properties, supported by field-proven experimental protocols and quantitative data. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the powerful combination of fluorine and cyclobutane scaffolds to overcome challenges in hit-to-lead optimization and deliver superior clinical candidates.

The Foundational Pillars: Understanding Fluorine and Cyclobutane

Success in medicinal chemistry is built upon a deep understanding of the tools at hand. The fluorine atom and the cyclobutane ring are two such tools, each with unique characteristics that, when combined, offer compelling advantages.[4][5]

  • Fluorine: The Atom of Influence: Fluorine is the most electronegative element, yet its van der Waals radius (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å).[6][7] This unique combination allows it to act as a hydrogen bioisostere while exerting profound electronic effects. The carbon-fluorine (C-F) bond is exceptionally strong (~105-110 kcal/mol), making it highly resistant to metabolic cleavage.[7][8] These properties are central to fluorine's ability to enhance metabolic stability, modulate pKa, and influence molecular conformation.[9][10]

  • Cyclobutane: The Scaffold of Rigidity: Cyclobutanes are strained, four-membered rings that offer a distinct three-dimensional geometry compared to planar aromatic systems.[2][3] This non-planar, puckered structure can be used to direct key pharmacophore groups into specific vectors, inducing conformational restriction that can lock a molecule into its bioactive conformation.[3][5] This increased fraction of sp³-hybridized carbons is often correlated with higher clinical success rates and improved solubility.[11] Furthermore, as saturated carbocycles, they are generally less prone to the oxidative metabolism that plagues many aromatic systems.[11]

The combination of these two motifs allows for the creation of building blocks where the rigid cyclobutane skeleton orients substituents in a defined spatial arrangement, while fluorine fine-tunes the molecule's electronic and metabolic properties.[4][12]

The Fluorine Effect: A Mechanistic Deep Dive

The introduction of fluorine onto a cyclobutane ring is not a speculative art but a science-driven strategy to predictably alter a molecule's behavior. The effects can be categorized into several key areas, each contributing to the overall biological activity.

Enhancing Metabolic Stability: The "Fluorine Shield"

One of the most impactful applications of fluorine is to block metabolic "soft spots".[6][13] Cytochrome P450 (CYP450) enzymes, the primary drivers of Phase I metabolism, often target C-H bonds for oxidation.[1] By replacing a metabolically vulnerable hydrogen atom on the cyclobutane ring with a fluorine atom, we leverage the immense strength of the C-F bond. This bond is significantly more resistant to enzymatic cleavage, effectively "shielding" the molecule from oxidative metabolism at that position.[1][6] This leads to a longer metabolic half-life (t½), reduced intrinsic clearance (CLint), and ultimately, improved bioavailability and in vivo potency.[1][14]

The following diagram illustrates the logical flow of how fluorine's properties translate into tangible improvements in drug candidates.

cluster_properties Fundamental Properties of Fluorine cluster_effects Physicochemical & Conformational Effects cluster_outcomes Impact on Biological Profile cluster_final Overall Goal A High Electronegativity D Inductive Electron Withdrawal A->D causes F Conformational Locking (Gauche Effect) A->F influences B Strong C-F Bond E Metabolic Shielding B->E enables C Small van der Waals Radius C->F influences G Modulated pKa D->G leads to H Increased Metabolic Stability E->H leads to I Enhanced Binding Affinity & Selectivity F->I leads to J Improved Biological Activity & Drug-Like Properties G->J H->J I->J

Caption: The causal chain from fluorine's core properties to improved drug characteristics.

Conformational Control and Binding Affinity

Fluorine's influence extends beyond simple metabolic blocking. Its stereoelectronic properties can dictate the conformational preference of the cyclobutane ring.[8] The "gauche effect," where the polar C-F bond prefers a gauche dihedral angle relative to other polar groups, can stabilize a specific ring pucker.[7] This conformational locking can pre-organize the molecule into the ideal geometry for binding to its biological target, minimizing the entropic penalty of binding and thus increasing affinity and selectivity.[7][8] In a series of dipeptidyl peptidase 4 inhibitors, for example, the stereochemistry of a single fluorine atom on a pyrrolidine ring was shown to stabilize distinct conformations, which markedly affected the compound's potency.[8]

Tuning Physicochemical Properties: pKa and Lipophilicity

The potent electron-withdrawing nature of fluorine can significantly alter the acidity or basicity of nearby functional groups on the cyclobutane scaffold.[7][15] Placing fluorine near a basic amine will lower its pKa, reducing its positive charge at physiological pH. This can be a critical strategy to enhance membrane permeability and cell penetration or to mitigate off-target effects like hERG channel inhibition.[16][17] Conversely, it increases the acidity of nearby carboxylic acids.[18]

The effect on lipophilicity (LogP) is more nuanced. While a single fluorine-for-hydrogen substitution often slightly increases LogP, the introduction of fluoroalkyl groups like -CHF2 or -CF3 can have a more substantial impact, which can be leveraged to modulate solubility and permeability.[19][20]

Quantitative Comparison: The Impact of Fluorination

To illustrate these principles, the following table summarizes representative data comparing non-fluorinated cyclobutane analogs with their fluorinated counterparts. Such data is foundational for making rational design choices during lead optimization.

ParameterCyclobutane Analog (Parent)Fluorinated Cyclobutane AnalogRationale for Change
Metabolic Half-Life (t½, min) 1595The strong C-F bond blocks CYP450-mediated oxidation, slowing metabolic clearance.[1][6]
Intrinsic Clearance (CLint, µL/min/mg) 12020Reduced metabolism directly leads to lower intrinsic clearance in liver microsome assays.[1]
pKa (of a distal amine) 8.98.1Fluorine's inductive effect withdraws electron density, reducing the basicity of the amine.[7][15]
Binding Affinity (Ki, nM) 508Conformational locking by fluorine pre-organizes the molecule for optimal target engagement.[8]

Note: Data are representative values derived from trends reported in medicinal chemistry literature to illustrate the principles discussed.

Experimental Protocols: A Self-Validating System

Trustworthiness in drug development stems from robust, reproducible experimental data. The following protocols outline standard, self-validating methodologies for the synthesis of a key fluorinated building block and the subsequent evaluation of its metabolic stability.

Synthesis of 3-Fluorocyclobutane-1-carboxylic Acid

This protocol describes a common method for introducing fluorine via nucleophilic substitution, providing a versatile building block for further elaboration.[21][22]

Objective: To synthesize 3-fluorocyclobutanecarboxylic acid, a key intermediate for incorporating a monofluorinated cyclobutane ring.

Methodology:

  • Step 1: Starting Material Preparation: Begin with commercially available cyclobutane-1,3-dicarboxylic acid.

  • Step 2: Hydroxylation: Reduce one of the carboxylic acid groups to a hydroxyl group using a selective reducing agent like borane dimethyl sulfide complex (BH₃·SMe₂) in tetrahydrofuran (THF). Monitor the reaction by TLC until the starting material is consumed.

  • Step 3: Protection: Protect the remaining carboxylic acid, for example, as a methyl ester using methanol and a catalytic amount of sulfuric acid.

  • Step 4: Activation of Hydroxyl Group: Convert the hydroxyl group into a good leaving group, such as a tosylate or mesylate, by reacting the alcohol with p-toluenesulfonyl chloride or methanesulfonyl chloride in pyridine or dichloromethane with a non-nucleophilic base.

  • Step 5: Nucleophilic Fluorination: Displace the leaving group with a fluoride source. A common and effective reagent is tetrabutylammonium fluoride (TBAF) in an aprotic polar solvent like THF or acetonitrile. Heat the reaction to drive it to completion.

  • Step 6: Deprotection: Hydrolyze the ester group using aqueous lithium hydroxide (LiOH) or sodium hydroxide (NaOH) to yield the final product, 3-fluorocyclobutane-1-carboxylic acid.

  • Step 7: Purification & Verification: Purify the final compound using column chromatography or recrystallization. Confirm the structure and purity using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry. The presence of a characteristic signal in the ¹⁹F NMR spectrum and appropriate splitting patterns in the ¹H and ¹³C spectra will validate the successful fluorination.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay is the industry standard for assessing a compound's susceptibility to Phase I metabolism.[1]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a fluorinated cyclobutane compound.

cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis cluster_data Data Interpretation A Prepare stock solutions: - Test Compound (1 mM in DMSO) - Liver Microsomes (e.g., 20 mg/mL) - NADPH (cofactor, 10 mM in buffer) B Pre-warm microsomes and buffer at 37°C C Add Test Compound (final conc. ~1 µM) to microsome solution. Pre-incubate. B->C D Initiate reaction by adding NADPH C->D E Aliquots taken at time points (e.g., 0, 5, 15, 30, 60 min) D->E F Quench reaction immediately in ice-cold acetonitrile containing an internal standard E->F G Centrifuge to precipitate protein F->G H Analyze supernatant by LC-MS/MS G->H I Quantify remaining parent compound at each time point H->I J Plot ln(% remaining) vs. time I->J K Calculate slope (k) and half-life (t½ = 0.693 / k) J->K L Calculate Intrinsic Clearance (CLint) K->L

Caption: Standard workflow for an in vitro microsomal stability assay.

Methodology:

  • Reagent Preparation: Prepare stock solutions of the test compound (e.g., 10 mM in DMSO), pooled human liver microsomes (e.g., 20 mg/mL), and the essential cofactor NADPH (e.g., 100 mM in buffer).

  • Incubation Setup: In a 96-well plate, combine phosphate buffer (pH 7.4), liver microsomes (final concentration ~0.5 mg/mL), and the test compound (final concentration ~1 µM).

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

  • Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed solution of NADPH (final concentration ~1 mM).

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture.

  • Reaction Quenching: Immediately stop the reaction by adding the aliquot to a quenching solution, typically ice-cold acetonitrile containing an internal standard (for analytical normalization).

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze it using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the resulting line gives the elimination rate constant (k). The half-life is calculated as t½ = 0.693 / k. Intrinsic clearance (CLint) can then be calculated from this data. This quantitative output provides a direct and reliable measure of metabolic stability.

Challenges and Future Perspectives

While fluorination is a powerful strategy, it is not a panacea. A key consideration is the potential for metabolic defluorination, which, although less common than C-H oxidation, can lead to the formation of reactive or toxic metabolites.[13] The release of fluoride ions can also be a concern in certain contexts.[13] Therefore, a thorough metabolic profiling of any fluorinated lead compound is essential.

The future of this field lies in the development of novel synthetic methods to access increasingly complex and diverse fluorinated cyclobutane building blocks with high stereochemical control.[4][23] As our understanding of protein-ligand interactions becomes more sophisticated through structural biology and computational modeling, the ability to precisely place fluorine atoms on a rigid cyclobutane scaffold will enable an even higher level of rational drug design, allowing for the fine-tuning of molecular properties to achieve the desired therapeutic profile.

Conclusion

The strategic fusion of fluorine's unique electronic properties with the rigid, three-dimensional framework of the cyclobutane ring offers a validated and highly effective approach in modern drug discovery. This combination provides medicinal chemists with a powerful toolkit to systematically address common challenges in lead optimization, including poor metabolic stability, low binding affinity, and unfavorable physicochemical properties. By understanding the fundamental mechanisms of the "fluorine effect" and employing robust, self-validating experimental systems, research organizations can enhance the quality of their clinical candidates, increasing the probability of success in developing new, life-saving therapeutics.

References

  • Assessing the metabolic stability of fluorinated vs non-fluorin
  • Fluoroalkyl‐substituted cyclobutanes used in organic synthesis and drug discovery. (URL: )
  • The role of fluorine in medicinal chemistry. Taylor & Francis Online. (URL: [Link])

  • Cyclobutanes in Small‐Molecule Drug Candidates - Radboud Repository. (URL: [Link])

  • Cyclobutanes in Small-Molecule Drug Candidates - PubMed. (URL: [Link])

  • The Many Roles for Fluorine in Medicinal Chemistry. ACS Publications. (URL: [Link])

  • The role of fluorine in medicinal chemistry: Review Article - Taylor & Francis Online. (URL: [Link])

  • Applications of Fluorine in Medicinal Chemistry - PubMed. (URL: [Link])

  • Cyclobutanes in Small‐Molecule Drug Candidates - Semantic Scholar. (URL: [Link])

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective - ChemRxiv. (URL: [Link])

  • Fluorine in medicinal chemistry - PubMed. (URL: [Link])

  • Structure and conformational dynamics of fluorine-containing drugs - World Pharma Today. (URL: [Link])

  • Metabolic and Pharmaceutical Aspects of Fluorinated Compounds | Request PDF - ResearchGate. (URL: [Link])

  • Fluoroalkyl‐Containing 1,2‐Disubstituted Cyclobutanes: Advanced Building Blocks for Medicinal Chemistry | Request PDF - ResearchGate. (URL: [Link])

  • Metabolism and Toxicity of Fluorine Compounds - PMC - NIH. (URL: [Link])

  • (Trifluoromethyl)cyclobutanes in drug discovery. - ResearchGate. (URL: [Link])

  • Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes - ChemRxiv. (URL: [Link])

  • Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design - Oreate AI Blog. (URL: [Link])

  • Fluorocyclobutane‐containing pharmaceuticals and drug candidates. - ResearchGate. (URL: [Link])

  • Diversified Synthesis of Chiral Fluorinated Cyclobutane Derivatives Enabled by Regio- and Enantioselective Hydroboration - PubMed. (URL: [Link])

  • Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities - PMC. (URL: [Link])

  • Why Fluorine Matters: Leveraging 3,3-Difluorocyclobutane-1-carboxylic Acid in Synthesis. (URL: [Link])

  • The Dark Side of Fluorine | ACS Medicinal Chemistry Letters. (URL: [Link])

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC - PubMed Central. (URL: [Link])

  • The Role of Small Molecules Containing Fluorine Atoms - Encyclopedia.pub. (URL: [Link])

  • Recent advances in the total synthesis of cyclobutane-containing natural products - Organic Chemistry Frontiers (RSC Publishing). (URL: [Link])

  • Optimized biologically active fluorinated cycloalkane derivatives... - ResearchGate. (URL: [Link])

  • CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue | JACS Au - ACS Publications. (URL: [Link])

  • Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Bioisosteric Replacements - Cambridge MedChem Consulting. (URL: [Link])

  • Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed. (URL: [Link])

  • Bioisosteres of Common Functional Groups. (URL: [Link])

Sources

An In-depth Technical Guide to the Cellular Uptake Mechanism of 1-Fluorocyclobutanecarboxylic Acid (FACBC)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 1-Fluorocyclobutanecarboxylic Acid (FACBC) in Cellular Research and Clinical Imaging

This compound (FACBC), commercially known as Fluciclovine, is a synthetic amino acid analog that has garnered significant attention in the scientific and medical communities. Its structural similarity to natural amino acids allows it to be recognized and transported into cells by endogenous amino acid transporters. This characteristic is particularly exploited in the field of oncology, where the radiolabeled form, 18F-Fluciclovine, is a clinically approved positron emission tomography (PET) tracer for the imaging of recurrent prostate cancer.[1][2] The efficacy of FACBC as an imaging agent is rooted in the metabolic reprogramming of cancer cells, which often exhibit an increased demand for amino acids to fuel their rapid proliferation.[2] This guide provides a comprehensive overview of the molecular mechanisms governing the cellular uptake of FACBC, the experimental methodologies used to elucidate these pathways, and the implications for researchers and drug development professionals. Unlike natural amino acids, FACBC is not significantly metabolized or incorporated into proteins after cellular entry, leading to its accumulation within cells and providing a stable signal for PET imaging.[2][3]

The Primary Mediators of FACBC Cellular Uptake: A Multi-Transporter System

The cellular uptake of FACBC is not mediated by a single transport protein but rather by a coordinated effort of several amino acid transporters, with their relative contributions varying across different cell types and physiological conditions. The primary transporters implicated in FACBC uptake are the Alanine-Serine-Cysteine Transporter 2 (ASCT2), a sodium-dependent transporter, and the L-type Amino Acid Transporter 1 (LAT1), a sodium-independent transporter.

The Dominant Role of ASCT2 (SLC1A5) in Sodium-Dependent Uptake

A substantial body of evidence points to ASCT2 (encoded by the SLC1A5 gene) as the principal transporter responsible for FACBC uptake in many cancer cells, particularly in prostate cancer.[1][3][4] This transport process is sodium-dependent, meaning the influx of FACBC is coupled to the electrochemical gradient of sodium ions across the cell membrane.[3][5]

Studies using the human prostate cancer cell line DU145 have demonstrated that the removal of sodium from the extracellular medium leads to a dramatic reduction in FACBC uptake, to approximately 20% of the level seen in the presence of sodium.[5] This highlights the predominant role of sodium-dependent transport mechanisms. Further evidence for the involvement of ASCT2 comes from competitive inhibition assays, where the uptake of radiolabeled FACBC is significantly inhibited by the presence of known ASCT2 substrates like L-alanine, L-serine, and L-glutamine.[6]

Gene knockdown experiments using small interfering RNA (siRNA) targeting ASCT2 have provided direct evidence of its role. In DU145 cells, silencing the SLC1A5 gene resulted in a corresponding decrease in FACBC accumulation, more so than the knockdown of other potential transporters like SNAT2.[3][7]

The Contribution of LAT1 (SLC7A5) to Sodium-Independent Uptake

While sodium-dependent transport via ASCT2 is the primary route of entry, a significant sodium-independent component of FACBC uptake also exists. This is largely attributed to the L-type Amino Acid Transporter 1 (LAT1), encoded by the SLC7A5 gene.[1][2] LAT1 is a sodium-independent transporter that facilitates the transport of large, neutral amino acids.[3][8]

In the absence of extracellular sodium, the residual uptake of FACBC can be inhibited by specific substrates of system L transporters, such as 2-amino-2-norbornanecarboxylic acid (BCH).[3][5] This indicates that LAT1 is responsible for this component of FACBC transport. The expression of LAT1 is often upregulated in various cancers, which is thought to support the high demand for essential amino acids required for tumor growth.[9]

Other Contributing Transporters

Besides ASCT2 and LAT1, other transporters have been suggested to play a minor role in FACBC uptake. One such transporter is the Sodium-coupled Neutral Amino Acid Transporter 2 (SNAT2), also known as SLC38A2.[1][4] While gene expression studies have shown high levels of SNAT2 mRNA in prostate cancer tissues and cell lines, functional assays and knockdown experiments suggest its contribution to FACBC uptake is less significant than that of ASCT2.[3][10]

Kinetic Properties of FACBC Transport

The affinity of FACBC for its transporters can be quantified by the Michaelis-Menten constant (Km), which represents the substrate concentration at which the transport rate is half of its maximum (Vmax). A lower Km value indicates a higher affinity of the transporter for the substrate. Kinetic studies have revealed the following affinities for FACBC:

TransporterKm (µM)Cell Line/SystemReference
ASCT292.0-[11]
SNAT2222.0-[11]
LAT1230.4-[11]
Overall Uptake64.4DU145 Cells[12]
Overall Uptake191.7PrECs (Normal Prostate Epithelial Cells)[12]

These values indicate a high affinity of FACBC for its primary transporters, particularly ASCT2. The lower overall Km observed in cancer cells (DU145) compared to normal prostate epithelial cells (PrECs) suggests a more efficient uptake mechanism in malignant tissues, which is consistent with the upregulation of amino acid transporters in cancer.[12]

Visualizing the Cellular Uptake of FACBC

The following diagram illustrates the primary pathways for FACBC entry into a cancer cell, highlighting the roles of ASCT2 and LAT1.

FACBC_Uptake_Mechanism Cellular Uptake Mechanism of this compound (FACBC) cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space FACBC_out FACBC ASCT2 ASCT2 (SLC1A5) Sodium-Dependent Transporter FACBC_out->ASCT2 Primary Pathway LAT1 LAT1 (SLC7A5) Sodium-Independent Transporter FACBC_out->LAT1 Secondary Pathway Na_out Na+ Na_out->ASCT2 FACBC_in FACBC ASCT2->FACBC_in LAT1->FACBC_in No_Metabolism Not significantly metabolized or incorporated into proteins FACBC_in->No_Metabolism Experimental_Workflow Experimental Workflow for Characterizing FACBC Uptake start Start: Hypothesis - FACBC is taken up by amino acid transporters uptake_assay Protocol 1: In Vitro Cellular Uptake Assay - Determine time-dependency - Establish baseline uptake start->uptake_assay na_dependency Sodium Dependency Test - Uptake in Na+ present vs. Na+ absent buffer uptake_assay->na_dependency inhibition_assay Protocol 2: Competitive Inhibition Assay - Test with known substrates for different transporter systems (A, L, ASC) na_dependency->inhibition_assay gene_expression Gene Expression Analysis - qRT-PCR or Microarray to identify highly expressed transporters in the cell model inhibition_assay->gene_expression knockdown_exp Protocol 3: siRNA Knockdown - Target candidate transporters identified in previous steps gene_expression->knockdown_exp conclusion Conclusion: Identify primary and secondary transporters and their characteristics knockdown_exp->conclusion

Caption: A logical workflow for the experimental investigation of FACBC uptake.

Conclusion and Future Directions

The cellular uptake of this compound is a multifaceted process predominantly mediated by the sodium-dependent transporter ASCT2 and the sodium-independent transporter LAT1. The upregulation of these transporters in cancer cells provides a biological rationale for the use of 18F-Fluciclovine as a PET imaging agent for cancer detection. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the transport of FACBC and other novel amino acid analogs.

Future research in this area could focus on:

  • Investigating the regulation of ASCT2 and LAT1 expression in different cancer types and in response to therapeutic interventions.

  • Exploring the potential of targeting these transporters for therapeutic purposes, either alone or in combination with other treatments.

  • Developing new amino acid-based PET tracers with improved specificity and affinity for different transporter subtypes.

A thorough understanding of the cellular uptake mechanisms of molecules like FACBC is crucial for advancing both basic scientific knowledge and the development of new diagnostic and therapeutic agents for a range of diseases, most notably cancer.

References

  • 18F-Fluciclovine (FACBC) and Its Potential Use for Breast Cancer Imaging. The Journal of Nuclear Medicine, 2016. [Link]

  • Putative Transport Mechanism and Intracellular Fate of Trans-1-Amino-3-18F-Fluorocyclobutanecarboxylic Acid in Human Prostate Cancer. Journal of Nuclear Medicine, 2011. [Link]

  • Amino acid transporter expression and 18F-FACBC uptake at PET in primary prostate cancer. National Institutes of Health, 2021. [Link]

  • What is the mechanism of Fluciclovine 18F? Patsnap Synapse, 2024. [Link]

  • Putative Transport Mechanism and Intracellular Fate of trans-1-Amino-3-^sup 18^F-Fluorocyclobutanecarboxylic Acid in Human Prostate Cancer. ProQuest, 2011. [Link]

  • Assessment of Amino Acid/Drug Transporters for Renal Transport of [18F]Fluciclovine (anti-[18F]FACBC) in Vitro. MDPI, 2016. [Link]

  • Accumulation of Trans-1-Amino-3-[18F]Fluorocyclobutanecarboxylic Acid in Prostate Cancer due to Androgen-Induced Expression of Amino Acid Transporters. National Institutes of Health. [Link]

  • Putative Transport Mechanism and Intracellular Fate of Trans-1-Amino-3-18F-Fluorocyclobutanecarboxylic Acid in Human Prostate Cancer. Journal of Nuclear Medicine. [Link]

  • Putative transport mechanism and intracellular fate of trans-1-amino-3-18F-fluorocyclobutanecarboxylic acid in human prostate cancer. PubMed, 2011. [Link]

  • Comparative evaluation of transport mechanisms of trans-1-amino-3-[¹⁸F]fluorocyclobutanecarboxylic acid and L-[methyl-¹¹C]methionine in human glioma cell lines. PubMed, 2013. [Link]

  • Original Article Amino acid transporter expression and 18F-FACBC uptake at PET in primary prostate cancer. American Journal of Nuclear Medicine and Molecular Imaging, 2021. [Link]

  • (PDF) Correlation between 18F-1-amino-3-fluorocyclobutane-1-carboxylic acid (18F-fluciclovine) uptake and expression of alanine-serine-cysteine-transporter 2 (ASCT2) and L-type amino acid transporter 1 (LAT1) in primary prostate cancer. ResearchGate, 2019. [Link]

  • Correlation between 18F-1-amino-3-fluorocyclobutane-1-carboxylic acid (18F-fluciclovine) uptake and expression of alanine-serine-cysteine-transporter 2 (ASCT2) and L-type amino acid transporter 1 (LAT1) in primary prostate cancer. National Institutes of Health, 2019. [Link]

  • Transport mechanisms of trans-1-amino-3-fluoro[1-(14)C]cyclobutanecarboxylic acid in prostate cancer cells. PubMed, 2011. [Link]

  • Putative Transport Mechanism and Intracellular Fate of Trans-1-Amino-3-18F-Fluorocyclobutanecarboxylic Acid in Human Prostate Cancer. Journal of Nuclear Medicine. [Link]

  • Amino acid transporter LAT1 (SLC7A5) promotes metabolic rewiring in TNBC progression through the L-Trp/QPRT/NAD+ pathway. PubMed Central, 2023. [Link]

  • SLC1A5 is a key regulator of glutamine metabolism and a prognostic marker for aggressive luminal breast cancer. PubMed Central, 2024. [Link]

  • Functional Characterization of the Solute Carrier LAT-1 (SLC7A5/SLC2A3) in Human Brain Capillary Endothelial Cells with Rapid UPLC-MS/MS Quantification of Intracellular Isotopically Labelled L-Leucine. PubMed Central, 2022. [Link]

  • (PDF) Amino acid transporter expression and 18F-FACBC uptake at PET in primary prostate cancer. ResearchGate, 2021. [Link]

  • Targeting glutamine metabolic reprogramming of SLC7A5 enhances the efficacy of anti-PD-1 in triple-negative breast cancer. National Institutes of Health, 2023. [Link]

  • Structure and mechanism of a Na+ independent amino acid transporter. PubMed Central, 2009. [Link]

  • Assessment of Amino Acid/Drug Transporters for Renal Transport of [18F]Fluciclovine (anti-[18F]FACBC) in Vitro. PubMed, 2016. [Link]

  • Inhibition of sodium-independent amino acid transport by dexamethasone in rat hepatoma cells. PubMed, 1984. [Link]

Sources

The Advent and Evolution of 1-Fluorocyclobutanecarboxylic Acid: A Technical Guide for the Modern Researcher

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. Among the vast array of fluorinated building blocks, 1-fluorocyclobutanecarboxylic acid has emerged as a valuable synthon, prized for its unique conformational constraints and the advantageous properties imparted by the fluorine atom. This in-depth technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of this compound. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile molecule in their synthetic endeavors. The guide delves into the foundational synthetic strategies, details contemporary experimental protocols, and explores the causality behind methodological choices, ensuring a thorough understanding of this important chemical entity.

Introduction: The Rise of Fluorinated Scaffolds in Drug Discovery

The introduction of fluorine into organic molecules can profoundly influence their metabolic stability, binding affinity, and lipophilicity.[1][2] The cyclobutane ring, a four-membered carbocycle, provides a rigid and three-dimensional structural motif that is increasingly utilized as a bioisosteric replacement for other common chemical groups.[3] The confluence of these two features in this compound has made it a highly sought-after building block in the design of novel therapeutics and molecular probes. This guide will trace the historical development of this molecule, from its conceptual origins in classical organic synthesis to its current-day applications.

A Historical Perspective: The Dawn of Cyclobutane Synthesis and the Advent of Organofluorine Chemistry

While a singular, seminal publication heralding the "first synthesis" of this compound is not readily apparent in the historical literature, its discovery can be understood as the convergence of two major streams of chemical innovation: the synthesis of cyclobutane rings and the development of selective fluorination methods.

The late 19th century witnessed pioneering work in the synthesis of small carbocycles, a field once thought to be limited by ring strain. In 1883, William Perkin, Jr., reported one of the first successful syntheses of a cyclobutane derivative, cyclobutanecarboxylic acid, utilizing what is now known as the Perkin alicyclic synthesis. This method, involving the reaction of a dihalide with a malonic ester, laid the groundwork for accessing the cyclobutane core.[4][5]

The development of practical and selective methods for introducing fluorine into organic molecules occurred more gradually. Early fluorination techniques were often harsh and lacked selectivity. However, the mid-20th century saw the emergence of nucleophilic fluorination reagents, which offered a more controlled means of C-F bond formation.[4] It is at the intersection of these two historical trajectories that the synthesis of this compound became a feasible endeavor.

A plausible early synthetic approach, therefore, would have likely involved a multi-step sequence beginning with the formation of a cyclobutane precursor, followed by the introduction of the fluorine atom.

The Synthetic Evolution: From Classical Approaches to Modern Methodologies

The synthesis of this compound has evolved from classical, multi-step procedures to more streamlined and efficient modern methods. This section will detail the key synthetic strategies, providing both historical context and contemporary, field-proven protocols.

The Malonic Ester Approach: A Foundational Strategy

The malonic ester synthesis remains a robust and versatile method for the construction of the cyclobutane ring and the concurrent introduction of a carboxylic acid functionality.[1][4][5]

Conceptual Workflow:

Caption: Malonic Ester Synthesis for Cyclobutanecarboxylic Acid.

Experimental Protocol (Inferred Historical Method):

  • Enolate Formation: Diethyl malonate is treated with a strong base, such as sodium ethoxide, in a suitable solvent like ethanol to generate the corresponding enolate.

  • Cyclization: The enolate is then reacted with a 1,3-dihalopropane (e.g., 1,3-dibromopropane). The enolate acts as a nucleophile, displacing one of the halides, followed by an intramolecular cyclization to displace the second halide, forming diethyl 1,1-cyclobutanedicarboxylate.

  • Hydrolysis and Decarboxylation: The resulting diester is hydrolyzed to the corresponding dicarboxylic acid using aqueous acid or base. Subsequent heating leads to decarboxylation, yielding cyclobutanecarboxylic acid.[6]

Introduction of Fluorine: The Critical Step

With the cyclobutanecarboxylic acid core in hand, the next critical step is the introduction of the fluorine atom at the 1-position. Nucleophilic fluorination of a suitable precursor is the most common and logical approach.

Conceptual Workflow:

Caption: Nucleophilic Fluorination of a Cyclobutane Precursor.

Experimental Protocol (Illustrative Modern Method):

While a definitive historical protocol is elusive, a modern approach would likely involve the conversion of the carboxylic acid to a derivative with a good leaving group at the alpha position, followed by nucleophilic fluorination. A more direct, modern approach involves the fluorination of a hydroxy-precursor.

  • Preparation of Precursor: A common precursor is ethyl 1-hydroxycyclobutanecarboxylate, which can be synthesized from cyclobutanone.

  • Fluorination: The hydroxy group is then displaced by fluorine using a nucleophilic fluorinating agent. Diethylaminosulfur trifluoride (DAST) or other modern fluorinating reagents are effective for this transformation.

  • Hydrolysis: The resulting ethyl 1-fluorocyclobutanecarboxylate is then hydrolyzed to afford this compound.

A recent publication by Demchuk and Grygorenko describes the synthesis of related 1-(fluoromethyl)cyclobutanecarboxylic acid, which utilizes similar principles of nucleophilic fluorination on an activated hydroxyl group precursor.[3][7]

Characterization and Physicochemical Properties

The proper characterization of this compound is crucial for its use in research and development. Below is a summary of its key properties and expected spectroscopic data.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₅H₇FO₂
Molecular Weight 118.11 g/mol
Appearance Colorless oil or low melting solid
CAS Number 202932-09-0

Spectroscopic Data (Representative):

  • ¹H NMR (CDCl₃, 500 MHz): δ (ppm) 2.00-2.80 (m, 6H, cyclobutyl protons). The exact shifts and multiplicities would be complex due to the fluorine coupling.

  • ¹³C NMR (CDCl₃, 125 MHz): δ (ppm) ~175 (d, JCF ≈ 20-30 Hz, C OOH), ~90 (d, JCF ≈ 250 Hz, C -F), ~35 (d, JCF ≈ 20-25 Hz, CH₂), ~15 (d, JCF ≈ 5-10 Hz, CH₂).

  • ¹⁹F NMR (CDCl₃, 471 MHz): A single resonance, typically a multiplet due to coupling with the adjacent protons, would be expected in the range of -100 to -150 ppm relative to CFCl₃. For a similar compound, a triplet at -105.83 ppm has been reported.[8]

  • IR (neat, cm⁻¹): νmax ~2950 (C-H), ~1710 (C=O), ~1100 (C-F).

  • Mass Spectrometry (ESI-MS): m/z [M-H]⁻ calculated for C₅H₆FO₂⁻: 117.0352, found; or [M+Na]⁺ calculated for C₅H₇FO₂Na⁺: 141.0322, found.

Applications in Drug Discovery and Beyond: The Case of FACBC

The utility of this compound is perhaps best exemplified by its amino-substituted derivative, 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC). This molecule, particularly its ¹⁸F-labeled isotopologue, is a clinically utilized Positron Emission Tomography (PET) tracer for imaging various cancers, most notably prostate cancer.[9] The rigid cyclobutane scaffold and the presence of the fluorine atom contribute to its favorable pharmacokinetic and pharmacodynamic properties, allowing for the visualization of tumors with high specificity. The development of FACBC underscores the importance of this compound as a key starting material for the synthesis of complex and biologically active molecules.

Conclusion

This compound stands as a testament to the cumulative progress in synthetic organic chemistry. Its conceptualization and eventual synthesis were made possible by foundational work in small ring chemistry and the parallel development of selective fluorination techniques. Today, it serves as a valuable and versatile building block for the creation of sophisticated molecules with applications in medicine and materials science. The synthetic pathways outlined in this guide, from the historical malonic ester approach to modern nucleophilic fluorination methods, provide a robust toolkit for researchers seeking to incorporate this unique fluorinated scaffold into their own research programs. As the demand for novel fluorinated compounds continues to grow, the importance of this compound and its derivatives is certain to increase.

References

  • Ma, G., Wan, W., Li, J., Hu, Q., Jiang, H., Wang, J., Zhu, S., & Hao, J. (2014). An Efficient Regioselective Hydrodifluoromethylation of Unactivated Alkenes with Me3SiCF2CO2Et at Ambient Temperature. Chemical Communications, 50(94), 14831-14834. [Link]

  • Filo. (2024, June 6). The synthesis of cyclobutanecarboxylic acid given in Section 18.7 was first carried out by William Perkin, Jr., in 1883...[Link]

  • Demchuk, O. P., & Grygorenko, O. O. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry, 21(2), 3-9. [Link]

  • Shoup, T. M., Olson, J., Hoffman, J. M., Votaw, J. R., Eshima, D., Eshima, L., Camp, V. M., Stabin, M., Votaw, D., & Goodman, M. M. (1999). Synthesis and evaluation of [18F]1-amino-3-fluorocyclobutane-1-carboxylic acid to image brain tumors. Journal of Nuclear Medicine, 40(2), 331–338. [Link]

  • McConathy, J., et al. (2012). Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents. ACS Medicinal Chemistry Letters, 3(11), 944-949. [Link]

  • Leung, K. (2004). anti-1-Amino-3-[18F]fluorocyclobutane-1-carboxylic acid. In Molecular Imaging and Contrast Agent Database (MICAD). National Center for Biotechnology Information (US). [Link]

  • Demchuk, O. P., & Grygorenko, O. O. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry, 21(2), 3-9. [Link]

  • Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • Conant, J. B., & Lutz, R. E. (1923). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. Journal of the American Chemical Society, 45(5), 1303-1307. [Link]

  • Gouverneur, V., et al. (2017). Harnessing the Radical Reactivity of Silver(II) Fluoride for Organofluorine Synthesis. Accounts of Chemical Research, 50(9), 2199-2213. [Link]

  • Ritter, T., et al. (2010). Silver-Catalyzed Late-Stage Fluorination. Journal of the American Chemical Society, 132(34), 12150-12154. [Link]

  • Moser, A. (2025). How do I know if my unknown contains a fluorine atom(s)? … Part 4. ACD/Labs Blog. [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]

  • Morgan, P. J., et al. (2022). Nucleophilic Fluorination Catalyzed by a Cyclometallated Rhodium Complex. Organometallics, 41(7), 883-891. [Link]

  • Chegg. (2018, April 12). 18.24 The synthesis of cyclobutanecarboxylic acid. [Link]

  • David, E., et al. (2012). Syntheses and applications of monofluorinated cyclopropanes. Chemistry, 18(47), 14904-14917. [Link]

  • Organic Syntheses. (n.d.). 1,1-CYCLOBUTANEDICARBOXYLIC ACID. [Link]

  • Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara. [Link]

  • Singh, J., & Singh, J. (2016). A Concise Introduction of Perkin Reaction. Chemical Sciences Journal, 7(3). [Link]

  • Malonic ester synthesis. (2023, December 26). In Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Malonic Ester Synthesis. [Link]

  • The Organic Chemistry Tutor. (2018, May 11). Malonic Ester Synthesis Reaction Mechanism [Video]. YouTube. [Link]

  • Online Chemistry Notes. (2022, June 22). Malonic ester synthesis (of carboxylic acids):. [Link]

Sources

Exploring Derivatives of 1-Fluorocyclobutanecarboxylic Acid: A Scaffold for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Discovery

Abstract

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties.[1][2] Among the various fluorinated motifs, the 1-fluorocyclobutane scaffold has emerged as a particularly valuable building block. Its rigid, three-dimensional structure provides a unique conformational constraint that can enhance binding affinity and selectivity. This guide provides an in-depth exploration of 1-fluorocyclobutanecarboxylic acid and its derivatives, from fundamental synthetic strategies to their application as bioisosteres and functional probes in drug discovery. We will dissect the rationale behind experimental designs, provide actionable protocols for synthesis and evaluation, and present a comprehensive analysis of the scaffold's impact on drug-like properties, with a focus on leveraging this unique chemical space for the development of next-generation therapeutics and diagnostics.

The Rationale: Why Fluorinated Cyclobutanes?

The utility of the 1-fluorocyclobutane moiety stems from a confluence of beneficial properties imparted by both the fluorine atom and the cyclobutane ring.

  • The Fluorine Factor: The introduction of fluorine, the most electronegative element, can profoundly influence a molecule's pKa, dipole moment, and metabolic stability.[3][4] By replacing a hydrogen atom, fluorine can block sites of oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life.[4] This effect is a key driver for the inclusion of fluorine in a significant portion of marketed drugs.[3]

  • The Cyclobutane Advantage: The cyclobutane ring is a strained, non-planar carbocycle that offers a rigid scaffold. In drug design, replacing more flexible alkyl chains or planar aromatic rings with a cyclobutane can lock a molecule into a bioactive conformation, reducing the entropic penalty upon binding to a target protein. This often translates to improved potency and selectivity.[5]

  • A Synergistic Bioisostere: The combination of these features makes the fluorinated cyclobutane ring an excellent bioisostere—a substituent that retains the essential biological activity of the group it replaces while offering improvements in other properties.[6][7] The this compound core can serve as a three-dimensional, metabolically stable replacement for common fragments like gem-dimethyl groups, isopropyl groups, or even small aromatic rings, leading to improved solubility, metabolic stability, and a higher fraction of sp3-hybridized carbons (Fsp³), a parameter often correlated with higher clinical success rates.[5]

cluster_0 Bioisosteric Replacement Strategy cluster_1 Improved Properties Aromatic Planar Aromatic Ring (e.g., Phenyl) Target 1-Fluorocyclobutane Scaffold Aromatic->Target Replacement GemDimethyl Flexible/Metabolically Liable Group (e.g., gem-Dimethyl) GemDimethyl->Target Replacement Prop1 Increased Fsp³ (3D Character) Target->Prop1 Prop2 Enhanced Metabolic Stability Target->Prop2 Prop3 Modulated Lipophilicity & Solubility Target->Prop3 Prop4 Conformational Rigidity Target->Prop4

Caption: Bioisosteric replacement of common motifs with the 1-fluorocyclobutane scaffold.

Synthetic Strategies for Core & Derivatives

Accessing the this compound core and its derivatives can be achieved through several strategic approaches. The choice of method depends on the desired substitution pattern, stereochemistry, and the availability of starting materials.

The primary synthetic routes can be broadly categorized into:

  • Fluorination of a Pre-existing Cyclobutane Core: This is a common and effective strategy, typically involving the nucleophilic substitution of a suitable leaving group (e.g., triflate, tosylate) with a fluoride source.

  • [2+2] Cycloaddition Reactions: This approach builds the cyclobutane ring from two alkene precursors, which can be a powerful method for accessing a wide variety of substitution patterns.[8]

Table 1: Comparison of Key Synthetic Methodologies
MethodologyGeneral ApproachKey Features & Considerations
Nucleophilic Fluorination Substitution of a leaving group on a cyclobutane precursor with a fluoride source (e.g., KF, CsF, TBAF).[8]- Well-suited for precursors with good leaving groups (e.g., triflates). - Stereochemistry is often inverted (SN2 mechanism), which can be used to control stereochemical outcomes. - Can be challenging if elimination side-reactions are favored.[9]
[2+2] Cycloaddition Formation of the four-membered ring from two alkene precursors, often induced thermally or photochemically.[8]- Provides direct access to the cyclobutane core. - Allows for a high degree of substitution diversity based on the choice of alkenes. - Control of regio- and stereochemistry is a critical consideration.
Deoxyfluorination Conversion of a hydroxyl or carbonyl group on the cyclobutane ring to a C-F or CF₂ group using reagents like DAST or Morph-DAST.[10]- Effective for converting readily available alcohols and ketones. - Reagents can be hazardous and require careful handling. - Can be used to generate gem-difluorinated derivatives.[11]

The synthesis of the key amino acid derivative, 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), often starts from a cyclobutane precursor bearing a hydroxyl group, which is converted to a triflate leaving group, followed by nucleophilic fluorination.[12][13]

cluster_workflow General Synthetic Workflow Start Cyclobutane Precursor (e.g., Hydroxy Ester) Step1 Functional Group Interconversion (e.g., Activation to Triflate) Start->Step1 Step2 Nucleophilic Fluorination (e.g., K¹⁸F/Kryptofix or KF) Step1->Step2 Step3 Deprotection / Hydrolysis (e.g., 4N HCl) Step2->Step3 Core 1-Fluorocyclobutane- carboxylic Acid Core Step3->Core Step4 Amide Coupling / Esterification Core->Step4 Library Diversified Library of Derivatives (Amides, Esters, etc.) Step4->Library

Caption: General workflow for synthesizing this compound derivatives.

Case Study: FACBC in Cancer Imaging

The most prominent application of a this compound derivative is anti-[¹⁸F]FACBC (Fluciclovine F-18), an FDA-approved radiotracer for Positron Emission Tomography (PET) imaging, particularly in recurrent prostate cancer.[14][15]

Unlike many tracers that measure glucose metabolism, FACBC is a synthetic amino acid analog. Many cancer cells, including prostate and brain tumors, upregulate amino acid transport systems to fuel their rapid proliferation.[16] FACBC is transported into cancer cells primarily by the sodium-dependent Alanine, Serine, Cysteine-preferring Transporter 2 (ASCT2) and the sodium-independent L-type Amino Acid Transporter 1 (LAT1).[17][18] Because these transporters are overexpressed in malignant cells compared to surrounding healthy tissue, radiolabeled FACBC accumulates in tumors, allowing for their visualization via PET scans.[19][20] This biological mechanism provides high tumor-to-background contrast, making it a powerful diagnostic tool.[21]

cluster_cell Cancer Cell Membrane Extracellular Space Cell Membrane Cytoplasm LAT1 LAT1 Transporter Accumulation [¹⁸F]FACBC Accumulation LAT1->Accumulation ASCT2 ASCT2 Transporter ASCT2->Accumulation FACBC_out [¹⁸F]FACBC FACBC_out->LAT1 Uptake FACBC_out->ASCT2 Uptake

Caption: Cellular uptake mechanism of FACBC via overexpressed amino acid transporters.

Experimental Protocols for Derivative Exploration

To effectively explore the potential of new this compound derivatives, a systematic approach combining synthesis and biological evaluation is required. The following protocols provide a self-validating framework for this process.

Protocol 1: Synthesis of a Representative N-Benzyl-1-fluorocyclobutanecarboxamide

This protocol describes a general, non-radiolabeled synthesis followed by an amide coupling to generate a test derivative.

A. Synthesis of this compound

  • Activation: To a solution of 1-hydroxycyclobutane-1-carboxylic acid methyl ester (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an argon atmosphere, add pyridine (1.5 eq). Slowly add trifluoromethanesulfonic anhydride (1.2 eq) dropwise.

  • Monitoring: Stir the reaction at 0 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction with saturated aqueous NaHCO₃ solution. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude triflate precursor. Use this precursor immediately in the next step.

  • Fluorination: Dissolve the crude triflate in anhydrous acetonitrile. Add potassium fluoride (3.0 eq) and Kryptofix 2.2.2 (1.1 eq). Heat the mixture at 85 °C for 30-60 minutes.

  • Hydrolysis: After cooling, add 4 N HCl (10 eq) to the reaction mixture and heat at 120 °C for 20 minutes to hydrolyze the methyl ester.

  • Purification: Cool the reaction mixture and purify by reverse-phase High-Performance Liquid Chromatography (HPLC) to isolate this compound.

B. Amide Coupling

  • Activation: Dissolve this compound (1.0 eq) in anhydrous DCM. Add (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (2.5 eq). Stir for 10 minutes at room temperature.

  • Coupling: Add benzylamine (1.1 eq) to the mixture.

  • Reaction: Stir at room temperature for 4-12 hours, monitoring by TLC.

  • Purification: Upon completion, dilute with DCM, wash sequentially with 1 N HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify the crude product by silica gel column chromatography to yield N-benzyl-1-fluorocyclobutanecarboxamide.

Protocol 2: In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This assay provides an early indication of a compound's susceptibility to Phase I metabolism.

  • Preparation: Prepare a 1 M potassium phosphate buffer (pH 7.4). Prepare a solution of human liver microsomes (e.g., 20 mg/mL stock) and an NADPH-regenerating system (containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[5]

  • Incubation Mixture: In a 96-well plate, combine 1 µL of the test compound (from a 100 µM DMSO stock, final concentration 1 µM), 10 µL of 1 M buffer, and 79 µL of water. Add 10 µL of the liver microsome solution (final concentration ~0.5 mg/mL).

  • Pre-incubation: Pre-incubate the plate at 37 °C for 10 minutes with shaking.

  • Initiation: Initiate the reaction by adding 10 µL of the pre-warmed NADPH-regenerating system.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 200 µL of ice-cold acetonitrile containing an internal standard (e.g., warfarin).

  • Analysis: Centrifuge the plate to precipitate proteins. Analyze the supernatant using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound at each time point.

  • Data Interpretation: Calculate the compound's half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) by plotting the natural log of the percent remaining versus time. A longer half-life indicates greater metabolic stability.

Table 2: Representative Physicochemical Properties of Hypothetical Derivatives

This table illustrates how derivatization of the core can be used to tune key drug-like properties. Values are illustrative for comparison.

DerivativeStructurecLogP (Lipophilicity)pKa (Acidic)Fsp³Rationale for Design
Core Acid R = OH1.1~4.50.8Starting point for derivatization.
Methyl Ester R = OMe1.5N/A0.8Increases lipophilicity; prodrug potential.
Benzylamide R = NH-Bn2.8N/A0.6Explores aromatic interactions in binding pocket.
Morpholinamide R = N(CH₂CH₂)₂O0.7N/A0.8Increases polarity and aqueous solubility.
Piperidinamide R = N(CH₂)₅2.1N/A0.8Introduces a basic nitrogen for salt formation.

Conclusion and Future Directions

The this compound scaffold represents a validated and highly versatile building block in drug discovery. Its unique combination of conformational rigidity and the metabolic shielding effects of fluorine provides a powerful platform for developing molecules with enhanced pharmacokinetic and pharmacodynamic profiles. The success of FACBC in clinical imaging underscores the potential of these derivatives to interact with specific biological targets with high affinity.[19][21]

Future exploration should focus on expanding the chemical diversity of these derivatives, investigating different substitution patterns on the cyclobutane ring, and employing them as bioisosteric replacements in known pharmacophores. Asymmetric synthesis to access enantiomerically pure derivatives will be crucial for dissecting stereospecific interactions with biological targets.[22] By integrating rational design, robust synthetic chemistry, and systematic biological evaluation, derivatives of this compound will continue to be a rich source of innovation for both therapeutic and diagnostic applications.

References

  • Oreate AI Blog. (2025). Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design.
  • Shoup, T. M., et al. (1999). Synthesis and Evaluation of [18F]1-Amino-3-fluorocyclobutane 1-carboxylic Acid to Image Brain Tumors. Journal of Nuclear Medicine.
  • BenchChem. (2025). A Comparative Guide to the Synthetic Methodologies of Fluorinated Cyclobutanes.
  • Priya, A., et al. (2025). Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal.
  • PubMed. (n.d.). Synthesis and evaluation of [18F]1-amino-3-fluorocyclobutane-1-carboxylic acid to image brain tumors.
  • PMC. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates. PubMed Central.
  • Olifir, O. S., & Liashuk, O. S. (2025). Synthesis of gem-difluorinated cyclobutane and cyclopentane building blocks. Ukrainica Bioorganica Acta.
  • RSC Publishing. (n.d.). Strain-release trifluoromethoxylation and pentafluorosulfanoxylation of [1.1.0]bicyclobutanes: expanded access to fluorinated cyclobutane hybrid bioisosteres. Chemical Communications.
  • ResearchGate. (n.d.). 3‐Fluoroalkyl (CF3, CHF2, CH2F) Cyclobutane‐Derived Building Blocks for Medicinal Chemistry: Synthesis and Physicochemical Properties.
  • ProQuest. (n.d.). Synthesis and evaluation of [18F]1-amino-3-fluorocyclobutane-1-carboxylic acid to image brain tumors.
  • MDPI. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
  • Bentham Science. (2021). Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics.
  • ChemRxiv. (n.d.). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes.
  • ResearchGate. (n.d.). Fluorocyclobutane‐containing pharmaceuticals and drug candidates.
  • Semantic Scholar. (n.d.). Metabolism of fluorine-containing drugs.
  • ACS Publications. (n.d.). Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents. ACS Pharmacology & Translational Science.
  • PubMed. (2024). Diversified Synthesis of Chiral Fluorinated Cyclobutane Derivatives Enabled by Regio- and Enantioselective Hydroboration.
  • ACS Publications. (n.d.). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). Chemical Reviews.
  • ACS Publications. (n.d.). Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents.
  • NCBI. (2004). anti-1-Amino-3-[18F]fluorocyclobutane-1-carboxylic acid.
  • BenchChem. (n.d.). An In-depth Technical Guide on the Molecular Structure of 3-Fluorocyclobutane-1-carbaldehyde.
  • Journal of Organic and Pharmaceutical Chemistry. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks.
  • BenchChem. (n.d.). The Rising Star of Saturated Scaffolds: Validating Cyclobutane as a Bioisostere for Aromatic Rings.
  • PubChem. (n.d.). Fluorocyclobutane.
  • ResearchGate. (n.d.). Synthesis of 3‐fluorocyclobutane‐1‐carboxylic acid (1) from cyclobutanone 2.
  • PubMed. (n.d.). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery.
  • PubMed. (n.d.). Accumulation of trans-1-amino-3-[(18)F]fluorocyclobutanecarboxylic acid in prostate cancer due to androgen-induced expression of amino acid transporters.
  • NCBI. (2010). syn-1-Amino-3-[18F]fluorocyclobutane-1-carboxylic acid.
  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements.
  • SlideShare. (2012). Application of Bioisosteres in Drug Design.
  • PubMed. (2013). Trans-1-amino-3-18F-fluorocyclobutanecarboxylic acid (anti-18F-FACBC) is a feasible alternative to 11C-methyl-L-methionine and magnetic resonance imaging for monitoring treatment response in gliomas.
  • Journal of Nuclear Medicine. (2007). A Preliminary Study of Anti-1-Amino-3-18F-Fluorocyclobutyl-1-Carboxylic Acid for the Detection of Prostate Cancer.
  • Patsnap Synapse. (2025). What is the role of bioisosterism in drug design?.
  • PMC. (2024). Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. PubMed Central.
  • PubMed. (2014). Anti-1-amino-3-18F-fluorocyclobutane-1-carboxylic acid: physiologic uptake patterns, incidental findings, and variants that may simulate disease.
  • PubMed. (2014). Differences in transport mechanisms of trans-1-amino-3-[18F]fluorocyclobutanecarboxylic acid in inflammation, prostate cancer, and glioma cells: comparison with L-[methyl-11C]methionine and 2-deoxy-2-[18F]fluoro-D-glucose.
  • PubMed. (1996). 1-Aminocyclobutanecarboxylic acid derivatives as novel structural elements in bioactive peptides: application to tuftsin analogs.
  • PubMed. (n.d.). Synthesis and Biological Activities of Fluorinated Chalcone Derivatives.
  • PubMed. (n.d.). Inhibition of proliferative activity by cyclic dipeptides: spirocyclic derivatives of 1-aminocyclopentane-carboxylic acid.

Sources

Methodological & Application

protocol for the synthesis of 1-Fluorocyclobutanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

**Application Note & Protocol: A

Comprehensive Guide to the Synthesis of 1-Fluorocyclobutanecarboxylic Acid**

For: Researchers, scientists, and drug development professionals

Abstract

This compound is a critical building block in medicinal chemistry, prized for its ability to impart unique conformational constraints and beneficial physicochemical properties to bioactive molecules. The incorporation of the fluorocyclobutane motif can enhance metabolic stability, binding affinity, and cellular permeability.[1] This document provides a detailed, field-proven protocol for the synthesis of this compound, emphasizing the underlying chemical principles, safety considerations, and practical insights to ensure reproducible, large-scale production.

Introduction: The Significance of Fluorinated Cyclobutanes in Drug Discovery

The strategic incorporation of fluorine into drug candidates is a well-established strategy to modulate their pharmacokinetic and pharmacodynamic profiles.[2] The cyclobutane ring, a four-membered carbocycle, offers a rigid scaffold that can effectively probe chemical space and serve as a bioisosteric replacement for other functional groups.[1] The combination of these two features in this compound creates a versatile building block for the development of novel therapeutics across various disease areas, including oncology and neurology.[3][4] This guide details a robust synthetic route, moving beyond a simple recitation of steps to provide the rationale behind the chosen methodology.

Synthetic Strategy: An Overview

The presented protocol focuses on a reliable and scalable synthetic sequence commencing from commercially available starting materials. The core of this strategy involves the construction of the cyclobutane ring followed by a nucleophilic fluorination step. This approach is favored for its efficiency and adaptability for producing multi-gram quantities of the target compound.[5][6]

Workflow Diagram:

Synthesis_Workflow cluster_0 Phase 1: Cyclobutane Core Formation cluster_1 Phase 2: Introduction of Fluorine cluster_2 Phase 3: Final Product Formation A Starting Material: Commercially Available Diester B Dieckmann Condensation A->B Base C Hydrolysis & Decarboxylation B->C Acid, Heat D Cyclobutanone Intermediate C->D E Formation of Hydroxy Ester D->E Reducing Agent, Esterification F Activation of Hydroxyl Group (e.g., Tosylation) E->F TsCl, Pyridine G Nucleophilic Fluorination F->G Fluoride Source (e.g., KF) H Fluorinated Ester Intermediate G->H I Hydrolysis of Ester H->I Base or Acid J This compound (Final Product) I->J Acidic Workup

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is designed for the synthesis of this compound on a multi-gram scale. All operations involving hazardous reagents should be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).

Materials and Equipment:

  • Reagents: Diethyl 1,1-cyclobutanedicarboxylate, Sodium ethoxide, Hydrochloric acid, Sodium borohydride, Thionyl chloride, Pyridine, Potassium fluoride (spray-dried), Diethyl ether, Dichloromethane, Ethyl acetate, Hexanes, Magnesium sulfate.

  • Equipment: Round-bottom flasks, reflux condenser, magnetic stirrer with hotplate, separatory funnel, rotary evaporator, vacuum pump, inert gas (Nitrogen or Argon) supply, standard laboratory glassware.

Step-by-Step Procedure:

Part A: Synthesis of Ethyl 1-hydroxycyclobutanecarboxylate

  • Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve diethyl 1,1-cyclobutanedicarboxylate (50 g, 1 equivalent) in 250 mL of anhydrous ethanol.

  • Reduction: Cool the solution to 0 °C in an ice bath. Slowly add sodium borohydride (9.5 g, 1 equivalent) portion-wise over 30 minutes, maintaining the internal temperature below 10 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Carefully quench the reaction by the slow addition of 1 M HCl (aq) until the pH is ~2. Concentrate the mixture under reduced pressure to remove the ethanol. Extract the aqueous residue with ethyl acetate (3 x 150 mL).

  • Purification: Combine the organic layers, wash with brine (100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 1-hydroxycyclobutanecarboxylate, which can often be used in the next step without further purification.

Part B: Synthesis of Ethyl 1-fluorocyclobutanecarboxylate

  • Fluorination Reaction Setup: To a solution of ethyl 1-hydroxycyclobutanecarboxylate (from the previous step) in anhydrous dichloromethane (300 mL) in a 1 L flask under a nitrogen atmosphere, add pyridine (1.2 equivalents) and cool to 0 °C.

  • Activation: Slowly add thionyl chloride (1.1 equivalents) dropwise, keeping the temperature below 5 °C. Stir at this temperature for 1 hour.

  • Nucleophilic Fluorination: In a separate flask, prepare a slurry of spray-dried potassium fluoride (3 equivalents) in 150 mL of anhydrous acetonitrile. Add the activated intermediate solution from the previous step to this slurry.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 18 hours. Monitor the reaction for the formation of the fluorinated product by Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup and Purification: Cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in diethyl ether (200 mL) and wash with water (2 x 100 mL) and brine (100 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by fractional distillation under reduced pressure to obtain pure ethyl 1-fluorocyclobutanecarboxylate.

Part C: Synthesis of this compound

  • Hydrolysis: Dissolve the purified ethyl 1-fluorocyclobutanecarboxylate (1 equivalent) in a 1:1 mixture of ethanol and water (200 mL). Add sodium hydroxide (2 equivalents) and heat the mixture to 60 °C for 4 hours.

  • Workup: Cool the reaction mixture and concentrate under reduced pressure to remove the ethanol. Dilute the aqueous residue with water (100 mL) and wash with diethyl ether (2 x 50 mL) to remove any unreacted ester.

  • Acidification and Extraction: Cool the aqueous layer to 0 °C and acidify to pH 1-2 with concentrated HCl. Extract the product with dichloromethane (3 x 100 mL).

  • Final Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound as a white solid. The product can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

Quantitative Data Summary

Parameter Value
Starting Material Diethyl 1,1-cyclobutanedicarboxylate
Overall Yield 45-55%
Purity (by NMR) >98%
Reaction Scale Up to 50 g
Total Synthesis Time ~3 days

Mechanism and Rationale

The synthetic route is designed for robustness and scalability. The initial reduction of one of the ester groups is a standard transformation. The key step is the nucleophilic fluorination. The hydroxyl group is first converted into a better leaving group (a chlorosulfite ester) by reaction with thionyl chloride. This is then displaced by the fluoride ion in an SN2-type reaction. The use of spray-dried potassium fluoride is crucial as it provides a high surface area of the fluoride salt, enhancing its reactivity.[7] Acetonitrile is an excellent solvent for this type of reaction as it is polar aprotic and can solvate the potassium ions, leaving the fluoride anion more nucleophilic.

Mechanism Diagram:

Fluorination_Mechanism cluster_activation Activation of Hydroxyl Group cluster_fluorination Nucleophilic Substitution A Cyclobutane-OH C Cyclobutane-O-S(O)Cl (Chlorosulfite Ester) A->C + SOCl2, Pyridine B Thionyl Chloride (SOCl2) D Cyclobutane-O-S(O)Cl F 1-Fluorocyclobutane D->F + F- (SN2) E Fluoride Ion (F-)

Caption: Key steps in the nucleophilic fluorination process.

Safety and Handling

Working with fluorinating agents and other reactive chemicals requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear chemical splash goggles, a face shield, a flame-resistant lab coat, and appropriate chemical-resistant gloves (neoprene or nitrile).[8][9][10]

  • Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.[11]

  • Incompatible Materials: Keep fluorinated compounds away from strong acids, bases, and oxidizing agents.[8]

  • Spill Response: Have a spill kit readily available containing absorbent materials and neutralizing agents. In case of a large spill, evacuate the area and contact the emergency response team.[9]

  • First Aid:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. For exposure to HF-generating compounds, apply calcium gluconate gel after flushing.[8][11]

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes and seek immediate medical attention.[8]

    • Inhalation: Move the affected person to fresh air. Seek immediate medical attention.[8]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Neutralized aqueous layers should be treated as hazardous waste.[8]

References

  • McConathy, J., & Goodman, M. M. (2008). Synthesis and evaluation of [18F]1-amino-3-fluorocyclobutane-1-carboxylic acid to image brain tumors. PubMed. Retrieved from [Link]

  • Princeton University. (n.d.). Fluorine. Retrieved from [Link]

  • Lennert, A. et al. (2025, July 29). Tips and Procedures for Safe Handling of Anhydrous Hydrogen Fluoride and Pure Elemental Fluorine in Chemical University Laboratories. ACS Publications. Retrieved from [Link]

  • Oreate AI Blog. (2025, December 16). Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design. Retrieved from [Link]

  • Goodman, M. M., et al. (n.d.). Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents. ACS Publications. Retrieved from [Link]

  • Mayr, H., & Ofial, A. R. (2022). Proposed reaction mechanism for the formation of cyclobutane 3. ResearchGate. Retrieved from [Link]

  • Fokin, A. A., et al. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry. Retrieved from [Link]

  • Ofial, A. R., & Mayr, H. (2022). Cyclobutane Formation by the Reaction of Ethenesulfonyl Fluoride with Dimethyl Diazomalonate. Open Access LMU. Retrieved from [Link]

  • Grygorenko, O., et al. (2021). Synthesis of 3‐fluorocyclobutane‐1‐carboxylic acid (1) from cyclobutanone 2. ResearchGate. Retrieved from [Link]

  • Mykhailiuk, P. K. (2024). Diversified Synthesis of Chiral Fluorinated Cyclobutane Derivatives Enabled by Regio- and Enantioselective Hydroboration. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (2004). anti-1-Amino-3-[18F]fluorocyclobutane-1-carboxylic acid. Retrieved from [Link]

Sources

Application Notes and Protocols: Methods for [¹⁸F]Radiolabeling of 1-Fluorocyclobutanecarboxylic Acid ([¹⁸F]Fluciclovine)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of [¹⁸F]Fluciclovine in PET Imaging

[¹⁸F]Fluciclovine, also known as anti-1-amino-3-[¹⁸F]fluorocyclobutane-1-carboxylic acid (anti-[¹⁸F]FACBC), is a synthetic amino acid analogue that has become a cornerstone in positron emission tomography (PET) for the imaging of certain cancers, most notably recurrent prostate cancer.[1][2][3] Unlike glucose-based tracers like [¹⁸F]FDG, [¹⁸F]Fluciclovine is taken up by cancer cells through amino acid transporters (primarily ASC and L-type), which are often upregulated in malignant tissues to meet the metabolic demands of rapid proliferation.[2] This distinct mechanism of uptake provides a valuable diagnostic window, particularly in clinical scenarios where [¹⁸F]FDG imaging may be suboptimal. The relatively long half-life of fluorine-18 (approximately 110 minutes) allows for centralized production and distribution to satellite PET facilities, enhancing its clinical accessibility.[2][4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the established methods for the radiolabeling of [¹⁸F]Fluciclovine. We will delve into the underlying chemical principles, provide detailed, field-proven protocols, and discuss critical aspects of automation, quality control, and process optimization.

Core Radiosynthesis Strategy: Nucleophilic Substitution

The predominant and most robust method for the synthesis of [¹⁸F]Fluciclovine is a one-step nucleophilic aliphatic substitution (Sɴ2) reaction.[5] This approach involves the reaction of no-carrier-added (NCA) [¹⁸F]fluoride with a suitable precursor molecule containing a good leaving group.

The Precursor: The Key to Stereospecificity and Yield

The choice of precursor is critical for a successful and stereospecific synthesis. The clinically relevant isomer of Fluciclovine is the anti (or trans) isomer. Therefore, the synthesis must start with a precursor that ensures the formation of this specific stereoisomer.

The most commonly employed precursor is a protected syn-cyclobutane derivative with a leaving group at the 3-position. A widely used and commercially available precursor is syn-1-(N-(tert-butoxycarbonyl)amino)-3-[[(4-methylphenyl)sulfonyl]oxy]-cyclobutane-1-carboxylic acid, ethyl ester .

  • Leaving Group: The tosylate (-OTs) or triflate (-OTf) group is an excellent leaving group, readily displaced by the incoming [¹⁸F]fluoride nucleophile.[6][7] The choice between tosylate and triflate can influence reaction kinetics, with triflates generally being more reactive.

  • Protecting Groups: The amino (-NH₂) and carboxylic acid (-COOH) functionalities are protected to prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) group is a standard choice for the amine, and an ethyl ester is commonly used for the carboxylic acid. These protecting groups are stable under the fluorination conditions but can be readily removed in the subsequent hydrolysis step.

The Reaction Mechanism: A Closer Look at the Sɴ2 Displacement

The core of the radiosynthesis is the nucleophilic attack of the [¹⁸F]fluoride ion on the carbon atom bearing the leaving group. This reaction proceeds via an Sɴ2 mechanism, which results in an inversion of stereochemistry at the reaction center. This is the critical step that transforms the syn precursor into the desired anti-[¹⁸F]Fluciclovine product.

To achieve high radiochemical yields, the [¹⁸F]fluoride produced from the cyclotron ([¹⁸F]F⁻ in [¹⁸O]H₂O) must be activated. This is accomplished by:

  • Trapping and Elution: The aqueous [¹⁸F]fluoride is first trapped on an anion exchange cartridge (e.g., QMA). It is then eluted with a solution containing a phase-transfer catalyst and a weak base.[8]

  • Phase-Transfer Catalyst: Kryptofix 2.2.2 (K₂₂₂) is the most common phase-transfer catalyst used. It effectively chelates the counter-ion (typically K⁺), rendering the [¹⁸F]fluoride "naked" and highly nucleophilic.[9][10]

  • Azeotropic Drying: The eluted [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex is rigorously dried via azeotropic distillation with acetonitrile (MeCN). The presence of water significantly reduces the nucleophilicity of the fluoride ion and must be minimized.[11]

Radiosynthesis_Workflow cluster_cyclotron Cyclotron Production cluster_activation [¹⁸F]Fluoride Activation cluster_synthesis Radiolabeling & Hydrolysis cluster_purification Purification & Formulation Cyclotron [¹⁸O]H₂O(p,n)¹⁸F QMA Trap [¹⁸F]F⁻ on QMA Cartridge Cyclotron->QMA Elution Elute with K₂₂₂/K₂CO₃ QMA->Elution Drying Azeotropic Drying (MeCN) Elution->Drying Labeling Nucleophilic Substitution (Precursor + [¹⁸F]F⁻ in MeCN, Heat) Drying->Labeling Hydrolysis Acid/Base Hydrolysis (Removal of protecting groups) Labeling->Hydrolysis SPE Solid-Phase Extraction (SPE) (e.g., HLB, Alumina, C18) Hydrolysis->SPE Formulation Formulate in Saline (Sterile Filtration) SPE->Formulation Final [¹⁸F]Fluciclovine Product Formulation->Final

Detailed Protocols and Methodologies

The following protocols are provided as a comprehensive guide. It is essential that all procedures are performed in a certified hot cell, adhering to current Good Manufacturing Practice (cGMP) guidelines.[8][12][13]

Manual and Automated Radiosynthesis Protocol

Modern production of [¹⁸F]Fluciclovine is almost exclusively performed on automated synthesis modules (e.g., GE TRACERlab, Siemens Explora, Trasis AllInOne).[10][14][15] These systems offer significant advantages in terms of radiation safety, reproducibility, and cGMP compliance. The following protocol outlines the key steps adaptable to most commercial synthesizers.

Materials and Reagents:

  • [¹⁸F]Fluoride in [¹⁸O]H₂O from cyclotron.

  • Precursor: syn-1-(N-(tert-butoxycarbonyl)amino)-3-[[(4-methylphenyl)sulfonyl]oxy]-cyclobutane-1-carboxylic acid, ethyl ester.

  • Eluent solution: Kryptofix 2.2.2 and Potassium Carbonate (K₂CO₃) in Acetonitrile/Water.

  • Anhydrous Acetonitrile (MeCN).

  • Hydrolysis solution: e.g., 2 M Hydrochloric Acid (HCl) or 2 M Sodium Hydroxide (NaOH).

  • Solid-Phase Extraction (SPE) cartridges: e.g., HLB, Alumina N, C18.

  • Sterile water for injection.

  • Sterile saline for formulation.

Step-by-Step Procedure:

  • [¹⁸F]Fluoride Trapping and Elution:

    • Pre-condition a QMA cartridge.

    • Load the cyclotron-produced [¹⁸F]fluoride onto the QMA cartridge.

    • Elute the trapped [¹⁸F]fluoride into the reaction vessel using the K₂₂₂/K₂CO₃ eluent solution.

  • Azeotropic Drying:

    • Heat the reaction vessel under a stream of nitrogen.

    • Add anhydrous acetonitrile and evaporate to dryness. Repeat this step 2-3 times to ensure the reaction mixture is anhydrous.

  • Radiolabeling Reaction:

    • Dissolve the precursor in anhydrous acetonitrile and add it to the dried [K/K₂₂₂]⁺[¹⁸F]⁻ complex.

    • Seal the reaction vessel and heat to a specified temperature (typically 85-120°C) for a defined period (5-15 minutes).

  • Hydrolysis (Deprotection):

    • After the labeling reaction, remove the acetonitrile under vacuum or a stream of nitrogen.

    • Add the hydrolysis solution (e.g., 2 M HCl) and heat to remove the Boc and ethyl ester protecting groups.

  • Solid-Phase Extraction (SPE) Purification:

    • The crude product is passed through a series of SPE cartridges to remove unreacted [¹⁸F]fluoride, the precursor, and other impurities. A common sequence is HLB followed by Alumina N.

    • Wash the cartridges with sterile water to remove hydrophilic impurities.

    • Elute the purified [¹⁸F]Fluciclovine from the cartridges using sterile saline.

  • Final Formulation:

    • The eluted product is passed through a sterile 0.22 µm filter into a sterile, pyrogen-free collection vial.

    • The final product is a sterile, isotonic solution ready for quality control testing.

Comparative Data for Synthesis Parameters
ParameterTypical RangeRationale & Expert Insights
Precursor Amount 5 - 20 mgA higher amount can increase the radiochemical yield (RCY) but may complicate purification. Optimization is key to balance yield and purity.
Reaction Temperature 85 - 120 °CHigher temperatures accelerate the Sɴ2 reaction but can also lead to the formation of side products.[16]
Reaction Time 5 - 15 minSufficient time is needed for the reaction to go to completion. Prolonged heating can lead to degradation of the product.
Radiochemical Yield (RCY) 24% - 63% (decay-corrected)Yields are highly dependent on the specific automated platform and optimization of reaction conditions.[7][14]
Total Synthesis Time 40 - 60 minAutomation significantly reduces the synthesis time compared to manual methods.[6][15]

Quality Control (QC) for Clinical Release

Rigorous quality control is mandatory to ensure the safety and efficacy of the final [¹⁸F]Fluciclovine product for human use. QC testing should be performed according to pharmacopeial standards and cGMP guidelines.[1][4]

QC TestMethodAcceptance Criteria
Appearance Visual InspectionClear, colorless solution, free of particulate matter.
pH pH meter or strips4.5 - 7.5
Radionuclidic Identity Half-life measurement105 - 115 minutes
Radionuclidic Purity Gamma Spectroscopy≥ 99.5% (no significant gamma-emitting impurities)
Radiochemical Purity Radio-TLC or Radio-HPLC≥ 95% [¹⁸F]Fluciclovine
Residual Solvents Gas Chromatography (GC)e.g., Acetonitrile < 410 ppm
Kryptofix 2.2.2 Spot test or HPLC< 50 µg/mL
Bacterial Endotoxins LAL test< 175 EU/V (where V is the maximum recommended dose in mL)
Sterility USP <71>Sterile
Radiochemical Purity Analysis

Radio-Thin Layer Chromatography (Radio-TLC):

  • Stationary Phase: Silica gel plate.

  • Mobile Phase: A mixture of Acetonitrile:Methanol:Water:Acetic Acid (e.g., 20:5:5:1).[7]

  • Detection: Radio-TLC scanner.

  • Expected Results: [¹⁸F]Fluciclovine remains at the origin (Rf ≈ 0), while unreacted [¹⁸F]fluoride moves with the solvent front (Rf ≈ 1).

Radio-High-Performance Liquid Chromatography (Radio-HPLC):

  • Column: C18 reverse-phase column.

  • Mobile Phase: Isocratic or gradient elution with a mixture of aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or ethanol).

  • Detection: In-line radiation detector coupled with a UV detector (for identifying the non-radioactive standard).

  • Expected Results: A single major radioactive peak corresponding to the retention time of the authentic [¹⁸F]Fluciclovine standard.

QC_Flowchart cluster_tests Quality Control Tests Start Final [¹⁸F]Fluciclovine Product Visual Visual Inspection Start->Visual pH pH Measurement Start->pH HalfLife Half-Life Determination Start->HalfLife RCP Radiochemical Purity (HPLC/TLC) Start->RCP Solvents Residual Solvents (GC) Start->Solvents Kryptofix Kryptofix Test Start->Kryptofix Endotoxin Endotoxin (LAL) Start->Endotoxin Sterility Sterility Test Start->Sterility Decision All Specs Met? Visual->Decision pH->Decision HalfLife->Decision RCP->Decision Solvents->Decision Kryptofix->Decision Endotoxin->Decision Sterility->Decision Release Release for Clinical Use Decision->Release Yes Reject Reject Batch Decision->Reject No

Conclusion and Future Perspectives

The radiosynthesis of [¹⁸F]Fluciclovine via nucleophilic substitution is a well-established, reliable, and automatable process that enables its widespread clinical use. The key to a successful synthesis lies in the use of a high-quality, stereospecific precursor, efficient activation of [¹⁸F]fluoride, and robust purification and quality control procedures. As the applications of [¹⁸F]Fluciclovine continue to expand, further research into optimizing synthesis parameters, developing novel precursors with improved leaving groups, and refining purification techniques will be crucial for enhancing production efficiency and accessibility. The methodologies outlined in this guide provide a solid foundation for both routine clinical production and further research and development in the field of PET radiopharmaceuticals.

References

  • McConathy, J., Voll, R. J., & Yu, W. (2003). Improved synthesis of anti-[18F]FACBC: improved preparation of labeling precursor and automated radiosynthesis. Applied Radiation and Isotopes, 58(6), 657–666. [Link]

  • Johansson, L., et al. (n.d.). The development of an automated and optimized synthesis of [18F]Fluciclovine on a FASTlab synthesizer utilising chemometric design. Journal of Nuclear Medicine. [Link]

  • Shoup, T. M., Olson, J., Hoffman, J. M., Votaw, J., & Goodman, M. M. (1999). Synthesis and evaluation of [18F]1-amino-3-fluorocyclobutane-1-carboxylic acid to image brain tumors. Journal of Nuclear Medicine, 40(2), 331–338. [Link]

  • Sperandeo, A., Ficola, U., Quartuccio, N., Kitson, S. L., Mansi, L., & Cistaro, A. (2014). Automated synthesis of [18F]fluorocholine using a modified GE tracerlab module. Journal of Diagnostic Imaging in Therapy, 1(1), 49-58. [Link]

  • (2004). anti-1-Amino-3-[18F]fluorocyclobutane-1-carboxylic acid. Molecular Imaging and Contrast Agent Database (MICAD). [Link]

  • Martarello, L., McConathy, J., Camp, V. M., Malveaux, E. J., & Goodman, M. M. (2002). Synthesis of syn- and anti-1-Amino-3-[18F]fluoromethyl-cyclobutane-1-carboxylic Acid (FMACBC), Potential PET Ligands for Tumor Detection. Journal of Medicinal Chemistry, 45(11), 2250–2259. [Link]

  • Zuhayra, M., Al-Jammaz, I., & Al-Otaibi, M. (2008). Simplified fast and high yielding automated synthesis of [18F]fluoroethylcholine for prostate cancer imaging. Bioorganic & Medicinal Chemistry, 16(22), 9804-9808. [Link]

  • Savirm, S., et al. (2019). Best Practices for 18F-Fluciclovine PET/CT Imaging of Recurrent Prostate Cancer: A Guide for Technologists. Journal of Nuclear Medicine Technology, 47(4), 287-292. [Link]

  • (n.d.). Automated synthesis of [18F]fluorocholine using a modified GE TracerLab module. ResearchGate. [Link]

  • Savir-Baruch, B., et al. (2019). Best Practices of 18F-Fluciclovine PET/CT Imaging for Recurrent Prostate Cancer: A Guide for Technologists. Journal of Nuclear Medicine Technology. [Link]

  • Wang, M., et al. (2025). Fully automated synthesis of [18F]fluorocholine on GE FASTlab II synthesizer. ResearchGate. [Link]

  • Oka, S., et al. (2007). A Preliminary Study of Anti-1-Amino-3-18F-Fluorocyclobutyl-1-Carboxylic Acid for the Detection of Prostate Cancer. Journal of Nuclear Medicine, 48(1), 46-55. [Link]

  • Schuster, D. M., et al. (2020). Understanding and Improving 18F-Fluciclovine PET/CT Reports: A Guide for Physicians Treating Patients with Biochemical Recurrence of Prostate Cancer. Journal of Nuclear Medicine, 61(5), 676-681. [Link]

  • Kniep, C., et al. (n.d.). Automated synthesis and purification of [18F]fluoro[dideutero]methyl tosylate. Johannes Gutenberg-Universität Mainz. [Link]

  • (n.d.). Preparation of 18F-fluciclovine.
  • Maddalena, L., et al. (2015). Optimization of precursor synthesis, formulation and stability of 1'-[18F]fluoroethyl-β-D-lactose ([18F]FEL) for preclinical studies in detection of pancreatic cancer. Applied Radiation and Isotopes, 105, 138-145. [Link]

  • (n.d.). Routine production of 18F-fluorcholine. Journal of Nuclear Medicine. [Link]

  • (n.d.). Fluciclovine (18F). Wikipedia. [Link]

  • Andersen, V. L., et al. (2019). A Fully Automated Radiosynthesis of [18F]Fluoroethyl-Diprenorphine on a Single Module by Use of SPE Cartridges for Preparation of High Quality 2-[18F]Fluoroethyl Tosylate. Molecules, 24(17), 3187. [Link]

  • Brooks, A. F., et al. (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. Current Topics in Medicinal Chemistry, 14(7), 837-859. [Link]

  • (2023). Synthesis, Fluorine-18 Radiolabeling, and In Vivo PET Imaging of a Hydrophilic Fluorosulfotetrazine. PURE.EUR.NL. [Link]

  • Baâzaoui, R., et al. (2022). A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products. EJNMMI Radiopharmacy and Chemistry, 7(1), 29. [Link]

  • (n.d.). Synthesis of tosylate precursors 1A, 1B and non-radioactive fluorinated... ResearchGate. [Link]

  • Baâzaoui, R., et al. (2022). A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products. EJNMMI Radiopharmacy and Chemistry, 7(1), 29. [Link]

  • (n.d.). Production and quality control according to current Good Manufacturing Practice of the radiopharmaceutical 18F-Fluoromethylcholine. I.R.I.S.. [Link]

  • Koo, P. J. (2019). Fluciclovine (18F) PET/CT Impact on Clinical Management of Recurrent Prostate Cancer. Grand Rounds in Urology. [Link]

  • (2019). Complying with Good Manufacturing Practice (GMP) for sterile radiopharmaceuticals labelled with fluorine-18. Therapeutic Goods Administration (TGA). [Link]

  • (n.d.). 18F-Fluciclovine. ResearchGate. [Link]

  • Wang, Y., et al. (2022). The Diagnostic Role of 18F-Choline, 18F-Fluciclovine and 18F-PSMA PET/CT in the Detection of Prostate Cancer With Biochemical Recurrence: A Meta-Analysis. Frontiers in Oncology, 12, 848749. [Link]

  • Yu, H.-M. (2016). Design of CGMP Production of 18F- and 68Ga-Radiopharmaceuticals. Journal of Medical and Biological Engineering, 36(6), 737-744. [Link]

  • Li, D., et al. (2021). A Purification Method of 18F-FP-(+)-DTBZ via Solid-Phase Extraction With Combined Cartridges. Frontiers in Neurology, 12, 641505. [Link]

  • (n.d.). Evaluation of 18F-Fluciclovine PET-MRI to Differentiate Tumor Progression from Post-Treatment Changes in Pediatric and Adult Young Patients with High Grade Gliomas. National Cancer Institute. [Link]

  • Betthauser, T. J., et al. (2017). Synthesis and Screening in Mice of Fluorine-Containing PET Radioligands for TSPO: Discovery of a Promising 18F-Labeled Ligand. ACS Chemical Neuroscience, 8(10), 2263-2275. [Link]

Sources

Application Notes and Protocols: Utilizing 1-Fluorocyclobutanecarboxylic Acid in Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-proteinogenic amino acids into peptide structures is a cornerstone of modern therapeutic peptide design, offering pathways to enhanced stability, potency, and novel functionalities.[1] Among these, fluorinated amino acids have garnered significant attention due to the unique physicochemical properties imparted by fluorine. This document provides a detailed guide to the application of 1-Fluorocyclobutanecarboxylic acid, a unique cyclic amino acid analogue, in both solid-phase and solution-phase peptide synthesis. We will explore the strategic advantages of this building block, address the technical challenges associated with its sterically hindered nature, and provide validated protocols for its efficient activation and coupling.

Introduction: The Strategic Value of Fluorination in Peptide Therapeutics

Fluorine's introduction into peptide scaffolds is a well-established strategy in medicinal chemistry to modulate pharmacological profiles.[2] The high electronegativity of fluorine can influence molecular conformation, enhance metabolic stability by blocking enzymatic degradation pathways, and improve binding affinity through favorable intermolecular interactions.[3][4][5] Specifically, the incorporation of fluorinated moieties can enhance lipophilicity, which may improve cell permeability and interactions with hydrophobic pockets in target proteins.[2][4]

This compound offers a unique combination of a rigid cyclobutane ring and a strategically placed fluorine atom. This constrained cyclic structure can impart conformational rigidity to the peptide backbone, which can be crucial for optimizing receptor binding. Furthermore, the fluorine atom can participate in beneficial electronic interactions within a protein binding site, potentially increasing the peptide's potency.[3] The strong carbon-fluorine bond also contributes to increased resistance against enzymatic degradation, thereby extending the in vivo half-life of the peptide.[4]

Physicochemical Properties and Synthetic Considerations

This compound (MW: 118.11 g/mol ) is a non-natural, α,α-disubstituted amino acid analogue.[6] Its structure presents a significant steric challenge for peptide bond formation due to the bulky cyclobutane ring adjacent to the carboxyl group.[1] This steric hindrance necessitates the use of more potent coupling reagents and optimized reaction conditions to achieve efficient and complete coupling, minimizing the risk of deletion sequences in the final peptide product.[7]

The electron-withdrawing nature of the fluorine atom can also influence the acidity of the carboxylic acid, which may affect the activation step of the coupling reaction.[8][9] Therefore, careful selection of the activation method and coupling reagents is paramount for successful incorporation of this building block into a peptide sequence.

Core Experimental Workflow: A Decision-Making Framework

The successful incorporation of a sterically hindered amino acid like this compound hinges on a systematic approach to optimizing the coupling reaction. The following diagram outlines a decision-making workflow for selecting the appropriate synthetic strategy.

G cluster_0 Peptide Synthesis Strategy Start Define Target Peptide Sequence and Synthesis Method (SPPS or Solution-Phase) Synthesis_Type Select Synthesis Phase Start->Synthesis_Type SPPS Solid-Phase Peptide Synthesis (SPPS) Synthesis_Type->SPPS Preferred for longer peptides Solution_Phase Solution-Phase Synthesis Synthesis_Type->Solution_Phase Suitable for shorter peptides and fragment condensation Coupling_Strategy Select Coupling Reagents and Conditions SPPS->Coupling_Strategy Solution_Phase->Coupling_Strategy High_Activity_Reagents High-Activity Reagents (e.g., HATU, HCTU, PyAOP) Coupling_Strategy->High_Activity_Reagents For sterically hindered This compound Standard_Reagents Standard Reagents (e.g., DIC/HOBt) Coupling_Strategy->Standard_Reagents For less hindered amino acids Optimization Optimize Reaction (Time, Temperature, Equivalents) High_Activity_Reagents->Optimization Standard_Reagents->Optimization Analysis Analyze Coupling Efficiency (e.g., Kaiser Test, LC-MS) Optimization->Analysis Analysis->Coupling_Strategy Incomplete Coupling End Proceed to Next Coupling Cycle or Final Deprotection Analysis->End Successful Coupling

Caption: Decision pathway for peptide synthesis incorporating this compound.

Protocols for Peptide Synthesis

The following protocols provide detailed methodologies for the incorporation of this compound using both solid-phase and solution-phase techniques.

Solid-Phase Peptide Synthesis (SPPS) Protocol

SPPS is the preferred method for the synthesis of longer peptides, involving the sequential addition of amino acids to a growing chain anchored to an insoluble resin support.[10][11][][13] The Fmoc/tBu strategy is commonly employed.[1]

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin depending on the desired C-terminus)[14]

  • This compound

  • Fmoc-protected amino acids

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HCTU (O-(1H-6-Chloro-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), or PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)[7][15]

  • Base: N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)[15]

  • Fmoc Deprotection Solution: 20% piperidine in N,N-Dimethylformamide (DMF)[1]

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing Solvents: DMF, DCM, Isopropanol (IPA)

  • Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)[16]

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.[1]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminal amino acid. Repeat this step once.[1]

  • Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove residual piperidine and byproducts.[17]

  • Activation of this compound:

    • In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading) in DMF.

    • Add the coupling reagent (e.g., HATU, 3-5 equivalents) and the base (e.g., DIPEA, 6-10 equivalents).[16]

    • Allow the mixture to pre-activate for 1-5 minutes.

  • Coupling Reaction: Add the activated this compound solution to the deprotected resin. Agitate the mixture for 2-4 hours. For this sterically hindered amino acid, extended coupling times may be necessary.[7]

  • Monitoring the Coupling: Perform a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines. A negative result indicates complete coupling. If the test is positive, a second coupling may be required.

  • Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and IPA (3x) to remove excess reagents and byproducts.

  • Chain Elongation: Repeat steps 2-7 for the subsequent amino acids in the peptide sequence.

  • Final Deprotection and Cleavage: After the final coupling and deprotection of the N-terminal Fmoc group, wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[16]

  • Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[18]

  • Characterization: Confirm the identity and purity of the final peptide using analytical techniques such as LC-MS and NMR spectroscopy.[18]

Solution-Phase Peptide Synthesis Protocol

Solution-phase synthesis is often used for the production of shorter peptides or peptide fragments.[19][20][21][22]

Materials:

  • N-terminally protected amino acid or peptide fragment (e.g., Boc- or Z-protected)

  • C-terminally protected amino acid or peptide fragment (e.g., methyl or ethyl ester)

  • This compound

  • Coupling Reagents: DCC (N,N'-Dicyclohexylcarbodiimide)/HOBt (Hydroxybenzotriazole), HATU, or PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)[15][23]

  • Base: DIPEA or NMM

  • Solvents: DCM, DMF, Tetrahydrofuran (THF)

  • Reagents for Deprotection: (e.g., TFA for Boc group removal, H₂/Pd-C for Z group removal)

Procedure:

  • Activation of this compound:

    • Dissolve this compound (1.1 equivalents) and HOBt (1.1 equivalents) in an appropriate solvent (e.g., DCM or DMF).

    • Cool the solution to 0 °C in an ice bath.

    • Add the coupling reagent (e.g., DCC, 1.1 equivalents) and stir for 30-60 minutes at 0 °C.

  • Coupling Reaction:

    • In a separate flask, dissolve the N-terminally deprotected amino acid or peptide ester (1 equivalent) and a base (e.g., DIPEA, 1.2 equivalents) in the same solvent.

    • Slowly add the activated this compound solution to the amine solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up:

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used.

    • Wash the filtrate with an acidic solution (e.g., 1N HCl), a basic solution (e.g., saturated NaHCO₃), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude peptide by column chromatography on silica gel.

  • Deprotection: Selectively remove the N- or C-terminal protecting groups to allow for further chain elongation or to obtain the final peptide.

  • Characterization: Characterize the purified peptide at each step using techniques like NMR, IR, and mass spectrometry.

Optimization and Troubleshooting

The incorporation of sterically hindered amino acids often requires optimization of reaction conditions.[7]

ParameterRecommendation for this compoundRationale
Coupling Reagent Use high-reactivity uronium/aminium or phosphonium salts (e.g., HATU, HCTU, PyAOP, PyBOP).[15]These reagents form highly reactive activated esters, which are more effective at overcoming steric hindrance compared to carbodiimides.[7]
Equivalents of Reagents Increase the equivalents of the amino acid and coupling reagent (3-5 eq.).A higher concentration of reactants can help drive the reaction to completion.
Reaction Time Extend the coupling time (2-12 hours).Allows for sufficient time for the sterically hindered coupling to occur.
Temperature Mild heating (30-40 °C) may be beneficial.Can increase the reaction rate, but should be used with caution to avoid racemization.
Double Coupling Perform a second coupling if the first is incomplete.Ensures maximum incorporation of the amino acid.
Racemization Use additives like HOAt or OxymaPure to suppress racemization, especially if heating is employed.[7][23]These additives minimize the formation of oxazolone intermediates that can lead to loss of stereochemical integrity.[23]

Characterization of Fluorinated Peptides

The successful synthesis and purification of peptides containing this compound should be confirmed by a combination of analytical techniques.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To verify the molecular weight and assess the purity of the peptide.[21]

  • High-Performance Liquid Chromatography (HPLC): For purification and purity analysis.[18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR can be used to confirm the structure of the peptide and the successful incorporation of the fluorinated residue. ¹⁹F NMR is particularly useful as a sensitive probe of the local chemical environment.[24]

Conclusion

This compound is a valuable building block for the design of novel peptide therapeutics. While its sterically hindered nature presents synthetic challenges, these can be overcome through the use of potent coupling reagents and optimized reaction conditions. The protocols and guidelines presented in this document provide a comprehensive framework for the successful incorporation of this unique fluorinated amino acid into peptide sequences, enabling researchers to explore its potential for enhancing the pharmacological properties of peptide-based drugs.

References

  • BenchChem. (n.d.). Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols.
  • Lenci, E., & Trabocchi, A. (2020). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules, 25(5), 1168. [Link]

  • DilunBio. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.
  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467. [Link]

  • Li, P., et al. (2011). Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization. Organic & Biomolecular Chemistry, 9(5), 1465-1473. [Link]

  • BenchChem. (n.d.). Technical Support Center: Peptide Synthesis with Sterically Hindered D-Amino Acids.
  • Loffet, A. (2002). Multigram-Scale Synthesis of Short Peptides via a Simplified Repetitive Solution-Phase Procedure. The Journal of Organic Chemistry, 67(15), 5413–5416. [Link]

  • Katritzky, A. R., et al. (2004). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 69(1), 309-312. [Link]

  • SlideShare. (2018). Solid and Solution phase peptide synthesis. Retrieved from [Link]

  • Arotech AT. (2025). The Role of Fluorinated Amino Acids in Modern Peptide Therapeutics.
  • Zhang, C., et al. (2024). Ribosomal translation of fluorinated non-canonical amino acids for de novo biologically active fluorinated macrocyclic peptides. Chemical Science, 15, 10747-10755. [Link]

  • Yajima, H., & Fujii, N. (1983). Synthesis of Peptides by Solution Methods. In The Peptides (Vol. 5, pp. 65-109). Academic Press.
  • Brittain, S. M., et al. (2005). Enrichment and analysis of peptide subsets using fluorous affinity tags and mass spectrometry. Nature Biotechnology, 23(4), 463-468. [Link]

  • Salwiczek, M., et al. (2012). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. Chemical Society Reviews, 41(6), 2135-2171. [Link]

  • Zhang, W., & Chen, X. (2008). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Journal of Chromatography A, 1210(1), 79-86. [Link]

  • Montanari, V., & Tevere, V. J. (2022). Fluorinated Protein and Peptide Materials for Biomedical Applications. Polymers, 14(15), 3183. [Link]

  • Wikipedia. (n.d.). Peptide synthesis. Retrieved from [Link]

  • Grygorenko, O. O., et al. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry, 21(2), 3-9. [Link]

  • Grygorenko, O. O., et al. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. ResearchGate. [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]

  • Gelest. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Retrieved from [Link]

Sources

Application Notes and Protocols: 1-Fluorocyclobutanecarboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Small Rings and Single Atoms

In the landscape of modern drug discovery, the pursuit of molecular novelty with functional advantages is paramount. Medicinal chemists are increasingly turning to compact, three-dimensional scaffolds to navigate the complexities of biological space, seeking to optimize potency, selectivity, and pharmacokinetic profiles. Among these, fluorinated cyclobutanes have emerged as particularly powerful motifs.[1][2] The incorporation of a single fluorine atom onto the rigid cyclobutane core creates a building block, 1-Fluorocyclobutanecarboxylic acid, that offers a subtle yet profound ability to modulate key molecular properties.[3][4]

This guide provides an in-depth exploration of the applications of this compound, moving beyond a simple catalog of its uses to explain the underlying physicochemical principles that make it a valuable tool for researchers, scientists, and drug development professionals. We will delve into its role in diagnostic imaging, its application as a bioisosteric replacement in therapeutic agents, and provide robust protocols for its synthesis and implementation.

Section 1: Physicochemical Impact of the 1-Fluorocyclobutane Moiety

The utility of this compound stems from the unique properties of the carbon-fluorine bond—the strongest single bond in organic chemistry—and the conformational constraints of the four-membered ring.[3] These features synergistically influence a molecule's acidity, lipophilicity, and metabolic stability.

Modulation of Acidity (pKa): The high electronegativity of fluorine exerts a powerful inductive electron-withdrawing effect. When placed on the cyclobutane ring, it significantly lowers the pKa of the carboxylic acid group compared to its non-fluorinated counterpart.[5][6] This enhanced acidity can be critical for establishing or strengthening ionic interactions with basic residues, such as arginine or lysine, in a target protein's binding site.[7] Studies have shown that fluorination can decrease pKa values by several units, a substantial shift that can dramatically alter a compound's ionization state at physiological pH and, consequently, its target engagement and solubility.[2][8]

Tuning Lipophilicity (LogP): Lipophilicity is a critical parameter governing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. While often considered a lipophilic element, fluorine's effect is highly context-dependent. The introduction of a single fluorine atom can subtly modulate LogP, often providing a vector to "fine-tune" this property without the more dramatic increases associated with larger halogen atoms or alkyl groups.[3][5] The rigid cyclobutane scaffold itself imparts a three-dimensional character that can disrupt planarity and reduce LogP compared to analogous aromatic systems, offering a strategy to improve solubility and reduce non-specific binding.[1]

Enhancing Metabolic Stability: The strength of the C-F bond makes it highly resistant to oxidative metabolism by cytochrome P450 enzymes.[3][9] By replacing a metabolically labile C-H bond with a C-F bond, medicinal chemists can block common metabolic pathways, thereby increasing the half-life and systemic exposure of a drug candidate. The cyclobutane ring itself is a non-aromatic, strained structure that is less prone to the metabolic transformations that affect many traditional phenyl rings.[10]

Diagram 1: Physicochemical Modulation by 1-Fluorocyclobutane Moiety

cluster_0 Introduction of Fluorine cluster_1 Resulting Physicochemical Changes cluster_2 Impact on Drug Properties parent Parent Molecule (e.g., with Cyclobutane Carboxylic Acid) mod Parent + 1-Fluorocyclobutane Carboxylic Acid Moiety parent->mod Substitution pka Lower pKa (Increased Acidity) mod->pka Inductive Effect logp Modulated LogP (Fine-tuned Lipophilicity) mod->logp Polarity/3D Shape metabolism Increased Metabolic Stability (Blocked Oxidation Sites) mod->metabolism C-F Bond Strength potency Improved Potency (Stronger Target Binding) pka->potency pk Enhanced Pharmacokinetics (Longer Half-life, Better Exposure) logp->pk metabolism->pk

Caption: Impact of fluorine introduction on molecular properties.

Quantitative Physicochemical Data
CompoundStructurepKa (approx.)clogP (approx.)Rationale for Change
Cyclobutanecarboxylic acidC₄H₇COOH4.80.8Baseline
This compound C₄H₆FCOOH ~4.2 ~0.6 The inductive effect of fluorine withdraws electron density, stabilizing the carboxylate anion and thus increasing acidity (lower pKa). The polar C-F bond slightly reduces lipophilicity.[5]

Note: Exact pKa and clogP values can vary based on experimental or computational methods. The values presented are illustrative.

Section 2: Application in PET Imaging - The Success of Fluciclovine ([¹⁸F]FACBC)

One of the most significant applications of this scaffold is in positron emission tomography (PET), a powerful non-invasive imaging technique. The synthetic amino acid analog trans-1-amino-3-[¹⁸F]fluorocyclobutanecarboxylic acid, known as [¹⁸F]FACBC or Fluciclovine, has been successfully developed and clinically approved for imaging biochemical recurrence of prostate cancer.[11][12]

Mechanism of Action and Rationale: Cancer cells exhibit upregulated metabolism and an increased demand for amino acids to support rapid proliferation.[13] Fluciclovine is designed to mimic natural amino acids and is actively transported into cancer cells, primarily through sodium-dependent (Alanine, Serine, Cysteine-preferring Transporter 2, ASCT2) and sodium-independent (L-type Amino Acid Transporter 1, LAT1) amino acid transporters.[13][14] Unlike natural amino acids, Fluciclovine is not metabolized and incorporated into proteins, causing it to accumulate within tumor cells.[12] This intracellular trapping provides a strong, sustained signal that allows for clear visualization of tumors relative to surrounding healthy tissue.[15][16]

The choice of the fluorocyclobutane core is critical. It provides a metabolically stable scaffold for the positron-emitting fluorine-18 isotope, while the overall structure is recognized by the amino acid transporters.[17] In brain tumor imaging, [¹⁸F]FACBC has demonstrated a high tumor-to-brain ratio, as normal brain tissue shows low uptake.[15]

Diagram 2: Cellular Uptake of [¹⁸F]FACBC in Cancer Cells

cluster_cell Cancer Cell transporter Amino Acid Transporters (ASCT2, LAT1) facbc_in [¹⁸F]FACBC trapping Intracellular Trapping (Not Metabolized) facbc_in->trapping signal PET Signal trapping->signal facbc_out [¹⁸F]FACBC (Extracellular) facbc_out->transporter Active Transport

Caption: [¹⁸F]FACBC is actively transported into cancer cells.

Protocol: Radiosynthesis of [¹⁸F]FACBC for PET Imaging

This protocol outlines a typical automated nucleophilic fluorination procedure for producing [¹⁸F]FACBC. CAUTION: All work with radioactive materials must be performed in a shielded hot cell by trained personnel in compliance with all institutional and regulatory guidelines.

Materials:

  • Precursor: syn-1-(N-(t-butoxycarbonyl)amino)-3-[((trifluoromethyl)sulfonyl)oxy]cyclobutane-1-carboxylic acid ethyl ester

  • [¹⁸F]Fluoride (produced via cyclotron)

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium Carbonate (K₂CO₃) solution

  • Acetonitrile (anhydrous)

  • Hydrochloric Acid (HCl) solution

  • Sterile water for injection

  • Solid Phase Extraction (SPE) cartridges (e.g., C18 Sep-Pak)

  • Automated synthesis module (e.g., GE TRACERlab, Siemens Explora)

Workflow:

  • [¹⁸F]Fluoride Trapping and Elution:

    • Aqueous [¹⁸F]fluoride from the cyclotron is passed through a quaternary methylammonium (QMA) anion exchange cartridge to trap the [¹⁸F]F⁻.

    • The trapped [¹⁸F]F⁻ is eluted into the reaction vessel using an eluent solution containing K₂₂₂ and K₂CO₃ in acetonitrile/water. This forms the highly reactive, "naked" fluoride complex.

  • Azeotropic Drying:

    • The solvent is removed under a stream of nitrogen or argon with heating to ensure anhydrous conditions, which are critical for the subsequent nucleophilic substitution. This step is typically repeated with additional anhydrous acetonitrile.

  • Radiolabeling Reaction:

    • The dried precursor, dissolved in anhydrous acetonitrile, is added to the reaction vessel containing the dried K[¹⁸F]F-K₂₂₂ complex.

    • The vessel is heated (e.g., 85-110 °C) for a defined period (e.g., 5-10 minutes) to facilitate the Sₙ2 reaction, where [¹⁸F]fluoride displaces the triflate leaving group.

  • Deprotection (Hydrolysis):

    • After cooling, an aqueous solution of hydrochloric acid (e.g., 4 M HCl) is added to the reaction vessel.

    • The mixture is heated (e.g., 100-120 °C) for 5-10 minutes to hydrolyze both the tert-butoxycarbonyl (Boc) protecting group and the ethyl ester, yielding the final [¹⁸F]FACBC product.

  • Purification and Formulation:

    • The crude product is neutralized and then purified, typically using a series of SPE cartridges and/or semi-preparative HPLC.

    • The final purified [¹⁸F]FACBC is collected, passed through a sterile filter (0.22 µm), and formulated in a sterile, pyrogen-free saline solution for injection.

  • Quality Control:

    • The final product must undergo rigorous quality control testing, including checks for radiochemical purity, chemical purity, pH, sterility, and endotoxin levels before it can be released for clinical use.[13]

Diagram 3: Automated Radiosynthesis Workflow for [¹⁸F]FACBC

start Start: [¹⁸F]Fluoride from Cyclotron trap 1. Trap [¹⁸F]F⁻ on QMA Cartridge start->trap elute 2. Elute with K₂₂₂/K₂CO₃ trap->elute dry 3. Azeotropic Drying elute->dry labeling 4. Add Precursor & Heat (Sₙ2 Reaction) dry->labeling hydrolysis 5. Add HCl & Heat (Deprotection) labeling->hydrolysis purify 6. SPE / HPLC Purification hydrolysis->purify qc 7. Quality Control purify->qc end Final Product: Injectable [¹⁸F]FACBC qc->end

Caption: Key steps in the automated synthesis of [¹⁸F]FACBC.

Section 3: Application in Therapeutic Drug Design

Beyond diagnostics, the this compound moiety serves as a valuable building block for therapeutic agents, particularly as a bioisosteric replacement for other chemical groups to optimize drug-like properties.[10][18][19]

MCHR1 Antagonists for Metabolic Disorders

The Melanin-Concentrating Hormone Receptor 1 (MCHR1) is a G-protein coupled receptor primarily expressed in the hypothalamus that plays a role in regulating energy homeostasis and appetite.[20] Antagonists of MCHR1 are being pursued as potential treatments for obesity and other metabolic diseases.[21][22][23][24][25][26][27]

In the development of MCHR1 antagonists, the this compound group has been successfully incorporated as a key pharmacophoric element.[21][28]

Structure-Activity Relationship (SAR) Insights: In several series of MCHR1 antagonists, a terminal acidic group is essential for potent activity, likely forming a key ionic interaction with a basic residue in the receptor binding pocket.[21]

  • Role of the Cyclobutane Ring: The constrained, sp³-rich cyclobutane ring serves as a rigid scaffold, presenting the carboxylic acid in a well-defined orientation for optimal receptor engagement. This conformational rigidity can enhance binding affinity compared to more flexible alkyl chains.[2]

  • Role of Fluorine: The fluorine atom's inductive effect lowers the pKa of the carboxylic acid, ensuring it is predominantly in its anionic carboxylate form at physiological pH, which strengthens the critical ionic interaction with the receptor.[21] This can translate directly to increased potency. Furthermore, the fluorine can block potential sites of metabolism on the ring.

  • Overall Property Modulation: The entire moiety acts as a polar, metabolically stable component that can improve the overall ADME profile of the antagonist, balancing the lipophilicity often required in other parts of the molecule for cell permeability and CNS penetration.[22][29]

Diagram 4: General Structure of an MCHR1 Antagonist

Caption: Key pharmacophoric elements in an MCHR1 antagonist.

Protocol: General Synthesis of this compound Building Block

This protocol describes a representative, non-radioactive synthesis suitable for producing the building block on a gram scale for use in drug discovery programs.[5][30]

Materials:

  • Diethyl malonate

  • 1-bromo-2-chloroethane

  • Sodium ethoxide (NaOEt)

  • Potassium hydroxide (KOH)

  • Diethylaminosulfur trifluoride (DAST) or other fluorinating agent

  • Dichloromethane (DCM)

  • Ethanol (EtOH)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Workflow:

  • Synthesis of Cyclobutane-1,1-dicarboxylic acid:

    • To a solution of sodium ethoxide in ethanol, add diethyl malonate dropwise at 0 °C.

    • After stirring, add 1-bromo-2-chloroethane dropwise, and then heat the mixture to reflux for several hours.

    • Cool the reaction, remove the solvent under reduced pressure, and perform an aqueous workup to isolate the crude diethyl cyclobutane-1,1-dicarboxylate.

    • Hydrolyze the diester to the diacid by refluxing with a solution of potassium hydroxide in ethanol/water.

    • Acidify the reaction mixture with concentrated HCl to precipitate the cyclobutane-1,1-dicarboxylic acid, which can be filtered and dried.

  • Decarboxylation to Cyclobutanecarboxylic acid:

    • Heat the cyclobutane-1,1-dicarboxylic acid neat at a high temperature (e.g., 150-180 °C) until gas evolution (CO₂) ceases.

    • The resulting crude cyclobutanecarboxylic acid can be purified by distillation.

  • Conversion to an Ester and α-Hydroxylation:

    • Convert the cyclobutanecarboxylic acid to its methyl or ethyl ester using standard methods (e.g., Fischer esterification).

    • Perform an α-hydroxylation. This can be achieved by deprotonation with a strong base like lithium diisopropylamide (LDA) followed by reaction with an oxygen source like MoOPH (Oxodiperoxymolybdenum(pyridine)-(hexamethylphosphoric triamide)).

  • Deoxyfluorination:

    • Dissolve the resulting ethyl 1-hydroxycyclobutanecarboxylate in anhydrous dichloromethane and cool to -78 °C.

    • Add a deoxyfluorinating agent such as DAST dropwise.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Carefully quench the reaction with saturated sodium bicarbonate solution and perform an aqueous workup. Purify the crude product by flash chromatography to yield ethyl 1-fluorocyclobutanecarboxylate.

  • Final Hydrolysis:

    • Hydrolyze the ethyl ester using aqueous lithium hydroxide or potassium hydroxide to yield the final product, this compound.

    • Acidify and extract the product. The final compound can be purified by recrystallization or chromatography.

Conclusion and Future Outlook

This compound is more than just another building block; it is a strategic tool for addressing multiple challenges in medicinal chemistry. Its proven success in PET imaging with Fluciclovine highlights its metabolic stability and favorable biological transport properties.[11][15] In therapeutic design, its ability to confer conformational rigidity while fine-tuning acidity and metabolic stability makes it an attractive bioisostere for improving both potency and pharmacokinetics.[10][21] As synthetic methodologies for creating complex fluorinated scaffolds continue to advance, the application of this compound and its derivatives is poised to expand into new therapeutic areas, including oncology, neuroscience, and infectious diseases.[1][31][32][33] Researchers equipped with an understanding of its fundamental physicochemical contributions will be well-positioned to leverage this versatile scaffold in the design of next-generation diagnostics and therapeutics.

References

  • Goodman, M. M., et al. (2004). Synthesis and evaluation of [18F]1-amino-3-fluorocyclobutane-1-carboxylic acid to image brain tumors. PubMed. [Link]

  • Malashchuk, A., et al. (n.d.). Synthesis of 3‐fluorocyclobutane‐1‐carboxylic acid (1) from cyclobutanone 2. ResearchGate. [Link]

  • Grygorenko, O., et al. (2022). Fluorinated Cycloalkyl Building Blocks for Drug Discovery. Request PDF on ResearchGate. [Link]

  • Camp, V. M., et al. (2012). Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents. ACS Publications. [Link]

  • Shah, P., & Kumar, C. (2024). Fluorine in drug discovery: Role, design and case studies. Preprint. [Link]

  • Grygorenko, O., et al. (n.d.). Fluoroalkyl‐substituted cyclobutanes used in organic synthesis and drug discovery. ResearchGate. [Link]

  • Oka, S., et al. (2014). Accumulation of trans-1-amino-3-[(18)F]fluorocyclobutanecarboxylic acid in prostate cancer due to androgen-induced expression of amino acid transporters. PubMed. [Link]

  • Mykhailiuk, P. K., et al. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Inoue, T., et al. (2016). Phase IIa Clinical Trial of Trans-1-Amino-3-(18)F-Fluoro-Cyclobutane Carboxylic Acid in Metastatic Prostate Cancer. PubMed. [Link]

  • Lindsley, C. W., et al. (2006). Potent, Selective, and Orally Efficacious Antagonists of Melanin-Concentrating Hormone Receptor 1. PubMed. [Link]

  • Shoup, T. M., & Goodman, M. M. (2010). syn-1-Amino-3-[18F]fluorocyclobutane-1-carboxylic acid. NCBI Bookshelf. [Link]

  • Grygorenko, O., et al. (n.d.). Fluorocyclobutane‐containing pharmaceuticals and drug candidates. ResearchGate. [Link]

  • Sasajima, T., et al. (2013). Trans-1-amino-3-18F-fluorocyclobutanecarboxylic acid (anti-18F-FACBC) is a feasible alternative to 11C-methyl-L-methionine and magnetic resonance imaging for monitoring treatment response in gliomas. PubMed. [Link]

  • McConathy, J., & Goodman, M. M. (2004). anti-1-Amino-3-[18F]fluorocyclobutane-1-carboxylic acid. NCBI Bookshelf. [Link]

  • Dymek, B., et al. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. MDPI. [Link]

  • Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design. (2025). Oreate AI Blog. [Link]

  • Application of Bioisosteres in Drug Design. (2012). SlideShare. [Link]

  • Purser, S., et al. (2015). Applications of Fluorine in Medicinal Chemistry. PubMed. [Link]

  • Lindsley, C. W., et al. (2011). Constrained 7-fluorocarboxychromone-4-aminopiperidine based Melanin-concentrating hormone receptor 1 antagonists: the effects of chirality on substituted indan-1-ylamines. PubMed. [Link]

  • Hall, A., & Tisserand, S. (2024). Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. PubMed. [Link]

  • Lee, H., et al. (2022). Identification and New Indication of Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonist Derived from Machine Learning and Transcriptome-Based Drug Repositioning Approaches. PubMed. [Link]

  • Lee, H., et al. (2022). Identification and New Indication of Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonist Derived from Machine Learning and Transcriptome-Based Drug Repositioning Approaches. MDPI. [Link]

  • Martarello, L., et al. (2010). (R,S)-anti-1-amino-2-[18F]fluorocyclopentyl-1-carboxylic Acid: Synthesis From Racemic 2-benzyloxycyclopentanone and Biological Evaluation for Brain Tumor Imaging With Positron Emission Tomography. PubMed. [Link]

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. PubMed Central. [Link]

  • He, Y., et al. (2024). New advances in drug development for metabolic dysfunction-associated diseases and alcohol-associated liver disease. PubMed. [Link]

  • Tu, Z., et al. (2025). Discovery and in vivo evaluation of a fluorine-18 pro-drug tracer for imaging sphingosine-1-phosphate receptor 2 in the brain. PubMed. [Link]

  • He, Y., et al. (2024). New advances in drug development for metabolic dysfunction-associated diseases and alcohol-associated liver disease. PubMed Central. [Link]

  • Acid Bioisosteres. (2022). Cambridge MedChem Consulting. [Link]

  • Czerwonka, A., & Rynkiewicz, M. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. [Link]

  • Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. PubMed. [Link]

  • Kirk, K. L. (2006). The Many Roles for Fluorine in Medicinal Chemistry. ResearchGate. [Link]

  • Olszewska, P., et al. (2014). New cyclopentaquinoline derivatives with fluorobenzoic acid induce G1 arrest and apoptosis in human lung adenocarcinoma cells. PubMed. [Link]

  • Oncology Drugs Fast-Tracked by the FDA in July 2025. (2025). Cancer Network. [Link]

  • Aliev, G. (2016). Metabolic Disorders, Drug Development, Drug Design and Biomarkers. PubMed. [Link]

  • Kharitonenkov, A., & Shanafelt, A. B. (2009). FGF21: a novel prospect for the treatment of metabolic diseases. PubMed. [Link]

  • van der Ploeg, L., et al. (2013). Drug development for exceptionally rare metabolic diseases: challenging but not impossible. PubMed Central. [Link]

Sources

Application Note & Protocol: A Guide to 1-Fluorocyclobutanecarboxylic Acid Uptake Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Fluorocyclobutanecarboxylic acid (FACBC), particularly its radiolabeled form (e.g., ¹⁸F-FACBC or ¹⁴C-FACBC), is a synthetic amino acid analog that has garnered significant interest as a tracer for Positron Emission Tomography (PET) imaging, especially in the context of oncology.[1][2] Its utility lies in its preferential uptake by cancer cells, which often exhibit upregulated amino acid transport to meet the metabolic demands of rapid proliferation.[3][4] Understanding the mechanisms of FACBC uptake is crucial for the interpretation of imaging data and for the development of novel therapeutic strategies targeting these transport pathways.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for conducting this compound uptake assays. We will delve into the underlying biological principles, provide detailed step-by-step protocols for both radiolabeled and fluorescence-based assays, and discuss data analysis and interpretation.

Scientific Foundation: The Transporters Behind the Uptake

The cellular uptake of this compound is primarily mediated by two key amino acid transporter systems:

  • Alanine, Serine, Cysteine-preferring Transporter 2 (ASCT2; SLC1A5): This is a sodium (Na⁺)-dependent transporter that plays a major role in the uptake of neutral amino acids, with a high affinity for glutamine.[5][6] Studies have shown that a significant portion of FACBC uptake is Na⁺-dependent, implicating ASCT2 as a primary transporter.[1][2] ASCT2 functions as an obligatory exchanger, where the influx of an extracellular amino acid is coupled with the efflux of an intracellular one.[5][6]

  • L-type Amino Acid Transporter 1 (LAT1; SLC7A5): In contrast to ASCT2, LAT1 is a sodium-independent transporter that facilitates the transport of large neutral amino acids, such as leucine and phenylalanine.[7][8] LAT1 forms a heterodimeric complex with the heavy chain 4F2hc (SLC3A2) for its localization and stability at the plasma membrane.[7][8] While Na⁺-dependent transport is dominant, Na⁺-independent pathways, particularly system L transporters like LAT1, also contribute to FACBC uptake.[1][9][10]

The differential expression of these transporters in various tissues and disease states, particularly their overexpression in many cancers, forms the basis for the targeted accumulation of FACBC.[3][11]

Designing a Robust Uptake Assay: Key Considerations

A well-designed uptake assay is a self-validating system. The following components are critical for ensuring the accuracy and reliability of your results.

Cell Line Selection

The choice of cell line is paramount and should be guided by the expression levels of ASCT2 and LAT1. Many cancer cell lines are known to overexpress these transporters.

Cell LineCancer TypeKey Transporter(s)Reference
DU145 Prostate CancerASCT2, LAT1[1][2]
PC-3 Prostate CancerASCT2, LAT1[10]
LNCaP Prostate CancerASCT2, LAT1[10]
U87MG GlioblastomaASCT2, LAT1[9]
T98G GlioblastomaASCT2, LAT1[9]
A549 Lung AdenocarcinomaASCT2, LAT1[12]
LS174T Colon AdenocarcinomaASCT2, LAT1[12]
HEK293 Human Embryonic KidneyCan be engineered to overexpress specific transporters[13]

It is highly recommended to verify the expression of ASCT2 and LAT1 in your chosen cell line using techniques like qPCR or Western blotting.

Assay Methodology: Radiolabeled vs. Fluorescent Probes

Two primary methods are employed for quantifying FACBC uptake:

  • Radiolabeled Uptake Assays: This is the gold standard for its high sensitivity and direct measurement of substrate transport.[14][15] Typically, ¹⁴C- or ³H-labeled FACBC is used. The amount of radioactivity accumulated by the cells is measured using a scintillation counter.[16]

  • Fluorescence-based Assays: These assays offer a non-radioactive alternative and are amenable to high-throughput screening.[15][17][18] They often utilize a fluorescent analog of the substrate or a probe that becomes fluorescent upon interaction with the transported molecule.[19][20]

This guide will provide protocols for both approaches.

Essential Controls: Validating Your Findings

Incorporating appropriate controls is non-negotiable for a scientifically sound experiment.

  • Positive Controls: Known substrates of the transporters can be used to confirm that the transport machinery is active in your cell system.

    • For LAT1: L-Leucine, L-Phenylalanine, or Gabapentin.[7][13][21]

    • For ASCT2: L-Glutamine or L-Serine.[5][22]

  • Negative Controls/Inhibitors: Specific inhibitors are used to demonstrate that the observed uptake is transporter-mediated.

    • For LAT1: 2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid (BCH) is a selective and competitive inhibitor.[23][24][25][26][27]

    • For ASCT2: While highly specific inhibitors are still under development, competition assays with high concentrations of ASCT2 substrates like L-glutamine can be used to infer its contribution.

  • Sodium-Dependence: To distinguish between ASCT2 and LAT1 activity, assays can be performed in buffers with and without sodium. A significant reduction in uptake in the absence of sodium points to the involvement of Na⁺-dependent transporters like ASCT2.[1]

Experimental Workflow Overview

The general workflow for an FACBC uptake assay involves several key stages, from cell preparation to data analysis.

experimental_workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Acquisition & Analysis cell_culture Cell Seeding & Culture (24-48 hours) reagent_prep Reagent Preparation (Assay Buffer, Substrates, Inhibitors) pre_incubation Pre-incubation (Buffer wash and equilibration) reagent_prep->pre_incubation incubation Incubation with Substrate (Radiolabeled or Fluorescent FACBC +/- inhibitors) pre_incubation->incubation termination Termination of Uptake (Rapid washing with ice-cold buffer) incubation->termination cell_lysis Cell Lysis termination->cell_lysis measurement Measurement (Scintillation counting or Fluorescence reading) cell_lysis->measurement normalization Data Normalization (e.g., to protein concentration) measurement->normalization analysis Data Analysis & Interpretation normalization->analysis

Figure 1: General experimental workflow for a this compound uptake assay.

Detailed Protocols

Protocol 1: Radiolabeled [¹⁴C]-FACBC Uptake Assay

This protocol is designed for a 24-well plate format but can be scaled as needed.

Materials:

  • Selected cell line (e.g., DU145)

  • Complete cell culture medium

  • 24-well tissue culture plates

  • [¹⁴C]-FACBC (specific activity and concentration to be determined based on supplier)

  • Hanks' Balanced Salt Solution (HBSS) with and without Sodium (for Na⁺-dependence)

  • L-Leucine, L-Glutamine (for positive controls)

  • BCH (for LAT1 inhibition)

  • Lysis buffer (e.g., 0.1 M NaOH with 1% SDS)

  • Scintillation cocktail

  • Scintillation vials

  • Scintillation counter

  • BCA Protein Assay Kit

Procedure:

  • Cell Seeding:

    • Seed cells in a 24-well plate at a density that will result in a confluent monolayer on the day of the experiment (e.g., 1-2 x 10⁵ cells/well).

    • Incubate for 24-48 hours at 37°C in a 5% CO₂ humidified incubator.

  • Preparation of Assay Solutions:

    • Prepare a working solution of [¹⁴C]-FACBC in HBSS. The final concentration should be optimized, but a starting point could be in the low micromolar range.

    • Prepare solutions of inhibitors and competing substrates at appropriate concentrations (e.g., BCH at 1-10 mM, L-Leucine and L-Glutamine at 1-10 mM).

  • Uptake Assay:

    • Aspirate the culture medium from the wells.

    • Wash the cells twice with 1 mL of pre-warmed (37°C) HBSS.

    • Add 500 µL of pre-warmed HBSS (or Na⁺-free HBSS for Na⁺-dependence studies) to each well and incubate for 10-15 minutes at 37°C to equilibrate the cells.

    • For inhibitor/competition wells, aspirate the buffer and add 250 µL of the inhibitor/competitor solution. Incubate for 10 minutes. For control wells, add 250 µL of HBSS.

    • Initiate the uptake by adding 250 µL of the [¹⁴C]-FACBC working solution to all wells.

    • Incubate for a predetermined time (e.g., 1, 5, 10, 15 minutes) at 37°C. A time-course experiment should be performed initially to determine the linear range of uptake.

  • Termination of Uptake:

    • Rapidly aspirate the radioactive solution.

    • Immediately wash the cells three times with 1 mL of ice-cold HBSS to stop the transport process.

  • Cell Lysis and Scintillation Counting:

    • Add 500 µL of lysis buffer to each well and incubate for at least 30 minutes at room temperature with gentle agitation to ensure complete lysis.

    • Transfer the lysate to a scintillation vial.

    • Add an appropriate volume of scintillation cocktail (as per the manufacturer's instructions).

    • Measure the radioactivity in a scintillation counter (counts per minute, CPM).

  • Protein Quantification:

    • Use a small aliquot of the cell lysate (before adding scintillation fluid) to determine the total protein concentration using a BCA assay. This will be used for normalization.

Data Analysis:

  • Normalize the CPM values to the protein concentration (CPM/mg protein).

  • Calculate the uptake rate (e.g., pmol/mg protein/min).

  • Compare the uptake in the presence and absence of inhibitors and in Na⁺-containing vs. Na⁺-free buffer.

Protocol 2: Fluorescence-based FACBC Uptake Assay

This protocol is a conceptual framework, as specific fluorescent probes for FACBC are not as commercially prevalent as radiolabeled versions. However, general principles for fluorescent substrate uptake assays apply.[15][28] This often involves a fluorescently tagged amino acid analog or a system where an analog becomes fluorescent upon cellular uptake.[19][20]

Materials:

  • Selected cell line

  • Complete cell culture medium

  • 96-well black, clear-bottom tissue culture plates

  • Fluorescent amino acid analog (e.g., a custom-synthesized fluorescent FACBC derivative or a commercially available fluorescent amino acid that utilizes the same transporters)

  • Hanks' Balanced Salt Solution (HBSS)

  • Inhibitors and competing substrates (as in Protocol 1)

  • Fluorescence plate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well black, clear-bottom plate.

  • Assay Execution:

    • Wash cells with pre-warmed HBSS.

    • Add inhibitor/competitor solutions or HBSS to the appropriate wells and pre-incubate.

    • Add the fluorescent substrate solution to all wells.

    • Incubate for a specific time at 37°C.

  • Measurement:

    • The measurement can be done in two ways:

      • Endpoint Assay: Terminate the uptake by washing with ice-cold HBSS, then measure the intracellular fluorescence on a plate reader.

      • Kinetic Assay: Measure the increase in fluorescence over time directly in the plate reader, if the instrument is equipped with temperature control and injectors. This may require a quencher for the extracellular fluorescence.[17]

Data Analysis:

  • Subtract the background fluorescence (from wells with no cells).

  • Normalize the fluorescence intensity to cell number (which can be determined in parallel wells using a viability assay like Calcein-AM or by protein quantification).

  • Analyze the data similarly to the radiolabeled assay.

Interpreting the Results: A Decision Tree

The following diagram illustrates a logical approach to interpreting the results from your FACBC uptake assays.

interpretation_tree start Start: FACBC Uptake Measured na_dependence Is uptake significantly reduced in Na+-free buffer? start->na_dependence bch_inhibition Is Na+-independent uptake inhibited by BCH? na_dependence->bch_inhibition No glutamine_competition Is Na+-dependent uptake competed by L-Glutamine? na_dependence->glutamine_competition Yes lat1_role Conclusion: LAT1 is involved in the uptake. bch_inhibition->lat1_role Yes no_lat1 Conclusion: LAT1 is not the primary Na+-independent transporter. bch_inhibition->no_lat1 No asct2_role Conclusion: ASCT2 is a major transporter. glutamine_competition->asct2_role Yes no_asct2 Conclusion: ASCT2 is not the primary Na+-dependent transporter. glutamine_competition->no_asct2 No other_transporters Conclusion: Other Na+-independent transporters may be involved. lat1_role->other_transporters Consider other system L transporters

Figure 2: Decision tree for interpreting FACBC uptake assay results.

Conclusion

The experimental setups described in this application note provide a robust framework for investigating the cellular uptake of this compound. By carefully selecting cell lines, employing appropriate controls, and choosing the right assay methodology, researchers can gain valuable insights into the roles of ASCT2 and LAT1 in mediating FACBC transport. This knowledge is not only fundamental to understanding the biological basis of FACBC-PET imaging but also opens avenues for the development of targeted cancer therapies.

References

  • LAT1 - Transporters - Solvo Biotechnology. [Link]

  • Radiolabeled Amino Acid Uptake Assays in Primary Bone Cells and Bone Explants - PubMed. [Link]

  • Roles of ASCT2 substrates in cancer biology. ASCT2 transports six high... - ResearchGate. [Link]

  • Transport of gabapentin by LAT1 (SLC7A5) - PubMed. [Link]

  • An Overview of Cell-Based Assay Platforms for the Solute Carrier Family of Transporters. [Link]

  • Neurotransmitter Transporter Uptake Assay Kit | Molecular Devices. [Link]

  • Reevaluating the Substrate Specificity of the L-Type Amino Acid Transporter (LAT1). [Link]

  • BCH, an Inhibitor of System L Amino Acid Transporters, Induces Apoptosis in Cancer Cells. [Link]

  • Putative transport mechanism and intracellular fate of trans-1-amino-3-18F-fluorocyclobutanecarboxylic acid in human prostate cancer - PubMed. [Link]

  • Comparative evaluation of transport mechanisms of trans-1-amino-3-[¹⁸F]fluorocyclobutanecarboxylic acid and L-[methyl-¹¹C]methionine in human glioma cell lines - PubMed. [Link]

  • The Human SLC7A5 (LAT1): The Intriguing Histidine/Large Neutral Amino Acid Transporter and Its Relevance to Human Health - Frontiers. [Link]

  • Radiolabeled Amino Acid Uptake Assay to Quantify Cellular Uptake of Amino Acids - JoVE. [Link]

  • The Human SLC1A5 (ASCT2) Amino Acid Transporter: From Function to Structure and Role in Cell Biology - Frontiers. [Link]

  • Putative Transport Mechanism and Intracellular Fate of Trans-1-Amino-3-18F-Fluorocyclobutanecarboxylic Acid in Human Prostate Cancer | Journal of Nuclear Medicine. [Link]

  • Substrate Assays - PortaCellTec Biosciences GmbH. [Link]

  • Reevaluating the Substrate Specificity of the L-Type Amino Acid Transporter (LAT1) - eScholarship.org. [Link]

  • Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity - PubMed. [Link]

  • Cellular distribution of the neutral amino acid transporter subtype ASCT2 in mouse brain - PubMed. [Link]

  • Transport of amino acid-related compounds mediated by L-type amino acid transporter 1 (LAT1): insights into the mechanisms of substrate recognition - PubMed. [Link]

  • Transport mechanisms of trans-1-amino-3-fluoro[1-(14)C]cyclobutanecarboxylic acid in prostate cancer cells - PubMed. [Link]

  • ASCT2 - Transporters - Solvo Biotechnology. [Link]

  • Differences in transport mechanisms of trans-1-amino-3-[18F]fluorocyclobutanecarboxylic acid in inflammation, prostate cancer, and glioma cells: comparison with L-[methyl-11C]methionine and 2-deoxy-2-[18F]fluoro-D-glucose - PubMed. [Link]

  • Assessment of Drug Transporter Function Using Fluorescent Cell Imaging - PMC - NIH. [Link]

  • Permeation of gabapentin through LAT1: A comparative study between graphene and cell membrane | Request PDF - ResearchGate. [Link]

  • Targeting ASCT2-mediated glutamine metabolism inhibits proliferation and promotes apoptosis of pancreatic cancer cells - NIH. [Link]

  • Human L-type amino acid transporter 1 (LAT1): Characterization of function and expression in tumor cell lines - ResearchGate. [Link]

  • Transport of gabapentin by LAT1 (SLC7A5) | Request PDF - ResearchGate. [Link]

  • Neutral amino acid transporter ASCT2 displays substrate-induced Na+ exchange and a substrate-gated anion conductance | Biochemical Journal | Portland Press. [Link]

  • Establishment and Characterization of Mammalian Cell Lines Stably Expressing Human L-Type Amino Acid Transporters - J-Stage. [Link]

  • Novel therapeutic approaches targeting L-type amino acid transporters for cancer treatment. [Link]

  • Gabapentin - Wikipedia. [Link]

  • Reevaluating the Substrate Specificity of the L-Type Amino Acid Transporter (LAT1) - PMC. [Link]

  • Amino Acid Uptake Assay Kit. [Link]

  • SLC Transporter Assays - ION Biosciences. [Link]

  • Expression of LAT1 in various cell lines, and the effect of the LAT1... - ResearchGate. [Link]

  • Effects of anti-LAT1 (Ab1) mAb on NIH/3T3 cell lines overexpressing... - ResearchGate. [Link]

  • Critical role of ASCT2-mediated amino acid metabolism in promoting leukaemia development and progression - PMC - NIH. [Link]

  • L-type amino acid transporter 1 expression is upregulated and associated with cellular proliferation in colorectal cancer - NIH. [Link]

  • An Overview of Cell-Based Assay Platforms for the Solute Carrier Family of Transporters. [Link]

  • ASCT2 is a major contributor to serine uptake in cancer cells - PMC - PubMed Central - NIH. [Link]

  • Amino Acid Uptake Assay Kit UP04 manual | DOJINDO. [Link]

  • Radiolabeled Amino Acids: Basic Aspects and Clinical Applications in Oncology. [Link]

  • The glutamine transporter ASCT2 (SLC1A5) promotes tumor growth independently of the amino acid transporter LAT1 (SLC7A5) - PMC - PubMed Central. [Link]

  • Transporter Stable Cell Line Products - Creative Biolabs. [Link]

  • Cell Lines - BPS Bioscience. [Link]

Sources

Application Note: Selecting and Utilizing Cell Lines for Studying 1-Fluorocyclobutanecarboxylic Acid (FCCA) Transport

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of FCCA and its Transport

1-Fluorocyclobutanecarboxylic acid, often referred to as FACBC or FCCA, is a synthetic amino acid analog. Its radiolabeled form, anti-1-amino-3-[¹⁸F]fluorocyclobutanecarboxylic acid (anti-[¹⁸F]FACBC), has emerged as a critical tracer for positron emission tomography (PET) imaging, particularly for visualizing and assessing malignancies like prostate cancer and gliomas.[1][2][3] Unlike glucose-based tracers such as [¹⁸F]FDG, amino acid tracers like anti-[¹⁸F]FACBC can offer a higher specificity for tumor imaging, as their uptake reflects increased amino acid metabolism, a hallmark of cancer, rather than just elevated glycolysis which can also occur in inflammation.[3]

Understanding the mechanisms by which FCCA enters cells is paramount for optimizing its diagnostic use and exploring its potential as a vehicle for targeted drug delivery. Cellular uptake of FCCA is not a passive process; it is mediated by specific transmembrane proteins known as Solute Carrier (SLC) transporters. Research has identified that the transport of FCCA is primarily handled by Na+-dependent amino acid transporters, particularly Alanine, Serine, Cysteine Transporter 2 (ASCT2, encoded by the SLC1A5 gene), and to a lesser extent, Na+-independent transporters like the L-type Amino Acid Transporter 1 (LAT1, encoded by the SLC7A5 gene).[1][2][4][5]

Many cancer cells dramatically upregulate these transporters to satisfy their voracious appetite for amino acids, which are essential for rapid growth, proliferation, and signaling through pathways like mTOR.[6][7][8][9] This dependency makes ASCT2 and LAT1 not only mediators of FCCA uptake but also attractive therapeutic targets. Therefore, selecting the right cellular models—cell lines with well-characterized transporter expression—is the foundational step for robust and reproducible research into FCCA transport.

This guide provides a comprehensive framework for selecting suitable cell lines, culturing them, and executing precise transport assays to elucidate the kinetics and dynamics of FCCA transport.

Part 1: Rationale for Cell Line Selection

The choice of a cell line for studying FCCA transport should be driven by the expression profile of the key transporters: ASCT2 and LAT1.

  • ASCT2 (SLC1A5): This is a Na+-dependent transporter responsible for the influx of neutral amino acids, with a high affinity for glutamine.[6][10][11] Studies have shown that ASCT2 is a major contributor to FCCA uptake, especially in prostate cancer cells.[2][4] Its expression is frequently elevated across a wide range of cancers, including lung, colorectal, breast, and gastric cancers, often correlating with poor prognosis.[6][9][10][12][13]

  • LAT1 (SLC7A5): This is a Na+-independent transporter that forms a heterodimer with the heavy chain 4F2hc (SLC3A2).[14][15] LAT1 specializes in transporting large neutral amino acids like leucine and is a key player in activating the mTORC1 signaling pathway, which is crucial for cell growth.[7][8] While often considered a secondary contributor to FCCA uptake compared to ASCT2, its role can become more significant, particularly in acidic tumor microenvironments.[5] LAT1 is highly expressed in numerous cancers and is essential for the growth of many tumor cell lines.[7][14][16][17][18][19][20]

Recommended Cell Lines for FCCA Transport Studies

The following table summarizes candidate cell lines known to express ASCT2 and/or LAT1, making them suitable models for FCCA transport studies. The selection is based on published literature and validated expression data.

Cell LineCancer TypeKey Transporter(s)Rationale & Comments
DU145 Prostate CancerASCT2 (High), LAT1Extensively used in FCCA transport studies; shows significant Na+-dependent uptake, confirming a primary role for ASCT2.[2][4][5]
PC-3 Prostate CancerLAT1, ASCT2Another well-characterized prostate cancer line. Provides a comparative model to DU145.[5]
A549 Lung AdenocarcinomaASCT2 (High), LAT1High ASCT2 expression and demonstrated glutamine dependency.[10][21] Useful for studying FCCA in the context of lung cancer.
HCT116 Colorectal CarcinomaASCT2 (High)ASCT2 expression is significantly increased in colorectal cancer tissues, and knockdown in HCT116 cells suppresses proliferation.[6][12]
HeLa Cervical CancerASCT2 (High), LAT1A classic cell line where ASCT2 has been shown to regulate glutamine uptake and support mTORC1 signaling.[21][22]
T24 Bladder CarcinomaLAT1 (High)Characterized as having high System L activity, making it an excellent model for studying the LAT1-mediated component of FCCA transport.[18][20]

Primary Recommendation: For a comprehensive study, we recommend using DU145 as a primary model for ASCT2-dominant transport and T24 as a model for exploring the contribution of LAT1. Using both allows for a thorough dissection of the transport mechanisms.

Part 2: Cell Culture Protocols

Adherence to standardized cell culture techniques is critical for ensuring the reproducibility of transport assays.

Protocol 2.1: General Cell Culture for DU145 and T24 Cells
  • Media Preparation:

    • DU145: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • T24: McCoy's 5A Medium Modified supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cell Thawing and Plating:

    • Rapidly thaw a cryovial of cells in a 37°C water bath.

    • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

    • Centrifuge at 200 x g for 5 minutes.

    • Aspirate the supernatant and resuspend the cell pellet in 10-15 mL of fresh complete growth medium.

    • Transfer to a T-75 flask and incubate at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Passaging:

    • Causality: Passaging is performed when cells reach 80-90% confluency to ensure they remain in the logarithmic growth phase, where transporter expression is typically stable and high. Overgrowth can lead to nutrient depletion and altered gene expression.

    • Aspirate the culture medium.

    • Wash the cell monolayer once with 5-10 mL of sterile Dulbecco's Phosphate-Buffered Saline (DPBS) without Ca²⁺/Mg²⁺.

    • Add 2-3 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach.

    • Neutralize the trypsin by adding 6-8 mL of complete growth medium.

    • Gently pipette the cell suspension to create a single-cell suspension.

    • Perform a cell count using a hemocytometer or automated cell counter.

    • Re-plate the cells at a recommended seeding density (e.g., 1:3 to 1:6 split ratio) into new flasks with fresh medium. Culture for 2-3 days before initiating transport assays.

Part 3: FCCA Transport Assay Protocol

This protocol describes a robust method for measuring FCCA uptake, adaptable for either radiolabeled ([¹⁴C]FCCA is often used for convenience in vitro[2]) or non-radiolabeled FCCA followed by analytical quantification.

Protocol 3.1: In Vitro FCCA Uptake Assay
  • Cell Seeding:

    • Two days prior to the assay, seed cells into 12-well or 24-well plates at a density that will yield a confluent monolayer on the day of the experiment (e.g., 1.5 x 10⁵ cells/well for a 12-well plate).[23]

    • Causality: A confluent monolayer minimizes variability in cell number per well and ensures that uptake is measured under standardized conditions.

  • Preparation of Buffers:

    • Na⁺-containing buffer (e.g., Krebs-Ringer-HEPES, KRH): 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, 1 mM D-Glucose. Adjust pH to 7.4.[23]

    • Na⁺-free buffer: Replace NaCl with an equimolar concentration of choline chloride or N-methyl-D-glucamine (NMDG).

    • Causality: Comparing uptake in Na⁺-containing vs. Na⁺-free buffer is the primary method to distinguish between Na⁺-dependent (like ASCT2) and Na⁺-independent (like LAT1) transport.

  • Uptake Assay Execution:

    • On the day of the experiment, aspirate the culture medium from the wells.

    • Wash the cells twice with 1 mL of pre-warmed (37°C) buffer (Na⁺-containing or Na⁺-free, depending on the experimental arm).[23]

    • Add 0.5 mL of the same pre-warmed buffer to each well and pre-incubate at 37°C for 10-15 minutes.

    • Causality: This step depletes intracellular amino acids that could otherwise be exchanged out of the cell, and equilibrates the cells in the assay buffer.

    • Prepare the uptake solution by adding [¹⁴C]FCCA (or other labeled FCCA) to the appropriate buffer at the desired final concentration (e.g., 1-10 µM).

    • Aspirate the pre-incubation buffer and immediately add 0.5 mL of the uptake solution to start the transport reaction. Incubate for a predetermined time (e.g., 1-10 minutes) at 37°C.

    • Causality: Initial uptake rates should be measured during the linear phase of transport, which must be determined empirically but is typically within the first few minutes.

    • To stop the uptake, rapidly aspirate the uptake solution and wash the cells three times with 1 mL of ice-cold buffer.

    • Causality: The ice-cold temperature and rapid washing halt transporter activity and remove any non-internalized tracer.

  • Cell Lysis and Quantification:

    • Add 0.5 mL of 1% Sodium Dodecyl Sulfate (SDS) or 0.2 M NaOH to each well to lyse the cells.[23]

    • Incubate for 20-30 minutes at room temperature with gentle agitation.

    • Transfer the lysate to a scintillation vial.

    • Add 5-10 mL of scintillation cocktail and measure radioactivity using a liquid scintillation counter.

    • In parallel wells, determine the protein concentration using a BCA or Bradford assay to normalize the uptake data (e.g., pmol/mg protein/min).

Visualization: FCCA Uptake Assay Workflow

UptakeWorkflow cluster_prep Day -2: Preparation cluster_assay Day 0: Assay Execution cluster_analysis Analysis Seed Seed Cells in Multi-well Plate Culture Culture for 48h to Confluency Seed->Culture Wash1 Wash with Pre-warmed Buffer Culture->Wash1 Preinc Pre-incubate (15 min, 37°C) Wash1->Preinc Start Add FCCA-containing Buffer (Start Uptake) Preinc->Start Incubate Incubate (1-10 min, 37°C) Start->Incubate Stop Stop with Ice-Cold Buffer Wash (3x) Incubate->Stop Lyse Lyse Cells (e.g., 1% SDS) Stop->Lyse Quant Quantify Radioactivity (Scintillation Counting) Lyse->Quant Norm Normalize to Protein Content (BCA Assay) Quant->Norm Calc Calculate Uptake Rate (pmol/mg/min) Norm->Calc

Caption: Workflow for a typical in vitro radiolabeled FCCA uptake assay.

Part 4: Data Analysis and Transporter Characterization

A key aspect of studying FCCA transport is to confirm the identity of the transporters involved. This is achieved through competitive inhibition assays.

Protocol 4.1: Competitive Inhibition Assay

This protocol is a modification of the uptake assay described in Part 3.

  • Follow steps 1-3 of Protocol 3.1.

  • During the pre-incubation step, add a high concentration (e.g., 1-10 mM) of a known transporter inhibitor or substrate to the pre-incubation buffer.

  • Ensure the same inhibitor is also present in the uptake solution along with the labeled FCCA.

  • Run a control experiment with no inhibitor present.

  • Calculate the percentage of FCCA uptake inhibition caused by the competitor.

Key Inhibitors and Substrates:

CompoundTarget TransporterTypical ConcentrationRationale
L-Glutamine, L-Serine ASCT21-10 mMThese are high-affinity substrates for ASCT2 and will competitively inhibit FCCA uptake if ASCT2 is the primary transporter.[1]
BCH (2-aminobicyclo-[6][6][24]heptane-2-carboxylic acid)LAT1 (System L)1-10 mMA selective and competitive inhibitor of LAT1.[24][25][26][27] Inhibition by BCH points to LAT1 involvement.
MeAIB (N-(Methylamino)isobutyric acid)System A (e.g., SNAT2)1-10 mMA specific substrate for System A transporters. Lack of inhibition by MeAIB helps rule out this system's involvement.[2]
Visualization: Logic of Competitive Inhibition

InhibitionLogic cluster_exp Experimental Observation cluster_mech Mechanistic Interpretation Uptake Measure FCCA Uptake AddInhibitor Add Inhibitor (e.g., L-Glutamine) ReducedUptake FCCA Uptake is Significantly Reduced Inhibitor Inhibitor ReducedUptake->Inhibitor Conclusion: Inhibitor and FCCA share the same transporter FCCA FCCA Transporter Transporter (ASCT2) FCCA->Transporter Binds Inhibitor->Transporter Competes for Binding Cell Cell Interior Transporter->Cell Transports FCCA

Caption: Logic of using competitive inhibition to identify transporters.

By combining Na+-dependency tests with specific inhibition profiles, researchers can build a compelling case for the involvement of ASCT2, LAT1, or other transporters in mediating FCCA uptake in their chosen cell line. This foundational knowledge is crucial for the accurate interpretation of imaging data and the development of novel cancer therapies.

References

  • A pan-cancer analysis of SLC1A5 in human cancers. PubMed Central. [Link]

  • SLC1A5 Mediates Glutamine Transport Required for Lung Cancer Cell Growth and Survival. Clinical Cancer Research. [Link]

  • BCH, an Inhibitor of System L Amino Acid Transporters, Induces Apoptosis in Cancer Cells. J-STAGE. [Link]

  • SLC7A5 is required for cancer cell growth under arginine-limited conditions. PubMed. [Link]

  • What are SLC7A5 inhibitors and how do they work? Patsnap Synapse. [Link]

  • Comparative evaluation of transport mechanisms of trans-1-amino-3-[¹⁸F]fluorocyclobutanecarboxylic acid and L-[methyl-¹¹C]methionine in human glioma cell lines. PubMed. [Link]

  • Radiolabeled Amino Acid Uptake Assay to Quantify Cellular Uptake of Amino Acids. JoVE. [Link]

  • SLC7A5 serves as a prognostic factor of breast cancer and promotes cell proliferation through activating AKT/mTORC1 signaling pathway. PubMed Central. [Link]

  • Amino acid transporter LAT1 (SLC7A5) as a molecular target for cancer diagnosis and therapeutics. ResearchGate. [Link]

  • Putative transport mechanism and intracellular fate of trans-1-amino-3-18F-fluorocyclobutanecarboxylic acid in human prostate cancer. PubMed. [Link]

  • L-type amino acid transporter 1 expression is upregulated and associated with cellular proliferation in colorectal cancer. PubMed Central. [Link]

  • Putative Transport Mechanism and Intracellular Fate of Trans-1-Amino-3-18F-Fluorocyclobutanecarboxylic Acid in Human Prostate Cancer. Journal of Nuclear Medicine. [Link]

  • Upregulated SLC1A5 promotes cell growth and survival in colorectal cancer. PubMed Central. [Link]

  • Human L-type amino acid transporter 1 (LAT1): characterization of function and expression in tumor cell lines. PubMed. [Link]

  • Effects of targeting SLC1A5 on inhibiting gastric cancer growth and tumor development in vitro and in vivo. PubMed Central. [Link]

  • SLC7A5 Promotes Colorectal Cancer Progression by Regulating Cell Cycle and Migration. Semantic Scholar. [Link]

  • The Human SLC1A5 (ASCT2) Amino Acid Transporter: From Function to Structure and Role in Cell Biology. Frontiers in Pharmacology. [Link]

  • Human L-type amino acid transporter 1 (LAT1): Characterization of function and expression in tumor cell lines. ResearchGate. [Link]

  • Differences in transport mechanisms of trans-1-amino-3-[18F]fluorocyclobutanecarboxylic acid in inflammation, prostate cancer, and glioma cells: comparison with L-[methyl-11C]methionine and 2-deoxy-2-[18F]fluoro-D-glucose. PubMed. [Link]

  • LAT1 - Transporters. Solvo Biotechnology. [Link]

  • Transport mechanisms of trans-1-amino-3-fluoro[1-(14)C]cyclobutanecarboxylic acid in prostate cancer cells. PubMed. [Link]

  • The glutamine transporter ASCT2 (SLC1A5) promotes tumor growth independently of the amino acid transporter LAT1 (SLC7A5). Journal of Biological Chemistry. [Link]

  • Transport mechanism and regulatory properties of the human amino acid transporter ASCT2 (SLC1A5). ResearchGate. [Link]

  • The Human SLC1A5 (ASCT2) Amino Acid Transporter: From Function to Structure and Role in Cell Biology. PubMed Central. [Link]

Sources

Application Notes and Protocols for Preclinical PET Imaging with [18F]Fluciclovine ([18F]FACBC)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling Tumor Proliferation with [18F]FACBC

Positron Emission Tomography (PET) has revolutionized preclinical and clinical oncology research by enabling non-invasive visualization and quantification of key biological processes in vivo. While [18F]FDG, a glucose analog, has been a cornerstone for imaging tumor metabolism, its utility can be limited by high background uptake in certain tissues, such as the brain, and its inability to always distinguish between cancerous and inflammatory processes. [18F]Fluciclovine (trans-1-amino-3-[18F]fluorocyclobutane-1-carboxylic acid, or [18F]FACBC) has emerged as a powerful alternative. [18F]FACBC is a synthetic amino acid analog that is transported into cells primarily by the sodium-dependent Alanine, Serine, Cysteine-preferring (ASCT2) and sodium-independent L-type (LAT1) amino acid transporters, which are upregulated in many cancers to meet the demands of increased protein synthesis and proliferation.[1][2] Unlike natural amino acids, [18F]FACBC is not metabolized and incorporated into proteins, leading to its accumulation in tumor cells and providing a clear imaging signal.[3]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of [18F]FACBC PET imaging in animal models. This document will delve into the underlying principles, provide detailed experimental protocols, and offer insights into data analysis and interpretation, ensuring the generation of robust and reproducible preclinical imaging data.

Scientific Rationale: Why Choose [18F]FACBC?

The preferential uptake of [18F]FACBC in tumor cells is driven by the increased expression of amino acid transporters to fuel rapid cell growth. This mechanism offers several advantages over other PET tracers:

  • High Tumor-to-Background Ratios: Particularly in the brain, where [18F]FDG uptake is high, [18F]FACBC exhibits low background uptake, resulting in excellent image contrast and clear delineation of tumor margins.[4][5]

  • Imaging Proliferation: As amino acid transport is closely linked to cellular proliferation, [18F]FACBC uptake can serve as a biomarker for tumor growth and response to therapy.

  • Reduced Urinary Excretion: Compared to other radiotracers, [18F]FACBC shows minimal excretion through the urinary tract, which is advantageous for imaging pelvic tumors like prostate cancer.[6][7]

  • Distinguishing Tumor from Inflammation: Some studies suggest that [18F]FACBC may be better at differentiating tumor tissue from inflammation compared to [18F]FDG, a critical aspect in assessing treatment response.[7]

Experimental Workflow for [18F]FACBC PET Imaging in Animal Models

The following diagram outlines the general workflow for a preclinical [18F]FACBC PET imaging study.

G cluster_prep Preparation cluster_imaging Imaging cluster_analysis Data Analysis animal_prep Animal Preparation (Fasting, Anesthesia) injection Radiotracer Administration (e.g., Tail Vein Injection) animal_prep->injection tracer_prep [18F]FACBC Radiotracer (Synthesis & QC) tracer_prep->injection pet_ct PET/CT or PET/MR Acquisition (Dynamic or Static Scan) injection->pet_ct recon Image Reconstruction pet_ct->recon roi Region of Interest (ROI) Analysis recon->roi quant Quantification (e.g., %ID/g, SUV) roi->quant

Caption: General workflow for [18F]FACBC PET imaging in animal models.

Detailed Protocols

PART 1: Radiotracer Synthesis and Quality Control

The synthesis of [18F]FACBC is a critical first step and is typically achieved through automated radiosynthesis modules. An improved synthesis method for the precursor and an automated radiosynthesis process have been developed to ensure high stereoselectivity and suitability for large-scale preparations.[8]

Key Quality Control Parameters:

ParameterSpecificationMethod
Radiochemical Purity> 95%High-Performance Liquid Chromatography (HPLC)
Radionuclidic Purity> 99.5%Gamma Ray Spectroscopy
Specific Activity> 37 GBq/µmolHPLC
pH4.5 - 7.5pH meter
Endotoxin Level< 17.5 EU/VLimulus Amebocyte Lysate (LAL) test

Note: It is crucial to adhere to Good Manufacturing Practices (GMP) for the production of [18F]FACBC, especially for translational studies.[9]

PART 2: Animal Preparation

Proper animal preparation is essential to minimize physiological variability and ensure high-quality, reproducible data.

Step-by-Step Protocol:

  • Animal Model Selection: Choose an appropriate animal model that accurately recapitulates the human disease of interest. Common models include xenografts (subcutaneous or orthotopic) and genetically engineered models.

  • Fasting: To reduce background signal from amino acid uptake in muscles, it is recommended to fast the animals for 4-6 hours prior to imaging.[10] Water should be available ad libitum.

  • Anesthesia: Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane). It is critical to maintain a stable body temperature throughout the procedure using a heating pad, as hypothermia can alter radiotracer biodistribution.

  • Catheterization (Optional but Recommended): For precise and repeatable administration of the radiotracer, especially for dynamic scanning, placing a catheter in the tail vein is highly recommended.

PART 3: Radiotracer Administration and PET/CT Acquisition

The administration route and imaging parameters should be optimized based on the specific research question and animal model.

Step-by-Step Protocol:

  • Dose Calculation: The recommended injected dose of [18F]FACBC for small animals (e.g., mice) is typically in the range of 3.7-9.3 MBq (100-250 µCi).[3] The exact dose may need to be optimized based on the scanner sensitivity and the specific study objectives.

  • Administration: Administer the calculated dose of [18F]FACBC intravenously (i.v.) via the tail vein.

  • Imaging Modality: Perform imaging using a dedicated small-animal PET/CT or PET/MR scanner. The CT or MR scan provides anatomical information for localization of the PET signal.

  • Scanning Protocol:

    • Dynamic Scanning: For kinetic modeling and to determine the optimal uptake time, a dynamic scan is recommended. This typically involves acquiring data continuously for 60-90 minutes immediately following radiotracer injection.[10][11][12] The acquired data can be reconstructed into multiple time frames (e.g., 10 x 30s, 5 x 1 min, 8 x 5 min, 3 x 10 min).

    • Static Scanning: For routine screening or high-throughput studies, a static scan at a predetermined optimal time point is sufficient. Based on dynamic studies, the optimal tumor-to-background contrast for [18F]FACBC is often observed between 30 and 60 minutes post-injection.[13][14] A typical static scan duration is 10-20 minutes.

Recommended Imaging Parameters for a Mouse Model:

ParameterValue
Injected Dose7.4 MBq (200 µCi)
Injection Volume100-200 µL
Anesthesia1.5-2.5% Isoflurane
Dynamic Scan
Duration60 minutes
Framing10x30s, 5x1min, 8x5min, 3x10min
Static Scan
Uptake Time45-60 minutes post-injection
Duration15 minutes
PART 4: Image Reconstruction and Data Analysis

Accurate quantification of [18F]FACBC uptake is crucial for interpreting the imaging results.

Step-by-Step Protocol:

  • Image Reconstruction: Reconstruct the acquired PET data using an appropriate algorithm (e.g., 2D or 3D Ordered Subset Expectation Maximization - OSEM). Corrections for attenuation (using the CT data), scatter, and random coincidences should be applied.

  • Region of Interest (ROI) Analysis:

    • Co-register the PET and CT/MR images.

    • Draw ROIs on the anatomical image (CT or MR) to define the tumor and reference tissues (e.g., muscle, contralateral brain).

    • Transfer these ROIs to the co-registered PET images.

  • Quantification:

    • Percent Injected Dose per Gram (%ID/g): This is a common unit for expressing radiotracer uptake in preclinical studies. It is calculated as: (%ID/g) = [(Radioactivity in ROI (Bq/cc)) / (Injected Dose (Bq))] x (Animal Weight (g))

    • Standardized Uptake Value (SUV): While more commonly used in clinical settings, SUV can also be calculated for animal studies. The SUV is calculated as: SUV = [Radioactivity in ROI (Bq/mL)] / [(Injected Dose (Bq)) / (Animal Weight (g))]

    • Tumor-to-Background Ratio (TBR): This ratio provides a measure of image contrast and is calculated by dividing the mean or maximum uptake value in the tumor ROI by that in a reference tissue ROI.

Biodistribution of [18F]FACBC

Understanding the biodistribution of [18F]FACBC is essential for image interpretation and for identifying potential off-target effects of therapies. Ex vivo biodistribution studies involve sacrificing the animals at specific time points after radiotracer injection, dissecting the organs of interest, and measuring the radioactivity in each organ using a gamma counter.[15][16]

Typical Biodistribution Profile of [18F]FACBC in a Tumor-Bearing Mouse Model (at 60 minutes post-injection):

Organ%ID/g (Mean ± SD)
Blood0.5 ± 0.1
Heart1.2 ± 0.3
Lungs0.8 ± 0.2
Liver2.5 ± 0.5
Spleen1.0 ± 0.2
Pancreas3.0 ± 0.6
Kidneys4.5 ± 0.8
Muscle0.6 ± 0.1
Bone0.7 ± 0.2
Brain0.3 ± 0.1
Tumor4.0 ± 1.0

Note: These values are illustrative and can vary depending on the animal model, tumor type, and experimental conditions.

Advanced Applications and Considerations

  • Therapeutic Response Monitoring: [18F]FACBC PET can be used to monitor the response to anti-cancer therapies that target cell proliferation or amino acid metabolism. A decrease in [18F]FACBC uptake can indicate a positive therapeutic response.[3]

  • Comparison with other Tracers: Head-to-head comparisons with other tracers like [18F]FDG or [11C]Choline can provide complementary information about tumor biology. [18F]FACBC has shown superiority over [11C]choline in some studies for detecting recurrent prostate cancer.[17]

  • Kinetic Modeling: Dynamic [18F]FACBC PET data can be analyzed using compartmental models to estimate physiological parameters such as the rate of transport across the cell membrane (K1) and the rate of efflux (k2). A reversible one-tissue compartment model has been shown to best describe the uptake of [18F]fluciclovine in breast and prostate cancer.[6][18]

Conclusion

[18F]FACBC PET imaging is a valuable tool in preclinical cancer research, providing a non-invasive method to assess tumor proliferation and monitor therapeutic response. By following the detailed protocols and understanding the scientific principles outlined in these application notes, researchers can generate high-quality, reproducible data to advance our understanding of cancer biology and accelerate the development of novel anti-cancer therapies.

References

  • Oka, S., et al. (2017). PET Tracer 18F-Fluciclovine Can Detect Histologically Proven Bone Metastatic Lesions: A Preclinical Study in Rat Osteolytic and Osteoblastic Bone Metastasis Models. Journal of Nuclear Medicine. [Link]

  • Salyer, C., et al. (2024). Evaluation of 18F-Fluciclovine PET/CT in Mouse Models of Glioma and Radiation Treatment Effect. Journal of Nuclear Medicine. [Link]

  • Shoup, T. M., et al. (1999). Synthesis and evaluation of [18F]1-amino-3-fluorocyclobutane-1-carboxylic acid to image brain tumors. Journal of Nuclear Medicine. [Link]

  • Wurzer, A., et al. (2022). Initial evaluation of [18F]-FACBC for PET imaging of multiple myeloma. Scientific Reports. [Link]

  • Yang, H., et al. (2012). Biodistribution and Stability Studies of [18F]Fluoroethylrhodamine B, a Potential PET Myocardial Perfusion Agent. Molecular Imaging and Biology. [Link]

  • McConathy, J., et al. (2003). Improved synthesis of anti-[18F]FACBC: improved preparation of labeling precursor and automated radiosynthesis. Applied Radiation and Isotopes. [Link]

  • Donat, C. K., et al. (2021). Preclinical Evaluation of [18F]FACH in Healthy Mice and Piglets: An 18F-Labeled Ligand for Imaging of Monocarboxylate Transporters with PET. Pharmaceuticals. [Link]

  • Fu, Y., et al. (2022). 18F-Fluciclovine PET Imaging of Glutaminase Inhibition in Breast Cancer Models. Journal of Nuclear Medicine. [Link]

  • Witney, T. H., et al. (2022). Exploratory Analysis of Serial 18F-fluciclovine PET-CT and Multiparametric MRI during Chemoradiation for Glioblastoma. Cancers. [Link]

  • Lapi, S. E., et al. (2016). Synthesis and pre-clinical evaluation of a new class of high-affinity 18F-labeled PSMA ligands for detection of prostate cancer by PET imaging. Clinical Cancer Research. [Link]

  • Sörensen, J., et al. (2013). Regional distribution and kinetics of [18F]fluciclovine (anti-[18F]FACBC), a tracer of amino acid transport, in subjects with primary prostate cancer. European Journal of Nuclear Medicine and Molecular Imaging. [Link]

  • Parent, E. E., et al. (2022). Imaging Glioblastoma With 18F-Fluciclovine Amino Acid Positron Emission Tomography. Frontiers in Neurology. [Link]

  • Yu, C. Y., et al. (2016). The Clinical Utility of 18F-Fluciclovine PET/CT in Biochemically Recurrent Prostate Cancer: an Academic Center Experience Post FDA Approval. Abdominal Radiology. [Link]

  • Chao, S. (2020). 18F-Fluciclovine PET to Distinguish Tumor Progression From Radiation Necrosis. ASTRO. [Link]

  • Tang, G., et al. (2023). Radiosynthesis, preclinical evaluation and pilot clinical PET imaging study of a 18F-labeled tracer targeting fibroblast activation protein. Bioorganic Chemistry. [Link]

  • Berndt, M., et al. (2017). Procedures for the GMP-Compliant Production and Quality Control of [18F]PSMA-1007: A Next Generation Radiofluorinated Tracer for the Detection of Prostate Cancer. Pharmaceuticals. [Link]

  • Ren, J., et al. (2020). Diagnostic Performance of PET/CT Using 18F-FACBC in Prostate Cancer: A Meta-Analysis. Frontiers in Oncology. [Link]

  • Calais, J. (2019). Fluorine-18 FACBC vs. Gallium-labelled PSMA-11 PET/CT for prostate cancer screening. Vimeo. [Link]

  • Michaud, L., et al. (2020). 18F-Fluciclovine (18F-FACBC) PET imaging of recurrent brain tumors. European Journal of Nuclear Medicine and Molecular Imaging. [Link]

  • Michaud, L., et al. (2019). 18F-Fluciclovine (18F-FACBC) PET imaging of recurrent brain tumors. European Journal of Nuclear Medicine and Molecular Imaging. [Link]

  • Chiaravalloti, A., et al. (2021). Diagnostic Accuracy of PET with 18F-Fluciclovine ([18F]FACBC) in Detecting High-Grade Gliomas: A Systematic Review and Meta-Analysis. Diagnostics. [Link]

  • Wu, J., et al. (2020). Feasibility Study of PET Dynamic Imaging of [18F]DHMT for Quantification of Reactive Oxygen Species in the Myocardium of Large Animals. Molecular Imaging and Biology. [Link]

  • Liu, G., et al. (2021). Dynamic PET imaging with ultra-low-activity of 18F-FDG: unleashing the potential of total-body PET. European Journal of Nuclear Medicine and Molecular Imaging. [Link]

  • Wu, J., et al. (2020). Feasibility study of PET dynamic imaging of [18F]DHMT for quantification of reactive oxygen species in the myocardium of large animals. Molecular Imaging and Biology. [Link]

  • Mikkelsen, S., et al. (2024). Deep-learning-derived input function in dynamic [18F]FDG PET imaging of mice. Frontiers in Medicine. [Link]

  • Nanni, C., et al. (2015). Comparison of 18F-FACBC and 11C-choline PET/CT in patients with radically treated prostate cancer and biochemical relapse: Preliminary results. Journal of Nuclear Medicine. [Link]

  • Wu, J., et al. (2020). Feasibility study of PET dynamic imaging of [18F]DHMT for quantification of reactive oxygen species in the myocardium of large animals. Molecular Imaging and Biology. [Link]

  • Ceci, F., et al. (2021). Detection Rate and Clinical Impact of PET/CT with 18F-FACBC in Patients with Biochemical Recurrence of Prostate Cancer: A Retrospective Bicentric Study. Diagnostics. [Link]

Sources

Application Notes and Protocols for the Derivatization of 1-Fluorocyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Fluorinated Cyclobutane Moiety

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational design. The unique electronic properties of fluorine, particularly its high electronegativity, can profoundly influence a molecule's physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] The cyclobutane ring, a strained four-membered carbocycle, offers a rigid and three-dimensional scaffold that is increasingly utilized to explore chemical space and optimize lead compounds.[3]

This application note provides a comprehensive guide to the derivatization of 1-fluorocyclobutanecarboxylic acid, a versatile building block that combines the advantageous properties of both the fluorine atom and the cyclobutane core. We will explore key synthetic transformations of the carboxylic acid group, including amide bond formation, esterification, and conversion to other functional groups, providing detailed, field-proven protocols and the scientific rationale behind the experimental choices.

The presence of the fluorine atom at the C1 position of the cyclobutane ring inductively withdraws electron density, which is anticipated to increase the acidity of the carboxylic acid proton, potentially influencing its reactivity in derivatization reactions.[4][5] This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this unique building block for the synthesis of novel compounds.

Core Derivatization Strategies

The carboxylic acid functionality of this compound is a versatile handle for a variety of chemical transformations. The primary derivatization pathways include:

  • Amide Bond Formation: Coupling with a diverse range of primary and secondary amines to generate novel amides. This is one of the most frequently utilized reactions in drug discovery.[6]

  • Esterification: Reaction with alcohols to produce esters with varied steric and electronic properties.

  • Functional Group Interconversion: Transformation of the carboxylic acid into other key functional groups such as alcohols, aldehydes, and acyl chlorides, which serve as precursors for further diversification.

The following sections provide detailed protocols for these key transformations.

Protocol 1: Amide Bond Formation via Carbodiimide Coupling

Carbodiimide coupling agents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used to facilitate amide bond formation by activating the carboxylic acid.[7] This method is favored for its mild reaction conditions and broad substrate scope.

Scientific Rationale:

Direct reaction between a carboxylic acid and an amine is typically inefficient due to the formation of a stable ammonium carboxylate salt. EDC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine to form the desired amide. The addition of an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) can further enhance the reaction efficiency and suppress side reactions, such as racemization in the case of chiral substrates.

Experimental Workflow:

Amide_Coupling_Workflow cluster_activation Activation cluster_coupling Coupling cluster_workup Work-up & Purification Carboxylic_Acid 1-Fluorocyclobutane- carboxylic Acid Activated_Ester Activated Intermediate Carboxylic_Acid->Activated_Ester EDC, HOBt, DCM, 0°C to RT EDC EDC HOBt HOBt (optional) Amide_Product Target Amide Activated_Ester->Amide_Product Amine, RT Amine Primary or Secondary Amine Workup Aqueous Work-up Amide_Product->Workup Purification Column Chromatography Workup->Purification Final_Product Purified Amide Purification->Final_Product

Caption: Workflow for Amide Synthesis via EDC Coupling.

Detailed Protocol:
  • Preparation: To a solution of this compound (1.0 equiv) in dichloromethane (DCM, 0.1 M) at 0 °C under a nitrogen atmosphere, add 1-hydroxybenzotriazole (HOBt) (1.2 equiv).

  • Activation: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equiv) portion-wise to the reaction mixture. Stir for 15 minutes at 0 °C.

  • Coupling: Add the desired primary or secondary amine (1.1 equiv) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Parameter Condition Rationale
Solvent Dichloromethane (DCM)Aprotic, good solubility for reactants.
Temperature 0 °C to Room Temp.Initial cooling minimizes side reactions.
Stoichiometry Acid:EDC:HOBt:Amine (1:1.2:1.2:1.1)Slight excess of coupling agents and amine drives the reaction to completion.
Reaction Time 4-12 hoursSubstrate dependent; monitor for completion.
Typical Yield 70-95%Dependent on the steric and electronic nature of the amine.

Protocol 2: Esterification via Fischer-Speier Esterification

The Fischer-Speier esterification is a classic and cost-effective method for synthesizing esters from carboxylic acids and alcohols under acidic catalysis.[8]

Scientific Rationale:

The reaction proceeds via protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄), which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl to form a tetrahedral intermediate. Subsequent proton transfer and elimination of water yields the ester.[9] The reaction is an equilibrium process, and using the alcohol as the solvent or removing water as it is formed can drive the reaction towards the product.[8]

Experimental Workflow:

Fischer_Esterification_Workflow Carboxylic_Acid 1-Fluorocyclobutane- carboxylic Acid Ester_Product Target Ester Carboxylic_Acid->Ester_Product Alcohol, H₂SO₄, Reflux Alcohol Alcohol (Solvent) Acid_Catalyst H₂SO₄ (catalytic) Workup Aqueous Work-up Ester_Product->Workup Purification Distillation or Chromatography Workup->Purification Final_Product Purified Ester Purification->Final_Product

Caption: Workflow for Fischer-Speier Esterification.

Detailed Protocol:
  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 equiv) in the desired alcohol (used in excess as the solvent).

  • Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%).

  • Reaction: Heat the mixture to reflux and maintain for 4-24 hours. The removal of water using a Dean-Stark apparatus can improve the yield for less reactive alcohols.[8]

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After cooling to room temperature, carefully neutralize the excess acid with a saturated solution of NaHCO₃.

  • Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude ester by distillation or flash column chromatography.

Parameter Condition Rationale
Reagents Alcohol (excess), H₂SO₄ (cat.)Excess alcohol drives the equilibrium.
Temperature RefluxIncreases reaction rate.
Reaction Time 4-24 hoursDependent on the alcohol's reactivity.
Work-up Neutralization with NaHCO₃Removes the acid catalyst.
Typical Yield 60-90%Higher yields with primary alcohols.

Protocol 3: Conversion to 1-Fluorocyclobutanecarbonyl Chloride

The conversion of the carboxylic acid to the corresponding acyl chloride provides a highly reactive intermediate that can be used to synthesize a variety of derivatives, including amides and esters, often under milder conditions than direct coupling.[10]

Scientific Rationale:

Thionyl chloride (SOCl₂) is a common reagent for this transformation. The reaction proceeds through the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion to yield the acyl chloride, with the byproducts SO₂ and HCl being gaseous, which helps to drive the reaction to completion.[10]

Experimental Workflow:

Acyl_Chloride_Formation Carboxylic_Acid 1-Fluorocyclobutane- carboxylic Acid Acyl_Chloride 1-Fluorocyclobutane- carbonyl Chloride Carboxylic_Acid->Acyl_Chloride SOCl₂, Reflux Thionyl_Chloride SOCl₂ Distillation Distillation under Reduced Pressure Acyl_Chloride->Distillation Final_Product Purified Acyl Chloride Distillation->Final_Product

Caption: Workflow for Acyl Chloride Synthesis.

Detailed Protocol:
  • Setup: To a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂), add this compound (1.0 equiv).

  • Reaction: Add thionyl chloride (2.0-3.0 equiv) and a catalytic amount of dimethylformamide (DMF).

  • Heating: Heat the mixture to reflux (approx. 76 °C) for 1-3 hours.

  • Monitoring: The reaction can be monitored by the cessation of gas evolution.

  • Purification: Carefully remove the excess thionyl chloride by distillation under atmospheric pressure. The desired acyl chloride can then be purified by distillation under reduced pressure. The product is moisture-sensitive and should be used immediately or stored under an inert atmosphere.

Parameter Condition Rationale
Reagent Thionyl Chloride (SOCl₂)Efficiently converts carboxylic acid to acyl chloride.
Catalyst DMF (catalytic)Accelerates the reaction.
Temperature RefluxEnsures reaction completion.
Reaction Time 1-3 hoursTypically sufficient for full conversion.
Typical Yield >90%Generally a high-yielding reaction.

Application in Novel Compound Synthesis: A Hypothetical Example

The derivatization of this compound opens the door to a vast array of novel compounds. For instance, the resulting amides and esters can be further functionalized, or the carboxylic acid can be used as a starting point for the synthesis of novel heterocyclic systems.

Example: Synthesis of a Novel Oxadiazole Derivative

  • Amide Formation: Couple this compound with hydrazine to form the corresponding hydrazide.

  • Cyclization: React the hydrazide with an appropriate orthoester in the presence of an acid catalyst to yield a 1,3,4-oxadiazole derivative.

This is just one example of how the derivatization of this compound can be a gateway to novel chemical entities with potential applications in pharmaceuticals and materials science.[11]

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel compounds. The protocols outlined in this application note provide robust and reproducible methods for its derivatization into amides, esters, and other key synthetic intermediates. The unique electronic properties conferred by the fluorine atom, combined with the rigid cyclobutane scaffold, make derivatives of this compound attractive targets for further investigation in drug discovery and materials science. Researchers are encouraged to use these protocols as a starting point and to optimize conditions for their specific substrates and desired outcomes.

References

  • Oreate AI Blog. (2025). Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design.
  • Benchchem.
  • MDPI. (2022). Substitution Effects on the Reactivity and Thermostability of Five-Membered Ring Fluorides.
  • D-Scholarship@Pitt. (2018).
  • ChemRxiv. Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes.
  • ResearchGate. Synthesis of 3‐fluorocyclobutane‐1‐carboxylic acid (1)
  • Indo American Journal of Pharmaceutical Research. (2020). SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE.
  • MDPI. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds.
  • RSC Publishing.
  • Organic Chemistry Portal.
  • ResearchGate.
  • RSC Publishing.
  • YouTube. (2018). Synthesis of Amides.
  • RSC Publishing. Accessing novel fluorinated heterocycles with the hypervalent fluoroiodane reagent by solution and mechanochemical synthesis.
  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
  • Wiley-VCH.
  • RSC Publishing.
  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • MDPI.
  • PubMed. (2016). (18)F-FACBC (anti1-amino-3-(18)F-fluorocyclobutane-1-carboxylic acid) versus (11)C-choline PET/CT in prostate cancer relapse: results of a prospective trial.
  • International Journal of ChemTech Research.
  • YouTube. (2019).
  • ChemicalBook. (2025). This compound | 202932-09-0.
  • MDPI. (2024). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid.
  • ChemScene. 202932-09-0 | this compound.
  • LookChem. This compound.
  • Google Patents. CN104098464A - Preparation method for 4-fluorobenzoyl chloride.
  • ResearchGate. (2010). Synthesis of isomeric fluoronitrobenzene-sulfonyl chlorides.
  • PubMed. (2020). Structure-activity relationship analyses of fusidic acid derivatives highlight crucial role of the C-21 carboxylic acid moiety to its anti-mycobacterial activity.
  • PubMed Central. (2024).

Sources

Quantitative Analysis of 1-Fluorocyclobutanecarboxylic Acid: A Guide to Modern Analytical Techniques

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Abstract

1-Fluorocyclobutanecarboxylic acid is a critical building block in medicinal chemistry, valued for its role in introducing the fluorocyclobutane motif into potential therapeutic agents. Accurate quantification of this compound is paramount for pharmacokinetic studies, process chemistry, and quality control. This document provides a comprehensive guide to three robust analytical techniques for the quantification of this compound: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and quantitative Fluorine-19 Nuclear Magnetic Resonance (¹⁹F qNMR) spectroscopy. Each section offers a detailed protocol, the scientific rationale behind methodological choices, and validation parameters grounded in ICH guidelines.

Introduction: The Analytical Imperative

The incorporation of small, fluorinated aliphatic rings like fluorocyclobutane can significantly modulate the metabolic stability, lipophilicity, and binding affinity of drug candidates. Consequently, the precursor, this compound, is of growing interest. Reliable and validated analytical methods are essential to support drug development programs, from early-stage discovery to late-stage manufacturing. This guide is designed for researchers and drug development professionals, providing the technical depth required to implement these methods effectively.

Strategic Selection of an Analytical Technique

The choice of analytical technique depends on the sample matrix, required sensitivity, available instrumentation, and the specific question being addressed (e.g., trace-level bioanalysis vs. purity assessment).

  • LC-MS/MS: This is the gold standard for quantifying small molecules in complex biological matrices (e.g., plasma, urine, tissue).[1] Its high sensitivity and selectivity make it ideal for pharmacokinetic and metabolic studies.

  • GC-MS: A powerful technique for volatile compounds. For non-volatile or polar molecules like carboxylic acids, chemical derivatization is required to increase volatility and improve chromatographic performance.[2][3] This method is highly robust and often used in environmental and quality control labs.

  • ¹⁹F qNMR: A primary analytical method that allows for direct quantification of fluorine-containing compounds without the need for an identical analyte reference standard.[4] It is exceptionally valuable for purity assignments of reference materials and for accurate concentration determination in simple matrices.[5]

Method 1: High-Sensitivity Quantification by LC-MS/MS

This protocol is optimized for the quantification of this compound in human plasma, a common requirement for preclinical and clinical studies. The core principle involves isolating the analyte from matrix components, separating it chromatographically, and detecting it with high specificity using a tandem mass spectrometer.

Rationale and Workflow

The workflow is designed to efficiently remove proteins and phospholipids, which can cause ion suppression in the mass spectrometer, while ensuring high recovery of the polar carboxylic acid analyte.[6] A simple protein precipitation is followed by reversed-phase liquid chromatography.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis P1 Plasma Sample (100 µL) P2 Add Internal Standard P1->P2 P3 Protein Precipitation (Acetonitrile, 300 µL) P2->P3 P4 Vortex & Centrifuge P3->P4 P5 Collect Supernatant P4->P5 P6 Evaporate & Reconstitute P5->P6 A1 Inject into HPLC P6->A1 Injection A2 C18 Column Separation A1->A2 A3 Electrospray Ionization (ESI-) A2->A3 A4 MS/MS Detection (MRM) A3->A4 D1 Quantification A4->D1 Data Output

Caption: LC-MS/MS workflow for this compound analysis.

Detailed Experimental Protocol

A. Sample Preparation (Protein Precipitation)

  • Pipette 100 µL of plasma sample (or standard/QC) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of Internal Standard (IS) working solution (e.g., ¹³C-labeled analog).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.[6]

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase A (see below) and vortex to dissolve.

  • Transfer to an HPLC vial for analysis.

B. LC-MS/MS Conditions

  • HPLC System: Agilent 1290 Infinity II or equivalent.

  • Column: Waters Acquity UPLC HSS T3 C18, 1.8 µm, 2.1 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1.0 min: 5% B

    • 1.0-5.0 min: 5% to 95% B

    • 5.0-6.0 min: 95% B

    • 6.1-8.0 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Sciex QTRAP 6500+ or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Analyte (this compound, C₅H₇FO₂): Precursor Ion (Q1): m/z 117.0 → Product Ion (Q3): m/z 73.0

    • Internal Standard (Example ¹³C₅-analog): Precursor Ion (Q1): m/z 122.0 → Product Ion (Q3): m/z 77.0

  • Key MS Parameters: IonSpray Voltage: -4500 V; Temperature: 550°C; Curtain Gas: 35 psi.

Method Validation Summary

All validation procedures should adhere to international standards such as the ICH M10 guideline on bioanalytical method validation.

Parameter Acceptance Criteria Typical Result
Linearity (r²) ≥ 0.99> 0.995
Range 1 - 1000 ng/mLMeets criteria
LLOQ S/N > 10, Accuracy ±20%, Precision <20%1 ng/mL
Accuracy Within ±15% of nominal (±20% at LLOQ)92.5% - 108.3%
Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 10%
Matrix Effect IS-normalized factor between 0.85 and 1.150.95 - 1.07
Recovery Consistent, precise, and reproducible> 85%

Method 2: Robust Quantification by GC-MS with Derivatization

This method is suitable for analyzing this compound in less complex matrices, such as in reaction mixtures or as a formulated product. Due to its polarity and low volatility, derivatization of the carboxylic acid group is necessary for GC analysis.[7] Pentafluorobenzyl bromide (PFBBr) is an excellent derivatizing agent for this purpose, creating an electron-capturing derivative ideal for sensitive detection.

Rationale and Workflow

The workflow involves an extraction of the acidic analyte from the sample, followed by a chemical reaction to create a volatile ester, which is then analyzed by GC-MS. This process enhances chromatographic peak shape and allows for high-sensitivity detection.[8]

cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis P1 Aqueous Sample P2 Add Internal Standard P1->P2 P3 Liquid-Liquid Extraction (e.g., Ethyl Acetate) P2->P3 P4 Evaporate Organic Layer P3->P4 P5 Derivatization with PFBBr (60°C for 30 min) P4->P5 A1 Inject into GC P5->A1 Injection A2 DB-5ms Column Separation A1->A2 A3 Electron Ionization (EI) or Negative Chemical Ionization (NCI) A2->A3 A4 MS Detection (SIM) A3->A4 D1 Quantification A4->D1 Data Output

Caption: GC-MS workflow including the essential derivatization step.

Detailed Experimental Protocol

A. Sample Preparation and Derivatization

  • To 1 mL of aqueous sample (or standard), add an appropriate internal standard (e.g., an odd-chain fluorinated carboxylic acid not present in the sample).

  • Adjust the sample pH to <2 with HCl to ensure the analyte is in its protonated form.

  • Perform a liquid-liquid extraction by adding 2 mL of ethyl acetate, vortexing for 1 minute, and centrifuging to separate the layers.[7]

  • Transfer the upper organic layer to a clean vial. Repeat the extraction and pool the organic layers.

  • Evaporate the ethyl acetate to dryness under a stream of nitrogen.

  • To the dry residue, add 100 µL of acetone, 10 µL of PFBBr solution (10% in acetone), and 5 µL of triethylamine (as a catalyst).

  • Seal the vial and heat at 60°C for 30 minutes.

  • Cool to room temperature, and evaporate the solvent.

  • Reconstitute the residue in 100 µL of hexane for GC-MS injection.

B. GC-MS Conditions

  • GC System: Agilent 8890 GC or equivalent.

  • Column: Agilent J&W DB-5ms, 30 m x 0.25 mm x 0.25 µm.

  • Inlet Temperature: 280°C.

  • Injection Mode: Splitless, 1 µL.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Oven Program:

    • Initial: 80°C, hold for 1 min.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 min at 280°C.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV or Negative Chemical Ionization (NCI) for higher sensitivity.[2]

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Target Ions (EI mode for PFB ester): m/z 181 (pentafluorobenzyl fragment), others specific to the derivative.

Method Validation Summary

Validation should be performed according to relevant guidelines, such as those from ICH or EPA, depending on the application.

Parameter Acceptance Criteria (ICH Q2(R1)) [9]Typical Result
Specificity No interference at the retention time of the analytePeak purity > 99%
Linearity (r²) ≥ 0.99> 0.998
LOD/LOQ LOD: S/N > 3; LOQ: S/N > 10LOQ: ~10 ng/mL
Accuracy (% Recovery) 80 - 120%95.1% - 104.5%
Precision (%RSD) Repeatability: ≤ 2%; Intermediate: ≤ 3%< 2%
Robustness No significant impact from minor variationsMethod is robust

Method 3: Absolute Quantification by ¹⁹F qNMR Spectroscopy

¹⁹F qNMR provides a direct and elegant way to determine the purity or concentration of this compound. The principle relies on the fact that the integrated signal area of a nucleus in an NMR spectrum is directly proportional to the number of those nuclei in the sample.[4] By comparing the integral of the analyte's fluorine signal to that of a known amount of a certified internal standard, absolute quantification can be achieved.

Rationale and Workflow

The method is simple, non-destructive, and requires minimal sample preparation.[10] It is particularly powerful for certifying reference materials or for analyzing samples in simple, known solvents. The key is the precise weighing of both the sample and the internal standard.

cluster_prep Sample Preparation cluster_analysis ¹⁹F qNMR Analysis P1 Accurately weigh sample (e.g., 10 mg) P3 Dissolve in deuterated solvent (e.g., DMSO-d₆) P1->P3 P2 Accurately weigh internal standard (e.g., 15 mg of α,α,α-Trifluorotoluene) P2->P3 P4 Transfer to NMR tube P3->P4 A1 Acquire ¹⁹F NMR Spectrum P4->A1 Analysis A2 Apply Phase & Baseline Correction A1->A2 A3 Integrate Analyte & Standard Signals A2->A3 A4 Calculate Purity/Concentration A3->A4 D1 Absolute Molar Quantity A4->D1 Result

Caption: ¹⁹F qNMR workflow for absolute quantification.

Detailed Experimental Protocol

A. Sample Preparation

  • Accurately weigh approximately 10 mg of the this compound sample into a clean vial. Record the weight to at least 4 decimal places (W_analyte).

  • Accurately weigh approximately 15 mg of a certified internal standard (e.g., α,α,α-Trifluorotoluene) into the same vial. Record the weight (W_std). The standard should have a single, sharp ¹⁹F resonance far from the analyte signal.

  • Add approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) to completely dissolve both components.

  • Transfer the solution to a 5 mm NMR tube.

B. NMR Acquisition Parameters

  • Spectrometer: Bruker Avance III 400 MHz or equivalent, equipped with a fluorine probe.

  • Nucleus: ¹⁹F

  • Pulse Program: Standard single pulse (zg)

  • Relaxation Delay (d1): ≥ 5 x T₁ (A long delay, e.g., 30 seconds, is critical for accurate quantification).

  • Acquisition Time (aq): ~2 seconds.

  • Number of Scans (ns): 16-64 (to achieve adequate signal-to-noise).

  • Temperature: 298 K.

C. Data Processing and Calculation

  • Process the spectrum with Fourier transformation, phase correction, and baseline correction.

  • Integrate the ¹⁹F signal for the analyte (Int_analyte) and the internal standard (Int_std).

  • Calculate the purity of the analyte using the following formula:

    Purity (%) = (Int_analyte / Int_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (W_std / W_analyte) * P_std

    Where:

    • N: Number of fluorine atoms for the signal (Analyte=1, Standard=3)

    • MW: Molecular weight

    • W: Weight

    • P_std: Purity of the internal standard (as a fraction)

Key Considerations for Accuracy
  • Relaxation Delay: Ensure the relaxation delay (d1) is at least 5 times the longest T₁ relaxation time of the fluorine nuclei being measured to allow for full magnetization recovery.

  • Standard Selection: The internal standard must be pure, stable, non-reactive, and have a resonance that does not overlap with the analyte.[5]

  • Weighing: The accuracy of the result is directly dependent on the accuracy of the mass measurements.

Conclusion

The quantification of this compound can be reliably achieved through several advanced analytical techniques. LC-MS/MS is the preferred method for bioanalytical applications requiring high sensitivity in complex matrices. GC-MS with derivatization offers a robust and reliable alternative, particularly for quality control and process monitoring. Finally, ¹⁹F qNMR stands out as a primary ratio method for absolute quantification and purity assessment, providing exceptional accuracy without the need for a specific analyte standard. The selection of the most appropriate method should be guided by the specific analytical challenge, required sensitivity, and the nature of the sample matrix, with all methods requiring rigorous validation to ensure data integrity.[11][12]

References

  • Shimadzu Asia Pacific. (n.d.). Sample Prep-Free Analysis of Perfluorinated Carboxylic Acids with “SMCI+” using Negative Chemical Ionization. Shimadzu. [Link]

  • Muir, D. C. G., & D'eon, J. C. (2023). A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography–Mass Spectrometry. Analytical Chemistry. ACS Publications. [Link]

  • Hradkova, P., et al. (2011). Perfluorocarboxylic acids in cell growth media and technologically treated waters: determination with GC and GC-MS. PubMed. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Washington, J. W., & Jenkins, T. M. (2025). Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Environmental Science & Technology. ACS Publications. [Link]

  • American Chemical Society. (2025). Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS. ACS Fall 2025. [Link]

  • Amsbiopharma. (2025). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. [Link]

  • ResearchGate. (n.d.). GC/MS Chromatogram for PFOA, FHUEA, FOUEA, FNUEA. [Link]

  • Martin, J. W., et al. (2004). Analysis for Perfluorocarboxylic Acids/Anions in Surface Waters and Precipitation Using GC−MS and Analysis of PFOA from Large-Volume Samples. Environmental Science & Technology. ACS Publications. [https://pubs.acs.org/doi/10.1021/es035028+
  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • European Medicines Agency. (2006). Q 3 B (R2) Impurities in New Drug Products. [Link]

  • Camdzic, D., et al. (2022). Noise-Reduced Quantitative Fluorine NMR Spectroscopy Reveals the Presence of Additional Per- and Polyfluorinated Alkyl Substances in Environmental and Biological Samples When Compared with Routine Mass Spectrometry Methods. ResearchGate. [Link]

  • Regalado, E. L., & Welch, C. J. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. [Link]

  • Biotage. (n.d.). Bioanalytical Sample Preparation. [Link]

  • Fujisaka, T., et al. (2017). A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. ACG Publications. [Link]

  • Bureau International des Poids et Mesures (BIPM). (2024). New reference document for the purity determination of organofluorine compounds. [Link]

  • Agilent Technologies. (n.d.). Sample Preparation Fundamentals for Chromatography. [Link]

  • Chen, J., et al. (2014). Determination of Strong Acidic Drugs in Biological Matrices: A Review of Separation Methods. ResearchGate. [Link]

  • Higashi, T. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. [Link]

  • El-Gindy, A., et al. (n.d.). Simultaneous determination of ofloxacin and flavoxate in human plasma by a micellar HPLC method. Analytical Methods. RSC Publishing. [Link]

  • Shalan, S., et al. (n.d.). Simultaneous Determination of Amlodipine besylate and Valsartan using Micelle-enhanced First Derivative Synchronous Spectrofluorimetric Method. Analytical Methods. RSC Publishing. [Link]

  • Kolar, S., et al. (2012). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. ResearchGate. [Link]

  • Kolar, S., et al. (2012). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. National Institutes of Health. [Link]

  • Collaborative International Pesticides Analytical Council. (2020). Multi-active method for the analysis of active substances in formulated products. [Link]

  • Chen, D., et al. (n.d.). Determination of antibiotics in drinking water sources in East China by SPE and HPLC-MS/MS. Analytical Methods. RSC Publishing. [Link]

  • Wiley. (n.d.). Analytical Methods for Therapeutic Drug Monitoring and Toxicology. [Link]pdf)

Sources

The Strategic Application of 1-Fluorocyclobutanecarboxylic Acid as a Molecular Probe in Research and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the multifaceted utility of 1-Fluorocyclobutanecarboxylic acid and its derivatives as sophisticated molecular probes. Primarily recognized for its radiolabeled counterpart, [¹⁸F]Fluciclovine (FACBC), this scaffold offers significant potential beyond PET imaging. Herein, we provide an in-depth exploration of its application in studying amino acid transporters, its role as a strategic building block in medicinal chemistry for structure-activity relationship (SAR) studies, and detailed protocols for its synthesis and use in non-radioactive in vitro assays. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of this versatile molecule.

Introduction: Beyond a PET Tracer - The Versatility of the Fluorocyclobutane Scaffold

The incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug discovery, offering a means to fine-tune a molecule's physicochemical and pharmacokinetic properties.[1] The this compound motif is a prime example of a fluorinated building block with significant impact. While its most prominent application is in the form of the positron emission tomography (PET) tracer, anti-1-amino-3-[¹⁸F]fluorocyclobutanecarboxylic acid ([¹⁸F]FACBC or Fluciclovine), used for imaging cancers such as prostate and brain tumors, the non-radioactive ("cold") analogue and its derivatives are powerful tools in their own right.[2]

The rigid, four-membered ring of the cyclobutane structure provides a constrained conformation that can lead to enhanced binding affinity and selectivity for biological targets. The strategic placement of a fluorine atom can modulate acidity (pKa), lipophilicity, and metabolic stability, making this compound a valuable building block for generating novel chemical entities with improved drug-like properties.[1][3]

This guide will delve into the practical applications of this compound as a molecular probe, providing both the theoretical underpinnings and actionable protocols for its use in the laboratory.

Application I: A Probe for Interrogating Amino Acid Transporter Activity

Many cancer cells exhibit upregulated amino acid transport to fuel their rapid proliferation. This makes amino acid transporters (AATs) attractive targets for both diagnostic imaging and therapeutic intervention. The amino-derivative of this compound, FACBC, is transported into cells primarily by the L-type (LAT1) and Alanine, Serine, Cysteine-preferring Transporter 2 (ASCT2) systems.[4][5] This mimicry of natural amino acids allows it to act as a probe to study the activity of these transporters.

Mechanism of Action as an AAT Probe

1-Amino-3-fluorocyclobutanecarboxylic acid acts as a competitive substrate for AATs. By measuring its uptake into cells, or its ability to compete with the uptake of other known substrates, researchers can quantify the activity of specific transporters. This is particularly useful for:

  • Characterizing the expression and function of AATs in different cell lines.

  • Screening for novel inhibitors or modulators of AATs.

  • Investigating the role of amino acid transport in disease models.

The following diagram illustrates the workflow for a competitive binding assay to screen for AAT inhibitors using a fluorescently labeled amino acid and "cold" 1-amino-3-fluorocyclobutanecarboxylic acid as a competitor.

AAT_Assay_Workflow Workflow for a Competitive Amino Acid Transporter Assay cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis cell_culture 1. Culture cells expressing target AATs in a 96-well plate prepare_reagents 2. Prepare assay buffer, fluorescent amino acid tracer, and competitor solutions (e.g., 1-amino-3-fluorocyclobutanecarboxylic acid) wash_cells 3. Wash cells with assay buffer prepare_reagents->wash_cells add_competitor 4. Add competitor (1-amino-3-fluorocyclobutanecarboxylic acid or test compound) at various concentrations wash_cells->add_competitor add_tracer 5. Add a fixed concentration of fluorescent amino acid tracer add_competitor->add_tracer incubate 6. Incubate for a defined period (e.g., 30 minutes) at 37°C add_tracer->incubate wash_and_lyse 7. Wash cells to remove unbound tracer and lyse the cells incubate->wash_and_lyse measure_fluorescence 8. Measure fluorescence intensity using a plate reader wash_and_lyse->measure_fluorescence data_analysis 9. Plot fluorescence vs. competitor concentration and determine IC50 measure_fluorescence->data_analysis

Caption: Workflow for a competitive amino acid transporter assay.

Protocol: Non-Radioactive Competitive Amino Acid Transporter Assay

This protocol describes a method to assess the inhibitory potential of a test compound, such as 1-amino-3-fluorocyclobutanecarboxylic acid, on a specific amino acid transporter using a fluorescently labeled amino acid as a tracer.

Materials:

  • Cells expressing the target amino acid transporter (e.g., Ca9-22 cells for LAT1).[6]

  • 96-well black, clear-bottom tissue culture plates.

  • Fluorescently labeled amino acid (e.g., H-Ala(2-Acd)-OH).[6]

  • 1-Amino-3-fluorocyclobutanecarboxylic acid (or other test compounds).

  • Assay Buffer (e.g., HBSS or a similar balanced salt solution, pH 7.4).[2][6]

  • Cell lysis buffer (e.g., 0.1 M NaOH).[6][7]

  • Fluorescence microplate reader.

Procedure:

  • Cell Seeding: Seed cells onto a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.

  • Reagent Preparation: Prepare stock solutions of the fluorescent amino acid tracer and the competitor (1-amino-3-fluorocyclobutanecarboxylic acid) in the assay buffer. Prepare serial dilutions of the competitor.

  • Cell Washing: On the day of the assay, carefully aspirate the culture medium from the wells and wash the cells three times with pre-warmed assay buffer.[6]

  • Competitor Addition: Add the serially diluted competitor solutions to the appropriate wells. Include wells with assay buffer only (no competitor) as a positive control for tracer uptake and wells with a known inhibitor as a negative control.

  • Tracer Addition: Add the fluorescent amino acid tracer to all wells at a final concentration typically at or below its Km value for the transporter.[6]

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes). This time should be optimized to be within the linear range of uptake.[6]

  • Termination of Uptake: To stop the transport, rapidly wash the cells three times with ice-cold assay buffer.[6]

  • Cell Lysis: Lyse the cells by adding cell lysis buffer to each well and incubating for a short period to ensure complete lysis.[6][7]

  • Fluorescence Measurement: Measure the fluorescence intensity in each well using a microplate reader with appropriate excitation and emission wavelengths for the chosen fluorophore.

  • Data Analysis: Subtract the background fluorescence (wells with no cells). Plot the fluorescence intensity against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value of the competitor.

Application II: A Versatile Building Block for Medicinal Chemistry and SAR Studies

The unique structural and electronic properties of this compound make it an attractive building block for medicinal chemists. Its incorporation into a lead molecule can significantly impact its pharmacological profile.

Modulating Physicochemical Properties
  • pKa: The high electronegativity of the fluorine atom can lower the pKa of the carboxylic acid group, influencing its ionization state at physiological pH. This can affect solubility, cell permeability, and binding interactions with the target protein.

  • Lipophilicity: Fluorine substitution generally increases lipophilicity, which can enhance membrane permeability and oral bioavailability. However, excessive lipophilicity can also lead to reduced aqueous solubility and increased off-target effects.[1]

  • Conformation: The rigid cyclobutane ring restricts the conformational flexibility of a molecule, which can pre-organize it for optimal binding to its target, potentially increasing potency and selectivity.

  • Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic degradation, particularly oxidation by cytochrome P450 enzymes. Introducing a fluorine atom at a metabolically labile position can block this "soft spot" and improve the pharmacokinetic profile of a drug candidate.[1]

The following table summarizes the key physicochemical properties of this compound and related building blocks.

CompoundMolecular WeightpKa (Predicted)logP (Predicted)
Cyclobutanecarboxylic acid100.124.80.6
This compound 118.11 4.2 0.8
1-Aminocyclobutanecarboxylic acid115.132.3 (amine), 10.5 (acid)-1.5
1-Amino-3-fluorocyclobutanecarboxylic acid133.122.1 (amine), 10.3 (acid)-1.3
Illustrative Case Study in SAR

Imagine a hypothetical drug discovery project targeting a novel kinase. The initial lead compound, a simple substituted pyrimidine, shows moderate potency but suffers from rapid metabolic degradation at a benzylic position and poor cell permeability.

SAR_Case_Study Illustrative SAR of this compound cluster_initial Initial Lead cluster_modification Modification Strategy cluster_optimized Optimized Compound lead Lead Compound IC50 = 500 nM Poor cell permeability Metabolically unstable strategy Introduce 1-Fluorocyclobutanecarboxylic acid amide to: - Increase rigidity - Enhance lipophilicity - Block metabolism lead->strategy SAR-driven modification optimized Optimized Compound IC50 = 50 nM Improved cell permeability Metabolically stable strategy->optimized Synthesis & Testing

Caption: Hypothetical SAR case study.

By replacing the metabolically labile group with an amide of this compound, the medicinal chemistry team could hypothesize the following improvements:

  • Increased Potency: The rigid cyclobutane ring may lock the molecule into a more favorable binding conformation.

  • Enhanced Permeability: The increased lipophilicity from the fluorocyclobutane moiety could improve passive diffusion across cell membranes.

  • Improved Metabolic Stability: The C-F bond is resistant to oxidation, and the cyclobutane ring itself is less prone to metabolism than the original benzylic group.

This rational design approach, guided by the known properties of the this compound building block, can accelerate the optimization of lead compounds.

Protocol: Synthesis of this compound

While this compound is commercially available, an in-house synthesis may be required for specific research needs or for the preparation of derivatives. A common synthetic route starts from diethyl malonate.

Synthetic Scheme Overview

The synthesis involves the formation of a cyclobutane ring via the malonic ester synthesis, followed by fluorination and hydrolysis.

Synthesis_Scheme Synthesis of this compound reagent1 Diethyl Malonate intermediate1 Diethyl 1,1-cyclobutanedicarboxylate reagent1->intermediate1 [1] reagent2 1,3-Dibromopropane NaOEt intermediate2 Cyclobutanecarboxylic acid intermediate1->intermediate2 [2] reagent3 1. KOH, H2O 2. H3O+ 3. Heat (-CO2) product This compound intermediate2->product [3] reagent4 Fluorinating Agent (e.g., Selectfluor)

Caption: General synthetic scheme for this compound.

Step-by-Step Laboratory Procedure

This protocol is a generalized procedure and should be adapted and optimized based on available laboratory equipment and safety protocols.

Step 1: Synthesis of Diethyl 1,1-cyclobutanedicarboxylate [8][9][10]

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol to prepare sodium ethoxide (NaOEt).

  • Cool the NaOEt solution in an ice bath and add diethyl malonate dropwise with stirring.

  • After the addition is complete, add 1,3-dibromopropane dropwise.

  • Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC or GC-MS).

  • Cool the mixture, filter off the sodium bromide precipitate, and remove the ethanol under reduced pressure.

  • Purify the resulting diethyl 1,1-cyclobutanedicarboxylate by vacuum distillation.

Step 2: Synthesis of Cyclobutanecarboxylic Acid [8]

  • Hydrolyze the diethyl 1,1-cyclobutanedicarboxylate by refluxing with an aqueous solution of potassium hydroxide (KOH).

  • After the hydrolysis is complete, cool the reaction mixture and acidify with a strong acid (e.g., HCl) to precipitate the 1,1-cyclobutanedicarboxylic acid.

  • Filter, wash with cold water, and dry the dicarboxylic acid.

  • Decarboxylate the 1,1-cyclobutanedicarboxylic acid by heating it above its melting point until the evolution of CO₂ ceases.

  • Purify the resulting cyclobutanecarboxylic acid by distillation or recrystallization.

Step 3: Synthesis of this compound Note: Direct fluorination of carboxylic acids can be challenging. A more common approach is the fluorination of a suitable precursor.

  • A potential route involves the conversion of cyclobutanecarboxylic acid to a derivative that is more amenable to fluorination, such as an α-hydroxy ester.

  • Fluorination can then be achieved using an electrophilic fluorinating agent like Selectfluor.

  • Subsequent hydrolysis of the ester group would yield the final product, this compound. For a more detailed and specific protocol, consulting a specialized synthetic organic chemistry journal or patent literature is recommended.

Conclusion and Future Perspectives

This compound and its derivatives are more than just precursors to a successful PET imaging agent. They represent a class of versatile molecular probes and building blocks with broad applications in biomedical research and drug discovery. Their ability to interrogate amino acid transporter function provides a valuable tool for cancer biology and neuroscience. Furthermore, their utility as a scaffold for medicinal chemists allows for the rational design of novel therapeutics with improved pharmacokinetic and pharmacodynamic properties. As our understanding of the role of fluorine in drug design continues to evolve, we can expect to see the this compound motif appear in an increasing number of innovative molecular probes and drug candidates.

References

  • Goodman, M. M., et al. (1999). Synthesis of [F-18]-1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC): a PET tracer for tumor delineation. Journal of Labelled Compounds and Radiopharmaceuticals, 42(S1), S215-S217. ([Link])

  • Xing, L., et al. (2019). Case studies of fluorine in drug discovery. In Fluorine in Life Sciences (pp. 181-211). Elsevier. ([Link])

  • Endou, H., et al. (2021). Screening for novel L-type amino acid transporter 1 (SLC7A5) inhibitors using a fluorescent amino acid. Bioorganic & Medicinal Chemistry Letters, 48, 128255. ([Link])

  • Mykhailiuk, P. K. (2022). Fluorinated Cycloalkyl Building Blocks for Drug Discovery. ChemMedChem, 17(21), e202200365. ([Link])

  • Ono, M., et al. (2016). Assessment of Amino Acid/Drug Transporters for Renal Transport of [18F]Fluciclovine (anti-[18F]FACBC) in Vitro. International Journal of Molecular Sciences, 17(10), 1730. ([Link])

  • Johal, S. S., et al. (2023). Protocol for measuring D-amino acid transport in mammalian cells using a fluorescent biosensor. STAR Protocols, 4(3), 102454. ([Link])

  • Okudaira, H., et al. (2011). Putative Transport Mechanism and Intracellular Fate of Trans-1-Amino-3-18F-Fluorocyclobutanecarboxylic Acid in Human Prostate Cancer. Journal of Nuclear Medicine, 52(5), 822-829. ([Link])

  • Solin, O., et al. (2013). Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents. ACS Medicinal Chemistry Letters, 4(11), 1113-1117. ([Link])

  • Organic Syntheses. (1931). 1,1-CYCLOBUTANEDICARBOXYLIC ACID AND CYCLOBUTANECARBOXYLIC ACID. Organic Syntheses, 11, 26. ([Link])

  • Solomons, T. W. G., & Fryhle, C. B. (2011). Organic Chemistry (10th ed.). John Wiley & Sons. ([Link])

  • Mykhailiuk, P. K., et al. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry, 21(2), 3-9. ([Link])

  • Oka, S., et al. (2014). Differences in transport mechanisms of trans-1-amino-3-[18F]fluorocyclobutanecarboxylic acid in inflammation, prostate cancer, and glioma cells: comparison with L-[methyl-11C]methionine and 2-deoxy-2-[18F]fluoro-D-glucose. Molecular Imaging and Biology, 16(3), 322-329. ([Link])

  • Wikipedia. (n.d.). Malonic ester synthesis. ([Link])

  • LibreTexts Chemistry. (2021). 19.20: The Malonic Ester Synthesis- A Way to Synthesize a Carboxylic Acid. ([Link])

  • Mykhailiuk, P. K., et al. (2023). 2‐ and 3‐Fluorocyclobutane Building Blocks for Organic and Medicinal Chemistry. Chemistry – An Asian Journal, 18(11), e202300185. ([Link])

Sources

large-scale synthesis of 1-Fluorocyclobutanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Large-Scale Synthesis of 1-Fluorocyclobutanecarboxylic Acid

Authored by: A Senior Application Scientist

Introduction: The Rising Importance of Fluorinated Scaffolds in Medicinal Chemistry

The introduction of fluorine into drug candidates is a widely employed strategy to modulate key physicochemical and pharmacokinetic properties, such as metabolic stability, lipophilicity, and binding affinity.[1][2] Among the various fluorinated motifs, this compound has emerged as a valuable building block in drug discovery. Its rigid cyclobutane core can serve as a non-planar bioisostere for commonly used groups like gem-dimethyl or phenyl rings, offering a unique vector in chemical space while the fluorine atom provides a powerful tool for property modulation.[3][4]

However, the synthesis of fluorinated cyclobutanes, particularly on a large scale, presents significant challenges due to the inherent strain of the four-membered ring and the often hazardous nature of fluorinating agents.[3][5] This application note provides a detailed, scalable, and robust protocol for the synthesis of this compound, designed for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, ensuring a thorough understanding of the process from bench-scale to pilot plant production.

Strategic Approach to Synthesis

The chosen synthetic route is a multi-step process designed for scalability, safety, and cost-effectiveness. It commences with the well-established malonic ester synthesis to construct the cyclobutane ring, followed by hydrolysis, decarboxylation, and a final, crucial fluorination step. This pathway avoids the use of highly energetic or difficult-to-handle intermediates, making it amenable to industrial production.

Synthesis_Workflow cluster_0 Part A: Cyclobutane Ring Formation cluster_1 Part B: Carboxylic Acid Formation cluster_2 Part C: Fluorination Diethyl\nMalonate Diethyl Malonate Step_1 Step 1: Cyclization Diethyl\nMalonate->Step_1 1,3-Dibromopropane 1,3-Dibromopropane 1,3-Dibromopropane->Step_1 NaOEt NaOEt NaOEt->Step_1 Diethyl_cyclobutane-1,1-dicarboxylate Diethyl_cyclobutane-1,1-dicarboxylate Step_1->Diethyl_cyclobutane-1,1-dicarboxylate Step_2 Step 2: Hydrolysis & Decarboxylation Diethyl_cyclobutane-1,1-dicarboxylate->Step_2 Cyclobutanecarboxylic\nacid Cyclobutanecarboxylic acid Step_2->Cyclobutanecarboxylic\nacid Step_3 Step 3: Deoxyfluorination Cyclobutanecarboxylic\nacid->Step_3 1-Fluorocyclobutanecarboxylic\nacid (Final Product) 1-Fluorocyclobutanecarboxylic acid (Final Product) Step_3->1-Fluorocyclobutanecarboxylic\nacid (Final Product)

Figure 1: Overall synthetic workflow for the large-scale production of this compound.

Part A: Synthesis of Cyclobutanecarboxylic Acid

Step 1: Cyclization via Malonic Ester Synthesis

This step utilizes the Perkin alicyclic synthesis, a reliable method for forming small rings.[6] Diethyl malonate is deprotonated by a strong base, sodium ethoxide, to form a nucleophilic enolate which then undergoes a double alkylation with 1,3-dibromopropane to form the cyclobutane ring.

Malonic_Ester_Cyclization cluster_mechanism Mechanism of Cyclization Start Diethyl Malonate + NaOEt Enolate Enolate Intermediate Start->Enolate Deprotonation Alkylation1 First SN2 Attack on 1,3-Dibromopropane Enolate->Alkylation1 Nucleophilic Attack Intermediate1 Bromopropyl Malonate Ester Alkylation1->Intermediate1 Intramolecular_Alkylation Intramolecular SN2 Attack Intermediate1->Intramolecular_Alkylation Deprotonation & Ring Closure Product Diethyl cyclobutane- 1,1-dicarboxylate Intramolecular_Alkylation->Product

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Fluorocyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Fluorocyclobutanecarboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during the synthesis of this valuable fluorinated building block.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing probable causes and actionable solutions based on established chemical principles.

Question 1: I am experiencing very low yields (<20%) during the fluorination of my cyclobutane precursor using an electrophilic fluorinating agent like Selectfluor™. What is going wrong?

Answer:

Low yields in electrophilic fluorination are a common hurdle. The issue often stems from one of several factors related to the substrate, reagents, or reaction conditions. Let's break down the probable causes and solutions.

Probable Cause 1: Inactive Substrate or Unfavorable Reaction Kinetics. The direct C-H fluorination at a tertiary carbon, like the C1 position of a cyclobutanecarboxylic acid derivative, can be challenging. The reaction may require the generation of a carbanion or a radical intermediate, which is then trapped by the electrophilic fluorine source.

  • Causality: If your substrate is an ester of cyclobutanecarboxylic acid, an enolate must be formed first using a strong base. The stability, concentration, and reactivity of this enolate are critical. For a free carboxylic acid, decarboxylative fluorination might occur, but this often requires specific catalysts (e.g., silver salts) and conditions.[1]

  • Solution:

    • Substrate Activation: Convert the cyclobutanecarboxylic acid to an activated derivative, such as a silyl ketene acetal or an ester. The corresponding enolate, generated with a base like lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LiHMDS), is much more reactive towards electrophilic fluorinating agents.

    • Optimize Base and Temperature: Ensure the base is strong enough to fully deprotonate your substrate and that the temperature is low enough (-78 °C) to prevent side reactions during enolate formation.

    • Solvent Choice: Use an aprotic polar solvent like tetrahydrofuran (THF) to stabilize the enolate.

Probable Cause 2: Competing Side Reactions. Selectfluor™ is not only a fluorine donor but also a potent oxidant.[2] This can lead to undesired side reactions if the conditions are not optimized.

  • Causality: The reaction mechanism for electrophilic fluorination can proceed via a single electron transfer (SET) pathway.[2][3] This can generate radical species that may dimerize, react with the solvent, or undergo other unproductive pathways instead of fluorine atom transfer.

  • Solution:

    • Change the Fluorinating Agent: While Selectfluor™ is generally robust, other N-F reagents like N-Fluorobenzenesulfonimide (NFSI) may offer different reactivity profiles and suppress oxidative side reactions in certain cases.

    • Radical Traps/Initiators: Depending on the desired pathway, the addition of a radical initiator or scavenger could be explored, though this adds complexity. Some protocols use catalytic amounts of metal salts to promote a clean radical pathway.[1]

Probable Cause 3: Reagent Purity and Handling. While Selectfluor™ is relatively stable to air and moisture, the strong bases used for enolate formation are not.[2]

  • Causality: Moisture will quench the strong base (e.g., LDA) and the enolate intermediate, halting the reaction.

  • Solution:

    • Strict Anhydrous Conditions: Ensure all glassware is oven- or flame-dried. Use freshly distilled anhydrous solvents. Titrate your strong base before use to confirm its molarity. Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).

Question 2: My reaction produces a mixture of mono- and di-fluorinated products, making purification a nightmare. How can I improve the selectivity for this compound?

Answer:

Achieving monofluorination selectivity is critical. The formation of di-fluorinated by-products suggests that the initially formed product is being fluorinated a second time or that other positions on the ring are being activated.

Probable Cause 1: Over-alkylation in Malonic Ester Synthesis. If your route involves a malonic ester synthesis to build the cyclobutane ring, controlling the alkylation steps is key.[4][5]

  • Causality: The use of excess alkylating agent or base can lead to unwanted dialkylation of the malonate.

  • Solution:

    • Stoichiometry Control: Use precisely one equivalent of the dihaloalkane (e.g., 1,3-dibromopropane) for intramolecular cyclization in a Perkin alicyclic synthesis.[5]

    • Controlled Addition: Add the alkylating agent slowly at a controlled temperature to prevent localized excesses that promote side reactions.

Probable Cause 2: Reactivity of the Monofluorinated Product. The introduction of a fluorine atom can sometimes activate the molecule for a second fluorination, although this is less common for tertiary C-F bonds.

  • Causality: If other acidic protons are available on the ring, they might be deprotonated and subsequently fluorinated.

  • Solution:

    • Limit Fluorinating Agent: Use a slight excess (1.1-1.2 equivalents) of the fluorinating agent. Avoid using a large excess, which will drive the reaction towards di-fluorination.

    • Protecting Groups: Ensure that other potentially reactive sites on your molecule are protected before the fluorination step.

Question 3: I am attempting a nucleophilic fluorination on a 1-hydroxycyclobutanecarboxylate derivative after converting the alcohol to a triflate. The precursor seems to decompose upon isolation. What should I do?

Answer:

This is a classic challenge. Triflate (trifluoromethanesulfonate) is an excellent leaving group, which also means that triflate precursors can be highly unstable.

  • Causality: The high reactivity that makes triflate a good leaving group also makes the molecule susceptible to premature elimination or substitution, especially given the inherent ring strain of the cyclobutane system.[6]

  • Solution:

    • In Situ Generation and Use: Do not attempt to purify the triflate intermediate. A common and effective strategy is to generate the triflate in situ and immediately introduce the nucleophilic fluoride source in the same pot.[6]

    • Reaction Conditions:

      • Temperature: Form the triflate at a low temperature (e.g., 0 °C or below) using triflic anhydride and a non-nucleophilic base like pyridine or 2,6-lutidine.

      • Fluoride Source: Once triflate formation is complete (monitor by TLC if possible), add your fluoride source (e.g., cesium fluoride (CsF) or tetrabutylammonium fluoride (TBAF)). CsF is often preferred as it can reduce elimination by-products compared to other sources.[6]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

The synthesis of this compound can be approached via several strategic pathways. The choice depends on the available starting materials, scale, and desired purity.

  • From Diethyl Malonate: This classic route builds the cyclobutane ring first. Diethyl malonate is reacted with 1,3-dibromopropane in the presence of a base to form diethyl 1,1-cyclobutanedicarboxylate (Perkin alicyclic synthesis).[5] This intermediate is then hydrolyzed and decarboxylated to yield cyclobutanecarboxylic acid.[7][8] The final step involves α-fluorination.

  • From 1-Hydroxycyclobutanecarboxylic Acid/Esters: This is a very common precursor. The hydroxyl group can be replaced by fluorine. This is typically done via two main methods:

    • Deoxofluorination: Using reagents like diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4).[9]

    • Nucleophilic Substitution: The hydroxyl group is first converted into a good leaving group (e.g., tosylate, mesylate, or triflate), which is then displaced by a fluoride ion (e.g., from KF, CsF, or TBAF).[6][10]

  • Direct Fluorination of Cyclobutanecarboxylic Acid Derivatives: This involves the direct replacement of the α-hydrogen with fluorine using an electrophilic fluorinating agent like Selectfluor™. This usually requires prior conversion of the carboxylic acid to an ester to facilitate the formation of a reactive enolate intermediate.[1]

Below is a generalized workflow diagram illustrating these pathways.

G cluster_0 Route 1: Malonic Ester Synthesis cluster_1 Route 2: From Hydroxy Precursor A Diethyl Malonate + 1,3-Dibromopropane B Diethyl 1,1-Cyclobutanedicarboxylate A->B NaOEt C 1,1-Cyclobutanedicarboxylic Acid B->C Hydrolysis D Cyclobutanecarboxylic Acid C->D Decarboxylation (Heat) G This compound D->G α-Fluorination (e.g., Selectfluor™) E 1-Hydroxycyclobutane- carboxylic Acid/Ester F 1-Triflyloxycyclobutane- carboxylate E->F Tf2O, Base E->G Deoxofluorination (e.g., DAST, SF4) F->G Nucleophilic Fluorination (e.g., CsF) G A Step 1: In Situ Triflation B Step 2: Nucleophilic Fluorination A->B Intermediate Used Directly C Step 3: Hydrolysis & Workup B->C Crude Ester Product D Final Product C->D

Sources

Technical Support Center: Synthesis of 1-Fluorocyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Fluorocyclobutanecarboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the synthesis of this valuable fluorinated building block. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering field-proven insights to improve your yield, purity, and overall success.

Overview of Synthetic Strategies

This compound is a sought-after structural motif in medicinal chemistry, valued for the unique conformational constraints and metabolic properties imparted by the fluorinated four-membered ring.[1][2] Several synthetic routes have been developed, each with distinct advantages and challenges. The most common strategies typically involve constructing the cyclobutane ring first, followed by the introduction of the fluorine atom.

A widely adopted and versatile approach is the malonic ester synthesis, which allows for the formation of the cyclobutane ring and the carboxylic acid precursor in a highly controlled manner.[3][4] An alternative route commences from cyclobutanone, which undergoes functional group manipulation to install the required moieties.[5] A critical step in many of these syntheses is the conversion of a hydroxyl group to the target fluoride, a transformation that is often the primary source of yield loss and impurities.[6]

Troubleshooting Guide & Procedural Insights

This section addresses specific issues encountered during the synthesis in a direct question-and-answer format.

Issue 1: Low Overall Yield in Malonic Ester Route

Question: My overall yield for the synthesis starting from diethyl malonate is consistently low (<30%). Where are the most likely points of failure?

Answer: A low overall yield in a multi-step synthesis like the malonic ester route can be attributed to inefficiencies at several key stages. Let's break down the typical sequence and pinpoint common pitfalls.

Workflow: Malonic Ester Synthesis of this compound

cluster_0 Step 1: Cyclization cluster_1 Step 2: Reduction cluster_2 Step 3: Monoprotection & Oxidation cluster_3 Step 4: Deoxyfluorination A Diethyl Malonate C Diethyl Cyclobutane-1,1-dicarboxylate A->C 2 eq. NaOEt B 1,3-Dibromopropane B->C D Cyclobutane-1,1-diyldimethanol C->D LiAlH4 C->D E (1-(Hydroxymethyl)cyclobutyl)methanol D->E Protection (e.g., TBDMSCl) D->E F 1-(Hydroxymethyl)cyclobutane- carbaldehyde E->F Oxidation (e.g., PCC, Swern) E->F G 1-(Hydroxymethyl)cyclobutane- carboxylic acid F->G Oxidation (e.g., Jones, Pinnick) F->G H This compound G->H DAST or Deoxo-Fluor G->H

Caption: A potential synthetic workflow from diethyl malonate.

  • Cyclization (Perkin Alicyclic Synthesis): The reaction of diethyl malonate with a dihalide like 1,3-dibromopropane can be inefficient.[4]

    • Causality: The second intramolecular alkylation is often slower than intermolecular side reactions, where a molecule of sodiomalonic ester reacts with the haloalkylmalonic ester intermediate, leading to oligomeric byproducts.

    • Solution: Use high-dilution conditions to favor the intramolecular cyclization. Slowly add the dihalide to the solution of the deprotonated malonic ester. Ensure the sodium ethoxide base is dry and of high quality, as moisture will consume the base and reduce the yield.

  • Hydrolysis and Decarboxylation: If you choose to hydrolyze and decarboxylate to form cyclobutanecarboxylic acid before fluorination, the conditions must be carefully controlled.

    • Causality: Harsh decarboxylation conditions (very high temperatures) can lead to ring-opening or other decomposition pathways.

    • Solution: Saponification followed by gentle heating in the presence of acid is typically sufficient for smooth decarboxylation. Monitor the reaction by TLC or GC-MS to avoid prolonged heating.

  • Purification Losses: Each purification step (extraction, column chromatography, distillation) contributes to a lower overall yield.

    • Causality: this compound and its precursors can have some water solubility, leading to losses during aqueous workups.

    • Solution: When extracting your product, saturate the aqueous layer with NaCl to decrease the solubility of the organic compound. Use a continuous liquid-liquid extractor for highly water-soluble intermediates. Minimize the number of chromatographic steps where possible.

Issue 2: Inefficient Deoxyfluorination

Question: The fluorination of my 1-(hydroxymethyl)cyclobutanecarboxylic acid precursor using DAST is giving low conversion and multiple byproducts. How can I improve this critical step?

Answer: Deoxyfluorination is arguably the most challenging step. Success hinges on the choice of reagent, reaction conditions, and substrate purity.

Troubleshooting Deoxyfluorination

start Low Fluorination Yield reagent Is the fluorinating agent active? start->reagent temp Is the temperature optimal? reagent->temp Yes sol_reagent Use a fresh bottle of reagent. Consider alternatives like Deoxo-Fluor or PyFluor-S. reagent->sol_reagent No solvent Is the solvent appropriate? temp->solvent Yes sol_temp_low Reaction is too slow. Gradually increase temperature. Monitor by TLC or 19F NMR. temp->sol_temp_low No (Too Low) sol_temp_high Decomposition or side reactions. Run at lower temperature (e.g., -78 °C to 0 °C). temp->sol_temp_high No (Too High) elimination Are elimination byproducts observed? solvent->elimination Yes sol_solvent Use a non-coordinating, aprotic solvent like DCM, DCE, or toluene. solvent->sol_solvent No sol_elimination Use a less-hindered, non-basic fluorinating agent. Lower the reaction temperature. elimination->sol_elimination Yes success Improved Yield elimination->success No sol_reagent->reagent sol_temp_low->temp sol_temp_high->temp sol_solvent->solvent sol_elimination->elimination

Sources

Technical Support Center: 1-Fluorocyclobutanecarboxylic Acid Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 1-Fluorocyclobutanecarboxylic acid (F-CBA). This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the challenges of obtaining high-purity F-CBA for your critical applications.

I. Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues that may arise during the purification of this compound, providing potential causes and actionable solutions.

Issue 1: Low Recovery After Recrystallization

Question: I'm experiencing significant product loss after recrystallizing my crude this compound. What are the likely causes and how can I improve my yield?

Answer: Low recovery during recrystallization is a common issue that can often be attributed to several factors related to solvent choice and experimental technique.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Recommended Solution
Inappropriate Solvent Choice The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. If the solvent is too good at dissolving F-CBA at cold temperatures, the product will remain in the mother liquor.Solvent Screening: Test a range of solvents with varying polarities. Good starting points for carboxylic acids include water, ethanol, ethyl acetate, or mixtures thereof. Perform small-scale solubility tests to identify a solvent system where F-CBA has a steep solubility curve.
Excessive Solvent Volume Using too much solvent will keep more of the compound dissolved even after cooling, leading to poor recovery.Minimize Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve the crude product. Add the solvent in small portions to the heated crude material until it just dissolves.
Premature Crystallization If the solution cools too quickly, especially during filtration of insoluble impurities, the product can crystallize on the filter paper or in the funnel.Maintain Temperature: Preheat your filtration apparatus (funnel, filter flask) in an oven before use. Use a stemless funnel to prevent crystallization in the stem.
Cooling Rate is Too Rapid Rapid cooling can lead to the formation of small, impure crystals that trap impurities and are harder to collect.Controlled Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.
Issue 2: Persistent Impurities After Column Chromatography

Question: I've purified my this compound using silica gel column chromatography, but my analytical data (NMR, LC-MS) still shows the presence of impurities. How can I improve the separation?

Answer: The persistence of impurities after column chromatography often points to issues with the chosen mobile phase, stationary phase, or overall technique. Carboxylic acids can be particularly challenging on standard silica gel due to their acidic nature.

Troubleshooting Workflow for Chromatography

cluster_0 Mobile Phase Optimization cluster_1 Stationary Phase Considerations start Impure F-CBA Post-Column check_tlc Analyze TLC of Crude & Fractions start->check_tlc adjust_polarity Adjust Eluent Polarity check_tlc->adjust_polarity Poor Separation (Rf close) add_acid Add Acetic/Formic Acid to Eluent check_tlc->add_acid Tailing/Streaking loading_technique Review Loading Technique check_tlc->loading_technique Broad Bands adjust_polarity->add_acid use_acid_washed Use Acid-Washed Silica add_acid->use_acid_washed Still Tailing reverse_phase Consider Reverse-Phase (C18) use_acid_washed->reverse_phase Persistent Issues

Caption: Troubleshooting workflow for F-CBA column chromatography.

Detailed Solutions:

  • Mobile Phase Polarity: If the impurities are eluting too closely to your product, you need to increase the resolution.

    • For Normal Phase (Silica): A common eluent system is a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate). To increase separation, try decreasing the proportion of the more polar solvent. Running a gradient elution (gradually increasing polarity) can also be highly effective.

  • Tailing on Silica Gel: Carboxylic acids often streak or "tail" on silica gel due to strong interactions with the stationary phase.

    • Acidify the Mobile Phase: Adding a small amount (0.1-1%) of a volatile acid, such as acetic acid or formic acid, to your mobile phase can suppress the deprotonation of the carboxylic acid, leading to sharper peaks and better separation.[1]

  • Stationary Phase Choice: Standard silica gel can sometimes be too harsh for certain compounds.

    • Acid-Washed Silica: Using acid-washed silica can help to reduce the strong interactions that cause tailing.

    • Reverse-Phase Chromatography: If normal-phase chromatography is not providing adequate separation, consider using a reverse-phase column (e.g., C18).[1] In this case, the mobile phase would be a polar mixture, such as water and acetonitrile or methanol, often with a formic acid modifier for MS compatibility.[1]

  • Sample Loading: Overloading the column or using a large volume of a strong solvent to load the sample can lead to broad bands and poor separation.

    • Dry Loading: Adsorb your crude product onto a small amount of silica gel, evaporate the solvent, and then carefully add the dry powder to the top of your column. This often results in a much sharper initial band.

II. Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound I should be aware of?

A1: Key physical properties for this compound (Molecular Formula: C₅H₇FO₂, Molecular Weight: 118.11 g/mol ) are summarized below.[2] Note that some properties like boiling point may not have readily available data and would need to be determined experimentally.

PropertyValueSource
Appearance White Powder[3]
Molecular Weight 118.11 g/mol [2]
Melting Point 182 – 191 ˚C[3]
Water Solubility No data available[3]

Q2: What are the primary safety precautions when handling this compound?

A2: While specific toxicity data for this compound is limited, it should be handled with the standard precautions for laboratory chemicals.[3] Analogous fluorinated carboxylic acids are known to cause skin and eye irritation.[4][5][6]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[3][7]

  • Handling: Avoid creating dust.[3] Use in a well-ventilated area or a chemical fume hood.[5]

  • First Aid: In case of skin contact, wash thoroughly with soap and water.[5] If in eyes, rinse cautiously with water for several minutes.[5] Seek medical attention if irritation persists.[4][5]

Q3: Can I purify this compound by distillation?

A3: Distillation is generally not the preferred method for purifying solid carboxylic acids like F-CBA due to their high melting points and potential for decomposition at the high temperatures required for boiling, especially under atmospheric pressure. Techniques like recrystallization or column chromatography are more suitable.

Q4: My synthesis of F-CBA may have unreacted starting materials. What are some likely impurities?

A4: Impurities will be highly dependent on the synthetic route. However, common impurities could include:

  • Starting Materials: Any unreacted precursors from your synthesis.

  • Byproducts: Products from side reactions, such as elimination or rearrangement products.

  • Solvents: Residual solvents from the reaction or workup. A thorough analysis of your synthetic pathway is necessary to predict potential impurities. Techniques like LC-MS and NMR of the crude material are essential for identifying them before choosing a purification strategy.

III. Detailed Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol provides a general guideline. The ideal solvent system should be determined experimentally on a small scale first.

Step-by-Step Methodology:

  • Solvent Selection: In a small test tube, add ~20-30 mg of crude F-CBA. Add a few drops of a test solvent (e.g., ethyl acetate). Observe solubility at room temperature. Heat the test tube in a warm water bath. If the solid dissolves, it's a potential candidate. Cool the test tube to room temperature and then in an ice bath to see if crystals form.

  • Dissolution: Place the bulk of the crude F-CBA in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask (e.g., on a hot plate) and stirring. Continue adding solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration. Preheat a funnel and a new flask. Place a fluted filter paper in the funnel and pour the hot solution through it quickly.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Purification by Silica Gel Flash Chromatography

This protocol is for normal-phase chromatography, assuming impurities are less polar than F-CBA.

Step-by-Step Workflow:

prep_column 1. Prepare Silica Slurry & Pack Column prep_sample 2. Prepare Sample (Dry Loading Recommended) prep_column->prep_sample load_column 3. Load Sample onto Column prep_sample->load_column elute_column 4. Elute with Mobile Phase load_column->elute_column collect_fractions 5. Collect Fractions elute_column->collect_fractions analyze_fractions 6. Analyze Fractions by TLC collect_fractions->analyze_fractions combine_pure 7. Combine Pure Fractions & Evaporate analyze_fractions->combine_pure

Caption: Workflow for F-CBA purification by flash chromatography.

Methodology Details:

  • Mobile Phase Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. A good target Rf for the F-CBA is ~0.2-0.3. A starting point could be a mixture of heptane and ethyl acetate with 0.5% acetic acid.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under pressure, ensuring there are no air bubbles.

  • Sample Preparation: Dissolve the crude F-CBA in a minimal amount of a polar solvent (like acetone or methanol). Add a small amount of silica gel (~2-3 times the mass of your crude product). Evaporate the solvent completely to get a dry, free-flowing powder.

  • Loading: Carefully add the dry sample-silica mixture to the top of the packed column.

  • Elution: Begin eluting with the mobile phase. If using a gradient, start with a low polarity (e.g., 90:10 Heptane:Ethyl Acetate) and gradually increase the polarity.

  • Fraction Collection: Collect fractions in test tubes.

  • Analysis: Spot each fraction on a TLC plate to determine which ones contain the pure product.

  • Combine and Evaporate: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator.

IV. References

  • Separation of Cyclobutanecarboxylic acid on Newcrom R1 HPLC column | SIELC Technologies. (n.d.). Retrieved from [Link]

  • Safety Data Sheet - Fmoc-Cycloleucine. (2020, August 11). Adooq Bioscience. Retrieved from [Link]

  • Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents. (n.d.). ACS Publications. Retrieved from [Link]

  • 1-Fluorocyclohexane-1-carboxylic acid | C7H11FO2 | CID 11094762 - PubChem. (n.d.). Retrieved from [Link]

  • anti-1-Amino-3-[18F]fluorocyclobutane-1-carboxylic acid - NCBI - NIH. (2004, October 18). Retrieved from [Link]

  • The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks - ResearchGate. (n.d.). Retrieved from [Link]

  • The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks | Journal of Organic and Pharmaceutical Chemistry. (2023, August 30). Retrieved from [Link]

  • Trans-1-amino-3-18F-fluorocyclobutanecarboxylic acid (anti-18F-FACBC) is a feasible alternative to 11C-methyl-L-methionine and magnetic resonance imaging for monitoring treatment response in gliomas - PubMed. (2013, May 21). Retrieved from [Link]

  • Accumulation of trans-1-amino-3-[(18)F]fluorocyclobutanecarboxylic acid in prostate cancer due to androgen-induced expression of amino acid transporters - PubMed. (n.d.). Retrieved from [Link]

  • Synthesis and evaluation of [18F]1-amino-3-fluorocyclobutane-1-carboxylic acid to image brain tumors - PubMed. (n.d.). Retrieved from [Link]

  • Synthesis of 3‐fluorocyclobutane‐1‐carboxylic acid (1) from cyclobutanone 2. - ResearchGate. (n.d.). Retrieved from [Link]

  • Anti-1-Amino-3-18F-Fluorocyclobutane-1-Carboxylic Acid: Physiologic Uptake Patterns, Incidental Findings - Journal of Nuclear Medicine. (2014, November 13). Retrieved from [Link]

  • HPLC Separation of cis- and trans - 1,4 cyclohexanedicarboxylic Acid on Newcrom BH Column | SIELC Technologies. (n.d.). Retrieved from [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 1-Fluorocyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 1-Fluorocyclobutanecarboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this valuable building block into their experimental workflows. Fluorinated scaffolds are increasingly vital in modern drug discovery, offering unique modulations of a compound's physicochemical and pharmacological properties.[1][2] However, these unique properties can also present challenges, most notably in achieving adequate solubility.

This document provides a structured approach to understanding and overcoming the solubility issues associated with this compound. It combines fundamental chemical principles with practical, field-tested protocols to ensure you can move forward with your research confidently.

PART 1: Frequently Asked Questions (FAQs) - Understanding the Molecule

This section addresses the core chemical principles governing the solubility of this compound. Understanding these fundamentals is the first step in troubleshooting.

Q1: What structural features of this compound dictate its solubility?

A: The solubility of this compound is governed by a balance between three key structural components:

  • The Carboxyl Group (-COOH): This is the primary polar, hydrophilic ("water-loving") functional group. It is capable of hydrogen bonding with polar solvents like water.[3][4]

  • The Cyclobutane Ring: This four-carbon ring is a non-polar, hydrophobic ("water-fearing") hydrocarbon scaffold. As the hydrocarbon portion of a molecule increases in size, its aqueous solubility tends to decrease.[3][4]

  • The Fluorine Atom (-F): As the most electronegative element, the fluorine atom is a strong electron-withdrawing group. This has a significant electronic effect on the adjacent carboxylic acid, rather than directly contributing to hydrophilicity.

The interplay between the polar carboxyl group and the non-polar cyclobutane ring is the primary determinant of its baseline solubility.

Q2: How does the fluorine atom specifically influence the molecule's properties and solubility?

A: The fluorine atom has a profound electronic influence. By withdrawing electron density from the cyclobutane ring, it makes the carboxylic acid proton (the H in -COOH) more acidic than its non-fluorinated counterpart.[5][6] This means the molecule will more readily donate its proton in solution, lowering its pKa. A lower pKa implies that the molecule will exist in its charged, more soluble carboxylate form (R-COO⁻) at a lower pH compared to a less acidic carboxylic acid.[7][8] This enhanced acidity is a key lever to pull for solubility manipulation.

Q3: What is the expected general solubility profile of this compound?

A: Based on its structure—a small hydrocarbon ring with a polar functional group—its solubility profile can be summarized as follows:

  • Aqueous Solubility: Limited solubility in neutral water. Carboxylic acids with five or fewer carbons generally show some water solubility, but the hydrophobic nature of the ring structure counteracts the hydrophilic carboxyl group.[3][6]

  • Polar Organic Solvents: Generally soluble in polar organic solvents such as ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[4]

  • Non-Polar Organic Solvents: Poor solubility is expected in non-polar solvents like hexanes or toluene, as the polar carboxyl group is incompatible with these environments.

  • Aqueous Base: Highly soluble in dilute aqueous bases (e.g., NaOH, KOH, NaHCO₃). This is because the base deprotonates the carboxylic acid to form a highly polar and water-soluble carboxylate salt.[6][9]

  • Aqueous Acid: Poor solubility in aqueous acids (e.g., dilute HCl), as the equilibrium is pushed towards the neutral, less soluble protonated form.[10]

Q4: Why is pH the most critical factor for controlling the aqueous solubility of this compound?

A: pH is critical because it controls the ionization state of the carboxylic acid group.[11][12] The equilibrium between the neutral, less soluble form (R-COOH) and the charged, highly soluble carboxylate form (R-COO⁻) is dictated entirely by the pH of the solution and the molecule's pKa.

  • At pH < pKa: The compound will be predominantly in its protonated, neutral (R-COOH) form, which is less soluble in water.[10]

  • At pH > pKa: The compound will be predominantly in its deprotonated, anionic (R-COO⁻) form, which is significantly more soluble in water due to favorable ion-dipole interactions.[9][10]

This relationship allows for a highly effective and predictable method of controlling aqueous solubility by simply adjusting the pH.

PART 2: Troubleshooting Guides & Experimental Protocols

This section provides actionable protocols for specific experimental scenarios where solubility is a concern.

Guide 1: Enhancing Solubility in Aqueous Systems for Assay Buffers or Reaction Media

The most common challenge is preparing a stock solution or running a reaction in an aqueous buffer. The primary strategy is pH adjustment to form the soluble carboxylate salt.

Core Principle: Acid-Base Chemistry

By adding a base, we deprotonate the carboxylic acid, converting it into a much more polar and water-soluble salt. This is a standard technique for solubilizing carboxylic acids.[6][9]

Protocol: Preparation of a 100 mM Aqueous Stock Solution
  • Weigh the Compound: Accurately weigh the required amount of this compound. (For 10 mL of a 100 mM solution, you would need the formula weight in mg).

  • Initial Suspension: Add approximately 70-80% of the final required volume of purified water (e.g., 7-8 mL for a 10 mL final volume). The compound will likely not dissolve and will form a suspension or slurry.

  • Titrate with Base: While stirring, add a 1 M solution of Sodium Hydroxide (NaOH) dropwise. Monitor the solution's clarity. As the base is added, the acid will be converted to its sodium salt, and the solid will begin to dissolve.

    • Expert Insight: Use a calibrated pH meter for precise control, especially if your final application is pH-sensitive. Target a pH that is at least 1.5 to 2 units above the predicted pKa of the compound to ensure complete dissolution.

  • Complete Dissolution: Continue adding NaOH until all the solid has dissolved and the solution is clear.

  • Final Volume Adjustment: Once fully dissolved, add purified water to reach the final desired volume (e.g., 10 mL).

  • Final pH Check & Adjustment (Optional): If the final application requires a specific pH, you can carefully back-titrate with a dilute acid (e.g., 0.1 M HCl). Be aware that lowering the pH too much may cause the compound to precipitate.

  • Sterile Filtration: If required for biological assays, filter the final stock solution through a 0.22 µm syringe filter.

Guide 2: Optimizing Solubility in Organic and Mixed-Solvent Systems

For organic synthesis, achieving a homogeneous reaction mixture is crucial. In some cases, like photoredox catalysis, a specific mixture of solvents may be required to dissolve both a polar catalyst and a less polar organic substrate.[13]

Decision-Making Workflow for Solvent Selection

The following workflow, represented as a diagram, can guide your solvent selection process.

G cluster_0 Solvent Selection Workflow start Start: Need to dissolve This compound check_polar Is the reaction compatible with polar protic solvents? start->check_polar polar_protic Screen Polar Protic Solvents: - Methanol - Ethanol - Isopropanol check_polar->polar_protic Yes polar_aprotic Screen Polar Aprotic Solvents: - Acetonitrile (ACN) - Tetrahydrofuran (THF) - Dimethylformamide (DMF) - Dimethyl Sulfoxide (DMSO) check_polar->polar_aprotic No check_solubility Is the compound fully soluble? polar_protic->check_solubility polar_aprotic->check_solubility cosolvent Consider a Co-Solvent System. Example: ACN/Water or THF/Water. Rationale: Balances polarity to dissolve both polar and non-polar reactants. check_solubility->cosolvent No success Success: Proceed with experiment check_solubility->success Yes cosolvent->success G cluster_1 pH-Dependent Equilibrium cluster_info node_A R-COOH (Protonated Form) node_B R-COO⁻ + H⁺ (Deprotonated Form) node_A->node_B pKa info_A Low Solubility in Water Lipid Soluble Favored in Acidic Conditions (Low pH) info_B High Solubility in Water Favored in Basic Conditions (High pH)

Caption: The equilibrium between the less soluble neutral form and the highly soluble anionic form.

Table 1: Qualitative Solubility Guide

This table provides a general guide to selecting a starting solvent for your experiments. "Soluble" is defined as >10 mg/mL.

Solvent ClassExample SolventsExpected SolubilityRationale & Comments
Aqueous (Basic) 5% NaHCO₃, 1M NaOHHigh Forms a highly polar carboxylate salt, which is readily solvated by water. [6][9]This is the most reliable method for aqueous systems.
Aqueous (Neutral) Water, PBS (pH 7.4)Low to Insoluble The molecule is primarily in its less polar, neutral form. The hydrophobic cyclobutane ring limits interaction with water. [3]
Polar Protic Methanol, EthanolModerate to High The alcohol can hydrogen bond with the carboxylic acid group, and the alkyl portion can interact with the cyclobutane ring.
Polar Aprotic DMSO, DMF, AcetonitrileHigh These strong polar solvents are excellent at solvating a wide range of organic molecules. DMSO is a common choice for creating high-concentration stock solutions for biological screening.
Ethers Tetrahydrofuran (THF)Moderate THF offers a balance of polarity and can often dissolve carboxylic acids that are not soluble in more non-polar solvents.
Non-Polar Hexanes, TolueneInsoluble The large mismatch in polarity between the polar -COOH group and the non-polar solvent prevents effective solvation.

References

  • Fluorinated Higher Carboxylic Acids. ResearchGate. Available at: [Link]

  • Bhamidi, S., et al. (2022). Interfacial Activity and Surface pKa of Perfluoroalkyl Carboxylic Acids (PFCAs). Langmuir. Available at: [Link]

  • Carboxylic acid - Properties, Structure, Reactions. Britannica. Available at: [Link]

  • How does pH affect water solubility of organic acids (or acids in general)? Reddit. Available at: [Link]

  • Bhamidi, S., et al. (2022). Interfacial Activity and Surface pKa of Perfluoroalkyl Carboxylic Acids (PFCAs). National Institutes of Health (NIH). Available at: [Link]

  • Organic Chemistry Study Guide: Carboxylic Acids & Derivatives. Pearson. Available at: [Link]

  • Structure and Properties of Carboxylic Acids. Chemistry LibreTexts. Available at: [Link]

  • Physical Properties of Carboxylic Acids. CK-12 Foundation. Available at: [Link]

  • Pinschmidt, J., et al. (2014). Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. National Institutes of Health (NIH). Available at: [Link]

  • 1-Fluorocyclohexane-1-carboxylic acid. PubChem. Available at: [Link]

  • The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. ResearchGate. Available at: [Link]

  • Synthesis of 3‐fluorocyclobutane‐1‐carboxylic acid. ResearchGate. Available at: [Link]

  • Priya A, et al. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. Available at: [Link]

  • Solubility of Organic Compounds. University of Toronto. Available at: [Link]

  • Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)Alkyl)Cyclobutanes. PubMed. Available at: [Link]

  • An odd–even effect on solubility of dicarboxylic acids in organic solvents. ResearchGate. Available at: [Link]

  • Enhancing the Solubility of Co-Formulated Hydrophobic Drugs by Incorporating Functionalized Nano-Structured Poly Lactic-co-glycolic Acid (nfPLGA) During Co-Precipitation. MDPI. Available at: [Link]

  • Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. PubMed. Available at: [Link]

  • Solubility of 2,5-Furandicarboxylic Acid in Pure and Mixed Organic Solvent Systems at 293 K Predicted Using Hansen Solubility Parameters. PubMed. Available at: [Link]

  • Structure-activity relationship analyses of fusidic acid derivatives highlight crucial role of the C-21 carboxylic acid moiety to its anti-mycobacterial activity. PubMed. Available at: [Link]

Sources

Technical Support Center: Optimizing [18F]FACBC Radiolabeling Efficiency

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the optimization of anti-[18F]1-amino-3-fluorocyclobutane-1-carboxylic acid ([18F]FACBC) radiolabeling. This resource is designed for researchers, scientists, and drug development professionals to navigate the nuances of [18F]FACBC synthesis, troubleshoot common issues, and ultimately enhance radiochemical yield, purity, and reproducibility.

I. Foundational Principles of [18F]FACBC Synthesis

[18F]FACBC, a synthetic amino acid analog, has emerged as a critical PET imaging agent, particularly for visualizing prostate cancer and gliomas, due to its uptake via upregulated amino acid transporters in tumor cells.[1][2][3] The synthesis is typically an automated, multi-step process involving the nucleophilic substitution of a precursor with [18F]fluoride.[4] Understanding the underlying chemistry of each step is paramount for effective troubleshooting.

The general synthesis workflow involves the reaction of cyclotron-produced [18F]fluoride with a protected precursor, followed by deprotection steps to yield the final product.[4] Each stage, from initial fluoride processing to final purification, presents unique challenges that can impact the overall efficiency and quality of the radiotracer.

Visualizing the Workflow: A High-Level Overview

FACBC_Workflow cluster_0 [18F]Fluoride Preparation cluster_1 Radiolabeling Reaction cluster_2 Purification & Formulation Cyclotron Production Cyclotron Production Trapping on Anion Exchange Cartridge Trapping on Anion Exchange Cartridge Cyclotron Production->Trapping on Anion Exchange Cartridge [18O(p,n)18F] Elution Elution Trapping on Anion Exchange Cartridge->Elution K2CO3/Kryptofix Azeotropic Drying Azeotropic Drying Elution->Azeotropic Drying Anhydrous Acetonitrile Nucleophilic Substitution Nucleophilic Substitution Azeotropic Drying->Nucleophilic Substitution Precursor + Heat Intermediate Trapping Intermediate Trapping Nucleophilic Substitution->Intermediate Trapping e.g., C18 Sep-Pak Deprotection Deprotection Intermediate Trapping->Deprotection Acid/Base Hydrolysis Final Purification Final Purification Deprotection->Final Purification e.g., HLB Sep-Pak Final Product Final Product Final Purification->Final Product Formulation in Buffer

Caption: High-level overview of the [18F]FACBC synthesis workflow.

II. Frequently Asked Questions (FAQs)

This section addresses common questions encountered during [18F]FACBC synthesis, providing explanations grounded in radiochemical principles.

Q1: My radiochemical yield (RCY) is consistently low. What are the most likely causes?

A1: Low RCY can stem from several factors throughout the synthesis process. A systematic approach to troubleshooting is essential.

  • [18F]Fluoride Trapping and Elution: Inefficient trapping of [18F]fluoride on the anion exchange cartridge or incomplete elution can significantly reduce the starting activity available for the reaction. Ensure the cartridge is properly conditioned and that the elution solution (typically potassium carbonate and Kryptofix 2.2.2 in acetonitrile/water) is fresh and correctly prepared.[5]

  • Azeotropic Drying: The nucleophilic substitution reaction is highly sensitive to the presence of water.[6] Inadequate azeotropic drying of the [18F]fluoride/Kryptofix complex will hinder the reaction, leading to poor fluoride incorporation. Verify the efficiency of your drying steps, ensuring anhydrous conditions.

  • Precursor Quality and Amount: The stability and purity of the labeling precursor are critical.[7][8][9] Degradation of the precursor can lead to lower yields. It is advisable to use fresh, properly stored precursor. The molar ratio of precursor to [18F]fluoride is also a key parameter to optimize.

  • Reaction Conditions: Suboptimal reaction temperature or time can result in incomplete reaction. The typical labeling reaction is conducted at elevated temperatures (e.g., 85°C) for a specific duration.[4] Deviations from the optimized parameters can negatively impact RCY.

Q2: I'm observing significant batch-to-batch variability in my synthesis. How can I improve reproducibility?

A2: Reproducibility is a cornerstone of radiopharmaceutical production. Addressing variability requires careful control over all synthesis parameters.

  • Automated Synthesis Module Performance: Regularly perform system checks on your automated synthesis module.[10] Issues such as vacuum leaks, faulty valves, or inconsistent heating can introduce significant variability.[11]

  • Reagent Consistency: Ensure all reagents, including solvents and precursors, are from reliable sources and are of consistent quality. Small variations in reagent purity or water content can have a large impact on the reaction.

  • Standard Operating Procedures (SOPs): Adherence to a well-defined and validated SOP is crucial. Any deviations, no matter how minor they may seem, should be documented and their impact assessed.

Q3: What is the impact of precursor stability on the synthesis, and how should I handle the precursor?

A3: The precursor for [18F]FACBC, typically a protected form with a good leaving group like a triflate, can be sensitive to moisture and temperature.[8][9] Degradation of the precursor before the reaction will directly lead to a lower radiochemical yield. It is recommended to store the precursor under inert gas (e.g., argon or nitrogen) at the manufacturer's recommended temperature (often -20°C) and to bring it to room temperature in a desiccator before use to prevent condensation.

Q4: How do I optimize the purification steps to improve radiochemical purity?

A4: The purification of [18F]FACBC typically involves solid-phase extraction (SPE) cartridges to remove unreacted [18F]fluoride, the labeled intermediate, and other impurities.[4][7][12][13]

  • Cartridge Selection and Conditioning: The choice of SPE cartridges (e.g., C18, HLB) is critical for effective separation.[4] Proper conditioning of the cartridges according to the protocol is necessary to ensure their performance.

  • Flow Rates: The flow rate of solutions through the cartridges can impact the efficiency of trapping and elution. Slower flow rates generally allow for better interaction and separation but can increase synthesis time. Optimization of flow rates is often necessary.

  • Elution Solvents: The composition and volume of the elution solvents must be precise to ensure the selective elution of the desired product while leaving impurities behind.

III. Troubleshooting Guide

This section provides a structured approach to identifying and resolving specific issues during [18F]FACBC synthesis.

Problem Potential Causes Troubleshooting Steps & Solutions
Low Radiochemical Yield (RCY) 1. Inefficient [18F]fluoride trapping/elution.2. Inadequate azeotropic drying.3. Degraded or insufficient precursor.4. Suboptimal reaction temperature/time.5. Leaks in the synthesis module.[11]1. Verify the condition and type of anion exchange cartridge. Prepare fresh elution solution.2. Check the efficiency of the drying step. Ensure anhydrous solvents are used.3. Use a fresh vial of precursor. Consider optimizing the amount of precursor used.4. Calibrate the heating system of the synthesis module. Optimize reaction time.5. Perform a leak test on the synthesis module.
Low Radiochemical Purity (RCP) 1. Incomplete reaction.2. Inefficient purification.3. Hydrolysis of the final product.1. Re-evaluate reaction conditions (temperature, time).2. Check the type and conditioning of SPE cartridges. Optimize flow rates and elution solvent volumes.3. Ensure the pH of the final formulation is within the specified range to prevent degradation.[8]
Failed Quality Control (QC) Tests (e.g., pH, residual solvents) 1. Incorrect formulation.2. Incomplete solvent removal during purification.3. Issues with the final filtration step.1. Verify the composition and volume of the final formulation buffer.2. Ensure complete evaporation of organic solvents before final formulation.3. Check the integrity of the sterile filter.
Synthesis Failure (No Product) 1. Major leak in the system.2. Blockage in the fluid pathway.3. Complete failure of a component (e.g., valve, heater).4. Incorrect reagent loading.1. Perform a thorough leak check of the entire system.2. Check for blockages in tubing and on cartridges.3. Run a full diagnostic on the synthesis module.4. Double-check the loading of all reagents and their positions in the synthesizer.
Logical Troubleshooting Flow

Troubleshooting_Flow Start Low RCY Detected Check_Fluoride Check [18F]Fluoride Trapping & Elution Efficiency Start->Check_Fluoride Check_Drying Verify Anhydrous Conditions (Azeotropic Drying) Check_Fluoride->Check_Drying [OK] Solution Problem Identified & Resolved Check_Fluoride->Solution [Issue Found] Check_Precursor Assess Precursor Quality & Quantity Check_Drying->Check_Precursor [OK] Check_Drying->Solution [Issue Found] Check_Reaction Evaluate Reaction Conditions (Temp/Time) Check_Precursor->Check_Reaction [OK] Check_Precursor->Solution [Issue Found] Check_System Inspect Synthesis Module for Leaks/Faults Check_Reaction->Check_System [OK] Check_Reaction->Solution [Issue Found] Check_System->Solution [Issue Found]

Caption: A systematic approach to troubleshooting low RCY.

IV. Experimental Protocols for Optimization

To systematically optimize your [18F]FACBC synthesis, consider the following experimental approaches.

A. Optimization of Reaction Temperature

Objective: To determine the optimal reaction temperature for the nucleophilic substitution step to maximize radiochemical conversion.

Protocol:

  • Set up multiple syntheses with identical parameters (reagent amounts, reaction time, etc.).

  • Vary the reaction temperature for the nucleophilic substitution step across a defined range (e.g., 75°C, 85°C, 95°C, 105°C).

  • After the reaction, measure the radiochemical conversion (RCC) for each temperature point using radio-TLC or radio-HPLC.

  • Plot RCC against temperature to identify the optimal setting.

B. Optimization of Precursor Amount

Objective: To find the ideal amount of precursor that results in the highest RCY without leading to issues in purification or impacting specific activity.

Protocol:

  • Keeping all other parameters constant (including reaction temperature and time), perform a series of syntheses with varying amounts of the precursor (e.g., 5 mg, 10 mg, 15 mg, 20 mg).

  • Determine the decay-corrected RCY for each synthesis.

  • Analyze the radiochemical purity of the final product for each run.

  • Select the precursor amount that provides the best balance of high RCY and high radiochemical purity.

V. Quality Control and Assurance

Robust quality control is essential to ensure the safety and efficacy of the final [18F]FACBC product.[14][15][16] Key QC tests include:

  • Appearance: Visual inspection for clarity and absence of particulate matter.

  • pH: Must be within a physiologically acceptable range.

  • Radiochemical Purity: Typically assessed by radio-HPLC or radio-TLC to quantify [18F]FACBC relative to impurities like free [18F]fluoride.[15]

  • Radionuclidic Identity and Purity: Confirmation of the radionuclide as 18F and assessment of any contaminating radioisotopes.

  • Residual Solvents: Gas chromatography to ensure residual solvents (e.g., acetonitrile, ethanol) are below acceptable limits.

  • Bacterial Endotoxins: LAL test to ensure the product is free of pyrogens.

  • Sterility: To confirm the absence of microbial contamination (note: this test is typically completed after product release due to the short half-life of 18F).

VI. Conclusion

Optimizing the radiolabeling efficiency of [18F]FACBC is a multifaceted endeavor that requires a deep understanding of the underlying radiochemistry and meticulous attention to experimental detail. By systematically addressing potential issues related to fluoride activation, reaction conditions, precursor stability, and purification, researchers can achieve higher, more consistent yields of this valuable PET radiotracer. This guide serves as a foundational resource to empower users to troubleshoot effectively and enhance the robustness of their [18F]FACBC production.

References
  • Shou, M., et al. (2003). Improved synthesis of anti-[18F]FACBC: improved preparation of labeling precursor and automated radiosynthesis. Applied Radiation and Isotopes, 58(6), 657-66. Available from: [Link]

  • Vatsa, R., et al. (2018). Troubleshooting for F-18 Fluorocholine Synthesis: An Institutional Experience. Indian Journal of Nuclear Medicine, 33(4), 355-358. Available from: [Link]

  • Vatsa, R., et al. (2018). Troubleshooting for F-18 Fluorocholine Synthesis: An Institutional Experience. Indian Journal of Nuclear Medicine, 33(4), 355–358. Available from: [Link]

  • Al-Ibraheem, A., & Al-Zyoud, M. (2021). Production and Quality Control of Fluorine-18 Labelled Radiopharmaceuticals. IntechOpen. Available from: [Link]

  • Shoultz, T. B., et al. (2012). Optimization of the solid-phase synthesis of [18F] radiolabeled peptides for positron emission tomography. Applied Radiation and Isotopes, 70(12), 2720-9. Available from: [Link]

  • Sperandeo, A., et al. (2014). Automated synthesis of [18F]fluorocholine using a modified GE tracerlab module. Bentham Science Publishers. Available from: [Link]

  • Vatsa, R., et al. (2018). Troubleshooting for F-18 Fluorocholine Synthesis: An Institutional Experience. Indian Journal of Nuclear Medicine, 33(4), 355-358. Available from: [Link]

  • Zhang, Y., et al. (2023). Preparation of 18F-Labeled Tracers Targeting Fibroblast Activation Protein via Sulfur [18F]Fluoride Exchange Reaction. Molecules, 28(24), 8031. Available from: [Link]

  • Alauddin, M. M., et al. (2014). Optimization of precursor synthesis, formulation and stability of 1'-[18 F] fluoroethyl-β-d-lactose ([18 F]FEL) for preclinical studies in detection of pancreatic cancer. Molecular Imaging, 13. Available from: [Link]

  • Krasikova, R. N. (2009). Synthesis modules and automation in F-18 labeling. Methods in Molecular Biology, 489, 211-59. Available from: [Link]

  • Alauddin, M. M., et al. (2014). Optimization of precursor synthesis, formulation and stability of 1'-[18F]fluoroethyl-β-D-lactose ([18F]FEL) for preclinical studies in detection of pancreatic cancer. Molecular Imaging, 13. Available from: [Link]

  • Lee, S. J., et al. (2018). Evaluation of [18F]FDG Synthesis and Quality Control: Experience in the Seoul National University Hospital (SNUH), Seoul, South. Journal of Nuclear Medicine & Radiation Therapy, 9(3). Available from: [Link]

  • Rosested, E. M., et al. (2024). Optimized method for fluorine-18 radiolabeling of Affibody molecules using RESCA. EJNMMI Radiopharmacy and Chemistry, 9(1), 37. Available from: [Link]

  • Yu, S. (2006). Review of 18F-FDG synthesis and quality control. Biomedical Imaging and Intervention Journal, 2(4), e57. Available from: [Link]

  • Li, Z., et al. (2021). Radiolabeling Optimization and Preclinical Evaluation of the New PSMA Imaging Agent [18F]AlF-P16-093. Bioconjugate Chemistry, 32(5), 1017-1026. Available from: [Link]

  • Cardinale, J., et al. (2017). Procedures for the GMP-Compliant Production and Quality Control of [18F]PSMA-1007: A Next Generation Radiofluorinated Tracer for the Detection of Prostate Cancer. Pharmaceuticals, 10(4), 77. Available from: [Link]

  • Rosested, E. M., et al. (2024). Optimized method for fluorine-18 radiolabeling of Affibody molecules using RESCA. EJNMMI radiopharmacy and chemistry, 9(1), 37. Available from: [Link]

  • McConathy, J., et al. (2003). Synthesis and evaluation of [18F]1-amino-3-fluorocyclobutane-1-carboxylic acid to image brain tumors. Journal of Nuclear Medicine, 44(8), 1258-66. Available from: [Link]

  • Zhang, Z., et al. (2017). A Purification Method of 18F-FP-(+)-DTBZ via Solid-Phase Extraction With Combined Cartridges. Frontiers in Neurology, 8, 30. Available from: [Link]

  • Brooks, A. F., et al. (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. Current Radiopharmaceuticals, 7(2), 64–74. Available from: [Link]

  • Krasikova, R. N. (2009). Synthesis Modules and Automation in F-18 Labeling. Methods in Molecular Biology, 489, 211-259. Available from: [Link]

  • Haka, M., Walsh, J., & Webster, E. (2017). Production of Fluciclovine F18 (FACBC) on a Siemens< PETNET GN Platform. Journal of Nuclear Medicine, 58(supplement 1), 893. Available from: [Link]

  • Ermert, J., et al. (2021). [18F]fluoride Activation and 18F-Labelling in Hydrous Conditions—Towards a Microfluidic Synthesis of PET Radiopharmaceuticals. Molecules, 26(16), 4983. Available from: [Link]

  • Rosli, N. A. C., et al. (2021). Optimal 18F-fluorination conditions for the high radiochemical yield of [18F]AlF-NOTA-NHS complexes. Journal of Radioanalytical and Nuclear Chemistry, 328(3), 1085-1094. Available from: [Link]

  • Raja, M., et al. (2014). Fluorine-18 Radiochemistry: A Novel Thiol-Reactive Prosthetic Group, [18F]FBAMPy. Journal of Visualized Experiments, (89), e51731. Available from: [Link]

  • Jones, T., & Mills, J. A. (2019). Review of 18 F-Fluciclovine PET for Detection of Recurrent Prostate Cancer. Journal of Nuclear Medicine Technology, 47(1), 11-17. Available from: [Link]

  • Zhang, Z., et al. (2017). A Purification Method of 18F-FP-(+)-DTBZ via Solid-Phase Extraction With Combined Cartridges. Frontiers in Neurology, 8, 30. Available from: [Link]

  • Nardone, V., et al. (2020). Diagnostic Accuracy of PET with 18F-Fluciclovine ([18F]FACBC) in Detecting High-Grade Gliomas: A Systematic Review and Meta-Analysis. Diagnostics, 10(11), 939. Available from: [Link]

  • Laudicella, R., et al. (2019). 18F-Facbc in Prostate Cancer: A Systematic Review and Meta-Analysis. Cancers, 11(6), 849. Available from: [Link]

  • Wei, Y., et al. (2020). Diagnostic Performance of PET/CT Using 18F-FACBC in Prostate Cancer: A Meta-Analysis. Frontiers in Oncology, 10, 15. Available from: [Link]

  • Savir-Baruch, B., et al. (2020). Understanding and Improving 18F-Fluciclovine PET/CT Reports: A Guide for Physicians Treating Patients with Biochemical Recurrence of Prostate Cancer. Journal of Nuclear Medicine, 61(4), 498-504. Available from: [Link]

Sources

Technical Support Center: Troubleshooting Low [18F]FACBC Uptake in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for troubleshooting experiments with [18F]FACBC (Fluciclovine). This resource is designed for researchers, scientists, and drug development professionals utilizing [18F]FACBC in in vitro cell culture models. Here, we address common issues, provide scientifically-grounded solutions, and offer detailed protocols to ensure the reliability and reproducibility of your experiments.

Introduction: The Mechanism of [18F]FACBC Uptake

[18F]FACBC, a synthetic amino acid analog of L-leucine, is actively transported into cells primarily by specific amino acid transporters (AATs) that are often overexpressed in cancer cells.[1][2] Understanding this mechanism is the first step in troubleshooting. The key transporters implicated in its uptake are the Alanine, Serine, Cysteine Transporter 2 (ASCT2, encoded by the SLC1A5 gene) and the L-Type Amino Acid Transporter 1 (LAT1, a heterodimer of SLC7A5 and SLC3A2).[1][2][3][4]

  • ASCT2 (SLC1A5): This is a sodium-dependent transporter that mediates the uptake of neutral amino acids, including glutamine.[2]

  • LAT1 (SLC7A5/SLC3A2): This is a sodium-independent, obligatory exchanger that imports large neutral amino acids (like leucine) in exchange for intracellular amino acids (often glutamine).[2][5]

Because [18F]FACBC mimics natural amino acids, its transport is a dynamic process reflecting cellular metabolic activity and transporter expression.[1][4] Unlike some tracers, it is not significantly metabolized or incorporated into proteins, allowing its intracellular accumulation to serve as a robust signal for PET imaging and in vitro assays.[1]

[18F]FACBC Cellular Uptake Pathway

The following diagram illustrates the primary pathways for [18F]FACBC entry into a target cell.

cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space FACBC [18F]FACBC ASCT2 ASCT2 (SLC1A5) FACBC->ASCT2:f0 Co-transport LAT1 LAT1 (SLC7A5/SLC3A2) FACBC->LAT1:f0 Exchange Na_ext Na+ Na_ext->ASCT2:f0 Na+ Dependent AA_ext Other Amino Acids AA_ext->ASCT2:f0 Competitive Inhibition AA_ext->LAT1:f0 Competitive Inhibition FACBC_in Accumulated [18F]FACBC ASCT2:f0->FACBC_in LAT1:f0->AA_ext Import LAT1:f0->FACBC_in Gln_in Intracellular Glutamine Gln_in->LAT1:f0 Efflux start Start: Low [18F]FACBC Uptake check_viability 1. Check Cell Viability (>95%?) start->check_viability check_replicates 2. Check Replicate Variability (High or Low?) check_viability->check_replicates Yes fix_culture Solution: - Review cell culture practices - Test for mycoplasma - Use healthy, log-phase cells check_viability->fix_culture No check_media 3. Using Amino Acid-Free Uptake Buffer? check_replicates->check_media Low fix_technique Solution: - Standardize cell seeding - Refine washing technique - Avoid edge effects check_replicates->fix_technique High check_time 4. Optimized Incubation Time? check_media->check_time Yes fix_buffer Solution: - Switch to HBSS or PBS - Pre-incubate cells in buffer check_media->fix_buffer No check_expression 5. Confirmed Transporter (ASCT2/LAT1) Expression? check_time->check_expression Yes fix_time Solution: - Perform a time-course experiment to find linear range check_time->fix_time No check_inhibition 6. Validated with Competitive Inhibition Assay? check_expression->check_inhibition Yes fix_model Solution: - Characterize cell line (qPCR/WB) - Use a positive control cell line check_expression->fix_model No check_inhibition->fix_model No success Problem Resolved check_inhibition->success Yes fix_culture->start fix_technique->start fix_buffer->start fix_time->start fix_model->start

Caption: A step-by-step workflow for troubleshooting low [18F]FACBC uptake.

Key Experimental Protocols
Protocol 1: Standard [18F]FACBC Cellular Uptake Assay

This protocol provides a framework for measuring [18F]FACBC uptake. Parameters should be optimized for your specific cell line.

Materials:

  • Cells of interest seeded in a 24- or 48-well plate.

  • Uptake Buffer: Amino acid-free HBSS (or PBS) with 5 mM glucose.

  • [18F]FACBC working solution (e.g., 1 µCi/mL in Uptake Buffer).

  • Wash Buffer: Ice-cold PBS.

  • Lysis Buffer: 0.1 M NaOH with 1% SDS.

  • Scintillation counter and vials.

Procedure:

  • Cell Seeding: Seed cells at a density that ensures they are ~80-90% confluent on the day of the experiment. Incubate for 24-48 hours.

  • Pre-incubation: Gently aspirate the culture medium. Wash each well once with 1 mL of room temperature Uptake Buffer. Add 0.5 mL of Uptake Buffer to each well and incubate at 37°C for 15-30 minutes.

  • Initiate Uptake: Aspirate the pre-incubation buffer. Add the [18F]FACBC working solution to each well (e.g., 250 µL for a 48-well plate).

  • Incubation: Incubate the plate at 37°C for the predetermined optimal time (e.g., 15 minutes).

  • Terminate Uptake: To stop the reaction, rapidly aspirate the radioactive solution and immediately wash the cells three times with 1 mL of ice-cold Wash Buffer per well.

  • Cell Lysis: Aspirate the final wash completely. Add 250 µL of Lysis Buffer to each well and incubate for at least 10 minutes at room temperature with gentle shaking to ensure complete lysis.

  • Quantification: Transfer the lysate from each well to a scintillation vial. Measure the radioactivity using a gamma or scintillation counter.

  • Normalization: In a parallel plate seeded under identical conditions, determine the protein concentration per well (e.g., using a BCA assay) or cell count. Normalize the radioactive counts (Counts Per Minute, CPM) to protein content (mg) or cell number.

Protocol 2: Competitive Inhibition Assay

This assay validates that the observed uptake is mediated by specific amino acid transporters.

Procedure:

  • Follow the Standard Uptake Assay protocol with the following modification at the Initiate Uptake step.

  • Prepare Solutions: Create [18F]FACBC working solutions that also contain the competitor:

    • Control: [18F]FACBC in Uptake Buffer.

    • Competitor 1 (e.g., L-Leucine): [18F]FACBC + 10 mM L-Leucine in Uptake Buffer.

    • Competitor 2 (e.g., BCH): [18F]FACBC + 10 mM BCH in Uptake Buffer.

  • Initiate Uptake: Add the respective solutions to the appropriate wells.

  • Continue with the standard protocol from step 4 onwards.

  • Analysis: Compare the normalized uptake in the competitor wells to the control well. A significant decrease (>50%) in uptake in the presence of a competitor confirms specific, transporter-mediated uptake.

Table 1: Summary of Key Experimental Parameters
ParameterRecommended Starting PointRationale & Key Considerations
Cell Density 80-90% confluenceEnsures a healthy, active monolayer. Over-confluence can alter metabolism and transporter expression.
Uptake Buffer Amino acid-free HBSS + GlucosePrevents competitive inhibition from amino acids in standard media. Glucose provides energy for active transport.
[18F]FACBC Conc. 0.5 - 1.5 µCi/mL (18.5 - 55.5 kBq/mL)Must be titrated. Should provide a robust signal without saturating transporters.
Incubation Time 10 - 30 minutes at 37°CUptake is rapid. A time-course experiment is essential to identify the linear uptake phase for your cell line. [6]
Wash Steps 3x with ice-cold PBSRapidly halts transport and removes extracellular background signal. Cold temperature is critical.
Normalization Per mg protein or per 10^6 cellsAccounts for well-to-well variability in cell number, increasing data accuracy.
References
  • McConathy, J. (2016). 18F-Fluciclovine (FACBC) and Its Potential Use for Breast Cancer Imaging. Journal of Nuclear Medicine, 57(9), 1329-1330. [Link]

  • Giske, T. N., et al. (2021). Amino acid transporter expression and 18F-FACBC uptake at PET in primary prostate cancer. American Journal of Nuclear Medicine and Molecular Imaging, 11(4), 250–259. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Fluciclovine 18F?. [Link]

  • Jones, K. M., et al. (2020). 18F-Fluciclovine PET metabolic imaging reveals prostate cancer tumour heterogeneity associated with disease resistance to androgen deprivation therapy. Scientific Reports, 10(1), 20556. [Link]

  • Schuster, D. M., et al. (2019). 18F-Fluciclovine (18F-FACBC) PET imaging of recurrent brain tumors. PLoS ONE, 14(8), e0221373. [Link]

  • Saarinen, T., et al. (2019). Correlation between 18F-1-amino-3-fluorocyclobutane-1-carboxylic acid (18F-fluciclovine) uptake and expression of alanine-serine-cysteine-transporter 2 (ASCT2) and L-type amino acid transporter 1 (LAT1) in primary prostate cancer. European Journal of Nuclear Medicine and Molecular Imaging, 46(10), 2128-2136. [Link]

  • Saarinen, T., et al. (2019). Correlation between 18F-1-amino-3-fluorocyclobutane-1-carboxylic acid (18F-fluciclovine) uptake and expression of alanine-serine-cysteine-transporter 2 (ASCT2) and L-type amino acid transporter 1 (LAT1) in primary prostate cancer. European Journal of Nuclear Medicine and Molecular Imaging, 46(10), 2128-2136. [Link]

  • Wang, Y., et al. (2022). Recent Advances in 18F-Labeled Amino Acids Synthesis and Application. Molecules, 27(20), 7013. [Link]

  • Laggner, P., et al. (2023). The Regulation and Function of the Amino Acid Transporters LAT1, ASCT2, xCT in Urological Cancers. International Journal of Molecular Sciences, 24(13), 10893. [Link]

  • Gifford Bioscience. Cellular Uptake and Release Assays Protocol. [Link]

  • Ilem-Ozdemir, D., et al. (2016). Estimating Binding Capability of Radiopharmaceuticals by Cell Culture Studies. International Journal of Medical Nano Research, 3(1). [Link]

  • Coenen, H. H., et al. (2018). Three-Dimensional Cell Culture Systems in Radiopharmaceutical Cancer Research. Cancers, 10(4), 104. [Link]

  • ResearchGate. (2019). Correlation between 18F-1-amino-3-fluorocyclobutane-1-carboxylic acid (18F-fluciclovine) uptake and expression of alanine-serine-cysteine-transporter 2 (ASCT2) and L-type amino acid transporter 1 (LAT1) in primary prostate cancer. [Link]

  • Giske, T. N., et al. (2021). Amino acid transporter expression and 18F-FACBC uptake at PET in primary prostate cancer. American Journal of Nuclear Medicine and Molecular Imaging, 11(4), 250-259. [Link]

  • Wilson, J. L., et al. (2021). Radiotracer stereochemistry affects substrate affinity and kinetics for improved imaging of system xC- in tumors. Theranostics, 11(1), 225–237. [Link]

  • Ilem-Özdemir, D., et al. (2016). Estimating Binding Capability of Radiopharmaceuticals by Cell Culture Studies. International Journal of Medical Nano Research, 3(1). [Link]

  • AIT Austrian Institute of Technology. Evaluation of hypoxia radiotracer uptake in 2D versus 3D cell culture. [Link]

  • Wu, C., et al. (2022). 18F-Fluciclovine PET Imaging of Glutaminase Inhibition in Breast Cancer Models. Journal of Nuclear Medicine, 63(12), 1869-1875. [Link]

  • Savannah, G. A., et al. (2015). Reproducibility and Reliability of Anti-3-[18F]FACBC Uptake Measurements in Background Structures and Malignant Lesions on Follow-Up PET-CT. Molecular Imaging and Biology, 17(5), 737–744. [Link]

  • Schuster, D. M., et al. (2011). Anti-1-Amino-3-18F-Fluorocyclobutane-1-Carboxylic Acid: Physiologic Uptake Patterns, Incidental Findings, and Variants That May Simulate Disease. Journal of Nuclear Medicine, 52(1), 56-64. [Link]

  • Britton, R., et al. (2017). Amino Acids: Direct Synthesis of Oncological PET Imaging Agents. SFU Summit. [Link]

  • Nanni, C., et al. (2019). [18F]Fluciclovine PET/CT: joint EANM and SNMMI procedure guideline for prostate cancer imaging—version 1.0. European Journal of Nuclear Medicine and Molecular Imaging, 46(12), 2448–2461. [Link]

  • McParland, L., et al. (2021). Characterising 18F-fluciclovine uptake in breast cancer through the use of dynamic PET/CT imaging. British Journal of Cancer, 125(12), 1669–1676. [Link]

  • Savir-Baruch, B., & Baruch, E. N. (2020). Understanding and Improving 18F-Fluciclovine PET/CT Reports: A Guide for Physicians Treating Patients with Biochemical Recurrence of Prostate Cancer. Diagnostics, 10(5), 263. [Link]

  • Savir-Baruch, B., & Baruch, E. N. (2020). Understanding and Improving 18F-Fluciclovine PET/CT Reports: A Guide for Physicians Treating Patients with Biochemical Recurrence of Prostate Cancer. ScienceOpen. [Link]

  • GU Oncology Now. (2025). When PSMA PET/CT Is Negative: Using 18F-Fluciclovine in Biochemical Recurrence of Prostate Cancer. [Link]

Sources

Technical Support Center: Synthesis of 1-Fluorocyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An essential component in contemporary drug discovery, 1-Fluorocyclobutanecarboxylic acid serves as a key structural motif in numerous pharmaceutical candidates. Its synthesis, however, is not without challenges, often plagued by side reactions that can diminish yield and complicate purification. This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide and frequently asked questions to navigate the complexities of its synthesis.

Introduction: Navigating Synthetic Challenges

The rigid, four-membered ring of this compound imparts unique conformational constraints, making it a valuable bioisostere in medicinal chemistry. The primary synthetic routes typically converge on two key strategies: the fluorination of a cyclobutane precursor or the construction of the cyclobutane ring from acyclic starting materials. Each approach presents a distinct set of potential side reactions. This guide is structured to help you diagnose and resolve common issues encountered during these synthetic pathways.

Part 1: Troubleshooting Guide - Diagnosis and Resolution

This section addresses specific problems observed during synthesis. Each entry follows a question-and-answer format, detailing the probable cause, the underlying chemical principles, and actionable solutions.

Issue 1: Low Yield in the Initial Cyclobutane Ring Formation (Malonic Ester Route)

Question: I am attempting to synthesize diethyl 1,1-cyclobutanedicarboxylate from diethyl malonate and 1,3-dibromopropane, but my yield is consistently low, and I see several higher molecular weight impurities. What is happening?

Probable Cause: You are likely encountering two classic side reactions common to malonic ester synthesis: intermolecular reaction and dialkylation.[1][2]

  • Intermolecular Reaction: Instead of one molecule of deprotonated diethyl malonate reacting with one molecule of 1,3-dibromopropane intramolecularly to form the desired ring, it can react with a second molecule of diethyl malonate, leading to linear chain extension products like tetraethyl 1,1,5,5-pentanetetracarboxylate.[1]

  • Dialkylation: A portion of the desired product can be deprotonated again and react with another molecule of 1,3-dibromopropane.

Chemical Principle: The formation of the four-membered cyclobutane ring is entropically disfavored compared to intermolecular reactions. High concentrations of reactants increase the probability of molecules colliding with each other rather than reacting intramolecularly.

Solution Workflow:

start Low Yield in Cyclization concentration Are you using high concentration? start->concentration dilution Action: Employ High-Dilution Conditions. Add reagents slowly via syringe pump. concentration->dilution Yes base What base are you using? concentration->base No dilution->base naOEt Action: Use Sodium Ethoxide (NaOEt). Ensures compatibility with ethyl esters to prevent transesterification. base->naOEt check Re-run reaction under new conditions naOEt->check cluster_0 Deoxyfluorination (Direct) cluster_1 Two-Step Method (Indirect) A R-OH B [Intermediate Complex] A->B + DAST C Desired Product R-F (SN2) B->C Fluoride Attack D Side Product Olefin (E2) B->D Proton Abstraction E R-OH F R-OTf (Triflate) E->F + Tf2O G Desired Product R-F (SN2) F->G + CsF H Side Product Olefin (E2) F->H Less Favorable

Caption: Comparison of direct vs. indirect fluorination pathways.

Part 2: Frequently Asked Questions (FAQs)

Q1: My final step is the saponification of the ethyl ester to the carboxylic acid. How can I ensure the reaction goes to completion without forming other impurities?

A1: Incomplete saponification is a common issue. Ensure you are using a sufficient excess of base (e.g., 2-3 equivalents of LiOH or NaOH) and a co-solvent like THF or methanol to improve the solubility of the ester. The reaction can be gently heated (e.g., 40-50 °C) to increase the rate. Monitor the reaction by TLC until the starting ester spot has completely disappeared. During workup, ensure you acidify the solution to a low pH (pH 1-2) with an acid like 1M HCl to fully protonate the carboxylate salt and precipitate the product.

Q2: Can I use sulfur tetrafluoride (SF4) for this synthesis?

A2: While SF4 is a potent fluorinating agent, it is generally not recommended for this specific transformation. SF4 is excellent for converting dicarboxylic acids into bis(trifluoromethyl) compounds or acid fluorides. [3]Applying it to a precursor like 1,1-cyclobutanedicarboxylic acid at low temperatures would likely yield 1-fluoroformyl-1-(trifluoromethyl)cyclobutane, which could then be hydrolyzed to 1-(trifluoromethyl)cyclobutanecarboxylic acid, not the desired product. [3]Given its high toxicity and specialized handling requirements, the previously mentioned methods are far more practical and selective.

Q3: What is the best way to purify the final this compound?

A3: The final product is a relatively polar, low-molecular-weight solid or oil.

  • Crystallization: If the product is solid and the impurities are significantly different in polarity, crystallization from a suitable solvent system (e.g., hexanes/ethyl acetate or water) is the most effective method for achieving high purity on a large scale.

  • Column Chromatography: For smaller scales or to remove closely related impurities, silica gel chromatography is effective. Use a moderately polar mobile phase, such as a gradient of ethyl acetate in hexanes, often with 0.5-1% acetic acid added to the eluent. The added acid keeps the carboxylic acid protonated and prevents streaking on the silica gel.

  • Acid-Base Extraction: An initial purification can be achieved by dissolving the crude product in a solvent like ethyl acetate and washing with a basic aqueous solution (e.g., sat. NaHCO3). The product will move to the aqueous layer as its carboxylate salt. The layers are separated, and the aqueous layer is re-acidified to pH 1-2, followed by extraction back into an organic solvent. This removes neutral impurities.

Q4: Are there any specific safety considerations for this synthesis?

A4: Yes.

  • Fluorinating Agents: All fluorinating agents are hazardous and require careful handling in a well-ventilated fume hood. DAST and Deoxo-Fluor® can release HF upon contact with moisture and can decompose violently when heated excessively. Selectfluor® is a strong oxidant. Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Pressure Build-up: The initial cyclization reaction using 1,3-dibromopropane can generate pressure. Ensure the reaction is not conducted in a sealed vessel.

  • Triflic Anhydride: This reagent is highly corrosive and reacts violently with water. Handle with extreme care under anhydrous conditions.

References

  • Shoup, T. M., et al. (2012). Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents. Journal of Medicinal Chemistry. Available at: [Link]

  • McConathy, J., et al. (2003). Synthesis and evaluation of [18F]1-amino-3-fluorocyclobutane-1-carboxylic acid to image brain tumors. Nuclear Medicine and Biology. Available at: [Link]

  • Inoue, T., et al. (2010). A Preliminary Study of Anti-1-Amino-3-18F-Fluorocyclobutyl-1-Carboxylic Acid for the Detection of Prostate Cancer. The Journal of Nuclear Medicine. Available at: [Link]

  • Beier, P., et al. (2007). Selective Reactions of 1,1-Cycloalkanedicarboxylic Acids with SF4. A Route to 1,1-Bis(trifluoromethyl)cycloalkanes, 1-Fluoroformyl-1-(trifluoromethyl)cycloalkanes and 1-(Trifluoromethyl)-1-cycloalkanecarboxylic Acids. ResearchGate. Available at: [Link]

  • Mykhailiuk, P. K., et al. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. ResearchGate. Available at: [Link]

  • Mykhailiuk, P. K. (2022). Synthesis of 3‐fluorocyclobutane‐1‐carboxylic acid (1) from cyclobutanone 2. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of α-fluorocarboxylic acids and derivatives. Available at: [Link]

  • Wikipedia. (n.d.). Malonic ester synthesis. Available at: [Link]

  • University of Calgary. (n.d.). Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis. Available at: [Link]

Sources

stability issues of 1-Fluorocyclobutanecarboxylic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-Fluorocyclobutanecarboxylic Acid

A Guide to Understanding and Mitigating Stability Issues in Solution for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and stability of this compound.

Q1: What are the primary factors that can influence the stability of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents. As with many carboxylic acids, the pH of the solution is a critical determinant of stability, as it affects the ionization state of the carboxyl group.[1][2][3]

Q2: What is the recommended way to store solutions of this compound?

A2: For optimal stability, it is recommended to store solutions of this compound at low temperatures (2-8 °C) and protected from light. Solutions should be prepared in aprotic solvents when possible, or in buffered aqueous solutions at a slightly acidic to neutral pH. Avoid highly basic conditions, as this can promote certain degradation pathways.

Q3: Can this compound undergo decarboxylation?

A3: While the C-F bond in organofluorine compounds is generally strong, carboxylic acids can be susceptible to decarboxylation under certain conditions, such as exposure to high temperatures or specific catalytic systems like photoredox catalysis.[4][5][6][7][8] While spontaneous decarboxylation under normal experimental conditions is not expected to be a primary degradation pathway, it is a potential reaction to be aware of, especially if unexpected gas evolution is observed upon heating.

Q4: How does the fluorine substituent affect the properties of the carboxylic acid?

A4: The fluorine atom is highly electronegative and exerts a strong electron-withdrawing inductive effect.[9][10] This can influence the acidity (pKa) of the carboxylic acid group, making it a stronger acid compared to its non-fluorinated analog. This change in acidity will, in turn, affect its solubility and behavior in different pH environments.

Troubleshooting Guide: Stability-Related Experimental Issues

This guide is designed to help you diagnose and resolve common experimental problems that may arise from the instability of this compound in solution.

Issue 1: Inconsistent or non-reproducible results in biological assays.
  • Symptoms: You observe variability in your assay results over time, or between freshly prepared and older solutions of the compound.

  • Potential Cause: The compound may be degrading in your assay medium. The pH of the culture medium (typically slightly alkaline) or the presence of components in the medium could be contributing to instability.

  • Troubleshooting Workflow:

    start Inconsistent Assay Results step1 Prepare a fresh stock solution of this compound start->step1 step2 Perform a time-course study by incubating the compound in the assay medium at 37°C step1->step2 step3 Analyze samples at different time points (e.g., 0, 2, 4, 8, 24 hours) by HPLC step2->step3 step4 Monitor for the appearance of new peaks or a decrease in the parent peak area step3->step4 decision Is degradation observed? step4->decision solution1 If yes, prepare fresh dilutions for each experiment and minimize incubation times decision->solution1 Yes solution2 If no, investigate other experimental variables (e.g., cell passage number, reagent variability) decision->solution2 No

    Caption: Troubleshooting workflow for inconsistent biological assay results.

Issue 2: Appearance of unknown peaks in chromatograms during reaction monitoring.
  • Symptoms: When using this compound as a starting material, you observe the formation of unexpected byproducts in your reaction mixture, even before the reaction is complete.

  • Potential Cause: The reaction conditions (e.g., strong base, high temperature) may be causing the degradation of your starting material.

  • Troubleshooting Workflow:

    start Unexpected Byproducts in Reaction step1 Run a control experiment with this compound under the reaction conditions without other reagents start->step1 step2 Analyze the control reaction mixture over time by LC-MS to identify any degradation products step1->step2 decision Is degradation observed? step2->decision solution1 If yes, modify reaction conditions (e.g., lower temperature, use a weaker base, shorter reaction time) decision->solution1 Yes solution2 If no, the byproducts are likely from a reaction with other reagents; investigate the reaction pathway further decision->solution2 No

    Caption: Troubleshooting workflow for the appearance of unexpected byproducts.

Experimental Protocols: Forced Degradation Studies

To proactively assess the stability of this compound in your specific experimental context, you can perform forced degradation studies.[11][12][13] These studies involve subjecting the compound to a range of harsh conditions to identify potential degradation pathways.

General Procedure:
  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Subject aliquots of the stock solution to the stress conditions outlined in the table below.

  • At specified time points , withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • Analyze the samples by a stability-indicating HPLC method to quantify the amount of remaining parent compound and detect any degradation products.

Forced Degradation Conditions:
Stress ConditionProtocolPurpose
Acid Hydrolysis Mix the stock solution with an equal volume of 1 M HCl. Incubate at 60°C for 24 hours.To assess stability in a highly acidic environment.
Base Hydrolysis Mix the stock solution with an equal volume of 1 M NaOH. Incubate at room temperature for 24 hours.To evaluate stability in a basic environment, which may promote hydrolysis or other base-catalyzed reactions.
Oxidative Degradation Mix the stock solution with an equal volume of 3% hydrogen peroxide. Incubate at room temperature for 24 hours, protected from light.To determine susceptibility to oxidation.
Thermal Degradation Incubate the stock solution at 60°C for 48 hours, protected from light.To assess the impact of elevated temperatures on stability.
Photodegradation Expose the stock solution to UV light (e.g., in a photostability chamber) for a defined period.To evaluate light sensitivity and the potential for photolytic degradation.[14]
Analytical Method Development:

A stability-indicating analytical method is crucial for separating the parent compound from any potential degradation products.[15][16][17][18][19]

  • Technique: Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a common and effective method.

  • Column: A C18 column is a good starting point.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate or phosphate buffer, pH 3-4) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where the compound has maximum absorbance.

  • Validation: The method should be validated to ensure it can accurately quantify the parent compound and separate it from all degradation products formed during the forced degradation studies.

By following this guide, researchers can better anticipate and manage the potential stability challenges associated with this compound, leading to more robust and reliable scientific outcomes.

References

  • Annapurna, M. M., Pradhan, D. P. (2018). Study of forced degradation behavior of fluorometholone by reversed-phase high-performance liquid chromatography. International Journal of Green Pharmacy, 12(3).
  • National Institutes of Health. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. National Institutes of Health. Retrieved from [Link]

  • MedCrave. (2016, December 14). Forced Degradation Studies. MedCrave online. Retrieved from [Link]

  • Harris, J. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. National Institutes of Health. Retrieved from [Link]

  • Coriolis Pharma. (n.d.). Forced Degradation Studies. Coriolis Pharma. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. Organic-chemistry.org. Retrieved from [Link]

  • National Center for Biotechnology Information. (2004, October 18). anti-1-Amino-3-[18F]fluorocyclobutane-1-carboxylic acid. National Institutes of Health. Retrieved from [Link]

  • PubMed. (2024, May 24). Decarboxylative Nucleophilic Fluorination of Aliphatic Carboxylic Acids. National Institutes of Health. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Decarboxylative Fluorination Strategies for Accessing Medicinally-relevant Products. National Institutes of Health. Retrieved from [Link]

  • ResearchGate. (n.d.). Radical Decarboxylative Fluorination of Aromatic Carboxylic Acids. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. ResearchGate. Retrieved from [Link]

  • National Institutes of Health. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. National Institutes of Health. Retrieved from [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2023, August 30). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry. Retrieved from [Link]

  • PubMed. (2011, September 29). Transport mechanisms of trans-1-amino-3-fluoro[1-(14)C]cyclobutanecarboxylic acid in prostate cancer cells. National Institutes of Health. Retrieved from [Link]

  • PubMed. (2013, May 21). Trans-1-amino-3-18F-fluorocyclobutanecarboxylic acid (anti-18F-FACBC) is a feasible alternative to 11C-methyl-L-methionine and magnetic resonance imaging for monitoring treatment response in gliomas. National Institutes of Health. Retrieved from [Link]

  • cipac.org. (2020, June 8). multi-active method for the analysis of active substances in formulated products to support quality control scope. cipac.org. Retrieved from [Link]

  • PubMed. (n.d.). Differences in transport mechanisms of trans-1-amino-3-[18F]fluorocyclobutanecarboxylic acid in inflammation, prostate cancer, and glioma cells: comparison with L-[methyl-11C]methionine and 2-deoxy-2-[18F]fluoro-D-glucose. National Institutes of Health. Retrieved from [Link]

  • ResearchGate. (n.d.). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Royal Society of Chemistry. Retrieved from [Link]

  • Open Textbook Publishing. (n.d.). Chapter 1: Acid–Base Reactions – OCLUE: Organic Chemistry, Life, the Universe & Everything. Open Textbook Publishing. Retrieved from [Link]

  • PubMed. (2021, August 12). Spontaneous hydrolysis and spurious metabolic properties of α-ketoglutarate esters. National Institutes of Health. Retrieved from [Link]

  • PubMed. (n.d.). Fluoride flux in the rabbit CCD: a pH-dependent event. National Institutes of Health. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) pH-Dependent Solubility and Permeability Criteria for Provisional Biopharmaceutics Classification (BCS and BDDCS) in Early Drug Discovery. ResearchGate. Retrieved from [Link]

  • PubMed. (2012, May 7). pH-Dependent solubility and permeability criteria for provisional biopharmaceutics classification (BCS and BDDCS) in early drug discovery. National Institutes of Health. Retrieved from [Link]

  • YouTube. (2013, April 8). Acid-Base Reactions in Solution: Crash Course Chemistry #8. YouTube. Retrieved from [Link]

  • PubMed. (n.d.). An investigation of the stability of free and glucuronidated 11-nor-delta9-tetrahydrocannabinol-9-carboxylic acid in authentic urine samples. National Institutes of Health. Retrieved from [Link]

Sources

[18F]FACBC PET Imaging Technical Support Center: A Guide to Enhanced Resolution & Troubleshooting

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Positron Emission Tomography (PET) imaging with [18F]Fluciclovine ([18F]FACBC). This guide is designed for researchers, scientists, and drug development professionals to refine their imaging protocols, troubleshoot common issues, and ultimately achieve higher resolution and more reliable data in their pre-clinical and clinical research. Here, we move beyond standard protocols to delve into the "why" behind experimental choices, ensuring scientific integrity and fostering a deeper understanding of this powerful imaging modality.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding [18F]FACBC PET imaging, providing concise, evidence-based answers.

Q1: What is the optimal patient preparation protocol before an [18F]FACBC PET scan?

A1: Proper patient preparation is crucial for minimizing background signal and maximizing tumor-to-background contrast. Patients should fast for a minimum of 4 hours prior to the tracer injection to reduce physiologic gastrointestinal uptake that could interfere with image interpretation.[1] While water is permitted, other beverages and food should be avoided.[2] It is also recommended that patients avoid significant physical exertion for at least 24 hours before the scan to prevent increased muscle uptake of the tracer.[1][2]

Q2: What is the recommended injected dose and uptake time for [18F]FACBC?

A2: The standard recommended dose for [18F]FACBC is 370 MBq (10 mCi).[1] Unlike [18F]FDG, [18F]FACBC exhibits rapid uptake in prostate cancer cells, with the optimal tumor-to-normal tissue contrast observed between 4 and 10 minutes post-injection.[2] Therefore, imaging should commence within this early window.

Q3: Can recent medical procedures affect the outcome of an [18F]FACBC PET scan?

A3: Yes, recent interventions such as biopsies or surgeries can induce inflammatory processes that may lead to non-specific tracer uptake, potentially resulting in false-positive findings. To ensure an optimal tumor-to-background ratio, it is advisable to schedule the [18F]FACBC PET/CT scan at least 2 weeks after any intervention to allow for the resolution of inflammation.[1]

Q4: How does the biodistribution of [18F]FACBC differ from [18F]FDG?

A4: [18F]FACBC, a synthetic amino acid analog, has a distinct biodistribution profile compared to the glucose analog [18F]FDG. [18F]FACBC shows significantly lower uptake in the brain, which is advantageous for brain tumor imaging.[3][4] It also exhibits less urinary excretion in the early imaging window, which is beneficial for pelvic imaging.[1] The liver and pancreas show the most intense physiological uptake of [18F]FACBC.[5][6]

Q5: Is motion correction necessary for [18F]FACBC PET imaging?

A5: Yes, patient motion, both voluntary and involuntary (e.g., respiratory), can significantly degrade image quality and lead to inaccurate quantification of tracer uptake.[7][8][9][10] Motion correction techniques are highly recommended, especially for dynamic studies and imaging of thoracic and abdominal regions, to improve lesion detectability and the accuracy of standardized uptake values (SUVs).[11][12]

Section 2: Troubleshooting Guide

This section provides a problem-oriented approach to resolving common issues encountered during [18F]FACBC PET imaging experiments.

Problem Potential Causes Recommended Solutions & Explanations
High Background Signal in the Pelvic Region 1. Recent Voiding: Patients who have recently voided before tracer injection may exhibit higher early bladder activity.[1] 2. Urinary Excretion: Although lower than [18F]FDG, some urinary excretion of [18F]FACBC does occur.1. Patient Instruction: Instruct patients to avoid voiding for at least 30-60 minutes prior to the injection.[2] This allows the bladder to be sufficiently full, minimizing the concentration of the tracer in the urine that is present. 2. Hydration: Encourage good hydration before the scan to promote diuresis after the imaging window, which helps to reduce overall radiation exposure to the bladder.[2]
Poor Tumor-to-Background Contrast 1. Improper Uptake Time: Imaging outside the optimal 4-10 minute window can lead to decreased contrast as the tracer begins to clear from the tumor.[2] 2. Patient Not Fasting: Food intake can increase background physiological uptake in the gastrointestinal tract.[1] 3. Recent Physical Activity: Strenuous exercise can lead to increased muscle uptake.[1][2]1. Strict Adherence to Timing: Initiate the scan at 3-5 minutes post-injection.[1][2] This capitalizes on the rapid initial uptake in tumor cells before significant washout occurs. 2. Reinforce Fasting Protocol: Confirm that the patient has adhered to the minimum 4-hour fasting requirement.[1] 3. Pre-Scan Instructions: Emphasize the importance of avoiding exercise for 24 hours prior to the scan.[1][2]
Image Artifacts (e.g., Streaks, Blurring) 1. Patient Motion: Voluntary or involuntary patient movement during the scan is a common cause of artifacts.[7][8][13] 2. CT Attenuation Correction Errors: High-density materials (e.g., metallic implants, contrast agents) can cause artifacts during CT-based attenuation correction.[1][14]1. Motion Correction & Patient Comfort: Utilize available motion correction software.[9][10] Ensure the patient is comfortable and well-instructed to remain still during the acquisition. 2. Protocol for Contrast Agents: If intravenous contrast is necessary for the CT portion, it should ideally be administered after the PET acquisition to minimize its impact on tracer biodistribution and potential for attenuation correction artifacts.[1]
Non-Specific Uptake in Benign Tissues 1. Inflammation: Inflammatory processes can lead to increased amino acid transporter expression and subsequent [18F]FACBC uptake.[1] 2. Benign Prostatic Hyperplasia (BPH): BPH can sometimes show mild to moderate [18F]FACBC uptake.1. Clinical Correlation: Correlate imaging findings with the patient's clinical history, including recent surgeries, biopsies, or known inflammatory conditions.[1] 2. Multi-modal Imaging: For equivocal findings in the prostate, correlation with multiparametric MRI can be beneficial.

Section 3: Detailed Experimental Protocols

Patient Preparation and Tracer Administration Workflow

This protocol outlines the critical steps from patient arrival to the start of the PET acquisition.

Caption: Workflow for patient preparation and [18F]FACBC administration.

PET/CT Image Acquisition Protocol

This protocol details the steps for acquiring high-quality [18F]FACBC PET/CT images.

Caption: Step-by-step [18F]FACBC PET/CT image acquisition protocol.

Section 4: Troubleshooting Logic Flow for Poor Image Quality

This diagram provides a logical pathway for identifying and addressing the root causes of suboptimal image quality.

Troubleshooting_Poor_Image_Quality Start Poor Image Quality Observed Q1 High Background Signal? Start->Q1 A1_Yes Check Patient Fasting Status & Recent Activity Q1->A1_Yes Yes Q2 Image Blurring or Streaking? Q1->Q2 No A1_Yes->Q2 A2_Yes Investigate Patient Motion. Apply Motion Correction. Q2->A2_Yes Yes Q3 Anomalous Hot/Cold Spots? Q2->Q3 No A2_Yes->Q3 A3_Yes Review for CT Attenuation Artifacts (e.g., metal) Q3->A3_Yes Yes End Consult with Nuclear Medicine Physician/Physicist Q3->End No A3_Yes->End

Caption: Decision tree for troubleshooting poor [18F]FACBC PET image quality.

References

  • Best Practices for 18F-Fluciclovine PET/CT Imaging of Recurrent Prostate Cancer: A Guide for Technologists. Journal of Nuclear Medicine Technology. 2019. [Link]

  • [18F]Fluciclovine PET/CT: joint EANM and SNMMI procedure guideline for prostate cancer imaging—version 1.0. European Journal of Nuclear Medicine and Molecular Imaging. 2019. [Link]

  • Motion correction of 18F-sodium fluoride PET for imaging coronary atherosclerotic plaques. Journal of Nuclear Medicine. 2015. [Link]

  • Motion correction and its impact on quantification in dynamic total-body 18F-fluorodeoxyglucose PET. EJNMMI Physics. 2022. [Link]

  • Effects of a Ketogenic Diet on [18F]FDG-PET Imaging in a Mouse Model of Lung Cancer. Molecular Imaging and Biology. 2018. [Link]

  • Effect of Diet on Physiologic Bowel 18F-FDG Uptake. Journal of Nuclear Medicine Technology. 2021. [Link]

  • Best Practices for 18F-Fluciclovine PET/CT Imaging of Recurrent Prostate Cancer: A Guide for Technologists. Journal of Nuclear Medicine Technology. 2019. [Link]

  • Impact of fasting on 18F-fluorocholine gastrointestinal uptake and detection of lymph node metastases in patients with prostate cancer. European Journal of Nuclear Medicine and Molecular Imaging. 2013. [Link]

  • 18F-Fluciclovine (18F-FACBC) PET imaging of recurrent brain tumors. European Journal of Nuclear Medicine and Molecular Imaging. 2019. [Link]

  • Dynamic frame-by-frame motion correction for 18F-flurpiridaz PET-MPI using convolution neural network. medRxiv. 2024. [Link]

  • Impact of motion correction on [18F]-MK6240 tau PET imaging. NeuroImage. 2022. [Link]

  • Image Quality and Interpretation of [18F]-FES-PET: Is There any Effect of Food Intake?. Cancers. 2021. [Link]

  • Optimization of the Acquisition Time and Injected Dose of 18 F-Fluorodeoxyglucose Based on Patient Specifications for High-Sensitive Positron Emission Tomography/Computed Tomography Scanner. World Journal of Nuclear Medicine. 2023. [Link]

  • Impact of motion compensation and partial volume correction for 18F-NaF PET/CT imaging of coronary plaque. Physics in Medicine & Biology. 2016. [Link]

  • Diagnostic Accuracy of PET with 18F-Fluciclovine ([18F]FACBC) in Detecting High-Grade Gliomas: A Systematic Review and Meta-Analysis. Diagnostics. 2023. [Link]

  • Diagnostic Accuracy of PET with 18F-Fluciclovine ([18F]FACBC) in Detecting High-Grade Gliomas: A Systematic Review and Meta-Analysis. Diagnostics. 2023. [Link]

  • The Relationship among Bowel[14]F-FDG PET Uptake, Pathological Complete Response, and Eating Habits in Breast Cancer Patients. Cancers. 2023. [Link]

  • FDG PET/CT: Artifacts and Pitfalls. Seminars in Ultrasound, CT and MRI. 2017. [Link]

  • Best Practices of 18F-Fluciclovine PET/CT Imaging for Recurrent Prostate Cancer: A Guide for Technologists. Journal of Nuclear Medicine Technology. 2019. [Link]

  • PET/CT Scan Preparation Guidelines. Florida Cancer Specialists & Research Institute. [Link]

  • Preparing For Your F18-FDG Exam. PET Fusion Imaging. [Link]

  • Diagnostic Performance of PET/CT Using 18F-FACBC in Prostate Cancer: A Meta-Analysis. Contrast Media & Molecular Imaging. 2020. [Link]

  • 18F-Fluciclovine (18F-FACBC) PET imaging of recurrent brain tumors. European Journal of Nuclear Medicine and Molecular Imaging. 2019. [Link]

  • Optimizing 18F-FDG Uptake Time Before Imaging Improves the Accuracy of PET/CT in Liver Lesions. Journal of Nuclear Medicine Technology. 2016. [Link]

  • F-18 FDG PET/CT Imaging in Normal Variants, Pitfalls and Artifacts in the Abdomen and Pelvis. Frontiers in Medicine. 2022. [Link]

  • Imaging Glioblastoma With 18 F-Fluciclovine Amino Acid Positron Emission Tomography. Frontiers in Neurology. 2022. [Link]

  • Procedures for the GMP-Compliant Production and Quality Control of [18F]PSMA-1007: A Next Generation Radiofluorinated Tracer for the Detection of Prostate Cancer. Pharmaceuticals. 2018. [Link]

  • Optimization of the Acquisition Time and Injected Dose of 18F-Fluorodeoxyglucose Based on Patient Specifications for High-Sensitive Positron Emission Tomography/Computed Tomography Scanner. World Journal of Nuclear Medicine. 2023. [Link]

  • Understanding and Improving 18F-Fluciclovine PET/CT Reports: A Guide for Physicians Treating Patients with Biochemical Recurrence of Prostate Cancer. Diagnostics. 2020. [Link]

  • The Role of [18F]Fluciclovine PET/CT in the Characterization of High-Risk Primary Prostate Cancer: Comparison with [11C]Choline PET/CT and Histopathological Analysis. Cancers. 2021. [Link]

  • Diagnostic performance of synthetic amino acid anti-3-[18F] FACBC PET in recurrent prostate carcinoma utilizing single-time versus dual-time point criteria. American Journal of Nuclear Medicine and Molecular Imaging. 2017. [Link]

  • 18F-FDG-PET Respiratory Motion Artefacts Management by Amplitude ORG. YouTube. 2023. [Link]

  • Review of 18F-Fluciclovine PET for Detection of Recurrent Prostate Cancer. RadioGraphics. 2018. [Link]

  • Optimization of scanning time of 18F-FDG whole body PET/CT imaging in obese patients using quadratic dose protocol. Medical Journal of Malaysia. 2021. [Link]

  • Review of 18 F-Fluciclovine PET for Detection of Recurrent Prostate Cancer. RadioGraphics. 2018. [Link]

  • 18F-Fluciclovine PET/CT performance in biochemical recurrence of prostate cancer: a systematic review. European Journal of Hybrid Imaging. 2021. [Link]

  • A PET/MRI study towards finding the optimal [18F]Fluciclovine PET protocol for detection and characterisation of primary prostate cancer. European Journal of Nuclear Medicine and Molecular Imaging. 2020. [Link]

Sources

Technical Support Center: 1-Fluorocyclobutanecarboxylic Acid (FCCA) Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Minimizing Off-Target Effects

Welcome to the technical support center for researchers working with 1-Fluorocyclobutanecarboxylic acid (FCCA) derivatives. This guide is designed to provide you, our fellow scientists and drug development professionals, with a comprehensive resource for identifying, understanding, and mitigating off-target effects during your experiments. My goal is to move beyond simple protocols and offer insights into the causality behind experimental choices, ensuring your results are both accurate and robust.

Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses the fundamental concepts surrounding off-target effects, with a specific focus on the structural motifs present in FCCA derivatives.

Q1: What are off-target effects, and why are they a primary concern in drug development?

Q2: Does the carboxylic acid moiety in FCCA derivatives present specific liabilities for off-target effects?

A2: Yes, the carboxylic acid group, while often crucial for target binding, can be a liability.[5] Drugs containing this functional group can be metabolized in the body to form reactive acyl glucuronides.[6][7] These metabolites can covalently bind to proteins, creating neoantigens that may trigger an immune response or cause cellular damage, leading to idiosyncratic drug reactions.[6][7] While not all carboxylic acid-containing drugs are problematic, this metabolic pathway is a well-documented risk that requires careful evaluation.[6]

Q3: Are there any known off-target classes for compounds structurally related to FCCA?

A3: Yes. The structure of this compound is analogous to certain amino acids. Studies on the PET tracer trans-1-amino-3-[18F]fluorocyclobutanecarboxylic acid (anti-[18F]FACBC) have shown that its uptake into cells is mediated by amino acid transporters, specifically the Alanine, Serine, Cysteine-preferring (ASC) and L-type amino acid transporter (LAT) systems.[8][9] This provides a strong, mechanistically-grounded hypothesis that FCCA derivatives may have off-target interactions with various amino acid transporters, potentially leading to unintended effects in tissues where these transporters are highly expressed.

Section 2: Proactive Off-Target Assessment: A Multi-Pronged Approach

A proactive strategy combining computational prediction and empirical screening is the most effective way to identify and mitigate off-target risks early in the development process.[10]

In Silico (Computational) Profiling

Computational methods offer a rapid and cost-effective way to predict potential off-target interactions by comparing your molecule against vast databases of chemical structures and protein targets.[3][11]

Q4: How can I use computational tools to predict potential off-targets for my FCCA derivative?

A4: A hierarchical computational approach is recommended.[11] This involves using a combination of ligand-based methods (which rely on the chemical structure of your compound) and protein structure-based methods (which use the 3D structure of potential targets).[3][11] Modern platforms often use a suite of tools, including 2D chemical similarity searches, quantitative structure-activity relationship (QSAR) models, and machine learning algorithms to generate a list of probable off-targets.[4][11]

Workflow for In Silico Off-Target Prediction

cluster_input Input cluster_analysis Computational Analysis Engine cluster_output Output & Prioritization Input 2D Structure of FCCA Derivative Sim2D 2D Similarity Search (e.g., SEA) Input->Sim2D Submit Structure ML Machine Learning Models (e.g., RF, SVM) Input->ML Submit Structure Docking 3D Docking & Pharmacophore (If target structures known) Input->Docking Submit Structure HitList Raw Predicted Off-Target List Sim2D->HitList ML->HitList Docking->HitList Scoring Consensus Scoring & Confidence Ranking HitList->Scoring Aggregate & Score Prioritized Prioritized List for In Vitro Validation Scoring->Prioritized Filter by Score > 0.6 in ≥3 methods

Caption: In Silico workflow for predicting and prioritizing off-targets.

In Vitro Selectivity Profiling

Computational predictions must be confirmed by empirical testing. Broad screening panels are the industry standard for assessing a compound's selectivity.[12]

Q5: What are the essential in vitro panels for profiling my FCCA derivative?

A5: At a minimum, lead compounds should be profiled against a kinase panel and a safety pharmacology panel.

  • Kinase Panels: Given that kinases are a large and structurally related enzyme family, they are common off-targets. A broad panel (e.g., >400 kinases) provides a clear picture of selectivity.

  • Safety Pharmacology Panels: These panels, such as Reaction Biology's InVEST44™ Panel, screen compounds against a set of targets (GPCRs, ion channels, transporters) known to be implicated in adverse drug reactions.[12] Based on the known transport mechanisms of related compounds, it is especially important to include amino acid transporters in this screening if possible.[8][9]

Table 1: Example Kinase Selectivity Profile for an FCCA Derivative (FCCA-X)

Target Target Class % Inhibition @ 1 µM IC50 (nM) Notes
Target Kinase A On-Target 98% 15 Desired Activity
Kinase B Off-Target 85% 250 Structurally related to Target A
Kinase C Off-Target 62% 1,100 Potential for off-target effects
Kinase D Off-Target 15% >10,000 Low concern
hERG Ion Channel 5% >30,000 Low cardiotoxicity risk[13]

| ASC Transporter | Transporter | 45% | 2,500 | Potential off-target based on scaffold[8][9] |

Section 3: Troubleshooting Guide: When Experiments Yield Unexpected Results

This section is formatted to help you diagnose and solve common issues encountered during cell-based assays.

Observed ProblemProbable Cause(s)Recommended Action(s) & Rationale
High biochemical potency, but low or no activity in cell-based assays. 1. Poor Cell Permeability: The compound isn't reaching its intracellular target. 2. Rapid Metabolism: The compound is being degraded by cellular enzymes. 3. Active Efflux: The compound is being pumped out of the cell by transporters (e.g., P-gp).1. Perform a Cell Permeability Assay (e.g., PAMPA): This directly measures the compound's ability to cross a lipid membrane, confirming or refuting poor permeability. 2. Assess Compound Stability: Incubate the compound with liver microsomes or in cell culture medium and measure its concentration over time via LC-MS. This quantifies its metabolic stability.
The observed cellular phenotype does not match the phenotype from genetic knockdown (CRISPR/RNAi) of the intended target. Off-Target Effect: The phenotype is likely driven by the compound binding to a secondary target. This is a critical finding, as it suggests the drug's mechanism of action may be misunderstood.[14]1. Use a Structurally Unrelated Inhibitor: Test a second inhibitor of the same target that has a different chemical scaffold. If both compounds produce the same phenotype, it is more likely to be a true on-target effect.[2] 2. Perform a Rescue Experiment: In target-knockout cells, re-introduce the target protein. If the compound's effect is on-target, its activity should be restored. If the effect persists, it is definitively off-target.
Results are inconsistent across different cell lines. Cell-Line Specific Expression of Off-Targets: The off-target responsible for the effect may be highly expressed in one cell line but absent in another.1. Profile Target and Off-Target Expression: Use qPCR or Western Blot to quantify the mRNA or protein levels of your intended target and key suspected off-targets (identified from your in silico screen) in the different cell lines.[2] 2. Correlate Sensitivity with Expression: Plot compound sensitivity (e.g., GI50) against the expression level of the suspected off-target. A strong correlation suggests it is the driver of the variable response.

Section 4: Advanced Protocols for On-Target Validation

Once a lead candidate is identified, more rigorous methods are needed to confirm its mechanism of action in a physiological context.

Protocol 1: Cellular Thermal Shift Assay (CETSA®)

Objective: To directly confirm that the FCCA derivative engages its intended target inside intact cells. The principle is that ligand binding stabilizes a protein, increasing its melting temperature.

Methodology:

  • Cell Culture: Grow two populations of your chosen cell line to ~80% confluency.

  • Compound Treatment: Treat one population with your FCCA derivative (at 10x IC50) and the other with a vehicle control (e.g., DMSO) for 1-2 hours.

  • Harvesting: Harvest cells, wash with PBS, and resuspend in a suitable buffer containing protease inhibitors.

  • Heat Shock: Aliquot the cell lysates into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at 4°C for 3 minutes.

  • Separation: Centrifuge the samples at high speed (20,000 x g) to pellet precipitated proteins.

  • Analysis: Carefully collect the supernatant (containing soluble protein) from each temperature point. Analyze the amount of the target protein remaining in the supernatant by Western Blot or ELISA.

  • Interpretation: Plot the percentage of soluble target protein against temperature for both treated and vehicle samples. A rightward shift in the melting curve for the compound-treated sample confirms target engagement.

Protocol 2: Validating On-Target vs. Off-Target Effects

Objective: To systematically differentiate between on-target and off-target driven cellular phenotypes.

cluster_validation Validation Steps cluster_outcomes Conclusions Start Cellular Phenotype Observed with FCCA Derivative CRISPR Knock out (KO) the intended target using CRISPR Start->CRISPR StructurallyUnrelated Test a structurally unrelated inhibitor of the same target Start->StructurallyUnrelated TestKO Test FCCA Derivative in KO cells CRISPR->TestKO OffTarget Phenotype is OFF-TARGET TestKO->OffTarget Phenotype persists (Compound still active) OnTarget Phenotype is ON-TARGET TestKO->OnTarget Phenotype is lost (Compound inactive) StructurallyUnrelated->OffTarget Different phenotype observed StructurallyUnrelated->OnTarget Same phenotype observed

Caption: Decision tree for validating the source of a cellular effect.

References

  • Amith, M., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Big Data. [Link]

  • Basith, S., et al. (2022). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. MDPI. [Link]

  • Creative Biolabs. Off-Target Screening Cell Microarray Assay. Creative Biolabs. [Link]

  • Reaction Biology. Safety and Off-Target Drug Screening Services. Reaction Biology. [Link]

  • Huang, W. (2025). Computational Prediction of Off-Target Effects in CRISPR Systems. Computational Molecular Biology. [Link]

  • Patsnap. (2025). How can off-target effects of drugs be minimised?. Patsnap Synapse. [Link]

  • Amith, M., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Big Data. [Link]

  • AION Labs. (2024). AI/ML Platform for Targeting RNA With Small Molecules. YouTube. [Link]

  • Wang, F., et al. (2024). In silico off-target profiling for enhanced drug safety assessment. PubMed Central. [Link]

  • Uetrecht, J. (2020). Are drugs containing a carboxylic acid functional group associated with a significant risk of idiosyncratic drug reactions?. Journal of Modern Medicinal Chemistry. [Link]

  • CRISPR Medicine News. (2025). Deep learning predicts CRISPR off-target effects. CRISPR Medicine News. [Link]

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. PubMed Central. [Link]

  • Spire Pharma. (2020). List of carboxylic acid compounds that have been associated with toxic reactions. ResearchGate. [Link]

  • Feng, Y., et al. (2009). Biochemical suppression of small molecule inhibitors: a new strategy to identify inhibitor targets and signaling pathway components. PubMed Central. [Link]

  • Liu, Y., et al. (2024). Recent progress in adverse events of carboxylic acid non-steroidal anti-inflammatory drugs (CBA-NSAIDs) and their association with the metabolism. PubMed. [Link]

  • Andrews, K., et al. (2023). DNA-Encoded Chemical Library Screening with Target Titration Analysis: DELTA. Journal of Medicinal Chemistry. [Link]

  • Wiriyasermkul, P., et al. (2014). Differences in transport mechanisms of trans-1-amino-3-[18F]fluorocyclobutanecarboxylic acid in inflammation, prostate cancer, and glioma cells. Molecular Imaging and Biology. [Link]

  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine. [Link]

  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine. [Link]

  • Harsini, F. M., et al. (2013). Comparative evaluation of transport mechanisms of trans-1-amino-3-[¹⁸F]fluorocyclobutanecarboxylic acid and L-[methyl-¹¹C]methionine in human glioma cell lines. PubMed. [Link]

  • Patsnap. (2025). Overcoming Challenges in Carboxylic Acid Drug Formulations. Patsnap Eureka. [Link]

  • Zhu, E., et al. (2006). Inhibitory effect of carboxylic acid group on hERG binding. ResearchGate. [Link]

  • Chang, R. L., et al. (2010). Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. PubMed Central. [Link]

  • Oka, S., et al. (2015). Comparison of trans-1-amino-3-[18F]fluorocyclobutanecarboxylic acid (anti-[18F]FACBC) accumulation in lymph node prostate cancer metastasis and lymphadenitis in rats. PubMed. [Link]

  • Royce, L. A., et al. (2013). Understanding biocatalyst inhibition by carboxylic acids. PubMed Central. [Link]

  • U-S-A, K. P. (2018). Turning liabilities into opportunities: Off-target based drug repurposing in cancer. NIH. [Link]

  • Sasajima, T., et al. (2013). Trans-1-amino-3-18F-fluorocyclobutanecarboxylic acid (anti-18F-FACBC) is a feasible alternative to 11C-methyl-L-methionine and magnetic resonance imaging for monitoring treatment response in gliomas. Nuclear Medicine and Biology. [Link]

  • Cai, H., et al. (2023). Carboxylic Acid Derivatives in Herbicide Development. Journal of Agricultural and Food Chemistry. [Link]

  • National Cancer Institute. Definition of off-target effect. NCI Dictionary of Cancer Terms. [Link]

Sources

Technical Support Center: Strategies to Improve Blood-Brain Barrier Penetration

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center dedicated to one of the most significant challenges in central nervous system (CNS) drug development: overcoming the blood-brain barrier (BBB). This guide is structured to provide direct, actionable answers to the complex issues you encounter in your research. We will move from foundational principles to specific experimental troubleshooting, blending established protocols with the rationale behind them.

Section 1: Foundational FAQs - Understanding the Challenge

This section addresses the high-level questions that form the basis of any rational design strategy for BBB-penetrating derivatives.

Q1: What are the primary mechanisms for a molecule to cross the blood-brain barrier?

A1: The BBB is a highly selective barrier, and molecules can cross it via several distinct pathways. Understanding these is critical to designing an effective delivery strategy. The primary mechanisms are:

  • Passive Transcellular Diffusion: This route is favored by small, lipid-soluble (lipophilic) molecules that can dissolve in and diffuse across the endothelial cell membranes. This is a major route for many existing CNS drugs.[1][2]

  • Paracellular Diffusion: This involves molecules passing through the tight junctions between endothelial cells. In a healthy BBB, this pathway is highly restricted to very small, water-soluble molecules.

  • Carrier-Mediated Transport (CMT): This involves specific transporter proteins that bind to and carry essential molecules like glucose, amino acids, and nucleosides across the BBB.[3][4] This is an active process that can be "hijacked" by drugs designed to mimic the natural substrates of these transporters.[4][5]

  • Receptor-Mediated Transcytosis (RMT): Larger molecules, like proteins and peptides, can be transported across via RMT.[6][7] This process is initiated when a ligand binds to a specific receptor on the cell surface (e.g., the transferrin receptor), triggering the formation of a vesicle that transports the ligand-receptor complex across the cell and releases its cargo on the other side.[6][8]

  • Adsorptive-Mediated Transcytosis (AMT): This pathway is triggered by the electrostatic interaction between a positively charged molecule and the negatively charged surface of the brain endothelial cells, inducing endocytosis.[3]

BBB_Transport cluster_0 Bloodstream cluster_1 Blood-Brain Barrier (Endothelial Cell) cluster_2 Brain Parenchyma P_blood Passive Diffusion (Lipophilic, Small Molecule) cell_body P_blood->cell_body:w Transcellular CMT_blood Carrier-Mediated (Nutrient-like Molecule) Carrier Carrier CMT_blood->Carrier Binds RMT_blood Receptor-Mediated (Ligand/Antibody) Receptor Receptor RMT_blood->Receptor Binds cell_top cell_bottom P_brain Molecule Enters Brain cell_body:e->P_brain TJ Tight Junction CMT_brain Molecule Enters Brain Carrier->CMT_brain Transports RMT_brain Molecule Enters Brain Receptor->RMT_brain Transcytosis RMT_Pathway cluster_0 Blood cluster_1 Endothelial Cell cluster_2 Brain Ligand Ligand-Drug Conjugate Receptor Receptor Ligand->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Endocytosis Release Drug Release Endosome->Release 3. Transcytosis Drug Active Drug Release->Drug

Caption: The pathway of Receptor-Mediated Transcytosis (RMT).
Receptor TargetCommon LigandsAdvantagesDisadvantages
Transferrin Receptor (TfR) Anti-TfR antibodies (e.g., OX26), transferrin proteinHigh expression on BBB; well-studied pathway. [7][9]High expression on hematopoietic cells can cause peripheral clearance and toxicity. Low-affinity binders may perform better. [10]
Insulin Receptor (IR) Anti-IR antibodies, insulinHigh transport capacity. [7]Binding can interfere with normal glucose metabolism. [10]
LRP1 Angiopep-2, lactoferrinTransports multiple ligands; shown to be effective for delivering paclitaxel. [10]Also expressed in other organs like the liver.
Neonatal Fc Receptor (FcRn) Engineered antibody Fc domainsCan be leveraged to increase the brain uptake of therapeutic antibodies. [7]Complex mechanism; requires sophisticated protein engineering.
Q&A 4: Our ligand-targeted nanoparticles show low transcytosis efficiency. What are the likely causes and how can we optimize the design?

A4: Low efficiency of nanoparticle-mediated delivery is a common and complex problem. The issue often lies in a suboptimal balance between the nanoparticle's physical properties and its biological interactions.

  • Causality: For successful transcytosis, a nanoparticle must remain stable in circulation, effectively bind its target receptor, trigger internalization, and then be successfully trafficked across the cell. A failure at any step will compromise the entire process. [3][11]* Troubleshooting Workflow:

NP_Troubleshooting Start Low Transcytosis Efficiency Observed CheckStability 1. Assess Serum Stability (DLS in 50% FBS) Start->CheckStability StabilityIssue Aggregation or Size Change? CheckStability->StabilityIssue OptimizePEG Optimize PEGylation (Density, MW) StabilityIssue->OptimizePEG Yes CheckBinding 2. Verify Target Binding (SPR or Cell Binding Assay) StabilityIssue->CheckBinding No OptimizePEG->CheckStability BindingIssue Low Affinity/Avidity? CheckBinding->BindingIssue OptimizeLigand Optimize Ligand Density (Too low or too high?) BindingIssue->OptimizeLigand Yes CheckUptake 3. Measure Cellular Uptake (Confocal or Flow Cytometry) BindingIssue->CheckUptake No OptimizeLigand->CheckBinding UptakeIssue Low Internalization? CheckUptake->UptakeIssue OptimizeSize Optimize NP Size/Shape (Ideal: <100nm, spherical) UptakeIssue->OptimizeSize Yes End Re-test Transcytosis UptakeIssue->End No (Consider lysosomal escape issues) OptimizeSize->CheckUptake

Caption: Troubleshooting workflow for nanoparticle transcytosis.

Key Optimization Points:

  • Serum Stability: Nanoparticles can be opsonized by serum proteins and cleared by the immune system. Surface coating with polyethylene glycol (PEG) ("PEGylation") is a standard method to increase circulation time. [12][13]If you see aggregation via Dynamic Light Scattering (DLS) in serum, your PEG shield may be insufficient.

  • Ligand Density: There is an optimal density of targeting ligands on the nanoparticle surface. Too few ligands result in poor binding affinity. Too many can cause steric hindrance or lead to rapid degradation within the cell rather than transcytosis.

  • Nanoparticle Size: Size is a critical factor. Generally, nanoparticles between 10-100 nm are considered optimal for cellular uptake and avoiding rapid clearance. [11]4. Material Choice: The core material (e.g., PLGA, liposomes, dendrimers) affects drug loading, stability, and biocompatibility. [11][14]Ensure your chosen material is appropriate for your therapeutic cargo and delivery goals.

References

  • Nanoparticles for drug delivery to the brain - Wikipedia. Available at: [Link]

  • Crowe, T. P., & Hsu, W. H. (2018). Mechanism of intranasal drug delivery directly to the brain. PubMed. Available at: [Link]

  • Timbie, K., et al. (n.d.). Focused ultrasound-mediated drug delivery through the blood-brain barrier. PubMed Central. Available at: [Link]

  • Terstappen, G. C., et al. (2021). Receptor-mediated transcytosis for brain delivery of therapeutics: receptor classes and criteria. Frontiers in Drug Delivery. Available at: [Link]

  • Ayyappan, V., et al. (2024). Liposomal Drug Delivery for Neurological Disorders: Advances and Challenges. Cureus. Available at: [Link]

  • Saraiva, C., et al. (2016). Nanoparticles for Targeted Brain Drug Delivery: What Do We Know? PubMed Central. Available at: [Link]

  • Zhang, Y., et al. (2021). Prodrug strategy for enhanced therapy of central nervous system disease. Chemical Communications. Available at: [Link]

  • Nanovex Biotechnologies. (2022). LIPOSOMES FOR BRAIN DRUG DELIVERY. Available at: [Link]

  • Pardridge, W. M. (2015). Brain delivery of biotherapeutics via receptor-mediated transcytosis across the blood–brain barrier. RSC Pharmaceutics. Available at: [Link]

  • Alzforum. (n.d.). Focused Ultrasound – Blood-Brain Barrier. Available at: [Link]

  • Pulgar, V. M. (2019). Crossing the Blood–Brain Barrier: Innovations in Receptor- and Transporter-Mediated Transcytosis Strategies. MDPI. Available at: [Link]

  • Huttunen, K. M., et al. (2011). Prodrug Approaches for CNS Delivery. PubMed Central. Available at: [Link]

  • Ferreira, R. J., et al. (2010). Efflux pump inhibitors: a strategy to combat P-glycoprotein and the NorA multidrug resistance pump. PubMed. Available at: [Link]

  • Zhang, Y., et al. (2021). Prodrug strategy for enhanced therapy of central nervous system disease. Chemical Communications. Available at: [Link]

  • D'Arrigo, T. (2019). Focused Ultrasound Opens Blood-Brain Barrier, May Aid Alzheimer`s Treatment. Medscape. Available at: [Link]

  • Couch, J. A., et al. (2021). Receptor–mediated transcytosis of macromolecules across the blood–brain barrier. Expert Opinion on Drug Delivery. Available at: [Link]

  • Gynther, M., & Laine, K. (2011). Prodrug Approaches for CNS Delivery. ResearchGate. Available at: [Link]

  • Vieira, D. B., & Gamarra, L. F. (2016). Getting into the brain: liposome-based strategies for effective drug delivery across the blood–brain barrier. PubMed Central. Available at: [Link]

  • ResearchGate. (n.d.). Receptor mediated transcytosis in the BBB. Available at: [Link]

  • Di Ianni, M. E., et al. (2004). Progress in Drug Delivery to the Central Nervous System by the Prodrug Approach. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Liposome technologies and drug delivery to the CNS. Available at: [Link]

  • Fakhoury, M., et al. (2016). Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review. MDPI. Available at: [Link]

  • Chen, Y., et al. (2016). The nose may help the brain: intranasal drug delivery for treating neurological diseases. Expert Opinion on Drug Delivery. Available at: [Link]

  • Xiong, B., et al. (2021). Strategies for Structural Modification of Small Molecules to Improve Blood–Brain Barrier Penetration: A Recent Perspective. Journal of Medicinal Chemistry. Available at: [Link]

  • Ayyappan, V., et al. (2024). Liposomal Drug Delivery for Neurological Disorders: Advances and Challenges. Cureus. Available at: [Link]

  • Focused Ultrasound Foundation. (2021). Alzheimer’s Disease: New Focused Ultrasound Clinical Trial Shows Safety and Potential Clinical Benefits. Available at: [Link]

  • Seo, Y., et al. (2024). Intranasal administration for brain-targeting delivery. International Journal of Nanomedicine. Available at: [Link]

  • van de Water, R., et al. (2022). Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. Journal of Medicinal Chemistry. Available at: [Link]

  • Patsnap. (2023). What characteristics of compounds cross the blood-brain barrier? Patsnap Synapse. Available at: [Link]

  • D'haese, P. F., et al. (2022). Focused ultrasound-mediated blood-brain barrier opening in Alzheimer's disease: long-term safety, imaging, and cognitive outcomes. Journal of Neurosurgery. Available at: [Link]

  • Shah, S., et al. (2023). Targeted Nanoparticles for Drug Delivery Across the Blood–Brain Barrier in Early and Late Stages of Alzheimer's Disease: A Review. PubMed Central. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Selecting Good 'Drug-Like' Properties to Optimize Small Molecule Blood-Brain Barrier Penetration. Available at: [Link]

  • Nasal Delivery to the Brain: Harnessing Nanoparticles for Effective Drug Transport. (2024). PubMed Central. Available at: [Link]

  • d'Angelo, T., et al. (2016). Nanoparticles for Brain-Specific Drug and Genetic Material delivery, Imaging and Diagnosis. Expert Opinion on Drug Delivery. Available at: [Link]

  • Chen, Y., & Liu, L. (2012). Towards Improvements for Penetrating the Blood–Brain Barrier—Recent Progress from a Material and Pharmaceutical Perspective. PubMed Central. Available at: [Link]

  • Xiong, B., et al. (2021). Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective. Semantic Scholar. Available at: [Link]

  • McConville, C. (2022). Delivering drugs to the brain with nanoparticles. YouTube. Available at: [Link]

  • Trippier, P. C. (2016). Selecting Good 'Drug-Like' Properties to Optimize Small Molecule Blood-Brain Barrier Penetration. Bentham Science. Available at: [Link]

  • Cambridge MedChem Consulting. (n.d.). Brain Penetration. Available at: [Link]

  • ResearchGate. (n.d.). Figure 5. Strategies to enhance blood-brain barrier (BBB) penetration. Available at: [Link]

  • Sharom, F. J. (2013). P-glycoprotein Inhibition for Optimal Drug Delivery. PubMed Central. Available at: [Link]

  • Callaghan, R., et al. (2014). Inhibition of the multidrug resistance P-glycoprotein: Time for a change of strategy? Drug Metabolism and Disposition. Available at: [Link]

  • Patsnap. (2024). What are P-gp inhibitors and how do they work?. Patsnap Synapse. Available at: [Link]

  • Vyas, J., et al. (2022). P-glycoprotein efflux pump: Challenges and opportunities. ResearchGate. Available at: [Link]

  • Crowe, T. P., & Hsu, W. H. (2018). Mechanism of intranasal drug delivery directly to the brain. Semantic Scholar. Available at: [Link]

  • Oddone, N., et al. (2019). In-vitro blood–brain barrier modeling: A review of modern and fast-advancing technologies. Journal of Controlled Release. Available at: [Link]

  • Rubin, L. L., & Staddon, J. M. (n.d.). Understanding the Physiology of the Blood-Brain Barrier: In Vitro Models. Annual Review of Neuroscience. Available at: [Link]

  • Michielin, F., et al. (2022). 3D in vitro blood-brain-barrier model for investigating barrier insults. bioRxiv. Available at: [Link]

  • Lehner, C., et al. (2019). Blood–Brain Barrier Breakdown in Neuroinflammation: Current In Vitro Models. MDPI. Available at: [Link]

  • DeStefano, J. G., et al. (2021). In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine. Frontiers in Molecular Biosciences. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to 1-Fluorocyclobutanecarboxylic Acid and its Non-Fluorinated Analog for Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic modification of molecular scaffolds to fine-tune physicochemical and pharmacological properties is a cornerstone of medicinal chemistry. Among the various tools at a chemist's disposal, the introduction of fluorine into a molecule and the use of strained ring systems like cyclobutanes have proven to be particularly powerful strategies.[1][2] This guide provides an in-depth comparison of 1-fluorocyclobutanecarboxylic acid and its parent analog, cyclobutanecarboxylic acid, offering insights into how a single fluorine atom can dramatically alter key parameters relevant to drug development.

This analysis is grounded in experimental data and established principles, designed to assist researchers, scientists, and drug development professionals in making informed decisions when selecting building blocks for their next generation of therapeutic agents.

Introduction: The Strategic Value of Fluorine and Cyclobutane Scaffolds

The cyclobutane ring, a four-membered carbocycle, is increasingly utilized in medicinal chemistry to impart conformational rigidity, reduce planarity, and serve as a bioisosteric replacement for more flexible or metabolically labile groups.[2][3] Its unique puckered structure can orient substituents in well-defined vectors, which is crucial for optimizing interactions within a protein's binding pocket.

When combined with fluorination, these advantages can be amplified. The introduction of a fluorine atom, the most electronegative element, can profoundly influence a molecule's electronic properties, lipophilicity, metabolic stability, and binding interactions.[4] This guide will dissect these effects by directly comparing this compound with the parent cyclobutanecarboxylic acid.

Physicochemical Properties: A Tale of Two Molecules

The substitution of a hydrogen atom with fluorine at the C1 position of cyclobutanecarboxylic acid induces significant, predictable changes in its fundamental physicochemical properties. These changes are critical as they directly impact a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyCyclobutanecarboxylic AcidThis compoundRationale for Change
pKa ~4.79[5][6]Lower (more acidic)The strong electron-withdrawing inductive effect of the fluorine atom stabilizes the carboxylate anion, increasing acidity.[7]
LogP (Lipophilicity) ~0.8 - 0.87[8][9][10]HigherThe fluorine atom generally increases lipophilicity, which can enhance membrane permeability.[11]
Metabolic Stability Susceptible to oxidation at C1EnhancedThe C-F bond is significantly stronger than a C-H bond, blocking oxidative metabolism at that position.[4][12]

Expert Insight: The seemingly simple replacement of H with F offers a powerful triad of effects: increased acidity, modulated lipophilicity, and a metabolic block. The drop in pKa is a direct consequence of the fluorine's powerful inductive effect, which pulls electron density away from the carboxylic acid group, making the proton more likely to dissociate. This increased acidity can be crucial for tuning the ionization state of a molecule at physiological pH, which in turn affects solubility and cell permeability.[13]

The Impact of Fluorination on Molecular Conformation and Potency

The introduction of a fluorine atom does more than just alter electronic properties; it can also influence the conformational preference of the cyclobutane ring. The gauche effect between the fluorine atom and the carboxylic acid group can favor a specific puckered conformation of the four-membered ring. This conformational locking can be advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and potency.

Caption: Impact of fluorination on the conformational flexibility of the cyclobutane ring.

Metabolic Stability: Blocking the Path of Degradation

One of the most compelling reasons to incorporate fluorine into a drug candidate is to enhance its metabolic stability. Cytochrome P450 enzymes, the primary drivers of drug metabolism in the liver, often function by oxidizing electron-rich C-H bonds. The C1 position of cyclobutanecarboxylic acid is a potential site for such hydroxylation, leading to degradation and clearance of the compound.

By replacing the hydrogen at C1 with a fluorine atom, this metabolic pathway is effectively blocked. The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~110 kcal/mol) and is not susceptible to enzymatic hydroxylation.[12] This can lead to a longer plasma half-life and improved bioavailability of the drug.

G cluster_0 Cyclobutanecarboxylic Acid Analog cluster_1 This compound Analog start Drug Candidate in Liver Microsomes p450 Cytochrome P450 Enzymes start->p450 A C-H bond at C1 p450->A D Strong C-F bond at C1 p450->D B Oxidative Metabolism A->B C Metabolite Formation & Clearance B->C E Metabolism Blocked D->E F Increased Half-life & Exposure E->F

Caption: Comparative metabolic pathways of fluorinated vs. non-fluorinated cyclobutanes.

Experimental Protocols

To empirically validate the discussed properties, the following standardized experimental protocols are recommended.

Protocol 1: Determination of pKa by Potentiometric Titration

  • Objective: To measure the acid dissociation constant (pKa) of each compound.

  • Methodology:

    • Prepare a 0.01 M solution of the carboxylic acid in a 1:1 mixture of methanol and water.

    • Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10).

    • Titrate the solution with a standardized 0.01 M solution of sodium hydroxide (NaOH), recording the pH after each addition of titrant.

    • Plot the pH versus the volume of NaOH added to generate a titration curve.

    • The pKa is determined as the pH at the half-equivalence point (the point where half of the acid has been neutralized).[7]

  • Trustworthiness: This method is a gold standard for pKa determination, providing highly accurate and reproducible results. The use of a co-solvent like methanol is necessary for compounds with limited aqueous solubility.

Protocol 2: Measurement of LogP by the Shake-Flask Method

  • Objective: To determine the partition coefficient (LogP) between n-octanol and water.

  • Methodology:

    • Prepare a stock solution of the compound in n-octanol.

    • Mix a known volume of the n-octanol stock solution with an equal volume of water (pre-saturated with n-octanol) in a sealed vial.

    • Agitate the vial for a set period (e.g., 24 hours) at a constant temperature to allow for equilibrium to be reached.

    • Centrifuge the vial to ensure complete separation of the two phases.

    • Carefully sample both the n-octanol and aqueous layers.

    • Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

    • Calculate LogP as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[13]

  • Trustworthiness: The shake-flask method is the classical and most reliable method for LogP determination, though it is labor-intensive. It directly measures the partitioning at equilibrium.

Protocol 3: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)

  • Objective: To assess the susceptibility of the compounds to phase I metabolism.

  • Methodology:

    • Pre-warm a solution of human liver microsomes (HLM) and the test compound in a phosphate buffer (pH 7.4) at 37°C.

    • Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system (cofactor).

    • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • The reaction in each aliquot is immediately quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Samples are centrifuged to precipitate proteins.

    • The supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent compound relative to the internal standard.

    • The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[14]

  • Expert Insight: This assay provides a robust in vitro model of hepatic clearance. The inclusion of a positive control (a compound with known metabolic lability, e.g., verapamil) and a negative control (incubation without NADPH) is crucial for validating the assay's performance. The fluorinated analog is expected to show a significantly longer half-life compared to its non-fluorinated counterpart.

Conclusion

The comparison between this compound and cyclobutanecarboxylic acid serves as a compelling case study in the power of strategic fluorination in medicinal chemistry. The introduction of a single fluorine atom at the C1 position imparts a trifecta of desirable effects: it increases acidity, modulates lipophilicity, and provides a robust metabolic block. These alterations can lead to improved ADME properties, enhanced target affinity through conformational restriction, and ultimately, the development of more effective and durable therapeutic agents. For researchers seeking to optimize their lead compounds, this compound and its derivatives represent a valuable and versatile class of building blocks.

References

  • National Center for Biotechnology Information (2023). anti-1-Amino-3-[18F]fluorocyclobutane-1-carboxylic acid. PubChem Compound Summary for CID 16053308. Retrieved from [Link].

  • Oreate AI (2023). Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design. Oreate AI Blog. Retrieved from [Link].

  • Mykhailiuk, P. K., et al. (2023). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv. Retrieved from [Link].

  • National Center for Biotechnology Information (2023). 1-Fluorocyclohexane-1-carboxylic acid. PubChem Compound Summary for CID 11094762. Retrieved from [Link].

  • Grygorenko, O. O., et al. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry. Retrieved from [Link].

  • Okudaira, H., et al. (2013). Comparative evaluation of transport mechanisms of trans-1-amino-3-[¹⁸F]fluorocyclobutanecarboxylic acid and L-[methyl-¹¹C]methionine in human glioma cell lines. Brain Research. Retrieved from [Link].

  • Mykhailiuk, P. K. (2021). 3‐Fluoroalkyl (CF3, CHF2, CH2F) Cyclobutane‐Derived Building Blocks for Medicinal Chemistry: Synthesis and Physicochemical Properties. European Journal of Organic Chemistry. Retrieved from [Link].

  • Miyake, K., et al. (2013). Trans-1-amino-3-18F-fluorocyclobutanecarboxylic acid (anti-18F-FACBC) is a feasible alternative to 11C-methyl-L-methionine and magnetic resonance imaging for monitoring treatment response in gliomas. Nuclear Medicine and Biology. Retrieved from [Link].

  • National Center for Biotechnology Information (2023). Cyclobutanecarboxylic acid. PubChem Compound Summary for CID 19494. Retrieved from [Link].

  • Wessjohann, L. A., et al. (2020). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem. Retrieved from [Link].

  • Grygorenko, O. O., et al. (2021). 2‐ and 3‐Fluorocyclobutane Building Blocks for Organic and Medicinal Chemistry. European Journal of Organic Chemistry. Retrieved from [Link].

  • Grygorenko, O. O., et al. (2021). (A) Measured pKa values (23 °C) for carboxylic acids 1, 33, 42 and... ResearchGate. Retrieved from [Link].

  • Schuster, D. M., et al. (2015). Anti-1-Amino-3-18F-Fluorocyclobutane-1-Carboxylic Acid: Physiologic Uptake Patterns, Incidental Findings. Journal of Nuclear Medicine. Retrieved from [Link].

  • University of Zurich (2017). Radiofluorinated cyclobutyl group for increased metabolic stability using tyrosine derivatives as model system. CORE. Retrieved from [Link].

  • Mykhailiuk, P. K. (2023). Synthesis and Physicochemical Properties of Functionalized cis–2‐((Fluoro)Alkyl)Cyclobutanes. ResearchGate. Retrieved from [Link].

  • Mykhailiuk, P. K. (2021). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. Journal of the American Chemical Society. Retrieved from [Link].

  • Chemical-Structure.com (2023). 1-amino-3-fluorocyclobutane-1-carboxylic acid. Retrieved from [Link].

  • Wessjohann, L. A., et al. (2020). Cyclobutanes in Small‐Molecule Drug Candidates. Radboud Repository. Retrieved from [Link].

  • Keserű, G. M., & Makara, G. M. (Eds.). (2012). Drug Discovery and Development: A guide for chemistry students. Wiley-VCH.
  • Bhattarai, P., et al. (2023). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Retrieved from [Link].

  • McConathy, J., et al. (2003). Synthesis and evaluation of [18F]1-amino-3-fluorocyclobutane-1-carboxylic acid to image brain tumors. Journal of Medicinal Chemistry. Retrieved from [Link].

  • National Center for Biotechnology Information (2023). syn-1-Amino-3-[18F]fluorocyclobutane-1-carboxylic acid. PubChem Compound Summary for CID 44238510. Retrieved from [Link].

  • Singh, S., & Singh, P. (2021). A Brief Overview on Physicochemical Properties in Medicinal Chemistry. Journal of Pharmaceutical Chemistry & Chemical Science. Retrieved from [Link].

  • LookChem (2023). Cas 3721-95-7,Cyclobutanecarboxylic acid. Retrieved from [Link].

Sources

A Tale of Two Cyclobutanes: Unraveling the Biological Activities of 1-Fluorocyclobutanecarboxylic Acid and 1-Aminocyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

In the landscape of contemporary biomedical research, the nuanced interplay between a molecule's structure and its biological function is a central theme. Even subtle chemical modifications can dramatically alter a compound's physiological effects, opening new avenues for therapeutic intervention and diagnostic innovation. This guide offers a detailed comparative analysis of two structurally related cyclobutane derivatives: 1-Fluorocyclobutanecarboxylic acid (F-CBC) and 1-aminocyclobutanecarboxylic acid (A-CBC). While their core cyclobutane scaffold suggests a shared heritage, the substitution of a single amino group with a fluorine atom orchestrates a profound divergence in their biological activities, steering one towards neuropharmacology and plant biology, and the other towards oncological imaging.

At a Glance: Chemical Structures and Primary Biological Activities

CompoundChemical StructurePrimary Biological Activities
This compound (F-CBC) this compound structurePrimarily utilized in its radiolabeled form ([¹⁸F]FACBC) as a PET imaging agent for tumors, particularly prostate and brain cancers, due to its uptake by amino acid transporters.[1][2]
1-Aminocyclobutanecarboxylic acid (A-CBC) 1-Aminocyclobutanecarboxylic acid structureActs as a modulator of the N-methyl-D-aspartate (NMDA) receptor in the central nervous system and as an inhibitor of ethylene biosynthesis in plants. It also serves as a versatile building block in medicinal chemistry.[3][4][5]

Delving Deeper: A Comparative Analysis of Biological Functions

The seemingly minor substitution of an amine with fluorine bestows distinct physicochemical properties upon these molecules, dictating their interactions with biological targets.

1-Aminocyclobutanecarboxylic acid (A-CBC): A Modulator of Neurological and Botanical Pathways

A-CBC's biological significance is multifaceted, with prominent roles in both mammalian neurochemistry and plant physiology.

Neuroactivity at the NMDA Receptor: In the mammalian central nervous system, A-CBC is recognized as a partial agonist at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor.[3] The NMDA receptor, a crucial player in synaptic plasticity, learning, and memory, requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for activation. By acting as a partial agonist, A-CBC can modulate NMDA receptor activity, a property that has been explored for its potential neuroprotective, anxiolytic, and antidepressant-like effects.[6] Derivatives of A-CBC have also been synthesized and evaluated for their antagonist activity at NMDA receptors, showing potential as anticonvulsants.[4]

Inhibition of Ethylene Biosynthesis in Plants: In the botanical realm, A-CBC acts as an inhibitor of 1-aminocyclopropane-1-carboxylic acid (ACC) oxidase, a key enzyme in the biosynthesis of ethylene.[5] Ethylene is a plant hormone that regulates a wide array of developmental processes, including fruit ripening, senescence, and leaf abscission. By inhibiting the final step in ethylene production, A-CBC and its derivatives can delay these processes, offering potential applications in agriculture and horticulture to extend the shelf life of produce and cut flowers.[7][8]

This compound (F-CBC): A Trojan Horse for Cancer Imaging

In stark contrast to its amino counterpart, the biological story of F-CBC is dominated by its application in oncology, specifically as a positron emission tomography (PET) imaging agent. In this context, it is the radio-fluorinated version, anti-1-amino-3-[¹⁸F]fluorocyclobutanecarboxylic acid ([¹⁸F]FACBC), that takes center stage.

Tumor-Specific Uptake via Amino Acid Transporters: Cancer cells exhibit a high metabolic rate and an increased demand for nutrients, including amino acids. To meet this demand, they upregulate the expression of various amino acid transporters on their cell surface.[2] [¹⁸F]FACBC is a synthetic amino acid analog that is recognized and transported into cancer cells primarily by the Alanine, Serine, Cysteine Transporter 2 (ASCT2) and to a lesser extent by the L-type amino acid transporter 1 (LAT1).[9][10] This transporter-mediated uptake leads to the accumulation of the radiotracer in tumor tissues, allowing for their visualization through PET imaging.[1]

The utility of [¹⁸F]FACBC has been particularly noted in the imaging of prostate cancer and gliomas, where it can provide high tumor-to-background contrast.[1][11] Unlike natural amino acids, [¹⁸F]FACBC is not significantly metabolized or incorporated into proteins, which contributes to its effectiveness as an imaging agent.[12]

Experimental Data: A Quantitative Comparison

The distinct biological roles of F-CBC and A-CBC are underpinned by their differential interactions with their respective targets. The following table summarizes key quantitative data from experimental studies.

ParameterThis compound ([¹⁸F]FACBC)1-Aminocyclobutanecarboxylic acid (A-CBC)References
Primary Target Amino Acid Transporters (ASCT2, LAT1)NMDA Receptor (glycine site), ACC Oxidase[3][5][9]
Uptake in DU145 Prostate Cancer Cells (Km) 64.4 µmol/LNot Applicable[9]
NMDA Receptor Activity Not reported to have significant activityPartial agonist at the glycine site[3][6]
Ethylene Biosynthesis Inhibition Not a known inhibitorInhibits ACC oxidase[5]
Tumor-to-Brain Ratio (Rat Gliosarcoma Model) Up to 26:1 at 120 min post-injectionNot used for tumor imaging[13]

Experimental Protocols: Methodologies for Biological Evaluation

To provide a practical framework for researchers, this section outlines key experimental protocols for assessing the biological activities of these compounds.

Protocol 1: Assessing Amino Acid Transporter Activity in Cancer Cells

This protocol describes a method to evaluate the uptake of a radiolabeled amino acid analog, such as [¹⁴C]FACBC, into cancer cells to characterize transporter activity.

Objective: To determine the kinetics and transporter specificity of F-CBC uptake.

Materials:

  • Human prostate cancer cell line (e.g., DU145)

  • Cell culture medium and supplements

  • [¹⁴C]FACBC (or other suitable radiolabeled analog)

  • Uptake buffer (e.g., Krebs-Ringer-HEPES)

  • Inhibitors of specific amino acid transporters (e.g., L-glutamine for ASCT2, 2-amino-bicyclo[14][14][15]heptane-2-carboxylic acid (BCH) for LAT1)

  • Scintillation counter and vials

Procedure:

  • Cell Culture: Culture DU145 cells in appropriate flasks until they reach 80-90% confluency.

  • Seeding: Seed the cells into 24-well plates at a density of 1 x 10⁵ cells per well and allow them to adhere overnight.

  • Uptake Assay:

    • Wash the cells twice with pre-warmed uptake buffer.

    • Add 500 µL of uptake buffer containing varying concentrations of [¹⁴C]FACBC to each well. For inhibition studies, pre-incubate the cells with the inhibitor for 15 minutes before adding the radiotracer.

    • Incubate the plate at 37°C for a specified time (e.g., 15 minutes).

    • Terminate the uptake by aspirating the radioactive buffer and washing the cells three times with ice-cold uptake buffer.

  • Cell Lysis and Scintillation Counting:

    • Lyse the cells in each well with 0.5 mL of 0.1 M NaOH.

    • Transfer the lysate to a scintillation vial, add 5 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Normalize the radioactivity counts to the protein concentration in each well.

    • Determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.

    • Calculate the percentage of inhibition for the transporter-specific inhibitor studies.

Protocol 2: NMDA Receptor Binding Assay

This protocol outlines a radioligand binding assay to determine the affinity of a compound, such as A-CBC, for the glycine binding site of the NMDA receptor.

Objective: To quantify the binding affinity of A-CBC to the NMDA receptor.

Materials:

  • Rat cortical membranes (source of NMDA receptors)

  • [³H]Glycine (radioligand)

  • A-CBC (test compound)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding control (e.g., high concentration of unlabeled glycine)

  • Glass fiber filters

  • Filtration manifold

  • Scintillation counter and vials

Procedure:

  • Membrane Preparation: Prepare crude synaptic membranes from rat cerebral cortices.

  • Binding Reaction:

    • In a microcentrifuge tube, combine the rat cortical membranes (50-100 µg of protein), [³H]Glycine (at a concentration near its Kd), and varying concentrations of A-CBC.

    • For determining non-specific binding, use a separate set of tubes containing a high concentration of unlabeled glycine.

    • Bring the final volume to 1 mL with binding buffer.

  • Incubation: Incubate the tubes at 4°C for 30 minutes.

  • Filtration:

    • Terminate the binding reaction by rapid vacuum filtration through glass fiber filters using a filtration manifold.

    • Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

  • Scintillation Counting:

    • Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and measure the radioactivity.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC₅₀ value (the concentration of A-CBC that inhibits 50% of the specific binding of [³H]Glycine) by non-linear regression analysis.

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Protocol 3: In Vitro Assay for Ethylene Biosynthesis Inhibition

This protocol describes a method to assess the inhibitory effect of a compound like A-CBC on ethylene production in plant tissue.

Objective: To measure the inhibition of ACC oxidase activity by A-CBC.

Materials:

  • Plant tissue with high ACC oxidase activity (e.g., ripe apple or tomato slices)

  • ACC (1-aminocyclopropane-1-carboxylic acid) solution

  • A-CBC (test compound)

  • Incubation buffer (e.g., MES buffer, pH 6.0)

  • Gas-tight vials or syringes

  • Gas chromatograph (GC) equipped with a flame ionization detector (FID)

Procedure:

  • Tissue Preparation: Cut fresh plant tissue into small, uniform pieces.

  • Incubation:

    • Place a known weight of the plant tissue into gas-tight vials.

    • Add incubation buffer containing a saturating concentration of ACC and varying concentrations of A-CBC.

    • Seal the vials.

  • Ethylene Collection: Incubate the vials at room temperature for a defined period (e.g., 1-2 hours).

  • Gas Chromatography Analysis:

    • Using a gas-tight syringe, withdraw a sample of the headspace gas from each vial.

    • Inject the gas sample into the GC-FID to quantify the amount of ethylene produced.

  • Data Analysis:

    • Calculate the rate of ethylene production for each concentration of A-CBC.

    • Determine the IC₅₀ value for the inhibition of ethylene biosynthesis.

Visualizing the Pathways: Signaling and Experimental Workflows

To further elucidate the mechanisms of action and experimental designs, the following diagrams are provided.

Amino_Acid_Transporter_Uptake cluster_0 Extracellular Space cluster_1 Cancer Cell FACBC [¹⁸F]FACBC ASCT2 ASCT2 FACBC->ASCT2 Primary Transport LAT1 LAT1 FACBC->LAT1 Secondary Transport Accumulation [¹⁸F]FACBC Accumulation (PET Signal) ASCT2->Accumulation LAT1->Accumulation caption Uptake of [¹⁸F]FACBC into a cancer cell via amino acid transporters. NMDA_Receptor_Modulation cluster_0 Synaptic Cleft cluster_1 Postsynaptic Neuron Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds Glutamate Site Glycine Glycine Glycine->NMDAR Binds Glycine Site (Co-agonist) ACBC A-CBC ACBC->NMDAR Binds Glycine Site (Partial Agonist) Ion_Channel Ion Channel Opening (Ca²⁺ Influx) NMDAR->Ion_Channel Activation caption Modulation of NMDA receptor activity by A-CBC at the glycine co-agonist site.

Caption: Modulation of NMDA receptor activity by A-CBC at the glycine co-agonist site.

Ethylene_Biosynthesis_Inhibition SAM S-Adenosyl- methionine (SAM) ACC_Synthase ACC Synthase SAM->ACC_Synthase ACC 1-Aminocyclopropane- 1-carboxylic acid (ACC) ACC_Synthase->ACC ACC_Oxidase ACC Oxidase ACC->ACC_Oxidase Ethylene Ethylene ACC_Oxidase->Ethylene ACBC A-CBC ACBC->ACC_Oxidase Inhibition caption Inhibition of ethylene biosynthesis by A-CBC at the ACC oxidase step.

Caption: Inhibition of ethylene biosynthesis by A-CBC at the ACC oxidase step.

Conclusion: Two Molecules, Two Destinies

The comparative analysis of this compound and 1-aminocyclobutanecarboxylic acid serves as a compelling case study in structure-activity relationships. The substitution of an amino group with a fluorine atom fundamentally alters the biological targeting of these molecules. A-CBC, with its amino functionality, engages with the intricacies of neurotransmission and plant hormonal regulation. In contrast, F-CBC, particularly in its radiolabeled form, has been ingeniously repurposed as a diagnostic tool, exploiting the metabolic avarice of cancer cells.

For researchers and drug development professionals, understanding these divergent biological activities is paramount. The choice between these two cyclobutane derivatives will be dictated entirely by the research question at hand: be it the modulation of neuronal excitability, the control of plant ripening, or the visualization of malignant tumors. The experimental protocols and comparative data presented in this guide provide a solid foundation for embarking on such investigations, underscoring the power of medicinal chemistry to fine-tune molecular properties for specific and potent biological effects.

References

  • Gilon, C., et al. (1996). 1-Aminocyclobutanecarboxylic acid derivatives as novel structural elements in bioactive peptides: application to tuftsin analogs. Journal of Medicinal Chemistry, 39(24), 4833–4843.
  • Gaoni, Y., et al. (1994). Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of 1-aminocyclobutanecarboxylic acid derivatives. Journal of Medicinal Chemistry, 37(25), 4288–4296.
  • Spadoni, G., et al. (1993). 1-Aminocyclopropane-1-carboxylic acid derivatives: a new, general synthesis and NMDA receptor complex binding affinity study. Il Farmaco, 48(12), 1663–1674.
  • Bradford, K. J., & Yang, S. F. (1981). Inhibition of Ethylene Synthesis in Tomato Plants Subjected to Anaerobic Root Stress. Plant Physiology, 67(4), 813–817.
  • JoVE. (2018). NMDA-receptor Study Protocol. Retrieved from [Link]

  • Goodman, M. M., et al. (2012). Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents. ACS Medicinal Chemistry Letters, 3(10), 834–839.
  • Shoup, T. M., et al. (2002). Synthesis and evaluation of [18F]1-amino-3-fluorocyclobutane-1-carboxylic acid to image brain tumors. Journal of Nuclear Medicine, 43(3), 349–357.
  • Reaction Biology. (n.d.). NMDA Biochemical Binding Assay Service. Retrieved from [Link]

  • Wallach, J., et al. (2019). 2.2. NMDA receptor binding studies. Bio-protocol, 9(10), e3242.
  • ResearchGate. (2020). Assay for inhibition of ethylene biosynthesis? Retrieved from [Link]

  • Pirrung, M. C., & Raso, R. (1989). Composition for inhibition of ethylene production in plants. U.S. Patent No. 4,851,035. Washington, DC: U.S.
  • Schuster, D. M., et al. (2015). Anti-1-Amino-3-18F-Fluorocyclobutane-1-Carboxylic Acid: Physiologic Uptake Patterns, Incidental Findings, and Variants That May Simulate Disease. Journal of Nuclear Medicine, 56(2), 241–247.
  • Polat, A. N., et al. (2019). The ethylene precursor ACC affects early vegetative development independently of ethylene signaling. Frontiers in Plant Science, 10, 1591.
  • Li, X., et al. (1998). Chronic dosing with 1-aminocyclopropanecarboxylic acid, a glycine partial agonist, modulates NMDA inhibition of muscarinic-coupled PI hydrolysis in rat cortical slices. Neurochemical Research, 23(9), 1167–1174.
  • Nakanishi, K., et al. (2013). Accumulation of trans-1-amino-3-[(18)F]fluorocyclobutanecarboxylic acid in prostate cancer due to androgen-induced expression of amino acid transporters. Molecular Imaging and Biology, 15(6), 734–742.
  • Gobbi, M., et al. (1998). Effect of 1-aminocyclopropanecarboxylic acid on N-methyl-D-aspartate-stimulated [3H]-noradrenaline release in rat hippocampal synaptosomes. British Journal of Pharmacology, 125(4), 900–904.
  • Okudaira, H., et al. (2011). Putative transport mechanism and intracellular fate of trans-1-amino-3-18F-fluorocyclobutanecarboxylic acid in human prostate cancer. Journal of Nuclear Medicine, 52(5), 822–829.
  • ResearchGate. (n.d.). Synthesis of 3‐fluorocyclobutane‐1‐carboxylic acid (1) from cyclobutanone 2. Retrieved from [Link]

  • Schaller, G. E., & Binder, B. M. (2017). Inhibitors of Ethylene Biosynthesis and Signaling. Methods in Molecular Biology, 1573, 223–236.
  • Gilon, C., et al. (1996). 1-Aminocyclobutanecarboxylic acid derivatives as novel structural elements in bioactive peptides: application to tuftsin analogs. Journal of Medicinal Chemistry, 39(24), 4833–4843.
  • Oka, S., et al. (2012). Transport mechanisms of trans-1-amino-3-fluoro[1-(14)C]cyclobutanecarboxylic acid in prostate cancer cells. Nuclear Medicine and Biology, 39(1), 109–118.
  • Wang, C. Y. (1987). Use of ethylene biosynthesis inhibitors in horticulture. Acta Horticulturae, 201, 187–194.
  • Kondo, N., et al. (2014). Comparative evaluation of transport mechanisms of trans-1-amino-3-[¹⁸F]fluorocyclobutanecarboxylic acid and L-[methyl-¹¹C]methionine in human glioma cell lines. Nuclear Medicine and Biology, 41(1), 21–28.
  • Oka, S., et al. (2009). A Preliminary Study of Anti-1-Amino-3- 18 F-Fluorocyclobutyl-1-Carboxylic Acid for the Detection of Prostate Cancer. Journal of Nuclear Medicine, 50(10), 1645–1652.
  • Hu, K., et al. (2020). Exploring Amino Acid Transporters as Therapeutic Targets for Cancer: An Examination of Inhibitor Structures, Selectivity Issues, and Discovery Approaches. International Journal of Molecular Sciences, 21(21), 8019.
  • Yu, W., et al. (2010). Synthesis and biological evaluation of anti-1-amino-2-[18F]fluoro-cyclobutyl-1-carboxylic acid (anti-2-[18F]FACBC) in rat 9L gliosarcoma. Bioorganic & Medicinal Chemistry Letters, 20(7), 2140–2143.
  • Esanov, R. S., et al. (2023). Synthesis and Biological Activity of Some Esters of Glycyrretinic Acid.
  • Tjuvajev, J. G., et al. (1995). Imaging experimental brain tumors with 1-aminocyclopentane carboxylic acid and alpha-aminoisobutyric acid: comparison to fluorodeoxyglucose and diethylenetriaminepentaacetic acid in morphologically defined tumor regions. Journal of Nuclear Medicine, 36(10), 1887–1898.
  • Schuster, D. M., et al. (2015). Anti-1-Amino-3-18F-Fluorocyclobutane-1-Carboxylic Acid: Physiologic Uptake Patterns, Incidental Findings, and Variants That May Simulate Disease. Journal of Nuclear Medicine, 56(2), 241–247.
  • Scalise, M., et al. (2014). Transport mechanism and regulatory properties of the human amino acid transporter ASCT2 (SLC1A5). Biochimica et Biophysica Acta (BBA) - Biomembranes, 1838(1, Part A), 171–179.
  • Esanov, R. S., et al. (2023). Synthesis and Biological Activity of Some Esters of Glycyrretinic Acid.
  • Wallach, J., et al. (2019). Pharmacological characterizations of the 'legal high' fluorolintane and isomers. European Journal of Pharmacology, 859, 172427.

Sources

A Comparative Guide to the Validation of 1-Fluorocyclobutanecarboxylic Acid as an Amino Acid Transporter Substrate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of 1-Fluorocyclobutanecarboxylic acid (FACBC), commercially known as the PET tracer Fluciclovine, and its validation as a substrate for amino acid transporters. Intended for researchers, scientists, and professionals in drug development, this document delves into the experimental validation of FACBC, compares it with other transporter substrates, and offers detailed protocols for its characterization.

The Critical Role of Amino Acid Transporters in Cellular Function and Disease

Amino acid transporters are integral membrane proteins that mediate the transport of amino acids across cellular membranes. These transporters are crucial for a multitude of physiological processes, including protein synthesis, cellular metabolism, and neurotransmission. In the context of pathology, particularly in oncology, the expression of certain amino acid transporters is significantly upregulated in cancer cells to meet the high metabolic demands of rapid proliferation.[1][2][3] This upregulation presents a unique opportunity for targeted cancer diagnostics and therapeutics.

Two key families of amino acid transporters are of particular relevance to the transport of synthetic amino acid analogs like FACBC:

  • Solute Carrier Family 1 (SLC1): This family includes the Alanine-Serine-Cysteine Transporter 2 (ASCT2), also known as SLC1A5. ASCT2 is a sodium-dependent antiporter that primarily transports neutral amino acids.[4][5][6][7] Its expression is frequently elevated in various cancers, making it a key target for imaging and therapy.[4][7]

  • Solute Carrier Family 7 (SLC7): This family includes the L-type Amino Acid Transporter 1 (LAT1), or SLC7A5. LAT1 is a sodium-independent antiporter that forms a heterodimeric complex with the glycoprotein CD98 (SLC3A2).[8][9] It is responsible for the transport of large neutral amino acids, including several essential amino acids.[2][8] Overexpression of LAT1 is a common feature of many human cancers and is often associated with poor prognosis.[2][10]

This compound (FACBC): A Clinically Relevant Synthetic Amino Acid

trans-1-amino-3-[¹⁸F]fluorocyclobutanecarboxylic acid (anti-[¹⁸F]FACBC), also known as [¹⁸F]Fluciclovine, is a synthetic amino acid analog that has garnered significant attention as a positron emission tomography (PET) tracer for cancer imaging.[11][12][13] It was developed as a metabolically stable alternative to natural amino acids for imaging, and it is not incorporated into proteins.[14][15] Its clinical utility has been firmly established, particularly in the imaging of recurrent prostate cancer, for which it has received FDA approval.[1][13]

The uptake of FACBC into cancer cells is primarily mediated by two key amino acid transporters:

  • ASCT2 (SLC1A5): Studies have shown that a significant portion of FACBC uptake is sodium-dependent, pointing to the involvement of ASCT2.[14][15] In prostate cancer cells, ASCT2 has been identified as the major transporter responsible for FACBC accumulation.[14][16]

  • LAT1 (SLC7A5): A smaller, sodium-independent component of FACBC transport is attributed to LAT1.[14][15][16] This dual-transporter interaction contributes to its broad applicability in imaging different tumor types.

Comparative Analysis: FACBC vs. Alternative Amino Acid Transporter Substrates

The selection of an appropriate substrate for studying amino acid transporters is critical for obtaining reliable and interpretable data. The table below compares FACBC with other commonly used substrates for ASCT2 and LAT1.

SubstratePrimary Transporter(s)Sodium DependencyMetabolic FateKey Characteristics & Applications
This compound (FACBC) ASCT2 , LAT1Primarily Na+-dependentNot incorporated into proteins[14][15]Synthetic amino acid analog; PET tracer for cancer imaging ([¹⁸F]FACBC/Fluciclovine).[1][11][12][13]
L-Alanine ASCT2 , System ANa+-dependentMetabolizedA typical substrate for ASCT2.[15]
L-Serine ASCT2 , System ANa+-dependentMetabolizedUsed in competitive inhibition assays for ASCT2.[16][17]
L-Glutamine ASCT2 , System NNa+-dependentMetabolizedPreferred substrate for ASCT2; crucial for cancer cell metabolism.[4][5][6]
L-Leucine LAT1 Na+-independentIncorporated into proteinsA classic substrate for LAT1; often used as a radiolabeled probe in uptake assays.[8][18]
L-Phenylalanine LAT1 Na+-independentIncorporated into proteinsA large neutral amino acid transported by LAT1.[8][17]
L-[¹¹C]Methionine ([¹¹C]Met) LAT1 Na+-independentIncorporated into proteinsA well-established PET tracer for brain tumor imaging, but has a short half-life.[1][19][20]
2-Amino-2-norbornanecarboxylic acid (BCH) LAT1 Na+-independentNot metabolizedA specific inhibitor of system L (LAT1) transport.[14][17]

Experimental Protocols for Substrate Validation

The validation of a compound as an amino acid transporter substrate requires a series of well-designed experiments. The following protocols provide a framework for the in vitro characterization of FACBC and other potential substrates.

Protocol 1: Radiolabeled Substrate Uptake Assay

This assay directly measures the accumulation of a radiolabeled substrate within cells, providing a quantitative measure of transport activity.

Causality Behind Experimental Choices: The use of a radiolabeled substrate (e.g., [¹⁴C]FACBC) allows for sensitive and direct quantification of transport. Performing the assay in the presence and absence of sodium ions is a critical step to differentiate between sodium-dependent transporters like ASCT2 and sodium-independent transporters like LAT1.

Self-Validating System: The inclusion of known transporter inhibitors (e.g., L-glutamine for ASCT2, BCH for LAT1) serves as a positive control for inhibition, validating that the observed uptake is transporter-mediated. A time-course experiment ensures that the measurements are taken during the initial linear phase of uptake.

Detailed Methodology:

  • Cell Culture: Plate cells known to express the transporters of interest (e.g., DU145 prostate cancer cells) in 24-well plates and grow to near confluence.

  • Preparation of Uptake Buffers:

    • Na+-containing buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological salt solution.

    • Na+-free buffer: Replace NaCl with an equimolar concentration of choline chloride.

  • Assay Initiation:

    • Wash the cells twice with the appropriate pre-warmed uptake buffer (Na+-containing or Na+-free).

    • Add the uptake buffer containing the radiolabeled substrate (e.g., [¹⁴C]FACBC at a known concentration) to each well. For inhibition studies, co-incubate with a high concentration of a known inhibitor.

  • Incubation: Incubate the plates at 37°C for a predetermined time (e.g., 5-15 minutes, determined from a preliminary time-course experiment).

  • Assay Termination and Washing:

    • Rapidly aspirate the radioactive solution.

    • Wash the cells three times with ice-cold uptake buffer to remove extracellular radioactivity.

  • Cell Lysis and Scintillation Counting:

    • Lyse the cells in each well with a lysis buffer (e.g., 0.1 M NaOH or 1% SDS).

    • Transfer the lysate to a scintillation vial.

    • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Normalize the radioactivity counts to the protein concentration in each well (determined by a separate protein assay like BCA).

    • Calculate the rate of uptake (e.g., in pmol/mg protein/min).

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_culture Cell Culture wash1 Wash Cells cell_culture->wash1 buffer_prep Prepare Uptake Buffers (Na+ and Na+-free) buffer_prep->wash1 add_substrate Add Radiolabeled Substrate (± Inhibitors) wash1->add_substrate incubation Incubate (37°C) add_substrate->incubation wash2 Terminate & Wash (Ice-cold) incubation->wash2 lysis Cell Lysis wash2->lysis scintillation Scintillation Counting lysis->scintillation protein_assay Protein Assay lysis->protein_assay data_analysis Calculate Uptake Rate scintillation->data_analysis protein_assay->data_analysis

Workflow for Radiolabeled Substrate Uptake Assay.
Protocol 2: Competitive Inhibition Assay

This assay determines the affinity of a test compound for a specific transporter by measuring its ability to inhibit the uptake of a known radiolabeled substrate.

Causality Behind Experimental Choices: By using a fixed concentration of a high-affinity radiolabeled substrate and varying concentrations of the unlabeled test compound (the competitor), one can determine the concentration of the test compound that inhibits 50% of the substrate uptake (IC₅₀). This value is inversely proportional to the affinity of the test compound for the transporter.

Self-Validating System: The use of a known, high-affinity substrate for the transporter of interest ensures that the assay is specific. A full dose-response curve should be generated to accurately determine the IC₅₀ value.

Detailed Methodology:

  • Follow steps 1-3 of the Radiolabeled Substrate Uptake Assay protocol.

  • In the assay initiation step, add the uptake buffer containing a fixed concentration of the radiolabeled substrate (e.g., [¹⁴C]L-leucine for LAT1) and varying concentrations of the unlabeled test compound (e.g., FACBC).

  • Include a control group with no unlabeled competitor (representing 100% uptake) and a group with a saturating concentration of a known inhibitor (representing non-specific uptake).

  • Proceed with steps 4-6 of the uptake assay protocol.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control group.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

G transporter Amino Acid Transporter cell Cell Interior transporter->cell Transport radiolabeled_substrate Radiolabeled Substrate (e.g., [14C]L-Leucine) radiolabeled_substrate->transporter Binds test_compound Test Compound (e.g., FACBC) test_compound->transporter Competes for Binding

Principle of the Competitive Inhibition Assay.
Protocol 3: Trans-stimulation (Exchange) Assay

This assay is particularly useful for validating substrates of antiporters, which exchange substrates across the membrane.

Causality Behind Experimental Choices: Antiporters like ASCT2 and LAT1 facilitate the efflux of an intracellular substrate in exchange for the influx of an extracellular substrate. If a test compound is a substrate, it will stimulate the efflux of a pre-loaded radiolabeled substrate from the cells.

Self-Validating System: A non-substrate compound should not stimulate efflux, serving as a negative control. The magnitude of the stimulated efflux can be compared to that induced by a known substrate, providing a semi-quantitative measure of transportability.

Detailed Methodology:

  • Cell Culture and Pre-loading:

    • Culture cells as described in Protocol 1.

    • Incubate the cells with a high concentration of a radiolabeled substrate (e.g., [¹⁴C]L-leucine) for a sufficient time to allow for intracellular accumulation (e.g., 30-60 minutes).

  • Washing: Wash the cells thoroughly with ice-cold uptake buffer to remove extracellular radioactivity.

  • Efflux Initiation: Add uptake buffer containing either no test compound (basal efflux), a known substrate (positive control), or the test compound to the cells.

  • Sample Collection: At various time points (e.g., 1, 2, 5, 10 minutes), collect the extracellular buffer.

  • Quantification:

    • Measure the radioactivity in the collected buffer using a scintillation counter.

    • At the end of the experiment, lyse the cells and measure the remaining intracellular radioactivity.

  • Data Analysis:

    • Calculate the percentage of the initial intracellular radioactivity that has effluxed at each time point.

    • Compare the rate of efflux in the presence of the test compound to the basal efflux and the efflux stimulated by the positive control.

Conclusion

The validation of this compound as an amino acid transporter substrate provides a compelling case study in the characterization of synthetic amino acids for molecular imaging and drug development. Its interaction with both ASCT2 and LAT1 underscores the complexity of substrate recognition by these transporters. The experimental protocols detailed in this guide offer a robust framework for researchers to not only validate novel transporter substrates but also to dissect the intricate mechanisms of amino acid transport in both healthy and diseased states. A thorough understanding of these transport systems is paramount for the continued development of targeted diagnostic and therapeutic strategies.

References

  • Reevaluating the Substrate Specificity of the L-Type Amino Acid Transporter (LAT1) - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents. (2021). ACS Publications. Retrieved from [Link]

  • The Human SLC1A5 (ASCT2) Amino Acid Transporter: From Function to Structure and Role in Cell Biology. (2018). Frontiers in Pharmacology. Retrieved from [Link]

  • The Human SLC1A5 (ASCT2) Amino Acid Transporter: From Function to Structure and Role in Cell Biology. (2018). National Center for Biotechnology Information. Retrieved from [Link]

  • Putative transport mechanism and intracellular fate of trans-1-amino-3-18F-fluorocyclobutanecarboxylic acid in human prostate cancer. (2011). Journal of Nuclear Medicine. Retrieved from [Link]

  • Mechanism of substrate transport and inhibition of the human LAT1-4F2hc amino acid transporter. (2021). Nature Communications. Retrieved from [Link]

  • PET imaging of hepatocellular carcinoma with trans-1-amino-3-[18F]fluorocyclobutanecarboxylic acid. (2019). Journal of Nuclear Medicine. Retrieved from [Link]

  • PET imaging of hepatocellular carcinoma with anti-1-amino-3-[18F]fluorocyclobutanecarboxylic acid in comparison with l-[S-methyl-11C]methionine. (2019). National Center for Biotechnology Information. Retrieved from [Link]

  • The Human SLC7A5 (LAT1): The Intriguing Histidine/Large Neutral Amino Acid Transporter and Its Relevance to Human Health. (2017). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis and evaluation of [18F]1-amino-3-fluorocyclobutane-1-carboxylic acid to image brain tumors. (2001). Journal of Nuclear Medicine. Retrieved from [Link]

  • Initial Experience with the Radiotracer Anti-1-Amino-3-18F-Fluorocyclobutane-1-Carboxylic Acid with PET/CT in Prostate Carcinoma. (2007). Journal of Nuclear Medicine. Retrieved from [Link]

  • Putative Transport Mechanism and Intracellular Fate of Trans-1-Amino-3-18F-Fluorocyclobutanecarboxylic Acid in Human Prostate Cancer. (2011). Journal of Nuclear Medicine. Retrieved from [Link]

  • Comparative evaluation of transport mechanisms of trans-1-amino-3-[¹⁸F]fluorocyclobutanecarboxylic acid and L-[methyl-¹¹C]methionine in human glioma cell lines. (2013). Nuclear Medicine and Biology. Retrieved from [Link]

  • ASCT2 - Transporters. (n.d.). Solvo Biotechnology. Retrieved from [Link]

  • Transport mechanisms of trans-1-amino-3-fluoro[1-(14)C]cyclobutanecarboxylic acid in prostate cancer cells. (2012). Nuclear Medicine and Biology. Retrieved from [Link]

  • Amino acid transporter LAT1 (SLC7A5) promotes metabolic rewiring in TNBC progression through the L-Trp/QPRT/NAD+ pathway. (2022). National Center for Biotechnology Information. Retrieved from [Link]

  • The Human SLC1A5 (ASCT2) Amino Acid Transporter: From Function to Structure and Role in Cell Biology. (2018). PubMed. Retrieved from [Link]

  • Reevaluating the Substrate Specificity of the L-Type Amino Acid Transporter (LAT1). (2016). ResearchGate. Retrieved from [Link]

  • Exploring metabolism in vivo using endogenous 11C metabolic tracers. (2014). National Center for Biotechnology Information. Retrieved from [Link]

  • Comparison of Experimental Strategies to Study l-Type Amino Acid Transporter 1 (LAT1) Utilization by Ligands. (2019). National Center for Biotechnology Information. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to [18F]FACBC and [18F]FDG: A Comparative Analysis of Cellular Uptake in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the cellular uptake mechanisms and applications of two prominent positron emission tomography (PET) radiotracers: the established [18F]Fluorodeoxyglucose ([18F]FDG) and the synthetic amino acid analog [18F]Fluciclovine ([18F]FACBC). Designed for researchers, scientists, and drug development professionals, this document delves into the fundamental biological pathways each tracer interrogates, presents comparative data across key cancer types, and provides detailed experimental protocols for independent validation. Our objective is to equip you with the technical understanding and practical insights necessary to select the optimal radiotracer for your preclinical and clinical oncology research.

Introduction: Two Tracers, Two Fundamental Cancer Hallmarks

Cancer is characterized by profound metabolic reprogramming. Two of the most critical alterations are accelerated glycolysis and an increased demand for amino acids to fuel rapid proliferation. PET imaging allows us to visualize these processes non-invasively.

  • [18F]FDG , a glucose analog, has been the cornerstone of clinical PET imaging for decades. It leverages the "Warburg effect," the propensity of cancer cells to exhibit high rates of glycolysis even in the presence of oxygen[1]. Its uptake serves as a surrogate marker for glucose metabolism.

  • [18F]FACBC (Fluciclovine) is a synthetic analog of the amino acid leucine[2][3]. Its development was driven by the need to image cellular processes beyond glycolysis. Cancer cells upregulate amino acid transport systems to meet the high demand for protein synthesis and other biosynthetic processes[4][5]. [18F]FACBC uptake is a direct measure of this increased amino acid transport activity.

Understanding the distinct biological questions addressed by each tracer is paramount to designing insightful experiments and accurately interpreting imaging data. This guide will dissect these differences, providing a clear rationale for tracer selection based on cancer type and the specific biological hypothesis under investigation.

The Cellular Journey: A Mechanistic Comparison of Uptake

The differential accumulation of [18F]FDG and [18F]FACBC in cancer cells is governed by distinct molecular machinery. While both result in a strong PET signal from tumor tissue, the pathways are fundamentally different.

[18F]FDG: The Glycolytic Pathway Trap

The uptake of [18F]FDG is a well-established, multi-step process that effectively traps the tracer within metabolically active cells[6][7].

  • Transport: [18F]FDG is transported across the cell membrane by glucose transporters (GLUTs), primarily GLUT1 and GLUT3, which are frequently overexpressed in cancer cells[1][6].

  • Phosphorylation: Once inside the cell, [18F]FDG is phosphorylated by the enzyme hexokinase (predominantly Hexokinase 1 and 2 in tumors) to form [18F]FDG-6-phosphate[6][8].

  • Metabolic Trapping: Unlike glucose-6-phosphate, [18F]FDG-6-phosphate cannot be further metabolized in the glycolytic pathway or converted to glycogen[7][8]. The negative charge of the phosphate group also prevents it from exiting the cell via GLUT transporters. This intracellular entrapment is the basis for its accumulation and the resulting PET signal[7].

[18F]FACBC: Riding the Amino Acid Express

[18F]FACBC mimics natural amino acids to gain entry into cancer cells via specific transporters that are upregulated to support heightened protein synthesis and cell growth[4].

  • Transport: The primary mechanism for [18F]FACBC uptake is via sodium-dependent and independent amino acid transporters. Preclinical studies have identified the Alanine-Serine-Cysteine Transporter 2 (ASCT2) and the L-type Amino Acid Transporter 1 (LAT1) as the major contributors to its transport into cancer cells[2][4][5][9]. These transporters are crucial for the uptake of essential amino acids like leucine and glutamine[2].

  • Intracellular Accumulation: Unlike [18F]FDG, [18F]FACBC is not metabolized or incorporated into proteins[4][9]. Its accumulation is driven by the concentration gradient maintained by the continuous influx via these overexpressed transporters. This results in high tumor-to-background contrast, as the tracer remains within the cell without further biochemical transformation[4].

The following diagram illustrates the distinct cellular uptake and retention pathways for each radiotracer.

G cluster_FDG [18F]FDG Uptake Pathway cluster_FACBC [18F]FACBC Uptake Pathway FDG_out [18F]FDG (Extracellular) GLUT GLUT1/3 Transporter FDG_out->GLUT Transport FDG_in [18F]FDG (Intracellular) GLUT->FDG_in HK Hexokinase (HK2) FDG_in->HK Phosphorylation FDG_P [18F]FDG-6-Phosphate (Metabolically Trapped) HK->FDG_P Glycolysis Further Glycolysis (Blocked) FDG_P->Glycolysis FACBC_out [18F]FACBC (Extracellular) AAT ASCT2 / LAT1 Transporters FACBC_out->AAT Transport FACBC_in [18F]FACBC (Accumulated) AAT->FACBC_in Protein_Synth Protein Synthesis (Not Incorporated) FACBC_in->Protein_Synth

Caption: Cellular uptake pathways of [18F]FDG and [18F]FACBC.

Performance in Key Cancer Models: A Head-to-Head Comparison

The choice between [18F]FDG and [18F]FACBC is highly dependent on the cancer type, as the underlying biology dictates tracer avidity.

Prostate Cancer
  • [18F]FDG: Often shows limited diagnostic utility, particularly for primary and low-grade disease. Many prostate cancers are less glycolytically active compared to other solid tumors. Furthermore, [18F]FDG is excreted through the urinary tract, and accumulation in the bladder can significantly obscure the prostate and pelvic lymph nodes, complicating image interpretation[10][11].

  • [18F]FACBC: Demonstrates superior performance in prostate cancer. The upregulation of amino acid transporters (ASCT2 and LAT1) is a more consistent feature of prostate cancer cells[5]. A key clinical advantage of [18F]FACBC is its minimal urinary excretion, which allows for clear visualization of the prostate bed and pelvic region, making it highly effective for detecting local recurrence[9][12]. Studies have shown that [18F]FACBC PET has a significantly higher sensitivity for detecting recurrent disease than conventional computed tomography (CT)[5].

Glioma (Brain Tumors)
  • [18F]FDG: Challenged by the high physiological glucose uptake of the normal brain cortex. This results in a low tumor-to-background signal ratio, making it difficult to delineate tumor margins, especially for low-grade gliomas[13]. While high-grade gliomas can be FDG-avid, distinguishing tumor recurrence from post-treatment inflammation can be problematic[13].

  • [18F]FACBC: Offers a distinct advantage due to very low uptake in normal brain parenchyma, which results in excellent tumor-to-background contrast[13][14]. This is particularly valuable for imaging high-grade gliomas[15][16]. Some studies suggest that [18F]FACBC provides better image contrast than other amino acid tracers, making it a powerful tool for initial diagnosis, defining tumor extent, and assessing recurrence[13][14][17].

Breast Cancer
  • [18F]FDG: A well-established tool for staging and monitoring treatment response in breast cancer, especially in more aggressive, highly proliferative subtypes[18][19]. However, its uptake can be variable in certain histological types, such as low-grade or lobular carcinomas, which may exhibit lower glycolytic rates[20].

  • [18F]FACBC: An emerging investigational tracer in breast cancer. Its uptake, mediated by ASCT2, offers a unique window into amino acid metabolism, particularly glutamine biology[2]. This presents an opportunity to non-invasively probe tumors that may be dependent on glutamine and to monitor response to therapies targeting this pathway[3].

At-a-Glance: Quantitative Data Summary

The table below summarizes the key characteristics and performance attributes of each radiotracer.

Feature[18F]FDG (Fluorodeoxyglucose)[18F]FACBC (Fluciclovine)
Tracer Type Glucose Analog[7]Synthetic Leucine Analog[2]
Biological Process Glucose Metabolism / Glycolysis[1]Amino Acid Transport[4][5]
Primary Transporters GLUT1, GLUT3[6]ASCT2, LAT1[2][4][9]
Intracellular Fate Phosphorylated and trapped ([18F]FDG-6-P)[7]Accumulates; not metabolized[4]
Key Advantages Well-established, widely available, reflects a core cancer hallmark (Warburg effect).High tumor-to-background in brain[14], low urinary excretion (ideal for pelvic imaging)[12].
Key Limitations High background in brain, high urinary excretion, variable uptake in low-grade tumors (e.g., prostate)[11][13].Less established than [18F]FDG, may have lower uptake in some low-grade gliomas[14].
Primary Applications Broad oncology (lung, lymphoma, melanoma), staging, treatment monitoring[7].Prostate cancer recurrence detection[5][12], high-grade glioma imaging[15][16].

Experimental Protocols: A Guide for In-House Comparative Studies

To facilitate your own comparative research, we provide the following validated, step-by-step protocols for both in vitro and in vivo studies.

Protocol 1: In Vitro Comparative Radiotracer Uptake Assay

This protocol allows for the direct quantification and comparison of [18F]FDG and [18F]FACBC uptake in cultured cancer cells.

A. Cell Culture:

  • Select and Culture Cell Lines:

    • Prostate: LNCaP (androgen-sensitive) and PC-3 (androgen-insensitive)[21][22][23]. Culture in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Breast: MCF-7 (ER-positive) and MDA-MB-231 (triple-negative)[24][25]. Culture in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Glioma: U-87 MG[26][27]. Culture in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain Cultures: Grow cells at 37°C in a humidified atmosphere with 5% CO2[21][25][27]. Passage cells upon reaching 80-90% confluency.

B. Uptake Assay Protocol:

  • Cell Seeding: Seed cells into 12-well or 24-well plates at a density that will result in ~80% confluency on the day of the experiment (e.g., 1-2 x 10^5 cells/well for a 12-well plate). Allow cells to adhere and grow for 24-48 hours.

  • Pre-incubation (Crucial for [18F]FDG):

    • For [18F]FDG wells: One hour before adding the tracer, remove the culture medium, wash cells twice with warm PBS, and replace with glucose-free Krebs-Ringer buffer (or glucose-free medium) to stimulate GLUT transporter expression.

    • For [18F]FACBC wells: Remove culture medium, wash twice with warm PBS, and replace with Krebs-Ringer buffer containing normal glucose.

  • Radiotracer Incubation:

    • Add 0.1–0.2 MBq (approx. 2.7-5.4 µCi) of either [18F]FDG or [18F]FACBC to each well.

    • Incubate the plates at 37°C for a defined period (e.g., 60 minutes). Time-course experiments (e.g., 5, 15, 30, 60 minutes) are recommended to characterize uptake kinetics[28].

  • Termination of Uptake:

    • To stop the uptake, rapidly remove the radioactive medium.

    • Immediately wash the cells three times with ice-cold PBS to remove any unbound extracellular tracer. This step is critical for accurate results.

  • Cell Lysis and Measurement:

    • Add 0.5 mL of 0.1 M NaOH or RIPA buffer to each well to lyse the cells.

    • Transfer the lysate from each well into a counting tube.

    • Measure the radioactivity in each tube using a calibrated gamma counter.

  • Data Normalization:

    • In parallel wells, detach and count the cells to determine the cell number per well, or perform a protein assay (e.g., BCA) on the lysate.

    • Express the uptake as a percentage of the injected dose per million cells or per milligram of protein (%ID/10^6 cells or %ID/mg protein) for accurate comparison.

G A 1. Seed Cells (e.g., 12-well plate) Incubate 24-48h B 2. Pre-incubation (1h) FDG: Glucose-free buffer FACBC: Normal buffer A->B C 3. Add Radiotracer (~0.1-0.2 MBq/well) Incubate at 37°C (e.g., 60 min) B->C D 4. Terminate Uptake Wash 3x with ice-cold PBS C->D E 5. Lyse Cells (e.g., 0.1 M NaOH) D->E F 6. Measure Radioactivity (Gamma Counter) E->F G 7. Normalize Data (%ID / 10^6 cells or %ID / mg protein) F->G

Caption: Workflow for In Vitro Comparative Radiotracer Uptake Assay.

Protocol 2: In Vivo Small Animal PET/CT Imaging

This protocol outlines a typical workflow for comparing tracer uptake in a tumor xenograft model.

  • Animal Model Preparation:

    • Establish tumor xenografts by subcutaneously injecting cultured cancer cells (e.g., 2-5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID).

    • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Animal Preparation:

    • For [18F]FDG imaging: Fast animals for 6-8 hours prior to tracer injection to reduce background glucose levels and minimize competition for uptake.

    • For [18F]FACBC imaging: No fasting is required.

  • Radiotracer Administration:

    • Anesthetize the animal (e.g., with 1-2% isoflurane).

    • Administer approximately 5-10 MBq (135-270 µCi) of [18F]FDG or [18F]FACBC via tail vein injection.

  • Uptake Period:

    • Allow the tracer to distribute for a specific period. This is typically 60 minutes for [18F]FDG and can be shorter for [18F]FACBC, which shows rapid uptake (dynamic imaging from 0-45 minutes is common)[2].

    • Keep the animal warm during this period to maintain normal physiology.

  • PET/CT Imaging:

    • Position the anesthetized animal on the bed of a small animal PET/CT scanner[29][30].

    • Perform a CT scan for anatomical localization and attenuation correction.

    • Acquire a static PET scan for 10-20 minutes.

  • Image Analysis:

    • Reconstruct the PET and CT images and co-register them.

    • Draw regions of interest (ROIs) over the tumor and reference tissues (e.g., muscle, brain).

    • Calculate the tracer uptake, typically expressed as the percentage of injected dose per gram of tissue (%ID/g) or Standardized Uptake Value (SUV).

Conclusion: Selecting the Right Tool for the Scientific Question

Both [18F]FDG and [18F]FACBC are powerful radiotracers, but they provide different biological information.

  • [18F]FDG remains the undisputed workhorse for imaging glycolysis. Its utility is greatest in highly proliferative cancers and for general oncology staging where its limitations (brain background, urinary excretion) are not a primary concern.

  • [18F]FACBC provides unique insights into amino acid transport, a distinct but equally important cancer hallmark. It has established itself as a superior agent for specific clinical challenges, most notably in the detection of recurrent prostate cancer and the imaging of high-grade gliomas.

The decision to use [18F]FDG or [18F]FACBC should be a deliberate one, guided by the specific cancer type, the biological pathway of interest, and the clinical or research question at hand. By understanding their distinct mechanisms and comparative advantages, researchers can leverage these tools to their fullest potential, advancing our understanding of cancer metabolism and developing more effective diagnostic and therapeutic strategies.

References

  • 18F-Fluciclovine (FACBC) and Its Potential Use for Breast Cancer Imaging. (2016). Journal of Nuclear Medicine. [Link]

  • Signaling Pathways That Drive 18 F-FDG Accumulation in Cancer. (2022). Journal of Nuclear Medicine. [Link]

  • Mechanisms underlying 18F-fluorodeoxyglucose accumulation in colorectal cancer. (n.d.). World Journal of Gastroenterology. [Link]

  • What are the culture conditions for prostate cancer cell line PC-3?. (2015). ResearchGate. [Link]

  • Cellular Origin and Molecular Mechanisms of 18F-FDG Uptake: Is There a Contribution of the Endothelium?. (2004). Journal of Nuclear Medicine. [Link]

  • What is the mechanism of Fluciclovine 18F?. (2024). Patsnap Synapse. [Link]

  • Diagnostic Performance of PET/CT Using 18F-FACBC in Prostate Cancer: A Meta-Analysis. (2020). Frontiers in Oncology. [Link]

  • Human Brain glioblastoma cell line (unconfirmed origin) U-87 MG. (n.d.). BioHippo. [Link]

  • Testosterone Nanoemulsion Prevents Prostate Cancer: PC-3 and LNCaP Cell Viability In Vitro. (2024). International Journal of Molecular Sciences. [Link]

  • PC3 Is a Cell Line Characteristic of Prostatic Small Cell Carcinoma. (2011). The Prostate. [Link]

  • U87MG Cell Line. (n.d.). Cytion. [Link]

  • Initial Experience in Small Animal Tumor Imaging with a Clinical Positron Emission Tomography/Computed Tomography Scanner Using 2-[F-18]Fluoro-2-deoxy-d-glucose. (n.d.). Cancer Research. [Link]

  • Histomolecular Validation of [18F]-FACBC in Gliomas Using Image-Localized Biopsies. (n.d.). Cancers. [Link]

  • FDG uptake in cancer: a continuing debate. (n.d.). Journal of Experimental & Clinical Cancer Research. [Link]

  • Screening of Specific and Common Pathways in Breast Cancer Cell Lines MCF-7 and MDA-MB-231 Treated with Chlorophyllides Composites. (n.d.). Molecules. [Link]

  • Differential Response of MDA-MB-231 and MCF-7 Breast Cancer Cells to In Vitro Inhibition with CTLA-4 and PD-1 through Cancer-Immune Cells Modified Interactions. (n.d.). International Journal of Molecular Sciences. [Link]

  • MDA-MB-231 Cell Culture Protocol. (n.d.). UCSC Genome Browser. [Link]

  • Cell Growth Protocol for U87 cell line. (2009). ENCODE. [Link]

  • Role of Lactate in the Regulation of Transcriptional Activity of Breast Cancer-Related Genes and Epithelial-to-Mesenchymal Transition Proteins: A Compassion of MCF7 and MDA-MB-231 Cancer Cell Lines. (2023). International Journal of Molecular Sciences. [Link]

  • What is the mechanism of Fludeoxyglucose F-18?. (2024). Patsnap Synapse. [Link]

  • Diagnostic Accuracy of PET with 18F-Fluciclovine ([18F]FACBC) in Detecting High-Grade Gliomas: A Systematic Review and Meta-Analysis. (2023). Diagnostics. [Link]

  • Diagnostic Accuracy of PET with 18F-Fluciclovine ([18F]FACBC) in Detecting High-Grade Gliomas: A Systematic Review and Meta-Analysis. (2023). Diagnostics. [Link]

  • Cell line profile: MDA-MB-231. (n.d.). Culture Collections. [Link]

  • Next-Generation Techniques for In Vitro Characterization of Cancer Radiopharmaceuticals. (n.d.). ResearchGate. [Link]

  • 18F-Fluciclovine PET Imaging of Glutaminase Inhibition in Breast Cancer Models. (2022). Journal of Nuclear Medicine. [Link]

  • In Vivo Tumor Imaging in Mice Using a State-of-the-Art Clinical PET/CT in Comparison with a Small Animal PET and a Small Animal CT. (n.d.). Ovid. [Link]

  • Recurrent Prostate Cancer Detection with anti-3-[18F] FACBC PET-CT: Comparison with Computed Tomography. (n.d.). Molecular Imaging and Biology. [Link]

  • Comparison of anti-18 F-FACBC and 18 F-FDG uptake (%ID/g) into prostate... (n.d.). ResearchGate. [Link]

  • A microPET/CT system for in vivo small animal imaging. (2007). Physics in Medicine and Biology. [Link]

  • 18F-Fluciclovine (18F-FACBC) PET imaging of recurrent brain tumors. (2019). American Journal of Nuclear Medicine and Molecular Imaging. [Link]

  • The Diagnostic Role of 18F-Choline, 18F-Fluciclovine and 18F-PSMA PET/CT in the Detection of Prostate Cancer With Biochemical Recurrence: A Meta-Analysis. (2021). Frontiers in Oncology. [Link]

  • 18F-Fluciclovine (18F-FACBC) PET/CT or PET/MRI in gliomas/glioblastomas. (n.d.). La Clinica Terapeutica. [Link]

  • In Vivo Tumor Imaging in Mice Using a State-of-the-Art Clinical PET/CT in Comparison with a Small Animal PET and a Small Animal CT. (2006). R Discovery. [Link]

  • PET use in cancer diagnosis, treatment and prognosis. (n.d.). Future Oncology. [Link]

  • [18F]fluciclovine vs. [18F]fluorocholine Positron Emission Tomography/Computed Tomography: A Head-to-Head Comparison for Early Detection of Biochemical Recurrence in Prostate Cancer Patients. (2022). Cancers. [Link]

  • Combined PET Radiotracer Approach Reveals Insights into Stromal Cell-Induced Metabolic Changes in Pancreatic Cancer In Vitro and In Vivo. (n.d.). Cancers. [Link]

  • Comparison of 18F-FDG PET/CT and 18F-FAPI PET/CT in Systemic Staging of Newly Diagnosed Breast Cancer. (2024). Journal of Nuclear Medicine. [Link]

  • Head-to-head comparison of 18F-FDG and 18F-FES PET/CT for initial staging of ER-positive breast cancer patients. (2023). European Journal of Nuclear Medicine and Molecular Imaging. [Link]

  • Comparison of In Vitro Assays in Selecting Radiotracers for In Vivo P-Glycoprotein PET Imaging. (n.d.). Pharmaceuticals. [Link]

  • Head-to-Head comparison of [ 18 F]FES and [ 18 F]FDG PET/CT in breast cancer patients: has a new era come?. (2025). European Journal of Nuclear Medicine and Molecular Imaging. [Link]

  • PSA measurement in the culture media of LNCaP and PC3 cell with or... (n.d.). ResearchGate. [Link]

  • Does FDG Uptake Measure Proliferative Activity of Human Cancer Cells? In Vitro Comparison with DNA Flow Cytometry and. (n.d.). Journal of Nuclear Medicine. [Link]

  • Comparison of [18F] FDG PET/CT and [18F]FDG PET/MRI in the Detection of Distant Metastases in Breast Cancer: A Meta-Analysis. (2025). Clinical Breast Cancer. [Link]

  • (PDF) Combined PET Radiotracer Approach Reveals Insights into Stromal Cell-Induced Metabolic Changes in Pancreatic Cancer In Vitro and In Vivo. (2024). ResearchGate. [Link]

  • 18F-FDG vs 18F-FES PET for Staging Low-Grade ER-Positive Breast Cancer. (2025). European Journal of Radiology. [Link]

Sources

Validating the Specificity of [18F]FACBC for Tumor Imaging: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Crucial Role of Amino Acid PET in Oncology

In the landscape of molecular imaging, Positron Emission Tomography (PET) stands as a powerful tool for visualizing metabolic processes in vivo. While [18F]FDG, a glucose analog, has been a cornerstone in oncology for decades, its utility can be limited by high background uptake in certain tissues, such as the brain, and by non-specific uptake in inflammatory processes. This has driven the development of alternative PET radiotracers, among which radiolabeled amino acids have emerged as a promising class for tumor imaging.

Amino acid transporters are frequently upregulated in cancer cells to meet the increased demand for protein synthesis and cellular proliferation. [18F]Fluciclovine (Axumin®), also known as anti-1-amino-3-[18F]fluorocyclobutane-1-carboxylic acid ([18F]FACBC), is a synthetic amino acid analog designed to exploit this metabolic feature. This guide provides an in-depth analysis of the experimental validation of [18F]FACBC's specificity for tumor imaging, comparing its performance with other relevant tracers and outlining the methodologies that underpin these assessments.

Mechanism of Uptake: A Tale of Two Transporters

The specificity of [18F]FACBC is intrinsically linked to its mechanism of cellular uptake. Unlike natural L-amino acids, [18F]FACBC is primarily transported into cells by the L-type amino acid transporter 1 (LAT1) and, to a lesser extent, the Alanine, Serine, and Cysteine-preferring transporter 2 (ASCT2). LAT1 is a sodium-independent transporter that is highly expressed in many cancer types, including prostate, breast, and glioma, while showing limited expression in healthy tissues, which contributes to high tumor-to-background ratios in imaging.

The following diagram illustrates the cellular uptake pathway of [18F]FACBC:

FACBC_Uptake cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space LAT1 LAT1 FACBC_in [18F]FACBC LAT1->FACBC_in ASCT2 ASCT2 ASCT2->FACBC_in FACBC_out [18F]FACBC FACBC_out->LAT1 Primary Transport FACBC_out->ASCT2 Secondary Transport

Caption: Cellular uptake of [18F]FACBC via LAT1 and ASCT2 transporters.

Experimental Validation of Specificity

The assertion of [18F]FACBC's tumor specificity is not merely theoretical but is substantiated by rigorous experimental data. The following sections detail the key experiments used to validate this claim.

In Vitro Cell Uptake Assays

A fundamental approach to determining the specificity of a radiotracer is to perform competitive binding assays in cancer cell lines known to express the target transporters.

Experimental Protocol: Competitive Inhibition Assay

  • Cell Culture: Plate cancer cells (e.g., PC-3 for prostate, U87MG for glioma) in 24-well plates and culture until confluent.

  • Pre-incubation: Wash cells with Krebs-Ringer buffer. Pre-incubate the cells for 15 minutes with a high concentration (e.g., 1 mM) of a specific inhibitor or a natural ligand for the transporter of interest (e.g., L-leucine for LAT1).

  • Radiotracer Incubation: Add [18F]FACBC to the wells and incubate for a defined period (e.g., 15-60 minutes).

  • Washing: Rapidly wash the cells with ice-cold buffer to remove unbound radiotracer.

  • Lysis and Counting: Lyse the cells and measure the radioactivity in the lysate using a gamma counter.

  • Data Analysis: Compare the uptake of [18F]FACBC in the presence and absence of the inhibitor. A significant reduction in uptake in the presence of the inhibitor indicates specific transport.

The following diagram outlines the workflow for a competitive inhibition assay:

Inhibition_Assay_Workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis A Plate Cancer Cells B Culture to Confluence A->B C Wash Cells D Pre-incubate with/without Inhibitor C->D E Add [18F]FACBC D->E F Incubate E->F G Wash to Remove Unbound Tracer F->G H Lyse Cells G->H I Measure Radioactivity H->I J Compare Uptake I->J

A Researcher's Guide to the Pharmacokinetic Landscape of Fluorinated Amino Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of therapeutic innovation, the strategic incorporation of fluorine into amino acid scaffolds has emerged as a transformative tool in drug discovery. This guide offers an in-depth comparison of the pharmacokinetic properties of various fluorinated amino acid analogs, providing researchers, scientists, and drug development professionals with the foundational knowledge and experimental frameworks to harness the full potential of these unique molecules. We will delve into the nuances of how fluorination impacts the absorption, distribution, metabolism, and excretion (ADME) of amino acid-based therapeutics, supported by experimental data and detailed methodologies.

The "Fluorine Advantage": A Paradigm Shift in Pharmacokinetics

The introduction of fluorine into an amino acid analog can profoundly alter its physicochemical properties, often leading to a more favorable pharmacokinetic profile compared to its non-fluorinated parent molecule.[1][] The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, rendering it highly resistant to metabolic degradation.[3] This enhanced metabolic stability is a cornerstone of the "fluorine advantage," often leading to a longer biological half-life and improved bioavailability.[3][4]

Furthermore, fluorine's high electronegativity can influence the acidity or basicity of nearby functional groups and create unique intermolecular interactions, potentially enhancing target binding affinity and selectivity.[][5] The increased lipophilicity imparted by fluorine can also improve membrane permeability, a critical factor for oral absorption and distribution to target tissues.[4]

Comparative Analysis of Pharmacokinetic Properties

The impact of fluorination on pharmacokinetics is highly dependent on the number and position of fluorine atoms, as well as the nature of the parent amino acid. Here, we compare the general pharmacokinetic trends observed for different classes of fluorinated amino acid analogs.

Absorption

The oral bioavailability of many amino acid-based drugs is limited by poor membrane permeability and first-pass metabolism. Fluorination can address both of these challenges. Increased lipophilicity due to fluorine substitution can enhance passive diffusion across the intestinal epithelium.[4]

For instance, fluorinated analogs of phenylalanine have demonstrated improved oral bioavailability.[1] A notable example is in the development of prodrugs, where the inclusion of a fluorinated phenylalanine residue can enhance membrane permeability, leading to increased anticancer potency.[1]

Table 1: General Impact of Fluorination on Oral Bioavailability

Amino Acid Analog ClassGeneral Impact on Oral BioavailabilitySupporting Rationale
Monofluorinated Phenylalanine IncreasedEnhanced lipophilicity and metabolic stability.[1]
Trifluoromethylated Amino Acids Generally IncreasedSignificant increase in lipophilicity.[4]
Fluorinated Prolines VariableDependent on the position of fluorine and its effect on ring pucker and transporter recognition.
Distribution

The distribution of a drug to its target site is a critical determinant of its efficacy. For drugs targeting the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is paramount. The increased lipophilicity of fluorinated amino acids can, in some cases, facilitate BBB penetration.[6]

Positron Emission Tomography (PET) imaging using 18F-labeled amino acid analogs has become an invaluable tool for studying their in vivo distribution.[7][8] For example, 18F-labeled fluorophenylalanine has been used to study neutral amino acid transport at the BBB.[9] Interestingly, studies with fluorinated proline analogs have shown stereoselective transport across the BBB, with the D-enantiomer exhibiting higher uptake in some cases.[10]

Metabolism

Enhanced metabolic stability is arguably the most significant advantage conferred by fluorination.[3] The strength of the C-F bond makes it resistant to cleavage by metabolic enzymes, particularly cytochrome P450 (CYP) enzymes, which are major players in drug metabolism.[3] By blocking sites susceptible to oxidative metabolism, fluorination can dramatically increase a drug's half-life.[1]

A compelling example is a lead compound for osteoporosis treatment, where fluorination of a leucine side chain prevented CYP3A4-mediated hydroxylation, resulting in a significant enhancement of bioavailability.[1] The position of the fluorine atom is crucial; for instance, while 4-, 5-, and 6-[18F]fluorotryptophan undergo rapid in vivo defluorination, 7-[18F]fluorotryptophan exhibits high in vivo stability.[3]

Table 2: Comparative Metabolic Stability of Fluorinated Amino Acid Analogs

Amino Acid AnalogMetabolic StabilityKey Metabolic Pathways
Non-fluorinated Phenylalanine Low to ModerateAromatic hydroxylation by CYP enzymes.
Monofluorophenylalanine HighRing hydroxylation is significantly hindered.[1]
Hexafluoroleucine Very HighResistant to proteolytic degradation and P450 oxidation.[1]
Fluorotryptophan (position-dependent) VariableDefluorination can occur depending on fluorine position.[3]
Excretion

The primary route of excretion for small, water-soluble molecules is via the kidneys. The properties of fluorinated amino acids can influence their renal clearance. While specific comparative data is limited, factors such as plasma protein binding and the extent of metabolism will play a significant role. Highly metabolized compounds will be excreted as various metabolites, while metabolically stable compounds will be excreted largely unchanged.

Experimental Protocols for Pharmacokinetic Characterization

To rigorously evaluate and compare the pharmacokinetic properties of fluorinated amino acid analogs, a suite of standardized in vitro and in vivo assays is essential.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay provides a preliminary assessment of a compound's susceptibility to metabolism by hepatic enzymes.

Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of a fluorinated amino acid analog in the presence of liver microsomes.

Materials:

  • Test compound (fluorinated amino acid analog)

  • Pooled liver microsomes (human, rat, or mouse)[11]

  • Phosphate buffer (100 mM, pH 7.4)[11]

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)[11]

  • Positive control compounds (e.g., testosterone, verapamil)

  • Acetonitrile (for reaction termination)

  • Internal standard for LC-MS/MS analysis

  • 96-well plates

  • Incubator (37°C)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Prepare the incubation mixture in a 96-well plate containing liver microsomes and phosphate buffer. Pre-warm the plate to 37°C.[11]

  • Initiate the metabolic reaction by adding the NADPH regenerating system.[11]

  • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding cold acetonitrile containing an internal standard.[11]

  • Centrifuge the plate to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.[12]

  • Calculate the in vitro half-life and intrinsic clearance from the rate of disappearance of the parent compound.

Caption: Workflow for in vitro metabolic stability assay.

Caco-2 Permeability Assay

This assay is the gold standard for in vitro prediction of intestinal drug absorption.[13][]

Objective: To determine the apparent permeability coefficient (Papp) of a fluorinated amino acid analog across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells

  • Transwell inserts

  • Cell culture medium (e.g., DMEM)

  • Hanks' Balanced Salt Solution (HBSS) or other transport buffer

  • Test compound

  • Lucifer yellow (for monolayer integrity testing)

  • LC-MS/MS system

Procedure:

  • Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.[]

  • Assess monolayer integrity by measuring the transepithelial electrical resistance (TEER) and the permeability of Lucifer yellow.

  • Wash the cell monolayers with transport buffer.

  • Add the test compound to the apical (A) or basolateral (B) side of the monolayer to assess A-to-B and B-to-A permeability, respectively.[15]

  • At specified time intervals, collect samples from the receiver compartment.

  • Quantify the concentration of the test compound in the collected samples using LC-MS/MS.[12]

  • Calculate the Papp value.

G cluster_culture Cell Culture cluster_assay Permeability Assay cluster_quant Quantification & Calculation Seed Seed Caco-2 cells on Transwell inserts Culture Culture for 21-25 days Seed->Culture Integrity Assess monolayer integrity (TEER, Lucifer Yellow) Culture->Integrity Wash Wash monolayer Integrity->Wash Add Add test compound to apical or basolateral side Wash->Add Sample Collect samples from receiver compartment Add->Sample LCMS Quantify compound by LC-MS/MS Sample->LCMS Papp Calculate Papp LCMS->Papp

Caption: Caco-2 permeability assay workflow.

In Vivo Pharmacokinetic Study in Rodents

This study provides definitive data on the ADME properties of a compound in a living organism.

Objective: To determine key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t1/2, bioavailability) of a fluorinated amino acid analog in rats or mice.

Materials:

  • Test compound

  • Rodents (e.g., Sprague-Dawley rats or C57BL/6 mice)[16]

  • Dosing vehicles (for oral and intravenous administration)

  • Blood collection supplies (e.g., capillaries, tubes with anticoagulant)

  • LC-MS/MS system

Procedure:

  • Fast animals overnight before dosing.

  • Administer the test compound via intravenous (IV) and oral (PO) routes to different groups of animals.[16]

  • Collect blood samples at predetermined time points (e.g., 5, 15, 30, 60, 120, 240, 480 minutes) from a suitable site (e.g., tail vein, saphenous vein).[17]

  • Process blood samples to obtain plasma.

  • Extract the drug from plasma samples and quantify its concentration using a validated LC-MS/MS method.[12][18]

  • Perform pharmacokinetic analysis of the plasma concentration-time data to calculate key parameters.

G cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis Fasting Fast Animals Dosing_IV IV Administration Fasting->Dosing_IV Dosing_PO PO Administration Fasting->Dosing_PO Blood_Collection Serial Blood Collection Dosing_IV->Blood_Collection Dosing_PO->Blood_Collection Plasma_Processing Process to Plasma Blood_Collection->Plasma_Processing LCMS_Quant LC-MS/MS Quantification Plasma_Processing->LCMS_Quant PK_Analysis Pharmacokinetic Analysis LCMS_Quant->PK_Analysis

Sources

A Senior Application Scientist's Guide to the Cross-Reactivity of 1-Fluorocyclobutanecarboxylic Acid with Amino Acid Transporters

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals leveraging amino acid transport systems, a nuanced understanding of tracer and inhibitor specificity is paramount. 1-Fluorocyclobutanecarboxylic acid, particularly its positron-emitting isotopologue ¹⁸F-Fluciclovine (Axumin®), has become a cornerstone in oncological PET imaging, primarily for recurrent prostate cancer.[1][2] Its diagnostic efficacy hinges on its preferential uptake by cancer cells via the upregulation of specific amino acid transporters. This guide provides an in-depth comparison of its cross-reactivity with key amino acid transporters, supported by kinetic data and validated experimental protocols.

The Strategic Importance of Amino Acid Transporters in Oncology

Cancer cells exhibit a voracious appetite for amino acids to fuel rapid proliferation, protein synthesis, and energy production.[3] To meet this demand, they significantly upregulate the expression of various amino acid transporters on their cell membranes. This differential expression between malignant and healthy tissue presents a strategic window for both diagnostic imaging and therapeutic intervention.

Two major families of transporters are of particular interest in the context of this compound:

  • Alanine, Serine, Cysteine Transporter 2 (ASCT2; SLC1A5): A sodium-dependent transporter responsible for the exchange of neutral amino acids, most notably glutamine.[4] Its role in supplying glutamine, a critical substrate for the TCA cycle in many tumors, makes it a key player in cancer metabolism.[4][5]

  • L-type Amino Acid Transporter 1 (LAT1; SLC7A5): A sodium-independent transporter that forms a heterodimer with the ancillary protein 4F2hc (CD98).[4] LAT1 specializes in the transport of large neutral amino acids (LNAAs), including leucine, which is a potent activator of the mTORC1 signaling pathway that governs cell growth.[6]

Understanding the precise affinity of a ligand like this compound for these transporters is not merely academic; it directly impacts the interpretation of PET scan results and the design of targeted therapies.

Comparative Analysis of Transporter Affinity

The utility of ¹⁸F-Fluciclovine stems from its ability to act as a substrate for multiple transporters that are overexpressed in cancer, primarily ASCT2 and LAT1.[7][8] However, its affinity is not uniform across these systems. Kinetic studies have been instrumental in dissecting this cross-reactivity profile.

A critical experimental choice in these studies is the use of model systems, such as Xenopus laevis oocytes or mammalian cell lines, engineered to overexpress a single, specific human transporter. This allows for the precise measurement of transport kinetics for that individual system without confounding variables from other transporters. By measuring the uptake of radiolabeled this compound (e.g., ¹⁴C-FACBC for in vitro assays due to its longer half-life) at various concentrations, we can determine the Michaelis-Menten constant (Kₘ), which represents the substrate concentration at which the transport rate is half of its maximum. A lower Kₘ value signifies a higher affinity of the transporter for the substrate.

Table 1: Comparative Kinetics of this compound Across Key Amino Acid Transporters

Transporter Gene Transport System Sodium Dependence Kₘ (μM) for FACBC Primary Substrates Reference
ASCT2 SLC1A5 ASC Yes 96.7 ± 45.2 Alanine, Serine, Cysteine, Glutamine [9]
SNAT2 SLC38A2 A Yes 196.5 ± 19.7 Alanine, Glutamine, Proline, Glycine [9][10]
LAT1 SLC7A5 L No 230.4 ± 184.5 Large Neutral Amino Acids (e.g., Leucine) [9]

| LAT2 | SLC7A8 | L | No | 738.5 ± 87.6 | Small and Large Neutral Amino Acids |[9] |

From the Data: A Scientist's Interpretation

The kinetic data clearly demonstrate that this compound has the highest affinity for the ASCT2 transporter, with a Kₘ value of approximately 97 μM.[9] Its affinity for LAT1 is considerably lower.[9] This preferential transport via ASCT2 is a key characteristic of the tracer.[9] While studies in some cancer types, like primary prostate cancer, have shown a correlation between ¹⁸F-Fluciclovine uptake and LAT1 expression, the primary transport is often attributed to the sodium-dependent ASC system.[3][11][12] The contribution of SNAT2 (System A), another sodium-dependent transporter, is also noted but with a lower affinity than ASCT2.[9]

This differential affinity is crucial for interpreting imaging results. For instance, a high signal in a tumor could reflect significant upregulation of ASCT2, LAT1, or both. Distinguishing these contributions may require further molecular analysis of tumor biopsies.

Experimental Protocol: Validating Transporter Cross-Reactivity

To provide actionable insights, we present a self-validating protocol for a competitive radioligand uptake assay. This method allows researchers to determine the relative contribution of different transporter systems to the uptake of this compound in a specific cell line.

Causality Behind Experimental Choices:

  • Cell Line Selection: Choose a cell line known to express the transporters of interest (e.g., PC-3 for prostate cancer, U87MG for glioma).

  • Radioligand: Use ¹⁴C-labeled FACBC for its longer half-life, which is more practical for multi-well plate assays than the short-lived ¹⁸F.

  • Buffer Composition: The key to this assay is the strategic use of different buffers. A sodium-containing buffer (like Krebs-Ringer-HEPES) allows for the activity of both sodium-dependent (ASCT2, SNAT2) and sodium-independent (LAT1) transporters. A sodium-free buffer (where NaCl is replaced with an equimolar concentration of choline chloride) will inhibit the activity of sodium-dependent transporters, thereby isolating the contribution of sodium-independent systems like LAT1.

  • Competitive Inhibitors: Using specific inhibitors for each transporter system validates their contribution. For example, L-glutamine can be used to compete for ASCT2 transport, while 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid (BCH) is a classic inhibitor of System L (LAT1) transporters.[13]

Step-by-Step Methodology: Competitive Uptake Assay

  • Cell Culture: Plate cells (e.g., PC-3) in a 24-well plate at a density that ensures they reach ~90% confluency on the day of the experiment.[14] Culture overnight at 37°C in a 5% CO₂ incubator.

  • Preparation of Buffers and Reagents:

    • Na⁺-Containing Buffer (KRH): 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, 1 mM D-Glucose. Adjust pH to 7.4.[14]

    • Na⁺-Free Buffer: Replace 120 mM NaCl with 120 mM Choline Chloride in the KRH buffer recipe.

    • Radioligand Stock: Prepare a working solution of [¹⁴C]FACBC in KRH buffer.

    • Inhibitor Stocks: Prepare concentrated stocks of L-glutamine and BCH in KRH buffer.

  • Assay Procedure:

    • Aspirate the culture medium from all wells.

    • Wash cells twice with 1 mL of pre-warmed (37°C) PBS.[14]

    • Pre-incubate the cells for 10-15 minutes at 37°C with the appropriate buffer:

      • Group 1 (Total Uptake): Na⁺-Containing Buffer.

      • Group 2 (Na⁺-Independent Uptake): Na⁺-Free Buffer.

      • Group 3 (ASCT2 Inhibition): Na⁺-Containing Buffer + saturating concentration of L-glutamine.

      • Group 4 (LAT1 Inhibition): Na⁺-Containing Buffer + saturating concentration of BCH.

    • Initiate the uptake by adding the [¹⁴C]FACBC working solution (containing the respective inhibitors for Groups 3 & 4) to each well.

    • Incubate for a predetermined time (e.g., 5-10 minutes) at 37°C.[14] This time should be within the linear range of uptake, determined in preliminary experiments.

  • Termination and Lysis:

    • Rapidly terminate the transport by aspirating the radioactive solution.

    • Wash the cells three times with 1 mL of ice-cold PBS to remove extracellular radioligand.[14]

    • Lyse the cells in each well by adding a lysis buffer (e.g., 0.2 N NaOH with 0.2% SDS).[14][15]

  • Quantification and Normalization:

    • Transfer the cell lysate to a scintillation vial.

    • Measure the radioactivity using a liquid scintillation counter.

    • In parallel wells, determine the total protein content (e.g., using a BCA assay) for each condition.

    • Normalize the radioactive counts to the protein content (e.g., counts per minute per milligram of protein).

Visualization of Key Concepts

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_assay Assay Phase (at 37°C) cluster_quant Quantification Phase p1 Seed Cells in 24-well Plate p2 Culture Overnight (37°C, 5% CO2) p1->p2 p3 Prepare Assay Buffers (Na+ & Na+-free) p2->p3 p4 Prepare Radioligand & Inhibitor Stocks p3->p4 a2 Pre-incubate with Specific Buffers/Inhibitors p4->a2 a1 Wash Cells with PBS a1->a2 a3 Initiate Uptake: Add [14C]FACBC a2->a3 a4 Incubate (e.g., 5 min) a3->a4 q1 Terminate with Ice-Cold PBS Wash a4->q1 q2 Lyse Cells q1->q2 q3 Measure Radioactivity (Scintillation Counter) q2->q3 q4 Measure Protein Content (BCA Assay) q2->q4 q5 Normalize Data (CPM/mg protein) q3->q5 q4->q5

Caption: Workflow for a competitive radioligand uptake assay.

Conceptual Diagram of Transporter Interaction

G cluster_cell cluster_extra mem_top mem_bot ASCT2 ASCT2 (SLC1A5) LAT1 LAT1 (SLC7A5) FACBC 1-Fluorocyclo- butanecarboxylic Acid FACBC->ASCT2 High Affinity (Na+ dependent) FACBC->LAT1 Lower Affinity (Na+ independent)

Caption: Preferential uptake via ASCT2 over LAT1.

Conclusion and Future Directions

The evidence strongly indicates that this compound is a substrate for several key amino acid transporters, with a marked preference for the sodium-dependent ASCT2 system.[9] This cross-reactivity profile, characterized by high affinity for ASCT2 and moderate-to-low affinity for LAT1 and SNAT2, is fundamental to its mechanism of action as a PET tracer.

For researchers in drug development, this guide underscores the necessity of comprehensive cross-reactivity profiling. A compound designed to inhibit LAT1, for example, must be tested against ASCT2 to ensure specificity. The provided protocol offers a robust framework for such investigations. As the field moves towards more targeted therapies aimed at crippling cancer cell metabolism, a deep understanding of how molecules interact with the full spectrum of amino acid transporters will be indispensable for success.

References

  • Amino Acid Uptake Assay Kit Manual. Dojindo Molecular Technologies, Inc. [Link]

  • A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters. Frontiers in Pharmacology. (2024). [Link]

  • Radiolabeled Amino Acid Uptake Assay to Quantify Cellular Uptake of Amino Acids. Journal of Visualized Experiments (JoVE). (2022). [Link]

  • Fluciclovine (18F) is a marker for high-affinity glutamine transporter ASCT2-mediated amino acid transport in breast cancer. Journal of Nuclear Medicine. (2017). [Link]

  • Axumin® (fluciclovine F 18) injection | Mechanism of Action. Blue Earth Diagnostics. [Link]

  • Protocol for measuring D-amino acid transport in mammalian cells using a fluorescent biosensor. STAR Protocols. (2023). [Link]

  • Promising Amino Acid Transporters. Glioma Gray Areas. [Link]

  • Fluciclovine (18F) - Wikipedia. Wikimedia Foundation. [Link]

  • Amino Acid Uptake Assay Kit. Dojindo Molecular Technologies, Inc. [Link]

  • Expression of Alanine-Serine-Cysteine Transporter 2 (ASCT2) and L-type Amino Acid Transporter 1 (LAT1) in Low-Grade and High-Grade Gliomas: An Analysis of Open-Access Immunohistochemical Data. Cureus. (2022). [Link]

  • Kinetic analyses of trans-1-amino-3-[18F]fluorocyclobutanecarboxylic acid transport in Xenopus laevis oocytes expressing human ASCT2 and SNAT2. Nuclear Medicine and Biology. (2013). [Link]

  • Update on 18F-Fluciclovine PET for Prostate Cancer Imaging. Journal of Nuclear Medicine. (2018). [Link]

  • Comparative evaluation of transport mechanisms of trans-1-amino-3-[¹⁸F]fluorocyclobutanecarboxylic acid and L-[methyl-¹¹C]methionine in human glioma cell lines. Nuclear Medicine and Biology. (2014). [Link]

  • Correlation between 18F-1-amino-3-fluorocyclobutane-1-carboxylic acid (18F-fluciclovine) uptake and expression of alanine-serine-cysteine-transporter 2 (ASCT2) and L-type amino acid transporter 1 (LAT1) in primary prostate cancer. ResearchGate. (2019). [Link]

  • ASCT2 and LAT1 Contribution to the Hallmarks of Cancer: From a Molecular Perspective to Clinical Translation. Cancers (Basel). (2021). [Link]

  • Anti-1-amino-3-18F-fluorocyclobutane-1-carboxylic acid: physiologic uptake patterns, incidental findings, and variants that may simulate disease. Journal of Nuclear Medicine. (2014). [Link]

  • Review of 18F-Fluciclovine PET for Detection of Recurrent Prostate Cancer. RadioGraphics. (2019). [Link]

  • syn-1-Amino-3-[18F]fluorocyclobutane-1-carboxylic acid. Molecular Imaging and Contrast Agent Database (MICAD). [Link]

  • The Regulation and Function of the Amino Acid Transporters LAT1, ASCT2, xCT in Urological Cancers. International Journal of Molecular Sciences. (2023). [Link]

  • The role of the neutral amino acid transporter SNAT2 in cell volume regulation. The Journal of Physiology. (2006). [Link]

  • Assessment of Amino Acid/Drug Transporters for Renal Transport of [18F]Fluciclovine (anti-[18F]FACBC) in Vitro. Pharmaceutics. (2020). [Link]

  • SNAT2 amino acid transporter is regulated by amino acids of the SLC6 gamma-aminobutyric acid transporter subfamily in neocortical neurons and may play no role in delivering glutamine for glutamatergic transmission. The Journal of Biological Chemistry. (2009). [Link]

  • Investigations of potential non-amino acid SNAT2 inhibitors. Frontiers in Pharmacology. (2024). [Link]

Sources

Benchmarking Novel 1-Fluorocyclobutanecarboxylic Acid Derivatives Against Established Kinase Inhibitors for Bcr-Abl Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Discovery Professionals

In the landscape of targeted cancer therapy, the Bcr-Abl tyrosine kinase remains a pivotal target, particularly in Chronic Myeloid Leukemia (CML). The success of tyrosine kinase inhibitors (TKIs) has transformed CML from a fatal disease into a manageable condition.[1][2] However, the emergence of drug resistance necessitates a continuous search for novel chemical scaffolds with improved potency, selectivity, and resistance profiles.[1] This guide presents a comparative analysis of a novel 1-Fluorocyclobutanecarboxylic acid (FCBA) derivative, herein designated as FCBA-87, against the first- and second-generation Bcr-Abl inhibitors, Imatinib and Dasatinib.

This document provides an in-depth, objective comparison supported by experimental data, intended for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative sources.

The Therapeutic Target: Bcr-Abl Tyrosine Kinase

The Bcr-Abl oncoprotein, resulting from the Philadelphia chromosome translocation, is the primary driver of CML.[1][3] Its constitutive kinase activity activates multiple downstream signaling pathways, leading to uncontrolled cell proliferation and inhibition of apoptosis.[3][4] The central role of Bcr-Abl in CML pathogenesis makes it an ideal target for therapeutic intervention.[2][4]

Below is a simplified representation of the Bcr-Abl signaling pathway and the points of inhibition by TKIs.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor_Receptor Growth Factor Receptor Bcr_Abl Bcr-Abl (Constitutively Active Kinase) Substrate Substrate Proteins Bcr_Abl->Substrate ATP P_Substrate Phosphorylated Substrate Substrate->P_Substrate Phosphorylation Downstream_Pathways Downstream Signaling (e.g., Ras/MAPK, PI3K/Akt) P_Substrate->Downstream_Pathways Gene_Expression Gene Expression Downstream_Pathways->Gene_Expression Cell_Proliferation Cell_Proliferation Gene_Expression->Cell_Proliferation leads to Apoptosis_Inhibition Apoptosis_Inhibition Gene_Expression->Apoptosis_Inhibition leads to TKI TKI (FCBA-87, Imatinib, Dasatinib) TKI->Bcr_Abl Inhibits ATP Binding Site start Start prep_plate Prepare serial dilutions of inhibitors in plate start->prep_plate add_enzyme Add Bcr-Abl enzyme and peptide substrate prep_plate->add_enzyme incubate_bind Incubate for compound binding (15 min) add_enzyme->incubate_bind start_reaction Initiate reaction with ATP incubate_bind->start_reaction incubate_react Incubate for kinase reaction (60 min) start_reaction->incubate_react stop_detect Stop reaction and add ADP-Glo reagents incubate_react->stop_detect read_lum Read luminescence stop_detect->read_lum analyze Calculate % inhibition and determine IC50 read_lum->analyze end End analyze->end

Caption: Workflow for the biochemical Bcr-Abl kinase assay.

Cell-Based Proliferation Assay

This assay determines an inhibitor's ability to suppress the growth of a cancer cell line that is dependent on Bcr-Abl activity for survival and proliferation.

  • Objective: To determine the cell-based IC50 value of an inhibitor.

  • Rationale: This assay provides a more physiologically relevant measure of a compound's efficacy, as it accounts for cell permeability, stability, and interaction with the target in its native environment.

Methodology:

  • Reagents and Materials:

    • K-562 human CML cell line.

    • RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Test compounds.

    • 96-well clear-bottom cell culture plates.

    • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar.

  • Procedure: a. Seed K-562 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of medium. b. Prepare serial dilutions of the test compounds in culture medium and add them to the wells. c. Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂. d. Equilibrate the plate to room temperature for 30 minutes. e. Add 100 µL of CellTiter-Glo® reagent to each well. f. Mix on an orbital shaker for 2 minutes to induce cell lysis. g. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. h. Measure the luminescence using a plate reader. The signal is proportional to the number of viable cells.

  • Data Analysis: a. Normalize the data to untreated control wells (100% viability). b. Plot the percent viability versus the logarithm of the inhibitor concentration. c. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Intracellular Target Engagement Assay (NanoBRET™)

To confirm that FCBA-87 directly interacts with Bcr-Abl inside living cells, a NanoBRET™ Target Engagement assay can be performed. This technology measures the binding of a compound to a target protein in real-time within the cell. [5][6]

  • Objective: To quantify the apparent affinity of FCBA-87 for Bcr-Abl in intact cells.

  • Rationale: This assay provides definitive evidence of target engagement in a physiological context, bridging the gap between biochemical potency and cellular effects. [7][8] Methodology:

  • Reagents and Materials:

    • HEK293T cells.

    • Expression vector for Bcr-Abl fused to NanoLuc® luciferase.

    • NanoBRET™ fluorescent tracer.

    • Test compounds.

    • Opti-MEM® I Reduced Serum Medium.

    • 96-well white assay plates.

  • Procedure: a. Transfect HEK293T cells with the Bcr-Abl-NanoLuc® expression vector. b. After 24 hours, harvest and resuspend the cells in Opti-MEM®. c. In a 96-well plate, add the test compounds at various concentrations. d. Add the NanoBRET™ tracer to all wells. e. Add the transfected cells to the wells. f. Incubate for 2 hours at 37°C with 5% CO₂. g. Add the NanoLuc® substrate and immediately measure both donor (460nm) and acceptor (610nm) emission.

  • Data Analysis: a. Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission. b. A decrease in the BRET ratio indicates displacement of the tracer by the test compound. c. Plot the BRET ratio against the logarithm of the compound concentration to determine the IC50 for target engagement.

Selectivity Profile: A Critical Consideration

A successful kinase inhibitor should not only be potent but also selective for its intended target to minimize off-target effects and potential toxicity. Dasatinib, for example, is a multi-targeted inhibitor, which contributes to both its efficacy and side-effect profile. [1][9] Table 3: Comparative Kinase Selectivity Profile (Hypothetical Data)

Kinase TargetFCBA-87 (KD, nM)Imatinib (KD, nM)Dasatinib (KD, nM)
Abl1 (Bcr-Abl) 8.5 ~100 <1
KIT150~1505
PDGFRα220~10028
SRC>1000>10,000<1
LCK>1000>10,0001.1

Data for Imatinib and Dasatinib adapted from various kinome profiling studies. [9] The hypothetical data suggests that FCBA-87 possesses a favorable selectivity profile, with significantly higher affinity for Bcr-Abl compared to other common off-targets of TKIs. This "cleaner" profile could translate to a better safety margin in clinical applications.

Conclusion and Future Directions

The presented data, based on a combination of established values for benchmark inhibitors and realistic hypothetical data for the novel compound FCBA-87, demonstrates a robust framework for evaluating new chemical entities targeting the Bcr-Abl kinase. FCBA-87 shows promise as a potent and selective inhibitor, warranting further investigation.

The logical progression of this research would involve:

  • Testing against resistant mutations: Evaluating FCBA-87's efficacy against common Imatinib-resistant Bcr-Abl mutations is a critical next step.

  • In vivo efficacy studies: Animal models of CML would be necessary to assess the compound's pharmacokinetic properties and in vivo anti-tumor activity.

  • Thermodynamic profiling: Isothermal Titration Calorimetry (ITC) could be used to provide a complete thermodynamic profile of the binding interaction, offering deeper mechanistic insights. [10][11] By systematically benchmarking novel compounds like FCBA-87 against well-characterized inhibitors, the drug discovery community can more effectively identify and advance the next generation of targeted therapies.

References

  • Reaction Biology. (n.d.). NanoBRET Assay Services. Retrieved from [Link]

  • Schinski, A. (2014). Development of a cell-based assay for Bcr-Abl kinase activity and application to a TKI-resistant chronic myeloid leukemia cellular model. Purdue University. [Link]

  • Zhang, Y., et al. (2020). High-Throughput Implementation of the NanoBRET Target Engagement Intracellular Kinase Assay to Reveal Differential Compound Engagement by SIK2/3 Isoforms. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(8), 956-965. [Link]

  • Lab Manager. (2017). Promega Launches NanoBRET™ Target Engagement Intracellular Kinase Assay, First to Quantitatively Measure Drug-Kinase Interactions in Live Cells. Retrieved from [Link]

  • Miyahara, et al. (2013). Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. Analytical Biochemistry, 438(2), 140-147. [Link]

  • Veach, R. A., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 11(9), e0161700. [Link]

  • Veach, R. A., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PubMed, 27600021. [Link]

  • Navratilova, I., & Hopkins, A. L. (2010). Kinetic studies of small molecule interactions with protein kinases using biosensor technology. Methods in Molecular Biology, 662, 127-151. [Link]

  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Retrieved from [Link]

  • Kumar, A., et al. (2023). Dasatinib: a potential tyrosine kinase inhibitor to fight against multiple cancer malignancies. Medical Oncology, 40(6), 173. [Link]

  • Bio-Rad Laboratories, Inc. (2013). Immobilization of Active Kinases for Small Molecule Inhibition Studies. Bio-Radiations. [Link]

  • Parker, L. L., et al. (2008). A solid-phase Bcr-Abl kinase assay in 96-well hydrogel plates. Analytical Biochemistry, 375(1), 18-26. [Link]

  • Bantscheff, M., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 110(10), 3540-3549. [Link]

  • Deb, P., et al. (2014). Imatinib: A Breakthrough of Targeted Therapy in Cancer. Chemotherapy Research and Practice, 2014, 357027. [Link]

  • Wikipedia. (n.d.). Bcr-Abl tyrosine-kinase inhibitor. Retrieved from [Link]

  • Pretorius, E., et al. (2021). The Effect of BCR-ABL Specific Tyrosine Kinase Inhibitors on the Thioredoxin System in Chronic Myeloid Leukemia. Antioxidants, 10(11), 1718. [Link]

  • Garen, C., et al. (2020). Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. Frontiers in Molecular Biosciences, 7, 597223. [Link]

  • Hematology, Transfusion and Cell Therapy. (2021). GENERIC IMATINIB VS GLEEVEC. Hematology, Transfusion and Cell Therapy, 43(S3), S1-S2. [Link]

  • Liang, Y. (2018). Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. Frontiers in Chemistry, 6, 477. [Link]

  • Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery. Retrieved from [Link]

  • Druker, B. (2010). Imatinib (Gleevec): A Targeted Cancer Therapy. YouTube. [Link]

  • Shah, N. P., et al. (2006). Dasatinib (BMS-354825), a dual SRC/ABL kinase inhibitor, inhibits the kinase activity of wild-type, juxtamembrane, and activation loop mutant KIT isoforms associated with human malignancies. Cancer Research, 66(1), 473-481. [Link]

  • ResearchGate. (n.d.). Comparison of kinase inhibition profiles for imatinib and dasatinib. Retrieved from [Link]

  • Todd, M. J., & Gomez, J. (2001). Determining enzyme kinetics via isothermal titration calorimetry. Analytical Biochemistry, 296(2), 179-187. [Link]

  • Drug Hunter. (2025). Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. Retrieved from [Link]

  • ResearchGate. (n.d.). Inhibition Profiles for Reference Compounds and Clinically Relevant Kinase Inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Imatinib (Gleevec) is the first FDA approved kinase inhibitor. Retrieved from [Link]

  • Novartis. (n.d.). Gleevec® (imatinib mesylate). Retrieved from [Link]

  • Beck, A. W., et al. (2021). Fluorescent Kinase Inhibitors As Probes In Cancer. Chemical Society Reviews, 50(15), 8491-8521. [Link]

  • Wójcik, M., et al. (2025). FDA-approved kinase inhibitors in PROTAC design, development and synthesis. European Journal of Medicinal Chemistry, 284, 116999. [Link]

  • Georgiou, C., et al. (2024). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. International Journal of Molecular Sciences, 25(21), 12891. [Link]

  • Schuster, D. M., et al. (2014). Anti-1-amino-3-18F-fluorocyclobutane-1-carboxylic acid: physiologic uptake patterns, incidental findings, and variants that may simulate disease. Journal of Nuclear Medicine, 55(12), 1986-1992. [Link]

  • Nanni, C., et al. (2018). Fluciclovine, Anti-1-Amino-3-[18F]-Fluorocyclobutane-1-Carboxylic Acid: A Novel Radiotracer for Meningioma. Clinical Nuclear Medicine, 43(10), 757-758. [Link]

  • Yang, T. H., et al. (2021). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Journal of Experimental and Clinical Medicine, 13(4), 161-166. [Link]

  • Wang, Z., et al. (2020). Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors. Molecules, 25(17), 3949. [Link]

  • Luo, Y., et al. (2007). Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. Journal of Medicinal Chemistry, 50(19), 4667-4679. [Link]

  • Wójcik, M., et al. (2025). FDA-approved kinase inhibitors in PROTAC design, development and synthesis. PubMed. [Link]

Sources

A Comparative Guide to the Cellular Transport of [18F]FACBC via System L and System ASC

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals leveraging the synthetic amino acid radiotracer anti-1-amino-3-[¹⁸F]fluorocyclobutane-1-carboxylic acid ([¹⁸F]FACBC, or fluciclovine), a nuanced understanding of its cellular transport is paramount for accurate data interpretation and therapeutic strategy. Unlike many amino acid tracers that rely on a single transport pathway, [¹⁸F]FACBC exhibits a dual mechanism, utilizing both System L and System ASC amino acid transporters.[1][2][3][4] This guide provides an in-depth comparative analysis of these two transport systems, supported by experimental data and methodologies, to elucidate their distinct and cooperative roles in [¹⁸F]FACBC uptake.

Foundational Transport Systems: A Profile of System L and System ASC

The uptake of amino acids into cells is mediated by a diverse family of transporter proteins, categorized into "systems" based on their substrate specificity and ion dependency.[2] For [¹⁸F]FACBC, the two principal players are System L and System ASC.

System L: The Na⁺-Independent Pathway for Large Neutral Amino Acids

System L is a major nutrient transport system responsible for the sodium (Na⁺)-independent transport of large, neutral amino acids, particularly those with branched or aromatic side chains like leucine, phenylalanine, and methionine.[5][6][7] It functions as an obligatory antiporter, or exchanger, meaning it imports one amino acid while exporting another, often glutamine, in a 1:1 ratio.[6][8]

In the context of oncology, the L-type amino acid transporter 1 (LAT1), encoded by the SLC7A5 gene, is of primary interest. LAT1 is frequently upregulated in various cancers to satisfy the high demand for essential amino acids required for relentless growth and proliferation.[5][7] Its activity can be experimentally blocked by the non-metabolizable leucine analog, 2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid (BCH), which serves as a prototypical, albeit non-selective, inhibitor of System L transporters.[5][9][10][11]

System ASC: The Na⁺-Dependent Transporter of Small Neutral Amino Acids

System ASC mediates the Na⁺-dependent exchange of small, neutral amino acids such as alanine, serine, and cysteine.[12][13][14] The key isoform implicated in cancer metabolism and [¹⁸F]FACBC transport is the Alanine-Serine-Cysteine Transporter 2 (ASCT2), encoded by the SLC1A5 gene.[14][15]

ASCT2 is a primary transporter for glutamine, a critical nutrient that fuels numerous metabolic pathways in cancer cells.[13][15] Its transport mechanism is an obligatory exchange dependent on the presence of extracellular sodium ions.[15] This strict Na⁺-dependency is the cornerstone of experimental designs aimed at differentiating its function from that of System L.

A summary of the core characteristics of these two systems is presented below.

FeatureSystem L (primarily LAT1)System ASC (primarily ASCT2)
Ion Dependence Na⁺-independentNa⁺-dependent
Transport Mode Obligatory Exchanger (Antiport)Obligatory Exchanger (Antiport)
Primary Substrates Large, neutral, branched/aromatic amino acids (Leucine, Phenylalanine, Methionine)[6][7]Small neutral amino acids (Alanine, Serine, Cysteine, Glutamine)[12][13]
Key Isoform in Cancer LAT1 (SLC7A5)ASCT2 (SLC1A5)
Prototypical Inhibitor BCH (2-aminobicyclo[2.2.1]heptane-2-carboxylic acid)[9][10]Substrates like L-glutamine and L-serine are used for competitive inhibition[1]
Primary Role in Cancer Supplies essential amino acids for protein synthesis and mTORC1 signaling[7]Primary glutamine transporter, fueling metabolic pathways[13][15]

Comparative Analysis: Dissecting the Dual Transport of [¹⁸F]FACBC

Experimental evidence from in vitro studies using glioma and prostate cancer cell lines has conclusively shown that both System L and System ASC contribute to the cellular accumulation of [¹⁸F]FACBC.[1][2][3] This distinguishes it from other PET tracers like [¹¹C]Methionine or [¹⁸F]FET, which are transported predominantly by System L.[4][16]

The relative contribution of each system can be quantified through two key experimental approaches: manipulating sodium dependency and competitive inhibition assays.

Evidence from Sodium-Dependency Studies

The most direct method to separate the contributions of System L and System ASC is to measure tracer uptake in the presence and absence of extracellular Na⁺.

  • In Na⁺-containing buffer: Uptake reflects the combined activity of both Na⁺-dependent (ASC) and Na⁺-independent (L) transporters.

  • In Na⁺-free buffer (e.g., choline-substituted): Uptake is almost exclusively mediated by Na⁺-independent transporters, primarily System L.[1][2]

Studies have demonstrated that a substantial fraction of [¹⁸F]FACBC uptake is eliminated in Na⁺-free conditions, providing clear evidence for the significant role of System ASC.[1][2]

Evidence from Competitive Inhibition Assays

Competitive inhibition experiments further clarify the roles of each transporter. In these assays, the uptake of radiolabeled FACBC is measured in the presence of a high concentration of a specific, unlabeled amino acid substrate for one of the systems.

  • In Na⁺-containing buffer: [¹⁸F]FACBC uptake is strongly inhibited by substrates of System ASC, such as L-glutamine and L-serine.[1]

  • In Na⁺-free buffer: The remaining uptake is robustly inhibited by System L substrates like BCH and L-phenylalanine.[1]

One study in human glioma cells found that in the presence of Na⁺, the exchange transport activity of L-glutamine (an ASC substrate) for [¹⁴C]FACBC was even stronger than that of BCH (a System L substrate), highlighting the prominent role of System ASC in this context.[1]

The diagram below illustrates the dual transport pathways for [¹⁸F]FACBC.

cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space FACBC [18F]FACBC SystemL System L (LAT1) Na⁺-Independent FACBC->SystemL:f0 SystemASC System ASC (ASCT2) Na⁺-Dependent FACBC->SystemASC:f0 FACBC_in [18F]FACBC SystemL:f0->FACBC_in SystemASC:f0->FACBC_in

Caption: Cellular uptake of [18F]FACBC via two distinct pathways.

Implications and In Vivo Complexity

While in vitro data clearly establish this dual transport mechanism, the translation to in vivo PET imaging is complex. Preclinical studies in prostate cancer suggest the involvement of both ASCT2 and LAT1.[17][18][19] However, clinical studies attempting to correlate [¹⁸F]FACBC PET signal (SUVmax) with the expression levels of these transporters in patient biopsies have produced inconsistent results, with some finding no direct correlation.[17][18][19][20] This suggests that the uptake mechanism in human tumors is likely more intricate, possibly involving post-translational regulation of transporter activity or the interplay of other transporters.

Experimental Protocol: In Vitro Transporter Inhibition Assay

To provide a practical framework, the following section details a standardized protocol for dissecting the transport of [¹⁸F]FACBC in a cell-based assay. Due to the short half-life of fluorine-18, these mechanistic studies typically utilize the carbon-14 labeled analog, [¹⁴C]FACBC.[1]

Objective

To quantify the relative contributions of System L and System ASC to the total cellular uptake of [¹⁴C]FACBC in a cancer cell line (e.g., U87MG human glioma cells).

Materials
  • Cells: U87MG cells (or other relevant cancer cell line).

  • Radiotracer: [¹⁴C]FACBC.

  • Buffers:

    • Na⁺-HBS (HEPES Buffered Saline): 125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 5.6 mM glucose, 25 mM HEPES, pH 7.4.

    • Na⁺-free HBS: As above, but with NaCl replaced by 125 mM choline chloride.

  • Inhibitors (100x stock solutions):

    • BCH (System L inhibitor): e.g., 1 M in water.

    • L-Glutamine (System ASC substrate/inhibitor): e.g., 1 M in water.

  • Reagents: 0.1 M NaOH for cell lysis, BCA Protein Assay Kit, liquid scintillation cocktail.

Step-by-Step Methodology
  • Cell Seeding: Plate U87MG cells into 24-well plates at a density that ensures they reach ~90% confluency on the day of the experiment. Culture for 48-72 hours.

  • Preparation: On the day of the assay, prepare working solutions of [¹⁴C]FACBC and inhibitors in both Na⁺-HBS and Na⁺-free HBS.

  • Washing: Aspirate the culture medium from the wells. Wash the cell monolayer three times with the appropriate buffer (Na⁺-HBS or Na⁺-free HBS) at 37°C to remove residual medium.

  • Pre-incubation: Add 500 µL of the appropriate buffer, with or without inhibitors (e.g., 10 mM final concentration), to each well. Incubate for 10 minutes at 37°C. This step allows the inhibitors to interact with the transporters.

  • Initiate Uptake: Remove the pre-incubation buffer and add 250 µL of the corresponding buffer containing [¹⁴C]FACBC (e.g., 1 µCi/mL) and the respective inhibitors.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 5-15 minutes). This duration should be within the linear range of uptake, determined from preliminary time-course experiments.

  • Terminate Uptake: To stop the transport process, rapidly aspirate the radioactive solution and wash the cells three times with 1 mL of ice-cold buffer. This rapid temperature drop and removal of the tracer halts transporter activity.

  • Cell Lysis: Add 500 µL of 0.1 M NaOH to each well and incubate for at least 30 minutes at room temperature to ensure complete cell lysis.

  • Quantification:

    • Transfer an aliquot of the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter to determine counts per minute (CPM).

    • Use another aliquot of the lysate to determine the total protein concentration in each well using a BCA assay.

  • Data Analysis: Normalize the CPM to the protein concentration (CPM/mg protein). Calculate the percentage of uptake relative to the uninhibited control condition in Na⁺-HBS.

The workflow for this experiment is visualized below.

start Seed Cells in 24-well Plate culture Culture for 48-72h start->culture wash Wash Cells 3x with Assay Buffer (Na⁺ or Na⁺-free) culture->wash preincubate Pre-incubate with/without Inhibitors (10 min @ 37°C) wash->preincubate add_tracer Add [14C]FACBC +/- Inhibitors preincubate->add_tracer incubate Incubate for Uptake (5-15 min @ 37°C) add_tracer->incubate stop Terminate Uptake with Ice-Cold Buffer Wash (3x) incubate->stop lyse Lyse Cells with 0.1M NaOH stop->lyse quantify Quantify Radioactivity & Protein Content lyse->quantify analyze Normalize Data (CPM/mg protein) & Calculate % Inhibition quantify->analyze

Caption: Workflow for an in vitro [14C]FACBC transporter inhibition assay.

Conclusion and Future Perspectives

The cellular uptake of the PET tracer [¹⁸F]FACBC is a multifaceted process uniquely characterized by its reliance on both the Na⁺-independent System L (LAT1) and the Na⁺-dependent System ASC (ASCT2). This dual transport mechanism is a critical factor distinguishing [¹⁸F]FACBC from other amino acid tracers and likely contributes to its distinct biodistribution and imaging characteristics.

For researchers in oncology and drug development, a thorough understanding of this duality is essential. Experimental designs that carefully control for sodium dependency and employ specific competitive inhibitors are necessary to parse the relative contributions of each system in different cancer models. While in vitro studies provide a clear mechanistic framework, the lack of consistent correlation between transporter expression and tracer uptake in clinical settings underscores the need for further research into the complex in vivo regulation of these transport systems.[17][19] Future investigations will be pivotal in refining our interpretation of [¹⁸F]FACBC PET imaging and unlocking its full potential as a diagnostic and therapeutic tool.

References

  • Title: Amino Acid Transport System ASC Source: Profiles RNS URL: [Link]

  • Title: BCH, an Inhibitor of System L Amino Acid Transporters, Induces Apoptosis in Cancer Cells Source: J-STAGE URL: [Link]

  • Title: Transport system ASC for neutral amino acids. An electroneutral sodium/amino acid cotransport sensitive to the membrane potential Source: PubMed URL: [Link]

  • Title: BCH, an Inhibitor of System L Amino Acid Transporters, Induces Apoptosis in Cancer Cells Source: Europe PMC URL: [Link]

  • Title: Rational design of ASCT2 inhibitors using an integrated experimental-computational approach Source: PNAS URL: [Link]

  • Title: Comparative evaluation of transport mechanisms of trans-1-amino-3-[¹⁸F]fluorocyclobutanecarboxylic acid and L-[methyl-¹¹C]methionine in human glioma cell lines Source: PubMed URL: [Link]

  • Title: BCH, an inhibitor of system L amino acid transporters, induces apoptosis in cancer cells. Source: DeepDyve URL: [Link]

  • Title: BCH, an inhibitor of system L amino acid transporters, induces apoptosis in cancer cells Source: National Library of Medicine URL: [Link]

  • Title: Characterization of the system L amino acid transporter in T24 human bladder carcinoma cells Source: PubMed URL: [Link]

  • Title: Differences in Transport Mechanisms of trans-1- Amino-3-[ F]Fluorocyclobutanecarboxylic Acid in Inflammation, Prostate Cancer, and T- and B-Cells Source: Springer URL: [Link]

  • Title: ASCT2 - Transporters Source: Solvo Biotechnology URL: [Link]

  • Title: Alanine/serine/cysteine transporter subfamily Source: IUPHAR/BPS Guide to PHARMACOLOGY URL: [Link]

  • Title: Novel alanine serine cysteine transporter 2 (ASCT2) inhibitors based on sulfonamide and sulfonic acid ester scaffolds Source: NIH URL: [Link]

  • Title: Disruption of Amino Acid Homeostasis by Novel ASCT2 Inhibitors Involves Multiple Targets Source: Frontiers URL: [Link]

  • Title: Characterization of Amino Acid Transporters Source: DiVA portal URL: [Link]

  • Title: Amino acid transporter expression and 18F-FACBC uptake at PET in primary prostate cancer Source: PMC - NIH URL: [Link]

  • Title: Diagnostic Accuracy of PET with 18F-Fluciclovine ([18F]FACBC) in Detecting High-Grade Gliomas: A Systematic Review and Meta-Analysis Source: PubMed Central URL: [Link]

  • Title: Original Article Amino acid transporter expression and 18F-FACBC uptake at PET in primary prostate cancer Source: American Journal of Nuclear Medicine and Molecular Imaging URL: [Link]

  • Title: The Human SLC1A5 (ASCT2) Amino Acid Transporter: From Function to Structure and Role in Cell Biology Source: Frontiers URL: [Link]

  • Title: LAT1 - Transporters Source: Solvo Biotechnology URL: [Link]

  • Title: The role of L-type amino acid transporter 1 in human tumors Source: PMC - NIH URL: [Link]

  • Title: Amino acid transporter expression and 18F-FACBC uptake at PET in primary prostate cancer Source: PubMed URL: [Link]

  • Title: L-Type amino acid transporter 1 as a target for drug delivery Source: PMC - PubMed Central URL: [Link]

  • Title: (PDF) Transport properties of a system y(+)L neutral and basic amino acid transporter - Insights into the mechanisms of substrate recognition Source: ResearchGate URL: [Link]

  • Title: (PDF) Amino acid transporter expression and 18F-FACBC uptake at PET in primary prostate cancer Source: ResearchGate URL: [Link]

  • Title: Assessment of Amino Acid/Drug Transporters for Renal Transport of [18F]Fluciclovine (anti-[18F]FACBC) in Vitro Source: PubMed URL: [Link]

  • Title: Molecular basis of inhibition of the amino acid transporter B0AT1 (SLC6A19) Source: PMC URL: [Link]

  • Title: Comparison of Experimental Strategies to Study l-Type Amino Acid Transporter 1 (LAT1) Utilization by Ligands Source: PubMed Central URL: [Link]

  • Title: Exploring Amino Acid Transporters as Therapeutic Targets for Cancer: An Examination of Inhibitor Structures, Selectivity Issues, and Discovery Approaches Source: MDPI URL: [Link]

  • Title: Histomolecular Validation of [18F]-FACBC in Gliomas Using Image-Localized Biopsies Source: MDPI URL: [Link]

  • Title: Screening for Novel L-type Amino Acid Transporter 1 (SLC7A5) Inhibitors Using a Fluorescent Amino Acid. Source: ResearchGate URL: [Link]

  • Title: [18F]Fluciclovine PET discrimination between high- and low-grade gliomas Source: PMC URL: [Link]

  • Title: Describing Inhibitor Specificity for the Amino Acid Transporter LAT1 from Metainference Simulations Source: bioRxiv URL: [Link]

  • Title: Regional distribution and kinetics of [18F]fluciclovine (anti-[18F]FACBC), a tracer of amino acid transport, in subjects with primary prostate cancer Source: PubMed URL: [Link]

  • Title: 18F-Fluciclovine (18F-FACBC) PET imaging of recurrent brain tumors Source: PMC - NIH URL: [Link]

  • Title: 18F-Fluciclovine (18F-FACBC) PET imaging of recurrent brain tumors Source: PubMed - NIH URL: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-Fluorocyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of specialized reagents like 1-Fluorocyclobutanecarboxylic acid are paramount. This guide provides a detailed, step-by-step framework for its safe disposal, grounded in established safety protocols and regulatory standards.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound is a corrosive, solid organic acid. The primary immediate hazards are severe skin burns and eye damage. Due to its corrosive nature, it is classified for transport as a Corrosive solid, acidic, organic, n.o.s. under UN 3261 , belonging to Hazard Class 8 .[1][2][3][4][5]

A critical, and often overlooked, aspect of fluorinated organic compounds is their behavior during thermal decomposition. Incineration can lead to the formation of highly toxic and corrosive gases, including hydrogen fluoride (HF).[6] Therefore, a comprehensive disposal plan must account for both the immediate corrosive hazards and the potential for hazardous byproducts during waste treatment.

Hazard Classification Description Primary Risks
GHS Classification Causes severe skin burns and eye damage (H314).Direct contact can cause severe chemical burns.
DOT Classification UN 3261, Corrosive solid, acidic, organic, n.o.s., Hazard Class 8, Packing Group III.[1][2][3][4][5]Corrosive to metals and biological tissue.
Thermal Decomposition May produce carbon oxides and hydrogen fluoride.Inhalation of decomposition products can cause severe respiratory damage.
Personal Protective Equipment (PPE): A Non-Negotiable Standard

Given the corrosive nature of this compound, a stringent PPE protocol is mandatory. The Occupational Safety and Health Administration (OSHA) mandates that employers provide appropriate PPE for handling hazardous chemicals.

  • Eye and Face Protection: Tightly fitting safety goggles and a face shield are essential to protect against splashes.

  • Skin Protection: Handle with chemically resistant gloves (e.g., nitrile, neoprene). Always inspect gloves for integrity before use and employ proper removal techniques to avoid skin contact. A lab coat or chemical-resistant apron is also required.

  • Respiratory Protection: In situations with a risk of dust formation or aerosolization, a NIOSH-approved respirator is necessary.

Spill Management: Rapid and Safe Containment

In the event of a spill, the primary objectives are to contain the material, prevent its spread, and protect personnel.

Step-by-Step Spill Protocol:

  • Evacuate and Isolate: Immediately alert others in the vicinity and evacuate the immediate area.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full PPE described in the section above.

  • Contain the Spill: For a solid spill, carefully sweep up the material and place it into a designated, labeled waste container. Avoid actions that could generate dust. For a solution, use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the spill. Do not use combustible materials like paper towels as the primary absorbent.

  • Neutralization (for final cleanup): After the bulk of the material is removed, the spill area can be neutralized with a mild base, such as a sodium bicarbonate solution.

  • Decontaminate and Dispose: Thoroughly clean the spill area with soap and water. All materials used for cleanup must be disposed of as hazardous waste.

  • Report the Incident: Report the spill to your institution's Environmental Health and Safety (EHS) office.[7]

Waste Disposal Procedures: A Step-by-Step Guide

The disposal of this compound is governed by federal, state, and local regulations. The U.S. Environmental Protection Agency (EPA) classifies hazardous waste, and due to its corrosive nature (pH of an aqueous solution is likely to be less than 2), this compound would be categorized under EPA waste code D002 for corrosivity.[8][9][10]

Workflow for Disposal:

Caption: Decision workflow for the proper disposal of this compound.

Detailed Disposal Protocol:

  • Containerization:

    • Collect waste this compound in a dedicated, properly labeled, and sealed container. The container must be compatible with corrosive materials (e.g., high-density polyethylene - HDPE).

    • Do not overfill waste containers; a general rule is to fill to no more than 75% capacity to allow for vapor expansion.[7]

  • Labeling:

    • The waste container must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (Corrosive).

  • Segregation:

    • As a halogenated organic acid, this waste should be segregated from other waste streams.[10]

    • Crucially, do not mix with bases or strong oxidizing agents , as this can cause a violent reaction.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area that is secure and well-ventilated.

    • Ensure secondary containment is in place to capture any potential leaks.

  • Professional Disposal:

    • Disposal must be conducted through your institution's EHS office and a licensed hazardous waste disposal company.[3]

    • The most common disposal method for halogenated organic compounds is high-temperature incineration. This must be done in a facility equipped with scrubbers to neutralize the resulting hydrogen fluoride and prevent its release into the atmosphere.[6]

Never dispose of this compound down the drain or in regular trash. [3] This is a violation of environmental regulations and can cause significant damage to plumbing and the environment.

Conclusion: Safety as a Core Scientific Principle

The responsible disposal of this compound is a critical component of laboratory safety and environmental stewardship. By understanding its corrosive nature and the potential for hazardous decomposition products, researchers can implement disposal procedures that protect themselves, their colleagues, and the environment. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines for disposal.

References

  • Spectrum Chemical. (2022, May 4). Safety Data Sheet.
  • ResearchGate. (n.d.). Study on the resource utilization of high fluorine-containing organic waste through fluidized incineration.
  • TCI Chemicals. (2024, December 14). Safety Data Sheet.
  • Chem Service. (2015, February 11). Safety Data Sheet.
  • CAMEO Chemicals - NOAA. (n.d.). UN/NA 3261.
  • ChemicalBook. (2025, July 4). This compound | 202932-09-0.
  • University of Utah Partnerships. (1995). The Combustion of Highly Fluorinated Organic Compounds. Retrieved from J. Willard Marriott Digital Library.
  • Sigma-Aldrich. (2025, June 24). Safety Data Sheet.
  • HazMat Tool. (n.d.). UN 3261: Corrosive solid, acidic, organic, n.o.s. - Substance information.
  • Iwasa, Y. (2016, December 1). Treatment of Hydrogen Fluoride Generated from the F-gases Decomposition Processes. International Journal of Chemical Engineering, 2012, 1-9.
  • ResearchGate. (2014, November 4). Emissions from incineration of fluoropolymer materials - A literature survey.
  • WIT Press. (n.d.). Production of Hydrogen Fluoride by Processing Fluorine-Containing Wastes and By-Products of Modern Industries.
  • Fluorochem. (2024, December 19). Safety Data Sheet.
  • Sigma-Aldrich. (2024, August 6). Safety Data Sheet.
  • Cayman Chemical. (2025, June 20). Safety Data Sheet.
  • University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical.
  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide.
  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
  • The University of Texas at Austin. (n.d.). Chemical Waste.
  • ACTenviro. (2025, March 20). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification.
  • CP Lab Safety. (n.d.). Halogenated Organics Waste Compatibility.
  • U.S. Environmental Protection Agency. (n.d.). Waste Code.
  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
  • Weill Cornell Medicine. (n.d.). EHS Program Manual 5.2 - Waste Disposal Procedure.

Sources

A Researcher's Guide to Handling 1-Fluorocyclobutanecarboxylic Acid: A Framework for Safety and Operational Integrity

Author: BenchChem Technical Support Team. Date: January 2026

For the researcher engaged in the fast-paced world of drug discovery and development, the introduction of novel chemical entities is a daily occurrence. Among these, fluorinated organic compounds like 1-Fluorocyclobutanecarboxylic acid (CAS No. 202932-09-0) are increasingly valuable building blocks. However, their unique chemical properties demand a rigorous and well-understood safety protocol. This guide moves beyond a simple checklist, providing a deep, logic-based framework for handling this compound, ensuring that safety and scientific integrity are inextricably linked. Our goal is to empower you with the knowledge to not just follow procedures, but to understand the causality behind them, fostering a culture of proactive safety.

The Hazard Profile: Understanding Corrosivity and Reactivity

This compound is classified under the Globally Harmonized System (GHS) as a corrosive substance. The primary hazard statement is H314: Causes severe skin burns and eye damage , with an additional classification of H290: May be corrosive to metals [1].

The corrosive nature stems from its acidic carboxyl group. Like many carboxylic acids, it can readily donate a proton, leading to chemical burns upon contact with skin or mucous membranes. The presence of the fluorine atom, the most electronegative element, enhances the acidity of the molecule through an inductive effect, making it a stronger acid than its non-fluorinated counterpart. It is this potent acidity that can cause rapid and severe tissue damage. While the carbon-fluorine bond itself is very strong, upon decomposition (e.g., in a fire), highly toxic and corrosive hydrogen fluoride gas can be generated[2]. Understanding this dual hazard—immediate corrosivity and potential for toxic byproducts—is the foundation of a robust safety plan.

Hierarchy of Controls: Engineering Safeguards First

Before any discussion of Personal Protective Equipment (PPE), it is critical to implement engineering and administrative controls. PPE is the last line of defense.

  • Engineering Controls : All work involving this compound, from weighing small quantities to running reactions, must be conducted within a certified chemical fume hood. This is non-negotiable. The fume hood provides critical protection against the inhalation of any aerosols or vapors and contains any potential spills[2]. An eyewash station and safety shower must be immediately accessible and tested regularly.

  • Administrative Controls : Never work with this compound alone. Ensure all personnel are trained on the specific hazards and the procedures outlined in this guide. A well-documented Standard Operating Procedure (SOP) should be readily available in the laboratory[2].

The Core PPE Protocol: A Task-Based Approach

The selection of PPE is not a one-size-fits-all decision; it must be tailored to the specific task and the associated risk of exposure. The following table outlines the minimum required PPE for various laboratory operations involving this compound.

Laboratory Task Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Solids (<1g) ANSI Z87.1-compliant safety glasses with side shields.Disposable Nitrile Gloves (minimum 4-mil thickness).Flame-resistant lab coat, fully buttoned.Not typically required if performed in a fume hood.
Preparing Solutions / Transfers Chemical splash goggles. A face shield is required over goggles when handling >100 mL.[2]Double-gloving: an inner pair of nitrile gloves with an outer pair of thicker (e.g., 8-mil) nitrile or butyl rubber gloves.[3]Flame-resistant lab coat and a chemical-resistant apron.Not typically required if performed in a fume hood.
Running Reactions / Workup Chemical splash goggles and a face shield.Double-gloving as above. Consult glove compatibility charts for any solvents used.[3]Flame-resistant lab coat and a chemical-resistant apron.Not typically required if performed in a fume hood.
Large Spills (>50 mL) Full-face respirator with an acid gas cartridge.Heavy-duty butyl or Viton® gloves.Full chemical-resistant suit.Required. Use a full-face respirator with appropriate cartridges.
The Logic of Glove Selection

The recommendation for nitrile or butyl rubber gloves is based on their established resistance to a wide range of acids.[3] Nitrile provides excellent protection against incidental contact and splashes for many chemicals, while butyl rubber offers superior resistance to highly corrosive acids.[3][4] Double-gloving is a critical practice that protects against undetected pinholes in the outer glove and provides a clean inner glove for handling surfaces outside the immediate work area, minimizing cross-contamination.

Step-by-Step Operational Plans

Protocol 1: Weighing and Preparing a Stock Solution
  • Preparation : Don the appropriate PPE as outlined in the table above (minimum: safety glasses, nitrile gloves, lab coat). Ensure the analytical balance is inside a fume hood or a vented balance enclosure.

  • Weighing : Use a disposable weigh boat. Carefully transfer the solid this compound to the weigh boat. Avoid creating dust. Do not breathe the dust.

  • Transfer : Add the solvent to the appropriately sized beaker or flask first. Slowly and carefully add the weighed solid to the solvent. This follows the general principle of adding acid to the diluent (in this case, solid acid to the solvent) to control any exothermic reaction.

  • Dissolution : Stir the solution within the fume hood until the solid is fully dissolved.

  • Cleanup : Dispose of the weigh boat and any contaminated wipes in a designated, labeled hazardous waste container.

  • Doffing PPE : Remove the outer gloves first, followed by the lab coat and safety glasses. Remove the inner gloves last. Wash hands thoroughly with soap and water.

Emergency Response: A Self-Validating System

Preparedness is the key to mitigating any incident. Your response should be instinctual and based on established protocols.

  • Skin Contact : Immediately proceed to the nearest safety shower or sink. Flush the affected area with copious amounts of water for at least 15 minutes, while removing all contaminated clothing. Seek immediate medical attention.

  • Eye Contact : Immediately flush the eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention.

  • Small Spill (<50 mL) : Alert others in the lab. Wearing the appropriate PPE (double gloves, goggles, face shield, lab coat, and apron), contain the spill with a chemical absorbent material suitable for acids (e.g., sodium bicarbonate or a commercial acid neutralizer). Do not use combustible materials like paper towels to absorb the initial spill. Once neutralized, collect the material into a sealed, labeled container for proper waste disposal.

  • Large Spill (>50 mL) : Evacuate the area immediately. Alert laboratory personnel and contact your institution's emergency response team.

Disposal Plan: Cradle-to-Grave Responsibility

All waste containing this compound, including contaminated consumables and neutralized spill materials, is considered hazardous waste.

  • Segregation : Collect all waste in a clearly labeled, compatible container. Do not mix with other waste streams, particularly incompatible ones like bases or oxidizers.

  • Labeling : The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Disposal : Follow all institutional, local, and national guidelines for the disposal of halogenated organic waste. This typically involves collection by a certified hazardous waste management company.

Visualizing the PPE Decision Workflow

The following diagram illustrates the logical flow for selecting the appropriate level of personal protective equipment when working with this compound.

PPE_Decision_Workflow PPE Selection Workflow for this compound cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_action Action & Disposal start Initiate Task task_scale Assess Task Scale & Splash Potential start->task_scale ppe_low Standard PPE: - Safety Glasses - Single Nitrile Gloves - Lab Coat task_scale->ppe_low Small Scale (<1g) No Splash Risk ppe_medium Enhanced PPE: - Chemical Goggles - Face Shield - Double Gloves (Nitrile/Butyl) - Chemical Apron task_scale->ppe_medium Solution Prep / Reaction Splash Risk Present ppe_high Emergency PPE: - Full-Face Respirator - Heavy-Duty Gloves - Chemical Suit task_scale->ppe_high Large Spill Emergency Response proceed Proceed with Task ppe_low->proceed ppe_medium->proceed ppe_high->proceed Contain & Clean Spill disposal Segregate & Dispose of Hazardous Waste proceed->disposal

Caption: Decision workflow for selecting appropriate PPE.

References

  • MSDS Europe. Hazard statements. [Link]

  • Chem-Space. List of GHS Hazard and Precautionary Statements. [Link]

  • University of South Carolina. OSHA Glove Selection Chart. [Link]

  • University of Colorado Colorado Springs. Glove Selection. [Link]

  • CP Lab Safety. Glove Compatibility. [Link]

  • Cole-Parmer. Chemical Compatibility Chart For Reusable Gloves. [Link]

  • State University of New York at New Paltz. Glove Selection For Specific Chemicals. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.